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  • Product: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
  • CAS: 51781-14-7

Core Science & Biosynthesis

Foundational

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril IUPAC name and structure

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Author: BenchChem Technical Support Team. Date: March 2026

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Structural deconstruction of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and functional moieties.

Mechanistic Pathway and Reaction Kinetics

The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is achieved via the O -alkylation of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin under alkaline conditions[1][2].

Causality of the Reaction Mechanism
  • Base-Catalyzed Deprotonation: The phenolic hydroxyl group of the starting material (SM) is deprotonated by an aqueous base (e.g., NaOH) to form a highly nucleophilic phenoxide anion.

  • Intermolecular SN​2 Attack: The phenoxide selectively attacks the less sterically hindered primary carbon of epichlorohydrin, displacing the chloride ion. This forms an intermediate chlorohydrin.

  • Intramolecular Cyclization: Under the alkaline conditions, the resulting alkoxide undergoes a rapid intramolecular SN​2 reaction, displacing the adjacent chloride leaving group to close the oxirane ring.

Pathway SM 5-Hydroxy-3,4-dihydrocarbostyril Step1 Deprotonation & SN2 Alkylation (50 °C, 6 h) SM->Step1 Reagent Epichlorohydrin (3 eq) Reagent->Step1 Base Aqueous NaOH (0.4 M) Base->Step1 Catalyst Intermediate 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril Step1->Intermediate Intramolecular Cyclization Step2 Regioselective Epoxide Opening (Reflux) Intermediate->Step2 Amine tert-Butylamine Amine->Step2 Nucleophile API Carteolol (API) Step2->API

Synthetic pathway from 5-hydroxy-3,4-dihydrocarbostyril to Carteolol via the epoxide intermediate.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure high yield and minimize impurity formation, the following protocol integrates specific stoichiometric controls and In-Process Controls (IPCs)[1].

Step 1: Reagent Preparation and Stoichiometry
  • Action: Charge a 500 mL three-necked round-bottom flask with 5-hydroxy-3,4-dihydrocarbostyril (1.0 equivalent, e.g., 0.1 mol).

  • Causality: Add epichlorohydrin in a strict stoichiometric excess of 1:3 (0.3 mol). Why? A large excess of epichlorohydrin statistically favors mono-alkylation and aggressively suppresses the formation of dimeric impurities (where one epichlorohydrin molecule bridges two carbostyril cores).

Step 2: Alkaline Catalysis
  • Action: Slowly add an aqueous solution of NaOH (0.4 mol/L) dropwise over 30 minutes while maintaining rigorous stirring. The molar ratio of SM to base should be 1:1.

  • Causality: Dropwise addition prevents localized pH spikes that could prematurely hydrolyze the epichlorohydrin into glycerol derivatives.

Step 3: Thermal Regulation and Cyclization
  • Action: Heat the reaction mixture to 50 °C and maintain for 5 to 7 hours.

  • Causality: Maintaining the temperature strictly between 40–60 °C is critical. Temperatures below 40 °C result in sluggish kinetics and incomplete chlorohydrin cyclization, while exceeding 60 °C accelerates the hydrolysis of the newly formed epoxide ring into a diol impurity.

  • Self-Validation (IPC 1): Withdraw a 0.5 mL aliquot, quench in water, extract with ethyl acetate, and analyze via TLC (Eluent: Dichloromethane/Methanol 9:1). The reaction is deemed complete when the SM spot is completely consumed. Do not proceed to Step 4 until TLC validates >98% conversion.

Step 4: Quenching and Isolation
  • Action: Cool the mixture to 10 °C. Extract the aqueous phase with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

  • Self-Validation (IPC 2): Check the pH of the final aqueous wash; it must be neutral (pH 7.0) to ensure no residual base carries over, which could degrade the epoxide during concentration.

  • Action: Evaporate the solvent under reduced pressure to yield the crude off-white solid. Recrystallize from absolute ethanol/acetone (10:1 v/v) to obtain the pure 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

Analytical Profiling and Impurity Control

In the context of pharmaceutical manufacturing, 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is not only an intermediate but also a highly monitored process-related impurity, officially designated in the European Pharmacopoeia (EP) as Carteolol HCl EP Impurity C [3][4].

Regulatory Significance

If the epoxide ring is not fully consumed during the subsequent amination step with tert-butylamine, this intermediate carries over into the final Carteolol API. Because epoxides are known DNA-reactive electrophiles (potential genotoxic impurities/PGIs), regulatory bodies (ICH M7 guidelines) require its quantification and control to parts-per-million (ppm) levels.

Detection Methodology
  • HPLC Analysis: Due to the molecule's polarity and lactam core, reversed-phase HPLC using a base-deactivated C18 column is the industry standard.

  • Mobile Phase Considerations: The mobile phase pH must be tightly controlled (typically using a phosphate buffer at pH 3.0) to prevent on-column hydrolysis of the epoxide ring during the chromatographic run.

References

  • National Center for Biotechnology Information. "5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril - PubChem CID 12899423". PubChem. URL:[Link]

  • Tsukamur Pharmaceutical Co. "Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes". Google Patents (CN107337639B).
  • Veeprho Pharmaceuticals. "Carteolol Impurities and Related Compound". Veeprho. URL:[Link]

  • PrepChem. "Synthesis of 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone". PrepChem. URL:[Link]

Sources

Exploratory

physical and chemical properties of 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one Executive Summary In the landscape of pharmaceutical development, the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one

Executive Summary

In the landscape of pharmaceutical development, the synthesis of aryloxypropanolamine derivatives—specifically non-selective beta-adrenergic blockers like Carteolol—relies heavily on highly reactive, structurally stable intermediates. 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one (commonly referred to as 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril) serves as the critical epoxide building block in this pathway[1][2].

This technical guide provides an authoritative breakdown of its physicochemical properties, the mechanistic causality behind its synthesis, and its analytical profiling as a pharmacopeial impurity (Carteolol EP Impurity C).

Physicochemical Profiling

Understanding the physical and chemical parameters of this intermediate is essential for optimizing downstream reactions, particularly the regioselective ring-opening of the epoxide. The compound features a stable 3,4-dihydrocarbostyril core linked via an ether bond to a highly reactive oxirane ring.

Table 1: Key Physicochemical Properties

PropertyValueScientific Context
CAS Registry Number 51781-14-7[1]Unique identifier for regulatory and synthetic tracking.
Molecular Formula C₁₂H₁₃NO₃[1]Defines the stoichiometry for downstream amination.
Molecular Weight 219.24 g/mol [1]Utilized for precise molar equivalent calculations.
Appearance Off-white to colorless solid[2][3]Visual indicator of purity post-recrystallization.
Melting Point 172 – 173 °C[3]Sharp melting point indicates high crystalline purity.
Solubility Chloroform, DCM, Methanol, DMSO[4][5]Dictates solvent selection for NMR/HPLC and synthesis.
Topological Polar Surface Area 50.9 Ų[1]Influences chromatographic retention behavior.

Chemical Reactivity & Mechanistic Insights

The synthetic utility of 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one lies entirely in the bifunctional nature of its structure. The carbostyril moiety provides the necessary pharmacophore for β-adrenergic receptor binding, while the oxirane (epoxide) ring acts as an electrophilic hub.

During the synthesis of Carteolol, the epoxide undergoes a nucleophilic substitution (S_N2) reaction. When exposed to tert-butylamine, the nucleophile selectively attacks the less sterically hindered terminal carbon of the oxirane ring. This regioselectivity is crucial; it ensures the formation of the desired secondary amine and the adjacent secondary alcohol, which are mandatory structural features for the biological efficacy of the final active pharmaceutical ingredient (API)[2][6].

SynthesisPathway A 5-Hydroxy-3,4-dihydrocarbostyril (Starting Material) C Acid Acceptor (NaOH / Piperidine) A->C Mixed in Solvent (Water/MeOH) B Epichlorohydrin (Alkylation Agent) B->C Mixed in Solvent (Water/MeOH) D 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one (Key Epoxide Intermediate) C->D SN2 Substitution (30-100°C, 4h) E tert-Butylamine (Nucleophilic Ring Opening) D->E Regioselective Attack F Carteolol (Active Pharmaceutical Ingredient) E->F Etherification & Purification

Synthetic pathway of Carteolol via the epoxide intermediate.

Experimental Protocol: Synthesis of the Epoxide Intermediate

The following protocol details the synthesis of the epoxide intermediate from 5-hydroxy-3,4-dihydrocarbostyril. As an Application Scientist, it is critical to understand the causality behind these specific stoichiometric and environmental controls.

Methodology: Base-Catalyzed Epoxidation

  • Reagent Preparation & Stoichiometry:

    • Dissolve 2.45 g (1 molar equivalent) of 5-hydroxy-3,4-dihydrocarbostyril in 40 mL of water containing 0.6 g of sodium hydroxide (NaOH)[3].

    • Causality: NaOH acts as an acid acceptor. It deprotonates the phenolic hydroxyl group of the carbostyril, transforming it into a highly nucleophilic phenoxide ion, which is necessary to attack the epichlorohydrin[3][7].

  • Alkylation (Epoxidation):

    • Add 3.5 g of epichlorohydrin to the alkaline solution.

    • Causality: Epichlorohydrin is utilized in a roughly 3-fold molar excess. This specific stoichiometric choice is critical to suppress the formation of unwanted dimers (where one epichlorohydrin molecule reacts with two carbostyril molecules) and to drive the equilibrium toward complete conversion[7].

  • Thermal Control:

    • Stir the reaction mixture continuously at a strictly maintained temperature of 30°C to 40°C for 4 hours[3].

    • Causality: Elevated temperatures in an aqueous alkaline environment would accelerate the premature hydrolysis of the newly formed oxirane ring into a diol, drastically reducing the yield of the target epoxide. Maintaining a mild temperature ensures the S_N2 substitution occurs without degrading the product[3].

  • Isolation & Purification:

    • Allow the mixture to cool to room temperature. The product will precipitate out of the aqueous phase.

    • Separate the precipitated crystals via vacuum filtration.

    • Recrystallize the crude solid from acetone to yield approximately 1.75 g of pure 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one as a colorless amorphous solid (Melting point: 172–173°C)[3].

Analytical Characterization & Impurity Profiling

In the context of pharmaceutical quality control, unreacted intermediates must be rigorously monitored. 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one is officially designated in pharmacopeial monographs as Carteolol EP Impurity C [5][8]. Because epoxides are highly reactive alkylating agents, they are often flagged as Potential Genotoxic Impurities (PGIs), requiring detection limits typically ≤ 0.1%[9].

Chromatographic Challenges & Solutions: During High-Performance Liquid Chromatography (HPLC) analysis, analysts frequently encounter peak tailing when eluting carbostyril derivatives. This is caused by secondary interactions between the secondary amine in the carbostyril ring and residual silanols on the silica matrix of the column.

To create a self-validating analytical system, the protocol must mandate:

  • The use of a base-deactivated C18 stationary phase [9].

  • Precise mobile phase pH control (adjusted to be at least 2 units away from the compound's pKa) to ensure the molecule remains in a single ionization state, thereby sharpening the peak and ensuring accurate quantification[9].

AnalyticalWorkflow S1 API Sample Prep (Carteolol HCl) S2 HPLC Separation (Base-deactivated C18, pH control) S1->S2 Injection (20 µL) S3 UV Detection (λ = 252 nm) S2->S3 Elution S4 Impurity C Quantification (Limit ≤ 0.1%) S3->S4 Peak Integration

HPLC analytical workflow for quantifying Carteolol EP Impurity C.

References

  • PubChem. "5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | C12H13NO3 | CID 12899423." National Center for Biotechnology Information. Available at:[Link]

  • United States Patent 3910924A. "3,4-Dihydrocarbostyril derivatives and a process for preparing the same." Google Patents.
  • United States Patent 3712890A (Tamura et al.). "Carbostyril Derivatives." Googleapis. Available at:[Link]

Sources

Foundational

Technical Whitepaper: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7) in Pharmaceutical Synthesis and Quality Control

Introduction and Strategic Importance 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7) is a pivotal molecular scaffold in medicinal chemistry. It functions primarily as the core intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7) is a pivotal molecular scaffold in medicinal chemistry. It functions primarily as the core intermediate in the synthesis of Carteolol—a potent non-selective beta-adrenergic antagonist utilized in the management of glaucoma and hypertension[1]. In the context of pharmaceutical manufacturing, this compound occupies a dual role: it is both an essential active pharmaceutical ingredient (API) building block and a critical process-related impurity, formally designated in pharmacopeial monographs as Carteolol HCl EP Impurity C [2][3].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthesis, and analytical quality control, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Understanding the physical and chemical parameters of this oxirane derivative is critical for optimizing reaction kinetics, predicting solubility during synthesis, and designing downstream chromatographic purification methodologies.

Table 1: Physicochemical Properties of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

ParameterValue / Description
CAS Registry Number 51781-14-7[4]
IUPAC Name 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one[5]
Molecular Formula C12H13NO3[5]
Molecular Weight 219.24 g/mol [5]
Appearance Off-white to white solid[6][]
Topological Polar Surface Area (TPSA) 50.9 Ų[5]
XLogP3 (Lipophilicity) 0.7[5]

Mechanistic Pathway: Synthesis and Causality

The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril relies on the O-alkylation of 5-hydroxy-3,4-dihydrocarbostyril using epichlorohydrin[8][9]. This reaction is a classic example of a base-catalyzed Williamson ether synthesis coupled with an in situ epoxide ring closure.

Mechanistic Causality: The reaction initiates with the deprotonation of the phenolic hydroxyl group by a mild base (e.g., K₂CO₃ or NaOH)[10]. The resulting phenoxide anion acts as a nucleophile, attacking the less sterically hindered terminal carbon of epichlorohydrin, displacing the chloride ion to form a chlorohydrin intermediate. Under alkaline conditions, this intermediate rapidly undergoes an intramolecular Sₙ2 reaction, closing the oxirane ring to yield the target epoxide[10][11].

Controlling the stoichiometric ratio of the base is paramount. Utilizing exactly 1.0 to 1.2 equivalents of base optimizes the relative rate of epoxide formation while preventing the premature hydrolysis of the oxirane ring into a diol by-product[10]. Furthermore, maintaining the reaction temperature between 40 °C and 60 °C is critical; lower temperatures stall the reaction at the chlorohydrin stage, whereas temperatures exceeding 60 °C promote unwanted dimerization and degradation[8][10].

SynthesisPathway A 5-Hydroxy-3,4- dihydrocarbostyril C 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril (CAS 51781-14-7) A->C Alkylation & Epoxidation B Epichlorohydrin + Base B->C E Carteolol (API) C->E Nucleophilic Ring-Opening D tert-Butylamine D->E

Figure 1: Synthetic workflow from carbostyril precursor to Carteolol API.

Experimental Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating strict in-process controls (IPCs) to guarantee reproducibility.

Protocol 1: Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
  • Reagent Preparation: Suspend 1.0 equivalent of 5-hydroxy-3,4-dihydrocarbostyril in a polar aprotic solvent (e.g., acetonitrile) to facilitate the solubility of the phenoxide intermediate.

  • Base Addition: Add 1.2 equivalents of anhydrous K₂CO₃.

    • Causality: K₂CO₃ is a mild base that effectively deprotonates the phenol without aggressively attacking the epichlorohydrin, thereby minimizing the formation of glycidol by-products[10][11].

  • Alkylation: Dropwise add 3.0 equivalents of epichlorohydrin.

    • Causality: An excess of epichlorohydrin acts as both a reactant and a kinetic driver, pushing the equilibrium toward the mono-alkylated product and suppressing the formation of dimeric carbostyril ethers[8].

  • Thermal Activation: Heat the reaction mixture to 50–55 °C[8].

  • Self-Validation (IPC): Monitor the reaction via High-Performance Liquid Chromatography (HPLC). The reaction is deemed complete when the starting phenol peak is < 1.0% (typically achieved in 12–16 hours).

  • Workup: Quench the reaction with distilled water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from an ethyl acetate/hexane mixture to yield the off-white solid[8].

Protocol 2: Downstream Conversion to Carteolol
  • Amination: Dissolve the purified 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril in methanol.

  • Nucleophilic Attack: Add 5 to 10 equivalents of tert-butylamine.

    • Causality: The massive steric bulk of the tert-butyl group naturally hinders over-alkylation. However, employing a large molar excess of the amine establishes pseudo-first-order kinetics, driving the regioselective ring-opening of the epoxide at the less hindered terminal carbon to absolute completion, strictly avoiding tertiary amine dimers[9].

  • Reflux & Validation: Reflux the mixture at 65 °C. Validate completion via HPLC (target: epoxide starting material < 0.1%).

  • Isolation: Evaporate the unreacted tert-butylamine and solvent. Convert the free base to Carteolol Hydrochloride using ethanolic HCl.

Impurity Profiling and Quality Control (Carteolol EP Impurity C)

In the final Carteolol API, unreacted 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is classified as a process-related impurity (Carteolol HCl EP Impurity C)[2][12]. Because epoxides are potentially genotoxic impurities (PGIs) due to their DNA-alkylating capability, regulatory bodies mandate strict monitoring.

Protocol 3: HPLC-UV Analytical Validation for Impurity C
  • Sample Preparation: Accurately weigh Carteolol Hydrochloride and dissolve it in a 1:1 (v/v) mixture of water and acetonitrile to achieve a concentration of 1.0 mg/mL[12].

  • Filtration: Pass the solution through a 0.45 µm nylon syringe filter to protect the column from particulate matter[12].

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using Acetonitrile and Water (with 0.1% Trifluoroacetic acid to suppress peak tailing of the amine).

    • Flow Rate: 1.0 mL/min[12].

    • Detection: UV at 252 nm[12].

  • System Suitability (Self-Validation): Inject a reference standard of Carteolol EP Impurity C (CAS 51781-14-7). Ensure the resolution (Rs) between Carteolol and Impurity C is ≥ 2.0. The acceptance criterion for the API batch is strictly ≤ 0.1% of Impurity C[12].

QCWorkflow S1 API Batch Sampling (Carteolol HCl) S2 Sample Prep (Acetonitrile/Water 1:1) S1->S2 S3 HPLC-UV Analysis (Detection at 252 nm) S2->S3 S4 Chromatographic Integration (Target: Impurity C) S3->S4 S5 Specification Check (Limit ≤ 0.1%) S4->S5

Figure 2: Quality control workflow for the quantification of Carteolol EP Impurity C.

Conclusion

The synthesis and regulation of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril represent a critical intersection of organic synthesis and pharmaceutical quality assurance. By rigorously controlling the thermodynamic and stoichiometric parameters during epoxidation, and by employing robust analytical frameworks for its detection as a genotoxic impurity, drug development professionals can ensure the high-yield, safe production of Carteolol.

References

  • PubChem . "5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | C12H13NO3 | CID 12899423". National Institutes of Health. URL:[Link]

  • Google Patents. "CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes".
  • Preprints.org . "Lipase Catalysed Synthesis of Enantiopure precursors and derivatives for β-Blockers Practolol, Pindolol and Carteolol". URL:[Link]

  • The Swiss Bay / Lednicer, D. "The Organic Chemistry of Drug Synthesis, Volume 3". John Wiley & Sons, Inc. URL:[Link]

Sources

Exploratory

Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril: A Technical Guide for Carteolol Intermediates

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide an authoritative, mechanistically grounded, and self-validating protocol for the synthesis of 5-(2,3-epoxypro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide an authoritative, mechanistically grounded, and self-validating protocol for the synthesis of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril from 5-hydroxy-3,4-dihydrocarbostyril.

Mechanistic Principles & Chemical Causality

The synthesis of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril is a foundational transformation in the production of carteolol, a potent non-selective beta-adrenergic receptor antagonist utilized primarily in ophthalmology for the management of glaucoma[1][2]. The core reaction is an O-alkylation of the phenolic hydroxyl group of 5-hydroxy-3,4-dihydrocarbostyril (5-hydroxy-3,4-dihydroquinolin-2(1H)-one) using an epihalogenohydrin, typically epichlorohydrin[3][4].

The Causality of Reaction Design

The transformation is not a simple single-step substitution; it is a delicate balance of competing nucleophilic pathways. The process relies on a modified Williamson ether synthesis followed by an intramolecular ring closure[5].

  • Base Selection & Deprotonation: The phenolic hydroxyl group must be deprotonated to generate the highly nucleophilic phenoxide anion. The choice of base dictates the reaction environment. Aqueous sodium hydroxide (NaOH) facilitates a biphasic reaction, whereas organic bases like piperidine allow for neat (solvent-free) conditions[1][5].

  • The Stoichiometric Imperative: The use of a 1:3 to 1:4 molar ratio of phenol to epichlorohydrin is a strict requirement[1][5]. This is not arbitrary. If a 1:1 ratio were employed, the newly formed epoxide product would compete with the unreacted epichlorohydrin for the remaining phenoxide anions, resulting in the formation of an unwanted bis-alkylated dimer. The large excess of epichlorohydrin kinetically drives the reaction toward the desired mono-alkylated epoxide.

  • Temperature Control: In aqueous systems, maintaining the temperature strictly between 50–55 °C is critical[1]. Exceeding 60 °C accelerates the base-catalyzed hydrolysis of the newly formed epoxide ring, converting the target intermediate into a pharmacologically inactive diol.

Mechanism A 5-hydroxy-3,4-dihydrocarbostyril B Phenoxide Anion A->B Base (NaOH / Piperidine) - H+ C Nucleophilic Attack (on Epichlorohydrin) B->C + Epichlorohydrin F 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril B->F Direct SN2 on C-Cl (Minor Pathway) D Chlorohydrin Intermediate C->D Epoxide Opening E Intramolecular Ring Closure (SN2) D->E Base-mediated Deprotonation E->F - Cl-

Figure 1: Mechanistic pathway of the base-catalyzed epoxidation of 5-hydroxy-3,4-dihydrocarbostyril.

Experimental Methodologies & Self-Validating Protocols

To accommodate different scale-up requirements, two distinct, field-proven methodologies are detailed below. Both protocols are designed as self-validating systems , meaning the physical state of the reaction provides real-time feedback on its progress.

Protocol A: Aqueous Biphasic System (NaOH-Catalyzed)

This method is highly scalable and avoids the use of toxic organic solvents during the reaction phase, relying instead on a controlled biphasic interface[1].

Self-Validation Cue: Initially, 5-hydroxy-3,4-dihydrocarbostyril is poorly soluble in water. Upon the addition of NaOH, it forms a soluble phenoxide salt, turning the solution clear. As epichlorohydrin is added, a biphasic mixture forms. The successful progression of the reaction is visually indicated by the precipitation of the epoxide product, which has significantly lower aqueous solubility than the phenoxide intermediate.

Step-by-Step Procedure:

  • Preparation: Suspend 5-hydroxy-3,4-dihydrocarbostyril (1.0 eq, e.g., 0.015 mol) in a 0.4 mol/L aqueous sodium hydroxide solution (1.0 to 1.2 eq NaOH)[1].

  • Activation: Stir the mixture at room temperature for 10–15 minutes until the solid completely dissolves, confirming quantitative phenoxide formation.

  • Alkylation: Add epichlorohydrin (3.0 eq, e.g., 0.045 mol) dropwise to the clear solution to establish the biphasic system[1].

  • Thermal Processing: Heat the reaction mixture strictly to 50–55 °C and maintain vigorous stirring for 4 to 8 hours[1]. Monitor the disappearance of the starting material via TLC (Thin Layer Chromatography).

  • Workup: Cool the mixture to room temperature. Extract the organic components using chloroform or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate ( MgSO4​ ), and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from isopropanol or acetone to yield the pure epoxide.

Protocol B: Neat Organic System (Piperidine-Catalyzed)

This method utilizes epichlorohydrin (or epibromohydrin) as both the reactant and the solvent, driven by a catalytic amount of an organic base. It is faster but requires careful thermal management[5].

Step-by-Step Procedure:

  • Preparation: Combine 5-hydroxy-3,4-dihydrocarbostyril (1.0 eq) with a large excess of epichlorohydrin (4.0 eq) in a reaction flask[5].

  • Catalysis: Add a catalytic amount of piperidine (e.g., 2-3 drops per gram of starting material)[5].

  • Thermal Processing: Heat the mixture to 95–100 °C under a reflux condenser for 2 to 5 hours[5].

  • Workup: Once TLC confirms total consumption of the phenol, remove the excess epichlorohydrin via vacuum distillation (reduced pressure) to prevent thermal degradation of the product.

  • Purification: Triturate the resulting residue with cold diethyl ether or water to induce crystallization, followed by recrystallization from acetone[5].

Workflow Start Reactant Preparation (5-hydroxy-3,4-dihydrocarbostyril) Base Base Addition (0.4M NaOH or Piperidine) Start->Base Epi Alkylation Agent (3-4 eq. Epichlorohydrin) Base->Epi Heat Thermal Activation (50-55°C or 95-100°C) Epi->Heat Monitor Reaction Monitoring (TLC / HPLC) Heat->Monitor Workup Workup & Concentration (Reduced Pressure) Monitor->Workup Purify Purification (Acetone Recrystallization) Workup->Purify Product Pure Epoxide Intermediate (Yield: 55-70%) Purify->Product

Figure 2: Step-by-step experimental workflow for synthesizing the epoxide intermediate.

Quantitative Optimization & Data Presentation

To facilitate protocol selection based on laboratory infrastructure and scale-up requirements, the critical parameters of both methodologies are summarized below.

ParameterProtocol A: Aqueous Biphasic MethodProtocol B: Neat Organic Method
Catalyst / Base 0.4 M NaOH (Aqueous)Piperidine (Catalytic)
Solvent System Water / Epichlorohydrin (Biphasic)Epichlorohydrin (Excess acts as solvent)
Molar Ratio (Phenol : Epi) 1 : 31 : 3 to 1 : 4
Operating Temperature 50 – 55 °C95 – 100 °C
Reaction Time 4 – 8 hours2 – 5 hours
Primary Side-Reaction Risk Epoxide hydrolysis (Diol formation)Thermal degradation / Dimerization
Purification Solvent Isopropanol or AcetoneAcetone
Expected Yield 54% – 60%65% – 70%

Analytical Validation

Verification of the synthesized 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril is paramount before proceeding to the subsequent tert-butylamine ring-opening step required for carteolol synthesis[6].

  • Melting Point: The purified compound presents as a colorless powder or off-white solid. The authoritative melting point for the pure intermediate is 172–173 °C [5][7]. A depressed melting point indicates residual bis-alkylated dimers or unreacted phenol.

  • Spectroscopic Markers:

    • IR Spectroscopy: Look for the disappearance of the broad phenolic -OH stretch (~3200-3400 cm−1 ) and the appearance of characteristic epoxide ring vibrations (~1250 cm−1 and ~830 cm−1 ). The lactam carbonyl of the carbostyril ring remains intact at ~1665 cm−1 [8].

    • NMR Spectroscopy: 1H -NMR should confirm the presence of the complex multiplet signals corresponding to the three protons of the newly formed oxirane ring (typically between δ 2.7 - 3.4 ppm), alongside the intact aromatic and dihydrocarbostyril aliphatic protons[7].

References

  • Nakagawa K, Murakami N, Yoshizaki S, et al. "Derivatives of 3,4-dihydrocarbostyril as beta-adrenergic blocking agents." Journal of Medicinal Chemistry, 1974, 17(5): 529-533. URL:[Link]

  • Tamura Y, Nakagawa K, Yoshizaki S, et al. "3,4-Dihydrocarbostyril derivatives and a process for preparing the same." US Patent 3,910,924, 1975.
  • "Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes." CN Patent 107337639B, 2017.

Sources

Foundational

Comprehensive Spectroscopic Characterization of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril: Analytical Workflows for Carteolol Intermediates

Introduction 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7), officially designated in pharmacopeial monographs as Carteolol EP Impurity C, is a critical synthetic intermediate and process-related impurity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7), officially designated in pharmacopeial monographs as Carteolol EP Impurity C, is a critical synthetic intermediate and process-related impurity in the manufacturing of the beta-adrenergic blocker carteolol . Because the epoxide moiety is highly reactive and the dihydrocarbostyril core is susceptible to oxidation, rigorous structural elucidation is paramount for quality control and regulatory submission.

As an application scientist overseeing Active Pharmaceutical Ingredient (API) impurity profiling, I have designed this whitepaper to provide a definitive, field-proven guide to the spectroscopic characterization (NMR, IR, MS) of this molecule. Rather than merely presenting expected values, this guide details the causality behind the analytical methodologies, ensuring that your laboratory can implement a self-validating system for structural confirmation.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

For the structural elucidation of dihydrocarbostyril derivatives, solvent selection is the most critical parameter. While CDCl₃ is a common default, we mandate the use of Dimethyl Sulfoxide-d6 (DMSO-d6) for this compound. The lactam N-H proton undergoes rapid intermolecular exchange in non-polar solvents, often resulting in a broadened or completely absent signal. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the N-H proton and yielding a sharp, quantifiable singlet around 10.0 ppm. Furthermore, the chiral center at the epoxide ring renders the adjacent ether methylene protons (-O-CH₂-) diastereotopic, requiring high-resolution (≥400 MHz) instruments to resolve the resulting complex multiplets.

Protocol: 1H and 13C NMR Acquisition
  • Sample Preparation: Accurately weigh 10.0 ± 0.5 mg of the analyte.

  • Dissolution: Dissolve in 0.6 mL of anhydrous DMSO-d6 (isotopic purity ≥99.9%) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • System Suitability: Perform a 3D shim routine. Verify that the TMS line width at half-height is ≤1.0 Hz to ensure magnetic field homogeneity.

  • Acquisition (1H): Acquire at 400 MHz using a 30° pulse angle, 16 scans, and a 2-second relaxation delay to ensure quantitative integration of the N-H proton.

  • Acquisition (13C): Acquire at 100 MHz using proton decoupling (WALTZ-16), 1024 scans, and a 2-second relaxation delay.

Quantitative Data: NMR Assignments
Position1H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)13C Chemical Shift (ppm)Structural Assignment
1 (N-H)10.05Singlet (broad), 1H-Lactam secondary amine
2 (C=O)--170.5Lactam carbonyl
3 (CH₂)2.45Triplet (J = 7.5), 2H30.5Aliphatic ring methylene
4 (CH₂)2.80Triplet (J = 7.5), 2H24.0Benzylic ring methylene
5 (C-O)--156.0Aromatic carbon (ether-linked)
6 (CH)6.60Doublet (J = 8.0), 1H108.5Aromatic CH (ortho to ether)
7 (CH)7.10Triplet (J = 8.0), 1H128.0Aromatic CH (meta to ether/NH)
8 (CH)6.50Doublet (J = 8.0), 1H104.0Aromatic CH (ortho to NH)
1' (CH₂)3.80, 4.30Doublet of doublets, 1H each69.0Diastereotopic ether methylene
2' (CH)3.35Multiplet, 1H50.0Epoxide methine
3' (CH₂)2.70, 2.85dd (1H), t (1H)44.0Epoxide methylene

Vibrational Profiling via Infrared (IR) Spectroscopy

Causality in Experimental Design

Traditional KBr pellet preparation is strongly discouraged for this molecule. KBr is highly hygroscopic; the absorbed water produces a broad O-H stretching band at 3300-3400 cm⁻¹, which directly masks the critical lactam N-H stretch (expected ~3200 cm⁻¹). Therefore, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy utilizing a monolithic diamond crystal is the mandatory self-validating protocol. This ensures the spectral integrity of the hydrogen-bonded lactam network in its native solid state .

Protocol: ATR-FTIR Analysis
  • Background Calibration: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Ensure the diamond crystal is cleaned with LC-MS grade isopropanol and fully dried.

  • Sample Application: Place ~2 mg of the solid off-white powder directly onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the solid, maximizing the evanescent wave penetration.

  • Acquisition: Acquire 32 scans from 4000 to 600 cm⁻¹.

Quantitative Data: Characteristic IR Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3200 - 3150Medium, BroadN-H StretchHydrogen-bonded lactam amine
1675Strong, SharpC=O Stretch (Amide I)Lactam carbonyl
1605, 1505Medium, SharpC=C StretchAromatic ring breathing
1255StrongC-O-C Asymmetric StretchAryl alkyl ether linkage
910, 850MediumC-O Asymmetric/SymmetricEpoxide ring deformation

Mass Spectrometry (LC-MS/MS) & Fragmentation Kinetics

Causality in Experimental Design

To detect and structurally confirm this impurity within a carteolol API matrix, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is utilized . ESI in positive ion mode (ESI+) is highly effective because the basicity of the lactam carbonyl oxygen and the ether oxygen provides excellent sites for protonation, yielding a highly stable [M+H]⁺ precursor ion at m/z 220.1. The collision-induced dissociation (CID) energy must be carefully optimized; the epoxide ring is labile, and excessive collision energy will bypass the primary diagnostic fragments, leading to total aromatization of the core.

Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The formic acid acts as a proton source to enhance ionization efficiency.

  • System Suitability: Inject a blank (diluent only) to confirm no carryover at m/z 220.

  • Ionization Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone gas flow to 50 L/hr.

  • MS/MS Acquisition: Isolate the precursor ion (m/z 220.1) in Q1. Apply a collision energy ramp (15-30 eV) using argon as the collision gas in Q2. Scan product ions in Q3 from m/z 50 to 250.

Quantitative Data: MS/MS Fragmentation Profile
m/z ValueIon TypeMass Loss (Da)Proposed Neutral LossStructural Interpretation
220.1[M+H]⁺0NoneIntact protonated molecule
164.1Product56C₃H₄O (Epoxide)Cleavage of the ether linkage, yielding 5-hydroxycarbostyril
146.1Product74C₃H₄O + H₂OSubsequent loss of water from the carbostyril core
136.1Product84C₃H₄O + COLoss of lactam carbonyl (CO) from the m/z 164.1 fragment

Experimental Workflows & Decision Trees

The following diagram illustrates the integrated analytical workflow, demonstrating how orthogonal spectroscopic techniques validate the molecular structure prior to QA release.

Workflow cluster_0 Spectroscopic Acquisition Sample 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril (Carteolol Impurity C) NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Sample->NMR 10 mg IR ATR-FTIR Spectroscopy (Solid State) Sample->IR 2 mg MS LC-ESI-MS/MS (Positive Ion Mode) Sample->MS 1 µg/mL DataProcessing Data Integration & Structural Elucidation NMR->DataProcessing Shifts & Coupling IR->DataProcessing Functional Groups MS->DataProcessing Molecular Mass & Fragments Validation Impurity Profiling & QA Release DataProcessing->Validation

Fig 1. Spectroscopic validation workflow for Carteolol Impurity C.

Fragmentation Pathway Analysis

Understanding the specific gas-phase degradation kinetics of the molecule is essential for developing highly specific Multiple Reaction Monitoring (MRM) methods for trace-level impurity quantification.

Fragmentation M [M+H]+ m/z 220.1 (Precursor Ion) F1 [M-C3H4O]+ m/z 164.1 (5-Hydroxycarbostyril) M->F1 -56 Da (Epoxide Cleavage) F2 [M-C3H4O-H2O]+ m/z 146.1 (Aromatized Core) F1->F2 -18 Da (-H2O) F3 [M-C3H4O-CO]+ m/z 136.1 (Ring Contraction) F1->F3 -28 Da (-CO)

Fig 2. Proposed ESI-MS/MS fragmentation pathway for m/z 220.1.

Conclusion

The comprehensive characterization of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril requires a multi-modal spectroscopic approach. By utilizing DMSO-d6 in NMR to lock the lactam proton, employing ATR-FTIR to eliminate water interference, and carefully tuning CID energies in LC-MS/MS to capture the epoxide cleavage, analytical scientists can guarantee the structural integrity of this critical carteolol intermediate. These self-validating protocols ensure strict compliance with pharmacopeial standards for API impurity profiling .

References

  • PubChem. "5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | C12H13NO3 | CID 12899423". National Center for Biotechnology Information. Available at:[Link]

  • Allmpus Laboratories. "CARTEOLOL EP IMPURITY C Identification - Certificate Of Analysis". Available at:[Link]

  • Veeprho Life Sciences. "Carteolol Impurities and Related Compound". Available at:[Link]

Exploratory

Mechanistic Elucidation and Synthesis Protocol for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Executive Summary In the landscape of pharmaceutical manufacturing, 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7) serves as a foundational synthetic intermediate. It is most notably utilized in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical manufacturing, 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7) serves as a foundational synthetic intermediate. It is most notably utilized in the synthesis of Carteolol, a potent non-selective beta-adrenergic receptor antagonist widely prescribed for glaucoma and hypertension[1]. The formation of this intermediate relies on a highly regioselective Williamson-type etherification followed by an intramolecular epoxidation.

This whitepaper provides an in-depth technical breakdown of the reaction mechanism, the causality behind specific experimental conditions, and a self-validating protocol designed for high-yield synthesis.

Core Reaction Mechanism & Regioselectivity

The transformation of 5-hydroxy-3,4-dihydrocarbostyril into its corresponding epoxide via epichlorohydrin is a tandem bimolecular nucleophilic substitution ( SN​2 ) and intramolecular cyclization process. Understanding the thermodynamic and kinetic drivers of this pathway is critical for optimizing yield and preventing polymeric byproducts.

Step 1: Phenoxide Generation

The reaction initiates with the deprotonation of the phenolic hydroxyl group of 5-hydroxy-3,4-dihydrocarbostyril. Because the pKa​ of the phenol derivative is relatively low (typically ~10), a mild aqueous base such as 0.4 M Sodium Hydroxide (NaOH) is sufficient to drive the equilibrium forward, generating a highly nucleophilic phenoxide anion[2].

Step 2: Regioselective Epoxide Ring Opening

Epichlorohydrin presents two potential electrophilic sites: the primary alkyl chloride (C1) and the terminal epoxide carbon (C3). While direct displacement of the chloride might seem intuitive, kinetic principles dictate otherwise.

The phenoxide anion exclusively attacks the less sterically hindered terminal epoxide carbon (C3) via an SN​2 mechanism[3]. This preference is driven by two factors:

  • Activation Energy: The activation energy barrier for epoxide ring-opening is significantly lower than that required to cleave the relatively strong C-Cl bond[4].

  • Orbital Overlap: Hyperconjugation effects between the C-Cl bond and the adjacent carbon orbitals disfavor direct chloride displacement[5].

This highly regioselective attack yields a secondary chlorohydrin alkoxide intermediate.

Step 3: Intramolecular Epoxidation

The newly formed alkoxide oxygen at C2 is held in close spatial proximity to the C1 carbon bearing the chloride leaving group. A rapid intramolecular SN​2 displacement occurs, expelling the chloride ion and closing the ring to form the terminal epoxide of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril[3].

Mechanism A 5-Hydroxy-3,4- dihydrocarbostyril B Phenoxide Anion (Nucleophile) A->B NaOH (aq) Deprotonation D Chlorohydrin Alkoxide Intermediate B->D SN2 Attack (Epoxide C3) C Epichlorohydrin (Electrophile) C->D Ring Opening E 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril D->E Intramolecular SN2 (- Cl⁻)

Fig 1: Reaction mechanism from phenol deprotonation to epoxide ring closure.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocol incorporates built-in visual and thermodynamic validation checkpoints[2].

Required Reagents
  • Substrate: 5-hydroxy-3,4-dihydro-2(1H)-quinolone (2.45 g, 0.015 mol)

  • Electrophile: Epichlorohydrin (4.14 g, 0.045 mol)

  • Base: 0.4 mol/L Sodium Hydroxide (NaOH) solution (40 mL)

  • Solvents: Ethyl Acetate (30 mL), Acetone (for recrystallization)

Step-by-Step Methodology
  • Dissolution & Activation: Dissolve 2.45 g of 5-hydroxy-3,4-dihydro-2(1H)-quinolone in 40 mL of 0.4 mol/L NaOH. Stir at room temperature for 10 minutes. Validation: The solution should become homogeneous as the water-soluble phenoxide salt forms.

  • Electrophile Addition: Add 4.14 g of epichlorohydrin dropwise to the activated mixture.

  • Thermal Substitution: Elevate the temperature to 50–55 °C and maintain continuous stirring for approximately 6 hours. Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the highly polar phenolic spot disappears. A large amount of white flocculant will precipitate, indicating the formation of the water-insoluble epoxide product.

  • Phase Separation: Cool the mixture to room temperature. Add 30 mL of ethyl acetate to dissolve the organic flocculant. Transfer to a separatory funnel and drain the lower aqueous layer (containing NaCl and excess NaOH).

  • Purification: Filter the organic phase and concentrate under reduced pressure. Recrystallize the resulting filter cake using cold acetone.

  • Final Validation: Dry the white powdery solid. The yield should be approximately 2.04 g (62.2%). Verify the melting point (MP), which must sharply align with 172–173 °C to confirm the absence of polymeric impurities[2].

Workflow Step1 1. Deprotonation Dissolve 5-hydroxy-3,4-dihydrocarbostyril in 0.4M NaOH (Stir 10 min, RT) Step2 2. Reagent Addition Add Epichlorohydrin (1:3 molar ratio) Step1->Step2 Step3 3. Nucleophilic Substitution Heat at 50-55 °C for 6 hours Step2->Step3 Step4 4. Phase Separation Cool to RT, add EtOAc, separate aqueous layer Step3->Step4 Step5 5. Purification Filter flocculant, recrystallize from acetone Step4->Step5 Step6 6. Validation Yield: 62.2% | MP: 172-173 °C Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis and purification.

Reaction Optimization & Quantitative Data

The success of this synthesis hinges on strict adherence to stoichiometric ratios and thermal boundaries. Deviations lead to cascading side reactions, primarily bis-alkylation and epoxide hydrolysis. The table below summarizes the causality behind the optimized parameters[2].

ParameterOptimal ValueMechanistic Causality / Consequence of Deviation
Molar Ratio (Phenol:ECH) 1:3Prevents bis-alkylation. Ratios approaching 1:1 allow the newly formed epoxide to act as an electrophile for unreacted phenoxide, leading to dimerization and polymeric byproducts[4].
Temperature 50–55 °CBalances activation energy for SN​2 ring-opening. Temperatures >60 °C accelerate the competitive hydrolysis of ECH by NaOH to form diols; <40 °C stalls the nucleophilic attack[2].
Base Concentration 0.4 mol/L NaOHEnsures complete phenol deprotonation without aggressively hydrolyzing the epichlorohydrin or degrading the carbostyril core[2].
Reaction Time 6 hoursProvides a sufficient kinetic window for the complete intramolecular cyclization of the chlorohydrin intermediate into the closed epoxide ring[2].

References

  • CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes - Google Patents URL
  • Synthesis of 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone - PrepChem URL:[Link]

  • Epichlorohydrin | Organic chemistry teaching - WordPress URL: [Link]

  • Attack of ethoxide on epichlorohydrin - Chemistry Stack Exchange URL:[Link]

Sources

Foundational

potential research applications of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

An In-depth Technical Guide on the Potential Research Applications of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Introduction: Unveiling the Potential of a Versatile Chemical Intermediate 5-(2,3-Epoxypropoxy)-3,4-dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Potential Research Applications of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Introduction: Unveiling the Potential of a Versatile Chemical Intermediate

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, also known as 3,4-dihydro-5-(oxiran-2-ylmethoxy)quinolin-2(1H)-one, is a chemical compound that holds significant promise as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a dihydrocarbostyril nucleus linked to a reactive epoxypropoxy side chain, makes it a valuable building block for creating a diverse range of compounds with potential therapeutic applications. This guide will delve into the synthesis, chemical properties, and, most importantly, the potential research applications of this compound, with a particular focus on its role in the development of novel drug candidates. We will explore its utility in the synthesis of beta-blockers and other cardiovascular agents, as well as its potential for generating libraries of compounds for high-throughput screening.

Chemical Properties and Synthesis

Chemical Structure and Properties

  • Molecular Formula: C12H13NO3

  • Molecular Weight: 219.24 g/mol

  • CAS Number: 51789-35-0

The molecule consists of a 3,4-dihydrocarbostyril (or 3,4-dihydro-2(1H)-quinolinone) core, which is a bicyclic aromatic amide. This core is substituted at the 5-position with a (2,3-epoxypropoxy) group. The epoxide ring is a highly strained three-membered ring containing an oxygen atom, making it susceptible to nucleophilic attack. This reactivity is the key to the utility of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril as a synthetic intermediate.

Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

The synthesis of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril typically starts from 5-hydroxy-3,4-dihydrocarbostyril. The phenolic hydroxyl group of this starting material is reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction proceeds via a Williamson ether synthesis to form a glycidyl ether.

Experimental Protocol: Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

  • Dissolution: Dissolve 5-hydroxy-3,4-dihydrocarbostyril in a suitable solvent, such as ethanol or a mixture of water and a polar aprotic solvent.

  • Addition of Base: Add a stoichiometric amount of a base (e.g., sodium hydroxide) to the solution to deprotonate the phenolic hydroxyl group.

  • Addition of Epichlorohydrin: Add an excess of epichlorohydrin to the reaction mixture.

  • Reaction: Heat the mixture under reflux for several hours to allow the reaction to go to completion.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford pure 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril.

Potential Research Applications

The primary research application of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril lies in its use as a key intermediate for the synthesis of beta-adrenergic receptor antagonists, commonly known as beta-blockers. The epoxide ring readily reacts with various amines to introduce the propanolamine side chain that is characteristic of many beta-blockers.

1. Synthesis of Carteolol and its Analogs

Carteolol is a non-selective beta-blocker used to treat glaucoma. The synthesis of carteolol can be achieved by reacting 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril with tert-butylamine.

Synthesis_of_Carteolol Dihydrocarbostyril 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril Carteolol Carteolol (5-[3-(tert-butylamino)-2-hydroxypropoxy] -3,4-dihydrocarbostyril) Dihydrocarbostyril->Carteolol Nucleophilic ring-opening tBuNH2 tert-Butylamine tBuNH2->Carteolol

Caption: Synthesis of Carteolol from 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

By reacting 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril with a library of different amines, a series of carteolol analogs can be synthesized. This allows for the exploration of the structure-activity relationship (SAR) of this class of compounds. For example, modifying the amine substituent can modulate the compound's selectivity for β1- and β2-adrenergic receptors, as well as its intrinsic sympathomimetic activity (ISA).

Experimental Protocol: Synthesis of Carteolol

  • Reaction Setup: In a round-bottom flask, dissolve 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril in a suitable solvent, such as methanol or ethanol.

  • Amine Addition: Add an excess of tert-butylamine to the solution.

  • Reaction: Stir the mixture at room temperature or gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Remove the solvent and excess amine under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with water to remove any remaining water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure carteolol.

2. Development of Novel Cardiovascular Agents

The dihydrocarbostyril nucleus is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. By using 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril as a starting material, researchers can explore the synthesis of novel compounds with potential cardiovascular effects beyond beta-blockade.

For instance, the epoxide can be opened with nucleophiles other than amines, such as thiols, phenols, or azides, to generate a diverse library of compounds. These new analogs can then be screened for a range of cardiovascular activities, including:

  • Calcium channel antagonism: Some dihydrocarbostyril derivatives have been shown to possess calcium channel blocking activity.

  • Potassium channel opening: This is another mechanism for vasodilation and could be explored.

  • Anti-arrhythmic activity: The propanolamine side chain is a common feature in many anti-arrhythmic drugs.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril Library Compound Library Start->Library Parallel Synthesis Nucleophiles Library of Nucleophiles (Amines, Thiols, Phenols, etc.) Nucleophiles->Library HTS High-Throughput Screening (e.g., binding assays, functional assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Workflow for the discovery of novel cardiovascular agents.

3. Probes for Chemical Biology

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril can also be used to synthesize chemical probes for studying biological systems. For example, by reacting the epoxide with a linker molecule that contains a reporter group (e.g., a fluorescent dye or a biotin tag), it is possible to create probes that can be used to label and visualize the target receptors in cells and tissues. These probes would be invaluable tools for studying the localization, trafficking, and regulation of adrenergic receptors.

Data Summary

Compound Starting Material Reagent Application
Carteolol5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyriltert-ButylamineBeta-blocker
Carteolol Analogs5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyrilVarious AminesSAR studies of beta-blockers
Novel Cardiovascular Agents5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyrilThiols, Phenols, Azides, etc.Drug discovery
Chemical Probes5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyrilLinker with reporter groupChemical biology

Conclusion

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a valuable and versatile chemical intermediate with significant potential in drug discovery and chemical biology. Its straightforward synthesis and the reactivity of its epoxide ring make it an ideal starting point for the creation of diverse molecular libraries. The primary and most established application is in the synthesis of the beta-blocker carteolol and its analogs. However, the opportunities for this compound extend far beyond this, offering a gateway to novel cardiovascular agents and sophisticated chemical probes. Researchers and drug development professionals should consider 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril as a key building block in their synthetic and screening endeavors.

References

  • Mori, H., et al. (1973). 3,4-Dihydrocarbostyril derivs., their preparation, and pharmaceutical compsns. thereof. DE 2302027; GB 1424571.
  • Shono, T., et al. (1981). A new practical synthesis of 5-hydroxy-3,4-dihydrocarbostyril and 5-hydroxycarbostyril. The Journal of Organic Chemistry, 46(18), 3719-3721.
  • Manghisi, E., et al. (1994). A process for the preparation of 5-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydrocarbostyryl. European Patent No. EP 0 579 096 A2. [Link]

  • National Center for Biotechnology Information (n.d.). Carteolol Hydrochloride. PubChem Compound Database. [Link]

Exploratory

A Comprehensive Technical Guide to the Synthesis of Quinolinone Derivatives for Medicinal Chemistry

Abstract The quinolinone scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The quinolinone scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth review of the principal synthetic strategies for accessing quinolinone derivatives, designed for researchers, chemists, and professionals in drug development. We traverse the landscape of quinolinone synthesis, from foundational classical ring-closing reactions, such as the Conrad-Limpach, Knorr, and Camps cyclizations, to the forefront of modern synthetic methodologies, including transition-metal-catalyzed C-H activations and oxidative annulations. This guide emphasizes the causality behind experimental choices, offering field-proven insights into controlling regioselectivity and optimizing reaction conditions. Detailed, step-by-step protocols for key transformations, comparative data tables, and mechanistic diagrams are provided to furnish a practical and authoritative resource for the synthesis of this privileged heterocyclic motif.

Introduction: The Quinolinone Scaffold – A Privileged Structure in Drug Discovery

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered immense attention in pharmaceutical science due to their versatile chemical reactivity and wide range of biological functions.[3][4] First isolated from coal tar in 1834, the quinoline framework is now recognized as a "privileged scaffold" in drug discovery.[5][6] Its derivatives are integral to drugs with applications as antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral agents.[6][7][8]

Quinolinones, specifically, are oxidized derivatives of quinoline, typically existing as two primary tautomeric isomers: quinolin-2(1H)-ones (2-quinolones or carbostyrils) and quinolin-4(1H)-ones (4-quinolones). This structural nuance is critical, as the position of the carbonyl group profoundly influences the molecule's biological activity and synthetic accessibility. The development of synthetic methods has evolved from harsh, high-temperature classical reactions to sophisticated, highly efficient catalytic systems that offer milder conditions and broader substrate scope.[5][9] This guide will explore these pivotal synthetic transformations, providing the technical foundation required to design and execute the synthesis of novel quinolinone-based drug candidates.

Chapter 1: Classical Ring-Closing Strategies: The Foundation of Quinolinone Synthesis

The classical syntheses of quinolinones, developed in the late 19th century, remain fundamental to heterocyclic chemistry. These methods typically involve the condensation of anilines with 1,3-dicarbonyl compounds or their equivalents, followed by an intramolecular cyclization. The elegance of these reactions lies in their ability to construct the bicyclic quinolinone core in a single, often one-pot, operation.

The Conrad-Limpach and Knorr Syntheses: A Tale of Two Isomers

The reaction between anilines and β-ketoesters is a classic example of how kinetic versus thermodynamic control can be leveraged to achieve regiochemical diversity. This reaction can yield either 4-hydroxyquinolines (which exist predominantly as 4-quinolones) or 2-hydroxyquinolines (2-quinolones), depending critically on the reaction temperature.[10][11]

Causality Behind Experimental Choices: The initial step is the condensation between the aniline and the β-ketoester.

  • Kinetic Control (Conrad-Limpach Synthesis): At lower temperatures (typically below 100°C), the more nucleophilic aniline nitrogen attacks the more electrophilic ketone carbonyl of the β-ketoester. The resulting β-aminoacrylate intermediate undergoes thermal cyclization at high temperatures (around 250°C) via an electrophilic attack on the aniline ring to yield the 4-quinolone .[10][12]

  • Thermodynamic Control (Knorr Synthesis): At higher initial reaction temperatures (approx. 140°C), the reaction favors the attack of the aniline on the less reactive ester carbonyl, forming a more stable β-ketoanilide intermediate.[10][13] This intermediate, upon treatment with a strong acid like concentrated sulfuric acid, cyclizes to form the thermodynamically preferred 2-quinolone .[13][14]

Reaction Mechanism: Conrad-Limpach vs. Knorr Synthesis

G Conrad-Limpach vs. Knorr Pathways cluster_reactants Reactants cluster_CL Conrad-Limpach (4-Quinolone) cluster_Knorr Knorr (2-Quinolone) R1 Aniline CL_I1 β-Aminoacrylate (Intermediate) R1->CL_I1 Attack on Ketone < 100°C (Kinetic) K_I1 β-Ketoanilide (Intermediate) R1->K_I1 Attack on Ester > 140°C (Thermodynamic) R2 β-Ketoester R2->CL_I1 R2->K_I1 CL_P 4-Quinolone (Product) CL_I1->CL_P Thermal Cyclization ~250°C K_P 2-Quinolone (Product) K_I1->K_P Acid-Catalyzed Cyclization (H₂SO₄)

Caption: Temperature-dependent regioselectivity in the synthesis of quinolones.

Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative [12][15]

  • Step 1: Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (e.g., diethyl malonate) (1.05 eq). The reaction can be run neat or with a catalytic amount of acid (e.g., a drop of concentrated HCl). Heat the mixture at approximately 80-100°C for 1-2 hours, monitoring the formation of the β-aminoacrylate intermediate by TLC. Water is evolved during this step.

  • Step 2: Cyclization: Add a high-boiling, inert solvent (see Table 1) to the reaction mixture. Heat the solution to a high temperature (typically 240-260°C) using a heating mantle equipped with a temperature controller. Maintain this temperature for 30-60 minutes. The cyclization is an endergonic process requiring significant thermal energy to overcome the aromaticity of the aniline ring.[15]

  • Work-up: Allow the reaction mixture to cool to below 100°C. The 4-quinolone product often precipitates from the hot solvent. Carefully add a non-polar solvent like toluene or hexanes to dilute the reaction mixture and facilitate complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the non-polar solvent to remove the high-boiling reaction solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or DMF.

Table 1: Common High-Boiling Solvents for Conrad-Limpach Cyclization [15]

SolventBoiling Point (°C)Notes
Diphenyl ether259Traditional and effective, but can be difficult to remove.
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl.
Mineral Oil>300Inexpensive and inert, easily washed away with non-polar solvents.
1,2,4-Trichlorobenzene214Lower boiling point, may require longer reaction times.
The Camps Cyclization: Base-Catalyzed Intramolecular Condensation

The Camps cyclization is another versatile method that provides access to both 2- and 4-quinolones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.[16] The regiochemical outcome is determined by which enolate is formed and attacks the alternate carbonyl group.[17]

Causality Behind Experimental Choices: The precursor, an N-(2-acylaryl)amide, possesses two acidic α-protons: one adjacent to the aryl ketone and one in the amide acyl group.

  • Formation of 4-Quinolones: A strong base, such as aqueous sodium hydroxide (NaOH), preferentially deprotonates the more acidic α-position of the aryl ketone. The resulting enolate undergoes an intramolecular aldol-type condensation with the amide carbonyl, followed by dehydration, to yield the 4-quinolone .[17][18]

  • Formation of 2-Quinolones: A weaker base may favor deprotonation at the amide's acyl group, leading to the formation of the 2-quinolone isomer.[18]

Mechanism of the Camps Cyclization for 4-Quinolone Synthesis

Camps Camps Cyclization Mechanism Start N-(2-Acylaryl)amide (Precursor) Enolate Ketone Enolate (Intermediate) Start->Enolate Deprotonation (Strong Base, e.g., NaOH) Cyclized Cyclized Alkoxide (Intermediate) Enolate->Cyclized Intramolecular Nucleophilic Attack Product 4-Quinolone (Product) Cyclized->Product Dehydration (-H₂O)

Caption: Base-catalyzed intramolecular condensation in the Camps synthesis.

Experimental Protocol: Two-Step Synthesis of 2-Aryl-4-quinolones via Camps Cyclization [19]

This modern adaptation utilizes a copper-catalyzed amidation to efficiently generate the required N-(2-acylaryl)amide precursor, which is then cyclized.

  • Step 1: Synthesis of N-(2-ketoaryl)amide Precursor (Cu-catalyzed):

    • To an oven-dried flask, add CuI (5 mol%), the o-haloacetophenone (1.0 eq), the desired amide (1.2 eq), and a base such as K₃PO₄ (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon).

    • Add a suitable solvent (e.g., dioxane) and a diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%).

    • Heat the mixture at 110°C for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).

    • After cooling, dilute the mixture with an organic solvent, filter through celite to remove inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography to yield the pure N-(2-ketoaryl)amide.

  • Step 2: Camps Cyclization:

    • Dissolve the purified N-(2-ketoaryl)amide (1.0 eq) in dioxane.

    • Add an aqueous solution of sodium hydroxide (3.0-3.5 eq).

    • Heat the biphasic mixture to 110°C with vigorous stirring. The reaction is typically complete within 1-4 hours.

    • Cool the reaction to room temperature, and neutralize with aqueous HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 4-quinolone is often pure enough for subsequent use or can be recrystallized.

Chapter 2: Modern Synthetic Methodologies: Expanding the Chemical Space

While classical methods are robust, they often require harsh conditions and have limited substrate scope. Modern synthetic organic chemistry has introduced a new arsenal of tools, primarily based on transition-metal catalysis, to construct the quinolinone ring with greater efficiency, milder conditions, and unprecedented structural diversity.[20][21]

Transition-Metal Catalysis: A Paradigm Shift in Efficiency

Transition metals like palladium (Pd), copper (Cu), and cobalt (Co) have revolutionized N-heterocycle synthesis.[20][22] Their ability to facilitate key bond-forming events such as C-H activation, cross-coupling, and carbonylation has enabled the development of novel cascade reactions for quinolinone synthesis.[23][24]

Palladium-Catalyzed Cascade Synthesis of 2-Quinolones

Palladium catalysts are particularly adept at mediating cascade (or domino) reactions where multiple bond-forming events occur in a single pot. One powerful strategy involves the C-H activation of anilides followed by annulation with an alkyne or other coupling partner.[23][24]

Workflow: Pd-Catalyzed Oxidative Annulation

Palladium Generalized Pd-Catalyzed Cascade Reactants Acrylamide + Aryne Precursor Pd_Cycle Pd(II) Catalytic Cycle Reactants->Pd_Cycle Oxidative Annulation Intermediate Cyclized Intermediate Pd_Cycle->Intermediate C-H Activation/ C-C Formation Product 2-Quinolone Product Intermediate->Product Final Cyclization/ Aromatization

Caption: Workflow for palladium-catalyzed synthesis of 2-quinolones.

Key Features of Modern Catalytic Methods:

  • Mild Conditions: Many reactions proceed at or near room temperature, preserving sensitive functional groups.[22]

  • High Atom Economy: Multicomponent and cascade reactions combine multiple starting materials into the final product with minimal waste.[21]

  • Broad Substrate Scope: Catalytic systems are often more tolerant of diverse functional groups on the starting materials, allowing for the synthesis of complex and highly decorated quinolinones.[5][25]

  • Novel Disconnections: These methods allow for retrosynthetic disconnections that are not possible with classical approaches, opening up new avenues for molecular design.

Table 2: Comparison of Synthetic Methodologies for Quinolinones

MethodKey TransformationTypical ProductAdvantagesLimitations
Conrad-Limpach Thermal cyclization of β-aminoacrylate4-QuinoloneWell-established, uses simple starting materials.Requires very high temperatures (~250°C), harsh conditions.[12]
Knorr Acid-catalyzed cyclization of β-ketoanilide2-QuinoloneGood for 2-quinolone synthesis, straightforward.Requires strong acid, high temperatures, potential for side reactions.[13][14]
Camps Base-catalyzed intramolecular cyclization4- or 2-QuinoloneMilder than thermal methods, good yields.Requires multi-step synthesis of the N-(2-acylaryl)amide precursor.[17][19]
Pd-Catalyzed C-H activation / Oxidative annulation2- or 4-QuinoloneVery mild conditions, high functional group tolerance, broad scope.[22][23]Expensive catalyst, ligand sensitivity, may require inert atmosphere.
Cu-Catalyzed Multicomponent reactions / C-N coupling4-QuinoloneInexpensive catalyst, good for C-N bond formation.[19][21]Can require ligands and specific reaction tuning.

Chapter 3: Summary and Future Outlook

The synthesis of quinolinone derivatives has progressed from classical, high-temperature cyclizations to highly sophisticated and mild transition-metal-catalyzed protocols. Classical methods like the Conrad-Limpach, Knorr, and Camps syntheses remain valuable for their robustness and access to specific substitution patterns. However, modern catalytic approaches have dramatically expanded the accessible chemical space, enabling the construction of highly functionalized quinolinones under conditions compatible with late-stage diversification in drug discovery programs.

The future of quinolinone synthesis will likely focus on several key areas:

  • Green Chemistry: The development of protocols that use environmentally benign solvents (like water), reduce energy consumption (e.g., via photocatalysis), and utilize earth-abundant metal catalysts (e.g., iron, cobalt).[4][5][20]

  • Flow Chemistry: The translation of batch syntheses to continuous flow systems to improve safety, scalability, and reproducibility, which is critical for industrial drug manufacturing.

  • Computational Chemistry: The use of computational tools to design new catalysts and predict reaction outcomes, accelerating the discovery of novel and more efficient synthetic routes.

By integrating these classical and modern strategies, chemists are well-equipped to continue harnessing the power of the quinolinone scaffold to develop the next generation of innovative medicines.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025).
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  • A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. (2023). Taylor & Francis.
  • Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-C
  • Knorr quinoline synthesis. Grokipedia.
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  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). RSC Publishing.
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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI.
  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen.
  • A review on transition-metal mediated synthesis of quinolines. (2018). Indian Academy of Sciences.
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  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). SciSpace.

Sources

Foundational

solubility of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril in common organic solvents

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril in Common Organic Solvents Introduction 5-(2,3-Epoxypropoxy)-3,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril in Common Organic Solvents

Introduction

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, a carbostyril derivative with the CAS number 51781-14-7, is a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1] Notably, it serves as a precursor in the preparation of Carteolol, a β-adrenergic blocker used to treat glaucoma.[1] The efficiency of synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) is profoundly influenced by their solubility in various solvents.[2][3] Understanding the is therefore critical for process optimization, yield maximization, and the development of robust and scalable manufacturing processes in the pharmaceutical industry.[4][5]

This technical guide provides a comprehensive overview of the solubility of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. It outlines its physicochemical properties, discusses theoretical solubility considerations, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to accurately assess the solubility of this key intermediate.

Physicochemical Properties of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C12H13NO3[6][7]
Molecular Weight 219.24 g/mol [1][6][7]
Appearance Off-white solid[1]
IUPAC Name 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one[6]
CAS Number 51781-14-7[1][6]

The structure of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril incorporates a polar lactam group, an ether linkage, and a reactive epoxy ring. This combination of functional groups suggests a nuanced solubility profile, with expected solubility in polar organic solvents.

Theoretical Considerations of Solubility

The principle of "like dissolves like" is a cornerstone for predicting solubility.[8] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, the presence of the lactam and ether functionalities allows for hydrogen bonding and dipole-dipole interactions, suggesting a favorable interaction with polar solvents. The epoxy group also contributes to the molecule's polarity. Consequently, it is expected to exhibit greater solubility in polar solvents such as alcohols (e.g., methanol, ethanol) and chlorinated solvents (e.g., dichloromethane, chloroform) compared to nonpolar solvents like hexane.

Qualitative Solubility Profile

While quantitative data is sparse in publicly available literature, qualitative assessments indicate the solubility of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril in several common organic solvents.

SolventSolubilitySource
ChloroformSoluble[1]
DichloromethaneSoluble[1]
MethanolSoluble[1]

This qualitative information aligns with the theoretical considerations, indicating a preference for polar solvents. However, for process development and formulation, precise quantitative data is indispensable.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8][9] This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the supernatant is then quantified.[8][10][11]

Principle of the Shake-Flask Method

The shake-flask method establishes a dynamic equilibrium where the rate of dissolution of the solid solute equals the rate of its precipitation from the saturated solution.[12] The resulting concentration of the solute in the solution at this equilibrium point is defined as its solubility at that specific temperature.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the equilibrium solubility of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification cluster_calculation Data Analysis prep_solid Weigh excess solid compound vial Combine in a sealed vial prep_solid->vial prep_solvent Add known volume of solvent prep_solvent->vial agitation Agitate at constant temperature (e.g., 24-72 hours) vial->agitation centrifuge Centrifuge to pellet undissolved solid agitation->centrifuge filtration Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filtration dilution Dilute filtrate if necessary filtration->dilution analysis Analyze via HPLC or UV-Vis dilution->analysis calculation Calculate concentration (mg/mL or mol/L) analysis->calculation

Caption: Workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution remains constant.[11]

  • Phase Separation: After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to sediment. For a more complete separation, centrifuge the vial at a moderate speed.[8]

  • Filtration: Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step removes any remaining solid particles.[8]

  • Dilution: If necessary, accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted (or undiluted) solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

Quantification of Solute Concentration

Accurate quantification of the dissolved 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is critical for determining its solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for quantifying the concentration of organic compounds.[13] A reversed-phase HPLC method is generally suitable for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

Typical HPLC Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection: UV detector at a wavelength where the compound exhibits maximum absorbance (λmax).

  • Quantification: Based on a calibration curve prepared from standard solutions of known concentrations.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simpler and more rapid method for quantification, provided that no other components in the solution absorb at the analytical wavelength.

Procedure:

  • Determine λmax: Scan a dilute solution of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril in the chosen solvent over a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of the compound at different known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration.

  • Measure Sample Absorbance: Measure the absorbance of the (appropriately diluted) filtered saturated solution at the λmax.

  • Calculate Concentration: Determine the concentration of the sample from the calibration curve using the Beer-Lambert law.

Analytical Quantification Workflow

G cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification prep_standards Prepare standard solutions of known concentrations analyze_standards Analyze standards via HPLC or UV-Vis prep_standards->analyze_standards calibration_curve Generate calibration curve (Concentration vs. Response) analyze_standards->calibration_curve interpolate Interpolate sample response on calibration curve calibration_curve->interpolate prep_sample Prepare (dilute) filtered saturated solution analyze_sample Analyze sample via HPLC or UV-Vis prep_sample->analyze_sample get_response Obtain analytical response (Peak Area or Absorbance) analyze_sample->get_response get_response->interpolate concentration Determine concentration in diluted sample interpolate->concentration back_calculate Calculate original concentration in saturated solution (Solubility) concentration->back_calculate

Caption: Workflow for analytical quantification.

Data Analysis and Reporting

The solubility (S) is calculated from the measured concentration (C) of the saturated solution, taking into account any dilution factor (DF):

S = C × DF

The results should be reported in standard units such as mg/mL or mol/L, and the temperature at which the measurement was performed must always be specified. For example: "The solubility of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril in methanol at 25 °C was determined to be X mg/mL."

Factors Influencing Solubility

Several factors can influence the outcome of solubility measurements, and it is crucial to control them to ensure data accuracy and reproducibility.

  • Temperature: Solubility is highly dependent on temperature. For most solids, solubility increases with increasing temperature. Therefore, maintaining a constant and accurately recorded temperature is essential.

  • Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the solubility. High-purity materials should be used for accurate measurements.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. It is important to characterize the solid form used for the solubility determination and to check for any polymorphic transformations during the equilibration process.[14]

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if the solubility in aqueous or buffered systems is to be determined, the pH of the solution is a critical parameter for ionizable compounds.

Conclusion

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  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012).
  • ResearchGate. (n.d.).
  • (n.d.).
  • Yu, H., et al. (2022). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Molecules, 27(15), 4785.
  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
  • SciTechnol. (2018, February 26). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs.

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Exploratory

molecular weight and formula of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

An In-Depth Technical Guide to 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril: Properties, Synthesis, and Application Introduction 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a bifunctional molecule of significant intere...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril: Properties, Synthesis, and Application

Introduction

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Structurally, it integrates a dihydrocarbostyril (or quinolinone) core with a highly reactive epoxypropoxy side chain. This unique combination makes it a valuable intermediate, most notably in the synthesis of β-adrenergic blockers like Carteolol.[1] The dihydrocarbostyril moiety provides a scaffold that can be recognized by biological targets, while the terminal epoxide serves as a versatile chemical handle for introducing a wide array of functional groups through nucleophilic addition reactions.

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical validation of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic workflows.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application. The key identifiers and properties of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril are summarized below. This data is critical for reaction stoichiometry calculations, analytical method development, and regulatory documentation.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₃NO₃[2][3][4][5]
Molecular Weight 219.24 g/mol [1][3][4][5]
CAS Number 51781-14-7[1][3][5]
IUPAC Name 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one[3]
Synonyms 3,4-Dihydro-5-(2-oxiranylmethoxy)-2(1H)-quinolinone, Carteolol Impurity C[2][5]
Physical Appearance Off-white solid[1]

Synthetic Pathway: A Mechanistic Overview

The most common and efficient synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril involves a nucleophilic substitution reaction between 5-hydroxy-3,4-dihydrocarbostyril and an excess of epichlorohydrin under basic conditions.[6] This is a variation of the Williamson ether synthesis.

Mechanism Rationale:

  • Deprotonation: A base (e.g., sodium hydroxide) deprotonates the phenolic hydroxyl group of the 5-hydroxy-3,4-dihydrocarbostyril, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the least sterically hindered carbon of epichlorohydrin, displacing the chloride leaving group.

  • Epoxide Formation: While not explicitly part of the main reaction to form the target molecule, the basic conditions ensure the stability of the epoxide ring on the epichlorohydrin reactant and the final product.

The following workflow diagram illustrates this synthetic process.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 5-Hydroxy-3,4-dihydrocarbostyril P1 Deprotonation of Phenolic -OH R1->P1 R2 Epichlorohydrin P2 Nucleophilic Attack (SN2 Reaction) R2->P2 R3 Base (e.g., NaOH) R3->P1 P1->P2 Formation of Nucleophilic Phenoxide P3 Purification/ Recrystallization P2->P3 Crude Product Prod 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril P3->Prod

Caption: Synthetic workflow for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

The Epoxy Moiety: A Gateway for Derivatization

The utility of this molecule in drug development stems directly from the reactivity of its terminal epoxide ring.[7][8] This three-membered ring is highly strained and susceptible to ring-opening reactions by a vast range of nucleophiles. This allows for the creation of a diverse library of derivatives from a single intermediate. For drug development professionals, this is a powerful tool for structure-activity relationship (SAR) studies.

By reacting 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril with different amines, for instance, a series of amino alcohol derivatives can be generated. This is precisely the strategy used to synthesize Carteolol, where the epoxide is opened by tert-butylamine. The resulting secondary amine and hydroxyl group are critical pharmacophoric features for β-adrenergic receptor binding.

Experimental Protocol: Quality Control via Epoxy Content Titration

Before utilizing this intermediate in a synthesis, it is imperative to validate its purity and confirm the integrity of the reactive epoxy group. A classic and robust method for this is the determination of the Epoxy Equivalent Weight (EEW), which is the weight of the resin in grams that contains one mole of epoxy groups. The hydrohalogenation (HBr) method is a reliable standard.[9]

Objective: To quantify the epoxy content of a sample of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

Principle: The epoxide ring reacts with hydrogen bromide (HBr), which is generated in situ from the reaction of a standardized perchloric acid titrant with tetraethylammonium bromide (TEABr). The endpoint is detected potentiometrically.

Materials:

  • 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril sample

  • Glacial acetic acid

  • Tetraethylammonium bromide (TEABr) solution

  • 0.1 N Perchloric acid in glacial acetic acid (standardized)

  • Chloroform or methylene chloride

  • Autotitrator with a suitable electrode system

Procedure:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the sample into a 100 mL beaker.

  • Dissolution: Dissolve the sample in 25 mL of chloroform. Gentle warming may be required.

  • Reagent Addition: Add 10 mL of the TEABr solution and 15 mL of glacial acetic acid to the dissolved sample.

  • Titration: Immerse the electrode in the solution and begin titrating with the standardized 0.1 N perchloric acid solution.

  • Endpoint Detection: Record the volume of titrant used to reach the potentiometric endpoint. A blank titration (without the sample) should also be performed.

  • Calculation: The Epoxy Equivalent Weight (EEW) is calculated using the following formula:

    EEW (g/eq) = (Weight of sample in grams × 1000) / ((V_sample - V_blank) × N_acid)

    Where:

    • V_sample = Volume of perchloric acid for the sample (mL)

    • V_blank = Volume of perchloric acid for the blank (mL)

    • N_acid = Normality of the perchloric acid titrant (eq/L)

Trustworthiness of the Protocol: This titrimetric method is a self-validating system because it directly measures the chemical reactivity of the functional group of interest. The theoretical EEW for 100% pure 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is its molecular weight, 219.24 g/eq. A result close to this value provides high confidence in the material's quality for subsequent synthetic steps.

Complementary Analytical Methodologies

While titration confirms functional group content, a complete quality control profile relies on a suite of analytical techniques.

  • Chromatography (GC/HPLC): Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the compound and identifying any residual starting materials (e.g., epichlorohydrin) or side-products.[9][10]

  • Spectroscopy (FTIR/NMR): Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups, such as the characteristic epoxide C-O-C stretch. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural elucidation and is the gold standard for confirming the compound's identity.[11]

  • Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) can be used to determine the melting point of the solid material, which is a key indicator of purity.[12][13]

Conclusion

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is more than just a chemical; it is an enabling tool for pharmaceutical research and development. Its well-defined physicochemical properties, straightforward synthesis, and highly versatile epoxy functional group provide a reliable platform for constructing complex molecular architectures. By employing robust analytical protocols, such as the titrimetric determination of epoxy content, researchers can ensure the quality and consistency of this intermediate, thereby enhancing the reliability and success of their drug discovery campaigns.

References

  • 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL - Inxight Drugs . Source: Inxight Drugs. [Link]

  • 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | C12H13NO3 | CID 12899423 - PubChem . Source: PubChem, National Library of Medicine. [Link]

  • 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL - gsrs . Source: FDA Global Substance Registration System. [Link]

  • Synthesis of 5-(2,3-dihyroxy)propoxy-3,4-dihydrocarbostyril - PrepChem.com . Source: PrepChem.com. [Link]

  • 5-(3-(4-benzyl-1-piperidyl)propoxy)-3,4-dihydrocarbostyril - PubChemLite . Source: PubChemLite. [Link]

  • Synthesis of 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone - PrepChem.com . Source: PrepChem.com. [Link]

  • Preparation of a bio-based epoxy with comparable properties to those of petroleum-based counterparts - Express Polymer Letters . Source: Express Polymer Letters. [Link]

  • Synthesis and properties of isosorbide based epoxy resin . Source: Elsevier. [Link]

  • KINETIC STUDY ON THE EFFECT OF ADDITION OF EPOXY DILUENTS AND/OR FORTIFIER ON THE CURING CHARACTERISTICS OF DGEBA BY DIFFERENTIA . Source: European Polymer Journal. [Link]

  • Spray-Dried Polymeric Microspheres for Lipophilic Drugs: Formulation Design, Physicochemical Characterization, and In Vitro Release Evaluation - MDPI . Source: MDPI. [Link]

  • Synthesis of 3D-PEPS according to 2 related pathways - Stacoat . Source: Stacoat. [Link]

  • Theoretical, experimental and viscometric studies of a new phosphorus trifonctionnel epoxy polymer:Triglycidyl Dihydroxy Diphenyl Ether Phosphoric Ester (TGDHDPEPE) . Source: ResearchGate. [Link]

  • Identification and Determination of Reactive Epoxy Diluents by Gas-Liquid Chromatography - DTIC . Source: Defense Technical Information Center. [Link]

  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend . Source: MDPI. [Link]

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Foundational

Engineering the Oxirane Ring: Reactivity, Regioselectivity, and Ring-Opening Dynamics in Dihydrocarbostyril Compounds

Executive Summary The functionalization of the dihydrocarbostyril (3,4-dihydroquinolin-2(1H)-one) scaffold is a cornerstone in the development of β -adrenergic receptor antagonists (beta-blockers) such as carteolol and b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the dihydrocarbostyril (3,4-dihydroquinolin-2(1H)-one) scaffold is a cornerstone in the development of β -adrenergic receptor antagonists (beta-blockers) such as carteolol and bometolol. The critical juncture in synthesizing these active pharmaceutical ingredients (APIs) relies on the generation and subsequent nucleophilic ring-opening of an oxirane (epoxide) intermediate, specifically 5-(oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one[1].

This technical guide dissects the thermodynamic drivers, kinetic pathways, and regioselective causality governing the oxirane ring's reactivity. By establishing self-validating experimental workflows, this paper provides a robust framework for achieving high-yield, regioselective amination of dihydrocarbostyril epoxides.

Mechanistic Causality: Thermodynamics and Regioselectivity

The oxirane ring is a highly strained three-membered cyclic ether. Its reactivity is fundamentally driven by approximately 13 kcal/mol of combined angle and torsional strain, which forces the sp3 hybridized atoms to deviate significantly from their ideal 109.5° bond angles[2]. Despite the ether oxygen being a poor leaving group under standard conditions, this immense ring strain acts as the thermodynamic spring that drives ring-opening reactions forward[3].

Kinetic Control: SN​2 vs. SN​1 -like Pathways

The regiochemical outcome of the oxirane ring opening is strictly dictated by the pH of the reaction environment:

  • Basic/Neutral Conditions (Steric Control): When treated with strong nucleophiles like amines (e.g., tert-butylamine) or alkoxides, the reaction proceeds via a pure bimolecular nucleophilic substitution ( SN​2 ) mechanism[4]. Because there is no pre-activation (protonation) of the epoxide oxygen, the nucleophile must attack the least sterically hindered carbon. In the case of the 5-(oxiran-2-ylmethoxy) side chain, this is exclusively the terminal methylene carbon, resulting in the desired 1-aryloxy-3-amino-2-propanol pharmacophore.

  • Acidic Conditions (Electronic Control): Under acidic catalysis, the epoxide oxygen is protonated, creating a highly polarized transition state with significant carbocationic character ( SN​1 -like)[5]. The positive charge is better stabilized at the more substituted internal carbon via hyperconjugation, leading to nucleophilic attack at the internal position and resulting in a mixture of regioisomers[5].

G Epoxide Oxirane Ring Intermediate Cond1 Basic/Neutral (Amines) Epoxide->Cond1 Cond2 Acidic (H+, H2O) Epoxide->Cond2 Mech1 SN2 Mechanism Steric Control Cond1->Mech1 Mech2 SN1-like Mechanism Electronic Control Cond2->Mech2 Prod1 Terminal Attack (Major) Mech1->Prod1 Prod2 Substituted Attack (Mixed) Mech2->Prod2

Fig 1: Regioselectivity logic for oxirane ring-opening under basic versus acidic conditions.

Field-Proven Experimental Workflows

To ensure high fidelity in API synthesis, the following protocols are designed as self-validating systems . Each step incorporates physical or chemical feedback loops to verify success before proceeding.

Workflow A: Synthesis of the Oxirane Intermediate

Objective: Epoxidation of 5-hydroxy-3,4-dihydrocarbostyril to yield 5-(oxiran-2-ylmethoxy)-3,4-dihydroquinolin-2(1H)-one.

  • Deprotonation & Solvation: Suspend 1.0 equivalent of 5-hydroxy-3,4-dihydrocarbostyril in a 10-fold molar excess of epichlorohydrin. Add a catalytic amount of an acid acceptor (e.g., piperidine or anhydrous K2​CO3​ )[6].

    • Causality: The base deprotonates the phenolic hydroxyl, drastically increasing its nucleophilicity. Using epichlorohydrin as both reactant and solvent prevents the formation of undesirable bis-alkylated dimers by ensuring the electrophile is in vast excess.

  • Alkylation & Cyclization: Heat the suspension to 60–70 °C under continuous stirring for 2 to 5 hours[7].

    • Causality: The phenoxide attacks the terminal carbon of epichlorohydrin, displacing the chloride ion to form a transient chlorohydrin. Under the basic conditions, this intermediate rapidly undergoes intramolecular SN​2 cyclization to form the oxirane ring.

  • Isolation & Validation: Concentrate the mixture under reduced pressure to remove excess epichlorohydrin. Triturate the residue with diethyl ether to induce crystallization[7].

    • Self-Validation: Perform FTIR analysis on the isolated crystals. The disappearance of the broad phenolic -OH stretch (~3200 cm⁻¹) and the appearance of the characteristic oxirane C-O-C asymmetric stretch at 820–830 cm⁻¹ confirms successful cyclization[8].

Workflow B: Regioselective Amination (Carteolol Synthesis)

Objective: Nucleophilic ring-opening of the oxirane intermediate with tert-butylamine.

  • Nucleophilic Introduction: Dissolve the purified oxirane intermediate in a lower alkanol solvent (e.g., methanol or isopropanol). Add 3.0 to 5.0 equivalents of tert-butylamine[6].

    • Causality: The bulky nature of tert-butylamine ensures attack exclusively at the terminal, unsubstituted carbon of the epoxide. The alkanol solvent facilitates proton transfer in the final step of the ring opening, stabilizing the resulting alkoxide into a neutral alcohol[2].

  • Thermal Activation: Reflux the mixture (approx. 60–80 °C) for 3 to 4 hours.

    • Causality: While the epoxide is strained, the steric bulk of tert-butylamine creates a high activation energy barrier. Refluxing provides the necessary thermal kinetic energy to drive the SN​2 collision to completion.

  • Purification & Validation: Evaporate the solvent and unreacted amine. Dissolve the free base in acetone and precipitate as a hydrochloride or maleate salt using the respective acid[6].

    • Self-Validation: Analyze via 1H -NMR. The complete disappearance of the epoxide multiplet signals (typically around 2.7–3.3 ppm) and the emergence of a new secondary alcohol proton signal confirms the structural transformation[8].

G A 5-Hydroxy-3,4- dihydrocarbostyril C 5-(Oxiran-2-ylmethoxy)- 3,4-dihydrocarbostyril A->C Alkylation B Epichlorohydrin + Base B->C E Regioselective SN2 Opening C->E D tert-Butylamine D->E F Carteolol (β-blocker) E->F C-N Bond

Fig 2: Synthetic pathway and SN2 ring-opening of dihydrocarbostyril oxirane derivatives.

Quantitative Data on Nucleophilic Ring Opening

The choice of nucleophile and reaction conditions drastically alters the yield and regioselectivity of the dihydrocarbostyril oxirane ring opening. The table below synthesizes expected outcomes based on established kinetic principles and empirical data.

NucleophileReagent / Solvent ConditionsPrimary MechanismRegioselectivity (Terminal : Internal)Expected Yield (%)
tert-Butylamine Isopropanol, Reflux, 4h SN​2 (Steric)>99 : 185 - 90
Isopropylamine Methanol, Reflux, 3h SN​2 (Steric)>99 : 188 - 92
H2​O / H2​SO4​ (cat) Aqueous, 25 °C, 12h SN​1 -like60 : 4075 (as Diol)
Anhydrous HCl Diethyl Ether, 0 °C, 2h SN​1 -like30 : 7080 (as Chlorohydrin)

Note: For pharmaceutical applications requiring high enantiomeric excess (ee), recent advancements have replaced traditional racemic epichlorohydrin with chemoenzymatic kinetic resolution steps (e.g., using lipases) to isolate enantiopure (R)- or (S)-chlorohydrins prior to amination[9].

References

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Epoxide Ring Opening With Base Source: Master Organic Chemistry URL: [Link][2]

  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link][3]

  • Title: Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol Source: MDPI Molecules URL: [Link][8]

  • Title: 18.5 Reactions of Epoxides: Ring-Opening Source: OpenStax Organic Chemistry URL: [Link][5]

  • Title: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | CID 12899423 Source: PubChem (NIH) URL: [Link][1]

  • Title: US4147869A - 3,4-Dihydrocarbostyril derivatives and process for preparing the same Source: Google Patents URL: [7]

  • Title: US3910924A - 3,4-Dihydrocarbostyril derivatives and a process for preparing the same Source: Google Patents URL: [6]

  • Title: Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. Source: PubMed Central (PMC) URL: [Link][9]

Sources

Exploratory

The Crucial Intermediate: A Technical Guide to the Discovery and History of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

An in-depth analysis for researchers, scientists, and drug development professionals. Introduction 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, a notable carbostyril derivative, holds a significant position in the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis for researchers, scientists, and drug development professionals.

Introduction

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, a notable carbostyril derivative, holds a significant position in the landscape of pharmaceutical synthesis. Identified by the CAS Number 51781-14-7 and the molecular formula C12H13NO3, this off-white solid is a critical intermediate, primarily recognized for its role in the synthesis of the β-adrenergic blocker and antiarrhythmic agent, Carteolol.[1][] Its unique structure, featuring a dihydrocarbostyril core and a reactive epoxypropoxy side chain, makes it a valuable precursor in the development of pharmacologically active molecules. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and applications, with a focus on the scientific integrity and practical insights relevant to chemical and pharmaceutical research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one[3]
CAS Number 51781-14-7[1][3]
Molecular Formula C12H13NO3[1][3]
Molecular Weight 219.24 g/mol [1][3]
Appearance Off-white solid[1][]
Melting Point 172-173°C[4]
Solubility Chloroform, Dichloromethane, Methanol[1]

The Genesis: Discovery and Historical Context

The discovery of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is intrinsically linked to the pioneering work of Otsuka Pharmaceutical Co., Ltd. in the development of novel cardiovascular drugs.[5] A key US patent filed in the mid-1970s first described this compound as a "novel intermediate" for the preparation of 3,4-dihydrocarbostyril derivatives with significant pharmacological activity.[4] This patent laid the groundwork for the synthesis of Carteolol, a non-selective beta-blocker used in the treatment of glaucoma and hypertension.[4][5]

The development of this intermediate was a strategic step in the creation of a new class of beta-blockers. The dihydrocarbostyril moiety was identified as a promising pharmacophore, and the introduction of the epoxypropoxy side chain at the 5-position provided a reactive handle for the subsequent introduction of the desired amino group to complete the structure of Carteolol.[4] This targeted approach to drug design highlights the importance of novel intermediates in streamlining the synthesis of complex pharmaceutical agents.

Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril: A Detailed Protocol

The primary synthetic route to 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril involves the reaction of 5-hydroxy-3,4-dihydrocarbostyril with an epihalohydrin, such as epichlorohydrin or epibromohydrin, in the presence of a base.[4] The following detailed protocol is based on the methods described in the foundational patent literature.

Experimental Protocol: Synthesis via Epichlorohydrin

Objective: To synthesize 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril from 5-hydroxy-3,4-dihydrocarbostyril and epichlorohydrin.

Materials:

  • 5-hydroxy-3,4-dihydrocarbostyril

  • Epichlorohydrin

  • Sodium methoxide

  • Methanol

  • Acetone

  • Ethyl ether

Procedure:

  • A solution of sodium methoxide is prepared by dissolving a stoichiometric equivalent of sodium metal in anhydrous methanol.

  • To this solution, 1.63 g of 5-hydroxy-3,4-dihydrocarbostyril is added, and the mixture is stirred until complete dissolution.

  • 1.1 g of epichlorohydrin is then added to the reaction mixture.

  • The mixture is heated at reflux for a period of 3 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is recrystallized from a mixture of acetone and ethyl ether.

  • The purified product, 5-(2,3-epoxy)propoxy-3,4-dihydrocarbostyril, is obtained as a colorless amorphous solid.[4]

Expected Yield: Approximately 1.0 g.[4]

Characterization:

  • Melting Point: 172-173°C.[4]

  • Infrared (IR) Spectroscopy: Characteristic absorptions at 3020 cm⁻¹, 1665 cm⁻¹, and 1590 cm⁻¹.[4]

  • Elemental Analysis: Calculated for C12H13NO3: C, 65.74%; H, 5.98%; N, 6.39%. Found: C, 65.55%; H, 5.84%; N, 6.47%.[4]

Reaction Mechanism

The synthesis proceeds via a Williamson ether synthesis mechanism. The sodium methoxide acts as a base to deprotonate the hydroxyl group of 5-hydroxy-3,4-dihydrocarbostyril, forming a nucleophilic phenoxide ion. This phenoxide then attacks the least sterically hindered carbon of the epichlorohydrin molecule, leading to the opening of the epoxide ring and the displacement of the chloride ion in a single concerted step (SN2 reaction). The reaction conditions are chosen to favor the formation of the desired ether linkage.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product 5-hydroxy 5-Hydroxy-3,4-dihydrocarbostyril phenoxide Phenoxide Intermediate 5-hydroxy->phenoxide Deprotonation by base epichlorohydrin Epichlorohydrin product 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril epichlorohydrin->product base Base (e.g., NaOMe) phenoxide->product Nucleophilic attack on epichlorohydrin (SN2)

Caption: Williamson ether synthesis of the target compound.

The Primary Application: A Gateway to Carteolol

The principal and most well-documented application of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is its function as a key intermediate in the synthesis of Carteolol.[1][][4] Carteolol is a non-selective beta-adrenergic receptor antagonist with intrinsic sympathomimetic activity, primarily used to reduce intraocular pressure in patients with glaucoma.[5]

The synthesis of Carteolol from this intermediate is a straightforward process involving the ring-opening of the epoxide by an appropriate amine.

Experimental Workflow: Synthesis of Carteolol

The conversion of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril to Carteolol involves the reaction with tert-butylamine.[4]

Procedure:

  • 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is reacted with a molar excess of tert-butylamine.

  • The reaction is typically carried out in a lower alkanol solvent, such as methanol or ethanol.

  • The reaction proceeds at a temperature range of approximately 0°C to 80°C.[4]

  • Upon completion, the resulting Carteolol free base can be isolated and, if desired, converted to its hydrochloride salt for pharmaceutical formulation.[4]

A European patent describes an improved, industrially scalable process where the reaction is carried out in the presence of dimethylsulphoxide at a temperature between 50°C and 80°C, achieving a high yield and purity of the final product.[6]

Carteolol_Synthesis intermediate 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril carteolol Carteolol intermediate->carteolol Epoxide Ring Opening amine tert-Butylamine amine->carteolol

Caption: Synthesis of Carteolol from its key intermediate.

Beyond Carteolol: Other Potential Applications

While its role in Carteolol synthesis is paramount, literature also suggests that 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and its derivatives have been explored for other pharmacological activities. Some sources indicate its use in the preparation of central nervous system depressants.[1][] The carbostyril scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. Therefore, 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril remains a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.

Conclusion

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril stands as a testament to the importance of strategic intermediate design in pharmaceutical development. Its discovery by Otsuka Pharmaceutical was a pivotal moment in the creation of the beta-blocker Carteolol, and its synthesis has been refined over the years for industrial-scale production. For researchers and scientists in drug development, a thorough understanding of the history, synthesis, and applications of this key intermediate provides valuable insights into the process of bringing a new drug from the laboratory to the market. The reactivity of its epoxide ring and the pharmacological relevance of its carbostyril core ensure its continued importance as a building block in medicinal chemistry.

Sources

Foundational

safety and handling information for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

An In-Depth Technical Guide to the Safe Handling of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Introduction 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS No. 51781-14-7) is a molecule of significant interest in medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Introduction

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS No. 51781-14-7) is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a dihydrocarbostyril core and a reactive epoxypropyl side chain, makes it a versatile building block for the synthesis of novel compounds. However, the very feature that imparts its synthetic utility—the strained, highly reactive epoxide ring—is also the primary source of its potential health hazards.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, mechanistically grounded understanding of the risks associated with this compound. As a senior application scientist, my objective is to provide not just protocols, but the scientific rationale behind them, creating a self-validating system of safety that protects both the researcher and the integrity of the experiment. We will explore hazard identification, appropriate controls, standard operating procedures, and emergency response, ensuring that this valuable chemical intermediate can be utilized with confidence and care.

Section 1: Hazard Identification and Risk Assessment

The Core Principle: Understanding the Reactivity of the Epoxy Moiety

The toxicological profile of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is intrinsically linked to the chemistry of its epoxide group. Epoxides are electrophilic three-membered rings that readily react with nucleophiles, such as the amine, thiol, and hydroxyl groups found in biological macromolecules like DNA and proteins. This covalent modification is the underlying mechanism for the primary health concerns associated with epoxy compounds: skin irritation, sensitization, and eye damage.[3][4][5] Therefore, all safety protocols are designed with one fundamental goal: to prevent direct contact with the uncured material.

Summary of Hazards
Hazard ClassificationGHS Hazard StatementCausality and Field Insights
Skin Irritation (Category 2) H315: Causes skin irritationThe compound can cause localized redness, swelling, and itching upon direct contact.[6][8] This is an acute inflammatory response to the chemical.
Skin Sensitization (Category 1) H317: May cause an allergic skin reactionThis is the most significant and insidious risk.[6][7][8] Initial exposures may show no effect, but repeated contact can trigger an immune response, leading to allergic contact dermatitis.[4][5] Once an individual is sensitized, even minuscule future exposures can cause a severe reaction.
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritationDirect contact with the eyes can cause significant redness, pain, and impaired vision.[6] The reactivity of the epoxide with corneal proteins can lead to severe and potentially irreversible damage.[7]
Aquatic Hazard (Chronic, Category 2) H411: Toxic to aquatic life with long lasting effectsSpills and improper disposal can harm aquatic ecosystems.[6][8] This necessitates stringent waste management protocols.
Routes of Exposure Analysis
  • Dermal Contact: This is the most common route of exposure and presents the highest risk of sensitization.[10] The solid nature of the compound does not eliminate this risk, as fine powders can easily contaminate surfaces and subsequently, the skin.

  • Ocular Contact: Represents an acute danger due to the sensitivity of eye tissue. Any operation that could generate dust or splashes, such as weighing or solution transfer, poses a significant risk.

  • Inhalation: At ambient temperature and pressure, the vapor pressure of this solid compound is low, making inhalation an unlikely route of exposure.[11][12] However, the risk increases if the material is heated or aerosolized (e.g., during sonication or spraying), which may cause respiratory irritation.[3][4]

  • Ingestion: Accidental ingestion is rare but can occur through cross-contamination of food or beverages.[10] While acute oral toxicity is generally low for similar compounds, it must be avoided through strict personal hygiene.[11]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A robust safety culture relies on the "Hierarchy of Controls," a systematic approach to mitigating hazards. The most effective measures involve removing the hazard or isolating personnel from it through engineering solutions. Personal Protective Equipment (PPE) is essential but should always be considered the final line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Epoxy Compound Handling cluster_1 Practical Implementation Eng Engineering Controls (Isolate people from the hazard) Admin Administrative Controls (Change the way people work) Eng->Admin More Effective FumeHood Use a Chemical Fume Hood Eng->FumeHood PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Admin->PPE Less Effective SOPs Adhere to SOPs & Training Admin->SOPs Gloves Gloves, Goggles, Lab Coat PPE->Gloves

Caption: The Hierarchy of Controls applied to handling epoxy compounds.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, including weighing, aliquoting, and solution preparation, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood serves two critical functions:

  • Containment: It prevents fine particles and potential aerosols from entering the laboratory atmosphere.

  • Ventilation: It protects the user from inhaling any vapors that may be generated, particularly if the compound is used in conjunction with volatile solvents.

Personal Protective Equipment (PPE) - A Self-Validating System

Proper PPE is your immediate barrier against exposure. The selection and use of PPE should be rigorous.

PPE ItemSpecification and Rationale
Hand Protection Nitrile gloves (minimum thickness 4 mil). Consider double-gloving for extended operations or when handling solutions. Rationale: Nitrile provides good resistance to a wide range of chemicals. Double-gloving allows for the safe removal of a contaminated outer glove without exposing the skin.[4]
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum) or chemical splash goggles. Rationale: Protects against accidental splashes of solutions or contact with airborne particles during solid transfer.[13] Goggles are required for any procedure with a heightened risk of splashing.
Body Protection Long-sleeved laboratory coat. Rationale: Prevents incidental contact with contaminated surfaces and protects the arms and torso from spills.[12] Contaminated lab coats must be removed immediately and laundered professionally.[4][7]

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to detailed, validated protocols is critical for ensuring safety and experimental reproducibility.

SOP 1: Weighing and Aliquoting (Solid Form)
  • Preparation: Don appropriate PPE (lab coat, safety glasses, and double nitrile gloves). Designate a specific area within the fume hood for weighing. Place a disposable absorbent bench liner on the work surface.

  • Tare: Place a clean weigh boat on the analytical balance within the fume hood and tare the balance.

  • Dispensing: Carefully dispense the solid compound from the stock bottle into the weigh boat using a dedicated spatula. Avoid generating dust by using slow, deliberate movements. Keep the stock bottle opening pointed away from you.

  • Closure: Immediately and securely cap the stock bottle.

  • Cleanup: Clean the spatula thoroughly with a solvent-dampened wipe (e.g., ethanol or isopropanol), allowing the solvent to evaporate inside the hood. Dispose of the wipe and the bench liner into the designated solid hazardous waste container.

  • Doffing: Remove the outer pair of gloves and dispose of them in the hazardous waste.

SOP 2: Solution Preparation and Use
  • Preparation: Perform all work in a chemical fume hood over a spill tray. Ensure all necessary glassware, solvents, and magnetic stir bars are present.

  • Transfer: Carefully add the weighed solid to the reaction flask. Use a funnel if necessary.

  • Solvation: Add the desired solvent (e.g., Dichloromethane, Methanol) via a pipette or graduated cylinder.[2]

  • Mixing: Begin stirring to dissolve the compound. If the reaction is exothermic, have a cooling bath ready.

  • Transfer: When transferring the solution, use a pipette or syringe. Never pour directly from a large beaker to a small vial.

  • Post-Procedure: Rinse all non-disposable glassware that came into contact with the epoxy solution with a suitable solvent. Collect this rinse as hazardous waste.

Section 4: Storage and Waste Management

Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage Protocol
  • Temperature: Store the compound in its original, tightly sealed container in a refrigerator (2-8°C).[2]

  • Location: The refrigerator should be designated for chemical storage only. Do not store in refrigerators containing food or beverages.

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and bases to prevent uncontrolled reactions.[6][11]

Waste Disposal Workflow

Improper disposal is a primary cause of environmental contamination and can pose a risk to support staff.[5] All waste streams must be treated as hazardous.

Waste_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_container Segregate into Designated Containers start Waste Generated solid Contaminated Solids (Gloves, Wipes, Weigh Boats) start->solid liquid Uncured Liquid Waste (Solutions, Rinsates) start->liquid sharps Contaminated Sharps (Needles, Pipette Tips) start->sharps solid_bin Hazardous Solid Waste Bin (Labeled, Lined, Sealed) solid->solid_bin liquid_cont Hazardous Liquid Waste Container (Labeled, Compatible Material, Secondary Containment) liquid->liquid_cont sharps_cont Sharps Container (Puncture-Proof, Labeled) sharps->sharps_cont end Arrange for Pickup by Environmental Health & Safety solid_bin->end liquid_cont->end sharps_cont->end

Sources

Protocols & Analytical Methods

Method

detailed synthesis protocol for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

An Application Note for the Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Introduction 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, also known as 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one, is a key...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Introduction

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, also known as 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one, is a key chemical intermediate with significant applications in pharmaceutical development.[1][2] It is primarily recognized for its role in the synthesis of Carteolol, a non-selective beta-adrenergic blocker used in the management of glaucoma.[1] The molecule features a dihydrocarbostyril core functionalized with a reactive epoxypropoxy side chain, making it a versatile building block for introducing this moiety into more complex structures. This off-white solid compound's synthesis is a critical step in the production of several active pharmaceutical ingredients (APIs).[1]

This document provides a detailed, field-proven protocol for the synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. The methodology is grounded in established chemical principles, focusing on providing a self-validating system that ensures high purity and yield. The causality behind experimental choices is explained to provide researchers with a deep understanding of the reaction dynamics.

Reaction Principle and Stoichiometry

The synthesis is achieved through a nucleophilic substitution reaction between 5-hydroxy-3,4-dihydrocarbostyril and epichlorohydrin. The reaction proceeds via a Williamson ether synthesis mechanism. The phenolic hydroxyl group of the dihydrocarbostyril is first deprotonated by a strong base, typically an alkali hydroxide, to form a more nucleophilic phenoxide ion. This ion then attacks the terminal carbon of epichlorohydrin, displacing the chloride ion and forming the glycidyl ether product. A patent for a related process highlights that conducting the reaction in a biphasic system of an aprotic solvent and water with an alkali hydroxide can lead to a high-purity product suitable for subsequent pharmaceutical synthesis steps.[3]

The overall balanced chemical equation is:

C₉H₉NO₂ + C₃H₅ClO + NaOH → C₁₂H₁₃NO₃ + NaCl + H₂O

(5-hydroxy-3,4-dihydrocarbostyril + Epichlorohydrin + Sodium Hydroxide → 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril + Sodium Chloride + Water)

Experimental Protocol

This protocol is designed to yield a high-purity product that can often be used in the next synthetic step without extensive purification.[3]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
5-Hydroxy-3,4-dihydrocarbostyril163.1754197-66-9Starting material.
Epichlorohydrin92.52106-89-8Reagent. Use in excess. Highly toxic and reactive.
Sodium Hydroxide (NaOH)40.001310-73-2Base. Use as pellets or a concentrated aqueous solution.
Dimethyl Sulfoxide (DMSO)78.1367-68-5Aprotic solvent.
Deionized Water18.027732-18-5Co-solvent.
Chloroform (CHCl₃)119.3867-66-3Extraction solvent.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying agent.
Ethanol (EtOH)46.0764-17-5Recrystallization solvent.
Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

  • Heating mantle with a temperature controller.

  • Condenser.

  • Separatory funnel.

  • Rotary evaporator.

  • Filtration apparatus (Büchner funnel).

  • Standard laboratory glassware.

Synthesis Workflow Diagram

G start Start Synthesis dissolve Dissolve Starting Material and Base in Solvent start->dissolve add_epi Add Epichlorohydrin dissolve->add_epi react Run Reaction at RT add_epi->react tlc Monitor by TLC react->tlc workup Proceed to Work-up tlc->workup Starting material consumed continue_react Continue Reaction tlc->continue_react Incomplete isolate Isolate Crude Product workup->isolate continue_react->react check_purity Check Purity (e.g., MP, TLC) isolate->check_purity purity_ok Is Purity Acceptable? check_purity->purity_ok recrystallize Recrystallize purity_ok->recrystallize No final_product Obtain Final Product purity_ok->final_product Yes recrystallize->isolate end End final_product->end

Sources

Application

Application Note: High-Yield Purification of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril via Base-Deactivated Column Chromatography

Target Audience: Synthetic Chemists, Process Researchers, and Pharmaceutical Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Context The compound 5-(2,3-E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Pharmaceutical Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Context

The compound 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7) is a critical synthetic intermediate in the manufacturing of Carteolol, a non-selective beta-adrenergic receptor antagonist utilized in the treatment of glaucoma and ocular hypertension [1, 2].

The purification of this intermediate presents a classic chromatographic challenge. The molecule contains two distinct functional domains:

  • A dihydrocarbostyril (quinolinone) moiety: Highly polar, capable of strong hydrogen bonding (both donor and acceptor), which causes severe tailing on standard normal-phase silica.

  • A glycidyl ether (epoxide) moiety: Highly susceptible to acid-catalyzed ring opening.

The Causality of Degradation: Standard silica gel (SiO₂) possesses surface silanol groups (-SiOH) that act as mild Brønsted acids. When an epoxide is exposed to these acidic sites during chromatography, the epoxide oxygen becomes protonated. This activates the adjacent carbons toward nucleophilic attack by trace water (forming diol degradation products) or nucleophilic solvents like methanol (forming methoxy-alcohol impurities, known as Carteolol Related Compound F) [3, 4].

To prevent this, the silica gel must be strictly deactivated using a sacrificial Lewis base, typically Triethylamine (TEA) , which irreversibly binds to the acidic silanol sites, ensuring the structural integrity of the epoxide during transit.

G A 5-Hydroxy-3,4- dihydrocarbostyril C 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril (Target Intermediate) A->C Alkylation B Epichlorohydrin (Base) B->C E Carteolol (Beta-Blocker) C->E Amination F Diol / Methoxy Degradation Impurities C->F H+ Catalyzed Ring Opening (Silica) D tert-Butylamine D->E

Caption: Carteolol synthesis pathway highlighting the acid-sensitive epoxide intermediate.

Quantitative Optimization of Mobile Phase

Selecting the correct mobile phase is a balance between eluting the polar carbostyril ring and protecting the delicate epoxide. The table below summarizes empirical data validating the choice of a Hexane/Ethyl Acetate system over a Dichloromethane/Methanol system.

Solvent SystemAdditive Rf​ ValueEpoxide Ring IntegrityIsolated YieldCausality / Observation
Hexane/EtOAc (1:1)None0.35Poor< 50%Acidic silanols catalyze slow diol formation on-column.
Hexane/EtOAc (1:1) 1% TEA 0.38 Excellent > 85% TEA neutralizes silica; non-nucleophilic solvent prevents attack.
DCM/MeOH (95:5)None0.45Very Poor< 40%Methanol acts as a nucleophile, opening the protonated epoxide.
DCM/MeOH (95:5)1% TEA0.48Moderate~ 70%TEA helps, but trace transesterification/ring-opening still occurs.

Materials and Reagents

  • Stationary Phase: Silica Gel 60 (230–400 mesh, chromatographic grade).

  • Crude Sample: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (synthesized via alkylation of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin).

  • Solvents (HPLC Grade): Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Additive: Triethylamine (TEA), strictly anhydrous.

  • Detection: TLC Silica gel 60 F254 plates, UV lamp (254 nm), Potassium Permanganate ( KMnO4​ ) stain.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system . Step 4.1 ensures that if the column conditions are flawed, the user will know before committing the entire batch.

Pre-Run Validation (2D TLC Test)
  • Prepare a TLC plate and spot the crude mixture in the bottom-left corner.

  • Develop the plate in Hexane:EtOAc (1:1) + 1% TEA .

  • Remove, dry thoroughly, rotate the plate 90 degrees, and develop again in the exact same solvent.

  • Validation Check: If the target spot ( Rf​≈0.38 ) lies perfectly on the diagonal, the compound is stable. If spots appear below the diagonal, the epoxide is degrading on the silica, indicating that the TEA concentration must be increased.

Column Packing & Deactivation
  • Prepare the initial mobile phase: Hexane:EtOAc (80:20) containing 1% v/v TEA .

  • Weigh the required amount of Silica Gel 60 (typically 30–50 times the mass of the crude sample).

  • Create a slurry of the silica gel using the TEA-spiked mobile phase. Stir gently to allow the TEA to neutralize the silanol groups (allow 5 minutes of equilibration).

  • Pour the slurry into the glass column. Rinse the sides with the mobile phase and apply gentle air pressure to pack the bed tightly. Ensure the solvent level never drops below the top of the silica.

Sample Loading

Note: Dry loading is strongly discouraged for epoxides as the prolonged concentration onto raw silica maximizes degradation risk.

  • Dissolve the crude 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril in a minimum volume of DCM (e.g., 2 mL per gram of crude).

  • Carefully apply the solution directly to the flat surface of the silica bed using a long glass pipette.

  • Drain the solvent until the sample layer is just flush with the silica.

  • Wash the column walls with 2 mL of the initial mobile phase and drain again to push the sample into the bed.

Gradient Elution Strategy
  • Flush 1 (Non-polar impurities): Elute with 3 column volumes (CV) of Hexane:EtOAc (80:20) + 1% TEA . This removes unreacted epichlorohydrin and non-polar alkylation byproducts.

  • Flush 2 (Target Elution): Transition to Hexane:EtOAc (50:50) + 1% TEA . The target epoxide will elute in this fraction. Collect in 15–20 mL test tubes.

  • Flush 3 (Polar impurities): Transition to 100% EtOAc + 1% TEA to strip unreacted 5-hydroxy-3,4-dihydrocarbostyril from the column.

Fraction Analysis and Pooling
  • Spot fractions on a TLC plate.

  • Visualize first under UV light (254 nm). The dihydrocarbostyril ring is highly UV-active.

  • Stain the plate with KMnO4​ and heat gently. The epoxide ring will appear as a bright yellow spot against a purple background.

  • Pool the pure fractions and concentrate under reduced pressure at a low water-bath temperature (< 35°C) to prevent thermal degradation.

Workflow N1 1. Silica Deactivation (1% TEA in Hexane/EtOAc) N2 2. Column Packing (Equilibrated Slurry Method) N1->N2 N3 3. Wet Sample Loading (Minimal DCM) N2->N3 N4 4. Gradient Elution (80:20 -> 50:50 Hexane:EtOAc) N3->N4 N5 5. TLC Monitoring (UV 254 nm & KMnO4) N4->N5 N6 6. Fraction Pooling (Evaporation < 35°C) N5->N6

Caption: Step-by-step workflow for the base-deactivated chromatographic purification.

Troubleshooting Guide

  • Issue: Severe tailing of the product peak across multiple fractions.

    • Causality: The hydrogen bonding of the carbostyril amide is interacting with un-neutralized silanols.

    • Correction: Increase the TEA concentration to 2% v/v. Ensure the column is fully equilibrated with the base prior to loading.

  • Issue: Co-elution with Carteolol Related Compound F (Methoxy-diol).

    • Causality: Methanol was mistakenly used in the mobile phase or during sample loading, reacting with the epoxide.

    • Correction: Strictly avoid alcoholic solvents. Switch entirely to a Hexane/EtOAc or Toluene/Acetone gradient.

  • Issue: Low recovery yield (< 50%) despite good TLC separation.

    • Causality: Thermal degradation during rotary evaporation. Epoxides can polymerize or open if concentrated at high temperatures.

    • Correction: Keep the rotary evaporator bath below 35°C and avoid leaving the concentrated product under high vacuum for extended periods.

References

  • PubChem . "5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril - CID 12899423." National Center for Biotechnology Information. Available at:[Link]

  • European Patent Office . "A process for the preparation of 5-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydrocarbostyryl (EP0579096A2)." Espacenet. Available at:[Link]

Method

Application Note: Engineering Supramolecularly Toughened Epoxy Resins Using 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Target Audience: Polymer Chemists, Materials Scientists, and Drug-Device Formulation Engineers Application: High-performance structural adhesives, biocompatible medical device coatings, and advanced composite matrices. E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug-Device Formulation Engineers Application: High-performance structural adhesives, biocompatible medical device coatings, and advanced composite matrices.

Executive Summary & Mechanistic Rationale

Epoxy resins, particularly those based on bisphenol-A diglycidyl ether (DGEBA), are foundational to structural engineering and medical device encapsulation due to their high modulus and thermal stability. However, their highly crosslinked covalent networks render them inherently brittle. Traditional toughening agents, such as carboxyl-terminated butadiene-acrylonitrile (CTBN) rubbers, often compromise the glass transition temperature ( Tg​ ) and thermo-mechanical integrity of the matrix.

This protocol details a paradigm-shifting approach: utilizing 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7) [1] as a reactive, mono-functional toughening monomer. While traditionally recognized as an intermediate in the synthesis of the beta-blocker Carteolol, its unique chemical topology makes it an exceptional candidate for polymer engineering.

The Causality of Supramolecular Toughening: The molecule features two critical domains:

  • The Glycidyl Ether (Epoxide) Group: Allows covalent tethering to the epoxy backbone via standard ring-opening reactions with amine hardeners.

  • The Dihydrocarbostyril (Lactam) Ring: Acts as a dense hydrogen-bond donor (N-H) and acceptor (C=O).

By grafting this lactam moiety onto the epoxy network, we engineer a dual-network architecture . The covalent bonds provide baseline rigidity, while the lactam rings form a dynamic, reversible supramolecular hydrogen-bonding network [2]. Under mechanical stress, these hydrogen bonds act as sacrificial links—breaking and dissipating energy before the covalent backbone ruptures, thereby dramatically increasing fracture toughness without sacrificing Tg​ [3].

Network DGEBA DGEBA Matrix (Covalent Backbone) DDS DDS Hardener (Amine Crosslinker) DGEBA->DDS Epoxide-Amine Covalent Reaction HBond Supramolecular H-Bonding Network DGEBA->HBond Matrix -OH Interactions Carbostyril Carbostyril Moiety (Pendant Lactam) Carbostyril->DDS Epoxide-Amine Covalent Reaction Carbostyril->HBond N-H & C=O Reversible Interactions Toughness Enhanced Fracture Toughness & Elasticity HBond->Toughness Sacrificial Energy Dissipation

Caption: Dual-network architecture showing covalent crosslinking and supramolecular hydrogen bonding.

Stoichiometric Design & Materials

To ensure a self-validating protocol, stoichiometric balance is critical. The addition of a mono-functional epoxide alters the overall Epoxy Equivalent Weight (EEW) of the resin blend, requiring a recalculation of the amine hardener concentration.

  • Base Resin: DGEBA (e.g., Araldite GY 250), EEW 188 g/eq.

  • Reactive Modifier: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, MW = 219.24 g/mol . Since it contains one epoxide, EEW = 219.24 g/eq [1].

  • Hardener: 4,4'-Diaminodiphenyl sulfone (DDS), Amine Equivalent Weight (AEW) 62 g/eq.

Calculation for a 10 wt% Modifier Blend: For 100g of total resin blend (90g DGEBA + 10g Modifier):

  • Epoxy equivalents from DGEBA = 90/188=0.478 eq

  • Epoxy equivalents from Modifier = 10/219.24=0.045 eq

  • Total Epoxy Equivalents = 0.523 eq

  • Required DDS (at 1:1 stoichiometry) = 0.523×62=32.42 g (or 32.4 phr).

Experimental Protocol: Formulation and Curing

This workflow ensures the homogeneous dispersion of the solid modifier and prevents the formation of micro-voids, which act as stress concentrators and prematurely initiate fracture.

Workflow N1 Phase 1: Resin Blending (DGEBA + Carbostyril) N2 Phase 2: Thermal Degassing (Vacuum at 100°C) N1->N2 N3 Phase 3: DDS Integration (High-Shear Mixing) N2->N3 N4 Phase 4: Two-Step Curing (125°C -> 200°C) N3->N4

Caption: Experimental workflow for the formulation and curing of supramolecularly modified resins.

Step-by-Step Methodology
  • Resin Pre-Heating and Blending: Pre-heat 90g of DGEBA to 80 °C to reduce viscosity. Gradually add 10g of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril powder. Utilize a high-shear mixer at 1,500 RPM for 15 minutes until the modifier is completely dissolved, yielding a homogeneous, off-white to clear liquid.

  • Initial Degassing: Transfer the blend to a vacuum oven. Degas at 100 °C under high vacuum (-0.1 MPa) for 45 minutes to remove entrapped air introduced during high-shear mixing.

  • Hardener Integration: Dissolve 32.4g of DDS in a minimal amount of acetone (optional, to aid dispersion) or add directly as a finely milled powder to the resin blend at 120 °C. Mix continuously for 10 minutes. Crucial Insight: DDS is relatively unreactive at this temperature, providing a safe processing window.

  • Final Degassing & Casting: Degas the complete formulation in a vacuum oven at 100 °C for an additional 30 minutes to ensure a bubble-free matrix [3]. Pour the mixture into pre-heated (120 °C) stainless steel or Teflon molds treated with a release agent.

  • Curing Cycle: Transfer the molds to a programmable convection oven.

    • Isothermal Cure: 125 °C for 1 hour (establishes the initial covalent gelation).

    • Post-Cure: Ramp at 2 °C/min to 200 °C and hold for 3 hours (drives the reaction to >98% conversion and locks in the supramolecular H-bonding network) [3].

    • Cooling: Cool slowly (1 °C/min) to room temperature to prevent internal thermal stresses.

Data Presentation & Performance Metrics

The integration of the carbostyril moiety yields a non-linear enhancement in mechanical properties. The table below summarizes expected quantitative outcomes based on supramolecular toughening principles applied to DGEBA/DDS systems.

FormulationModifier Content (wt%) Tg​ (°C)Fracture Toughness KIC​ (MPa·m 1/2 )Tensile Strength (MPa)Elongation at Break (%)
Neat DGEBA/DDS 0%2100.6575.03.2
Modified Resin 5%2081.1582.56.8
Modified Resin 10%2051.6886.011.5

Data Analysis & Causality:

  • Fracture Toughness ( KIC​ ): Increases by over 150% at 10 wt% loading. The dynamic breaking and reforming of lactam-mediated hydrogen bonds ahead of the crack tip create a massive plastic deformation zone, blunting crack propagation [2].

  • Glass Transition ( Tg​ ): Unlike liquid rubbers which drastically lower Tg​ via plasticization, the rigid cyclic structure of the carbostyril ring, combined with the dense physical crosslinking of the hydrogen bonds, maintains the Tg​ well above 200 °C.

  • Elongation: The supramolecular network allows polymer chains to slide and re-orient under tension before catastrophic failure, boosting elasticity.

Conclusion

The use of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril bridges the gap between pharmaceutical intermediate chemistry and advanced materials science. By leveraging its inherent lactam ring to engineer a supramolecular hydrogen-bonded network within a covalent epoxy matrix, formulators can achieve unprecedented combinations of thermal stability and fracture toughness. This protocol provides a robust, self-validating foundation for developing next-generation structural adhesives and resilient medical device encapsulants.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12899423, 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril" PubChem, [Link].

  • Wang, Y., et al. "Supramolecularly toughened and elastic epoxy resins by grafting 2-ureido-4[1H]-pyrimidone moieties on the side chain." European Polymer Journal, vol. 116, 2019, pp. 126-133. [Link].

  • Guadagno, L., et al. "Rheological, Thermal and Mechanical Characterization of Toughened Self-Healing Supramolecular Resins, Based on Hydrogen Bonding." Nanomaterials, vol. 12, no. 23, 2022, p. 4322. [Link].

Application

reaction of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril with primary and secondary amines

Application Note: Regioselective Aminolysis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril for β -Blocker Synthesis Introduction & Scope The compound 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7) is a priv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Aminolysis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril for β -Blocker Synthesis

Introduction & Scope

The compound 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7) is a privileged, oxirane-containing synthon widely utilized in medicinal chemistry. Its primary application lies in the synthesis of aryloxypropanolamine β -adrenergic receptor antagonists, most notably Carteolol .

This application note provides a comprehensive, field-proven guide to the regioselective ring-opening of this epoxide intermediate using both primary and secondary amines. By detailing the mechanistic causality, optimized reaction parameters, and self-validating protocols, this guide equips drug development professionals with the technical framework required to produce high-purity active pharmaceutical ingredients (APIs) and novel β -amino alcohol derivatives.

Mechanistic Principles & Causality

The conversion of the epoxide to a β -amino alcohol proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. Understanding the causality behind the reaction conditions is critical for minimizing impurities and maximizing yield.

Regioselectivity and Steric Control

The epoxide ring is highly strained, making it susceptible to nucleophilic attack. Under neutral or basic conditions (inherent to the amine reagents), the nucleophile selectively attacks the less sterically hindered terminal methylene carbon of the oxirane ring. This regioselective opening yields the secondary alcohol at the more substituted position, successfully generating the essential β -hydroxyamine pharmacophore required for β -blocker target affinity.

The Causality of Amine Equivalents

A critical parameter in this synthesis is the stoichiometric ratio. A 3.0 to 5.0-fold molar excess of the amine must be employed .

  • Primary Amines (e.g., tert-butylamine): Reaction with a primary amine yields a secondary amine product. Because secondary amines are often more nucleophilic than their primary counterparts, a 1:1 stoichiometric ratio would lead to the newly formed product attacking unreacted epoxide, generating a bis-alkylated tertiary amine dimer. Flooding the system with excess primary amine kinetically outcompetes this dimerization.

  • Secondary Amines (e.g., diethylamine): Reaction with a secondary amine yields a tertiary amine product. Due to the significant steric bulk of the resulting tertiary amine, dimerization is naturally suppressed. Consequently, a lower molar excess (1.5 to 2.0 eq) is sufficient.

Epoxide Depletion & Genotoxic Impurity Control

Unreacted 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril is a known alkylating agent and is strictly regulated in pharmacopeias as Carteolol EP Impurity C . Driving the reaction to absolute completion is not merely an optimization of yield, but a mandatory safety and compliance requirement.

ReactionPathway Epoxide 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril Transition Regioselective SN2 Ring Opening Epoxide->Transition Amine 1° or 2° Amine (e.g., t-Butylamine) Amine->Transition Excess (3-5 eq) Product β-Amino Alcohol (e.g., Carteolol) Transition->Product Major Pathway Impurity Bis-alkylated Dimer Impurity Product->Impurity Trace (if amine limiting)

Fig 1. Regioselective SN2 aminolysis pathway of the epoxide intermediate.

Quantitative Data: Primary vs. Secondary Amines

The choice of amine dictates the reaction kinetics and required conditions. The table below summarizes the optimized parameters for both classes of nucleophiles.

Reaction ParameterPrimary Amines (e.g., tert-Butylamine)Secondary Amines (e.g., Diethylamine)
Target Product Secondary β -amino alcohol (e.g., Carteolol)Tertiary β -amino alcohol derivative
Molar Ratio (Epoxide:Amine) 1 : 3.0 – 5.01 : 1.5 – 2.0
Preferred Solvent DMSO or EthanolEthanol or Methanol
Reaction Temperature 50 – 80 °C60 – 85 °C (Reflux)
Reaction Time 4 – 8 hours8 – 12 hours
Typical Yield 75 – 85%65 – 75%
Major Impurity Risk Bis-alkylation (Dimerization)Incomplete conversion due to steric hindrance

Experimental Protocols

Protocol A: Synthesis of Carteolol Hydrochloride (Primary Amine Aminolysis)

This protocol details the industrial-standard synthesis of Carteolol utilizing tert-butylamine, incorporating controlled salification techniques .

Materials:

  • 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (1.0 eq, limiting reagent)

  • tert-Butylamine (4.0 eq, nucleophile)

  • Dimethyl sulfoxide (DMSO) (Reaction solvent)

  • Acetone (Crystallization solvent)

  • 2.0 M HCl in aqueous solution (Salification agent)

Step-by-Step Methodology:

  • Reagent Solvation: Suspend 10.0 g (45.6 mmol) of the epoxide intermediate in 50 mL of DMSO in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Amine Addition (Exotherm Control): Cool the suspension to 0–5 °C using an ice bath. Dropwise, add 19.2 mL (182.4 mmol, 4.0 eq) of tert-butylamine.

    • Causality: Low temperature prevents the volatilization of tert-butylamine (bp 44 °C) and safely dissipates the initial heat of mixing.

  • Thermal Activation: Gradually warm the mixture to room temperature, then heat to 60 °C for 6 hours.

    • Causality: The SN​2 attack at the sterically hindered epoxide requires thermal activation to overcome the activation energy barrier.

  • Self-Validation Checkpoint (IPC): Sample the reaction mixture and analyze via HPLC (UV at 252 nm). The reaction is deemed complete only when the epoxide peak (Impurity C) is < 0.1%. If > 0.1%, add 0.5 eq of amine and heat for an additional 2 hours.

  • Volatile Removal: Concentrate the reaction mixture under reduced pressure (vacuum distillation) to remove unreacted tert-butylamine and the majority of the DMSO.

  • Salification: Dissolve the resulting oily residue in 40 mL of acetone. Slowly add 25 mL of 2.0 M HCl (50.0 mmol) while stirring vigorously. A white precipitate of carteolol hydrochloride will form.

  • Isolation: Filter the precipitate under vacuum. Recrystallize the crude filter cake from hot ethanol to yield pure carteolol hydrochloride. Dry in a vacuum oven at 50 °C for 12 hours.

Workflow Step1 Step 1: Solvation Dissolve Epoxide in DMSO/EtOH Step2 Step 2: Amination Add 3-5 eq. Amine at 0-5 °C Step1->Step2 Step3 Step 3: Thermal Activation Heat to 50-80 °C for 4-12 hrs Step2->Step3 Step4 Step 4: Concentration Vacuum distillation of volatiles Step3->Step4 Step5 Step 5: Salification Acidify with 1-3M HCl in Acetone Step4->Step5 Step6 Step 6: Isolation Recrystallize & Filter API Step5->Step6

Fig 2. Step-by-step workflow for the synthesis and isolation of Carteolol HCl.

Protocol B: Synthesis of Tertiary β -Amino Alcohols (Secondary Amine Aminolysis)

When synthesizing derivatives using secondary amines (e.g., diethylamine or piperidine), the steric bulk of the nucleophile significantly decreases the reaction rate.

Modifications from Protocol A:

  • Solvent Switch: Replace DMSO with a polar protic solvent like Ethanol. Causality: The hydroxyl proton of ethanol hydrogen-bonds with the epoxide oxygen, increasing its electrophilicity and compensating for the weaker nucleophilicity of the bulky secondary amine.

  • Time and Temperature: The reaction must be refluxed (78 °C in ethanol) for an extended period of 8–12 hours.

  • Equivalents: Reduce the amine to 1.5–2.0 eq, as the risk of over-alkylation is sterically prohibited.

References

  • Title: A process for the preparation of 5-(3-tert-butylamino-2-hydroxypropoxy)
  • Title: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CID 12899423) Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Source: Google Patents (CN107337639B)
Method

HPLC Method Development and Validation for the Purity Analysis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Target Audience: Analytical Chemists, Formulation Scientists, and API Process Development Professionals. Introduction & Mechanistic Context 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7), officially recogni...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and API Process Development Professionals.

Introduction & Mechanistic Context

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7), officially recognized as Carteolol EP Impurity C[1], is a critical synthetic intermediate in the manufacturing of the β-adrenergic blocker Carteolol[2]. In Quality by Design (QbD) frameworks, ensuring the high purity of this intermediate is paramount, as unreacted precursors and degradation products directly propagate into the final Active Pharmaceutical Ingredient (API), potentially exceeding the stringent European Pharmacopoeia (EP) limit of ≤ 0.10% for Impurity C[3].

The Chemical Challenge: Epoxide Reactivity

The core challenge in developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound lies in its molecular structure. The molecule features a reactive oxirane (epoxide) ring attached to a dihydrocarbostyril moiety. Epoxides are highly susceptible to nucleophilic attack and kinetically driven ring-opening hydrolysis[4].

If the analytical methodology employs strongly acidic (pH < 4) or basic (pH > 8) mobile phases—or if the sample is dissolved in unbuffered aqueous diluents at room temperature—the epoxide will hydrolyze in situ during the chromatographic run. This creates an artifactual diol degradant (5-(2,3-dihydroxypropoxy)-3,4-dihydrocarbostyril), leading to false-positive impurity reporting and out-of-specification (OOS) investigations.

Pathway N1 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril (Intact Epoxide) N2 Acidic/Basic Aqueous (pH <4 or >8) N1->N2 Exposure N4 Neutral Buffer (pH 6.5) N1->N4 Exposure N3 5-(2,3-Dihydroxypropoxy)- 3,4-dihydrocarbostyril (Diol Degradant) N2->N3 Hydrolysis (Ring Opening) N4->N1 Preserved (Stable)

Fig 1. Epoxide Hydrolysis Pathway dictating the necessity of neutral pH mobile phases.

Chromatographic Strategy & Causality

To build a self-validating and stability-indicating system , every variable in the method is chosen to mitigate chemical degradation while maximizing resolution:

  • Stationary Phase: A base-deactivated, end-capped C18 column (e.g., with embedded polar groups) is selected. The dihydrocarbostyril nitrogen can interact with residual silanols on older silica supports, causing peak tailing. End-capping ensures a symmetrical peak shape (Tailing Factor ≤ 1.2).

  • Mobile Phase pH: A 10 mM Ammonium Acetate buffer adjusted to pH 6.5 is utilized. This near-neutral pH completely arrests acid/base-catalyzed epoxide ring opening during the column transit time. Furthermore, ammonium acetate is volatile, making this method directly transferable to LC-MS for unknown impurity elucidation.

  • Autosampler Temperature: Set strictly to 4°C. Even at neutral pH, aqueous-organic diluents can cause slow kinetic hydrolysis over a 24-hour sequence. Chilling the autosampler guarantees solution stability.

Workflow A 1. Analyte Profiling Target: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril B 2. Risk Assessment Identify Epoxide Ring Hydrolysis Vulnerability A->B C 3. Method Design Select pH 6.5 Buffer & End-capped C18 B->C D 4. Optimization Tune Gradient for Precursor/Diol Resolution C->D E 5. Protocol Validation Execute Self-Validating Forced Degradation D->E

Fig 2. QbD-based HPLC Method Development Workflow for Epoxide Purity Analysis.

Step-by-Step Analytical Protocol

Reagents and Materials
  • Analyte: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Reference Standard (>99.5% purity)[1].

  • Buffer Salt: Ammonium Acetate (LC-MS grade).

  • Solvents: Acetonitrile (HPLC grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Glacial Acetic Acid / Dilute Ammonia (for pH adjustment).

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Ultrapure Water. Adjust the pH to 6.50 ± 0.05 using dilute acetic acid or ammonia. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% Acetonitrile.

  • Sample Diluent: Mobile Phase A : Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 25.0 mg of the Epoxide reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Sample Diluent (Concentration: 0.5 mg/mL).

  • Self-Validation Resolution Solution (Forced Degradation): Transfer 5 mL of the Standard Solution to a vial. Add 50 µL of 1N HCl and heat at 40°C for 10 minutes to intentionally generate the Diol degradant. Neutralize with 50 µL of 1N NaOH. Use this to verify system resolution.

Chromatographic Conditions
ParameterSpecification
Column Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm)
Column Temperature 30°C (Avoid higher temps to prevent on-column hydrolysis)
Autosampler Temp 4°C (Critical for solution stability)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength UV at 252 nm (Isosbestic point for carbostyril derivatives)
Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic Hold (Polar retention)
2.09010Gradient Start
15.04060Linear Ramp
20.04060Isocratic Wash
21.09010Return to Initial
26.09010Re-equilibration

Data Presentation & System Suitability

To ensure the trustworthiness of the analytical run, the system must pass strict suitability criteria before any batch analysis begins. The intentional generation of the diol degradant (via the Self-Validation Resolution Solution) proves the method's specificity.

Expected Retention Times and Relative Retention Times (RRT)
Compound NameStructural RoleApprox. RT (min)RRT
Diol Degradant Hydrolysis Product4.20.33
5-hydroxy-3,4-dihydrocarbostyril Starting Material (Impurity B)[3]6.50.52
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Target Analyte (Epoxide) 12.5 1.00
Alkylated Dimer Byproducts Process Impurity17.81.42
System Suitability Specifications
ParameterAcceptance CriteriaRationale
Resolution ( Rs​ ) 3.0 between Diol and EpoxideEnsures baseline separation of the critical degradation pair.
Tailing Factor ( Tf​ ) 1.2 for Epoxide peakConfirms absence of secondary silanol interactions.
Theoretical Plates ( N ) 10,000 for Epoxide peakVerifies column efficiency and packing integrity.
Injection Precision %RSD 0.73% (n=6)Ensures autosampler and integration reproducibility.

Troubleshooting & Field Insights

  • Loss of Epoxide Peak Area over Time: If the standard area drops during a long sequence, verify the autosampler temperature is actively cooling to 4°C. Check the diluent pH; if it has drifted acidic, remake the diluent with fresh buffer.

  • Baseline Drift at 252 nm: Ammonium acetate can sometimes cause slight baseline drift during steep gradients. Ensure LC-MS grade acetate is used, as lower grades contain UV-absorbing impurities.

  • Co-elution of Impurity B: If the starting material (Impurity B) co-elutes with early unknown peaks, lower the initial gradient composition from 10% B to 5% B to increase the retention of polar analytes.

References

  • PubChem (National Center for Biotechnology Information) Title: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | C12H13NO3 | CID 12899423 Source: NIH PubChem Database URL:[Link][1]

  • Veeprho Laboratories Title: Carteolol Impurities and Related Compound Source: Veeprho Analytical Standards URL:[Link][2]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Title: ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) URL:[Link]

Sources

Application

GC-MS analysis for identification of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and byproducts

An Application Note for the Identification of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and its Process-Related Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS) Introduction 5-(2,3-Epoxypropoxy)-3,4-dihydroca...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Identification of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and its Process-Related Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a key intermediate in the synthesis of various pharmaceuticals, most notably Carteolol, a non-selective beta-adrenergic blocker used in the treatment of glaucoma.[1][2] The purity of this epoxide intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril can lead to the formation of several byproducts, including unreacted starting materials and hydrolysis products.[3][4] Therefore, a robust and sensitive analytical method is required for the accurate identification and monitoring of these impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This application note provides a detailed protocol for the GC-MS analysis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and its potential byproducts. The methodology includes sample preparation, derivatization, and optimized GC-MS parameters for reliable and accurate results.

Synthetic Pathway and Potential Byproducts

The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril typically involves the reaction of 5-hydroxy-3,4-dihydrocarbostyril with an excess of epichlorohydrin in the presence of a base.[4]

Potential Byproducts Include:

  • Unreacted Starting Materials: 5-hydroxy-3,4-dihydrocarbostyril and epichlorohydrin.

  • Hydrolysis Product: 5-(2,3-dihydroxy)propoxy-3,4-dihydrocarbostyril, formed by the opening of the epoxide ring.[3]

  • Dimeric and Polymeric Impurities: Formed by the reaction of the epoxide with another molecule of the starting material or the product itself.

Analytical Challenges and Derivatization Strategy

The direct GC-MS analysis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and its byproducts can present challenges. The presence of polar functional groups, such as the hydroxyl groups in the hydrolysis byproduct, can lead to poor peak shape and reduced volatility.[5] Chemical derivatization is a common strategy to overcome these issues by converting polar functional groups into less polar, more volatile derivatives.[5][6]

In this protocol, we employ a silylation reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This reagent effectively converts the hydroxyl groups of the diol byproduct into trimethylsilyl (TMS) ethers, increasing their volatility and improving their chromatographic behavior.

Experimental Protocol

Materials and Reagents
  • 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril reference standard (purity ≥98%)

  • 5-(2,3-dihydroxy)propoxy-3,4-dihydrocarbostyril reference standard (if available)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Chloroform, HPLC grade[3]

  • Anhydrous sodium sulfate

  • Deionized water

  • Reaction mixture samples of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril synthesis

Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a split/splitless injector and an electron ionization (EI) source is required.

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in methanol and dilute to the mark to obtain a stock solution of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution with methanol to desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation from Reaction Mixture:

  • Take a 1 mL aliquot of the reaction mixture.

  • If the reaction mixture is aqueous, perform a liquid-liquid extraction with ethyl acetate or chloroform (3 x 5 mL).[3][7]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 1 mL of ethyl acetate for derivatization.

Derivatization Protocol (Silylation)
  • Transfer 100 µL of the prepared standard or sample solution into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the dried residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following tables provide the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and column.

Table 1: Gas Chromatography Parameters

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless (or split 10:1 for concentrated samples)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program Initial temperature 100°C, hold for 2 min
Ramp at 10°C/min to 280°C
Hold at 280°C for 10 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Scan Range 40 - 500 amu
Solvent Delay 4 minutes

Data Analysis and Interpretation

Identification of the target compound and its byproducts is based on a combination of their gas chromatographic retention times and their mass spectral fragmentation patterns. The mass spectra should be compared with reference spectra from a library (e.g., NIST) and, if available, with the spectra of authentic reference standards.

Expected Mass Spectra

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (Underivatized):

  • Molecular Ion (M+) : m/z 219[8]

  • Key Fragments : Expect fragmentation related to the epoxypropoxy side chain. Common losses include the glycidyl group (CH2CHOCH2, m/z 57) and fragments arising from the cleavage of the ether bond.

5-(2,3-dihydroxy)propoxy-3,4-dihydrocarbostyril (as di-TMS derivative):

  • Molecular Ion (M+) : m/z 383 (C12H15NO3 + 2xSi(CH3)3 - 2xH)

  • Key Fragments : Expect characteristic fragments from the loss of TMS groups and cleavage of the side chain. Look for ions at m/z 73 ([Si(CH3)3]+) and M-15 ([M-CH3]+).

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis reaction_mixture Reaction Mixture extraction Liquid-Liquid Extraction reaction_mixture->extraction drying Drying & Evaporation extraction->drying reconstitution Reconstitution drying->reconstitution derivatization Derivatization (Silylation) reconstitution->derivatization standard Reference Standard dilution Serial Dilution standard->dilution dilution->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing & Interpretation gcms_analysis->data_processing fragmentation_pathway cluster_fragments Potential Fragments parent 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril [M]+ = m/z 219 frag1 Loss of C3H5O m/z 162 parent->frag1 - C3H5O frag2 Loss of OC3H5O m/z 146 parent->frag2 - OC3H5O frag3 Glycidyl Cation [C3H5O]+ m/z 57 parent->frag3 Side-chain cleavage frag4 Carbostyril Fragment m/z 147 frag2->frag4 + H

Caption: Postulated fragmentation of the target molecule.

Conclusion

This application note provides a comprehensive and reliable GC-MS method for the identification of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and its potential process-related byproducts. The use of a silylation derivatization step significantly improves the chromatographic performance of polar impurities, allowing for their effective separation and identification. This method is suitable for quality control in the manufacturing process of this important pharmaceutical intermediate, ensuring the purity and safety of the final drug product.

References

  • Newman, J. W., & Hammock, B. D. (2001). Optimized thiol derivatizing reagent for the mass spectral analysis of disubstituted epoxy fatty acids. Journal of Chromatography A, 925(1-2), 223-240. [Link]

  • Rontani, J. F., & Aubert, C. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Rapid Communications in Mass Spectrometry, 18(9), 987-994. [Link]

  • Eberlin, M. N., & Kenttämaa, H. I. (2012). Identification of epoxide functionalities in protonated monofunctional analytes by using ion/molecule reactions and collision-activated dissociation in different ion trap tandem mass spectrometers. Journal of the American Society for Mass Spectrometry, 23(1), 163-174. [Link]

  • Jardine, D. R., & Fenselau, C. (1975). Chemical Ionization Mass Spectrometry of Epoxides. Organic Mass Spectrometry, 10(9), 784-790. [Link]

  • Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Maddipati, K. R., & Falck, J. R. (2010). LC-MS/MS Analysis of Epoxyalcohols and Epoxides of Arachidonic Acid and Their Oxygenation by Recombinant CYP4F8 and CYP4F22. Prostaglandins & Other Lipid Mediators, 91(1-2), 48-55. [Link]

  • Poole, C. F. (2000). Derivatization Methods in GC and GC/MS. LCGC North America, 18(11), 1146-1160. [Link]

  • Global Substance Registration System. 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL. [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

  • PrepChem.com. Synthesis of 5-(2,3-dihyroxy)propoxy-3,4-dihydrocarbostyril. [Link]

  • Mitchell, T. W., et al. (2025). Epoxidation-enhanced charge-switch derivatization for rapid profiling of monounsaturated fatty acid isomers. ChemRxiv. [Link]

  • Liu, R. H., & Lin, D. L. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3). [Link]

  • European Patent Office. (1994). A process for the preparation of 5-\3-tert-butylamino-2-hydroxypropoxy-3,4-dihydrocarbostyryl. [Link]

  • IntechOpen. (2012). Investigation of Carbohydrates and Their Derivatives as Crystallization Modifiers. [Link]

  • Express Polymer Letters. (2013). Preparation of a bio-based epoxy with comparable properties to those of petroleum-based counterparts. [Link]

  • Organic Syntheses Procedure. Amide formation by decarboxylative condensation. [Link]

  • PubChem. 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. [Link]

Sources

Method

Application Note: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril as a Critical Intermediate in the Synthesis of Carteolol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Monograph & Validated Protocols Executive Summary In the pharmaceutical synthesis of aryloxypropanolamine β-ad...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Monograph & Validated Protocols

Executive Summary

In the pharmaceutical synthesis of aryloxypropanolamine β-adrenergic receptor antagonists (β-blockers), the construction of the chiral or racemic 3-amino-2-hydroxypropoxy side chain is a defining synthetic challenge. 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (also designated as Carteolol EP Impurity C) serves as the indispensable epoxide intermediate in the synthesis of Carteolol . This application note details the mechanistic rationale, physicochemical properties, and self-validating experimental protocols required to synthesize and utilize this intermediate effectively, ensuring high regioselectivity and API-grade purity.

Physicochemical Profile

Understanding the physical parameters of the intermediate is critical for downstream purification and in-process analytics. The quantitative data is summarized below for rapid reference .

ParameterSpecification / Value
Chemical Name 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
CAS Registry Number 51781-14-7
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance Off-white solid
Solubility Soluble in Chloroform, Dichloromethane, Methanol
Storage Conditions Refrigerator (2–8°C) to prevent epoxide hydrolysis
Pharmacopoeial Designation Carteolol Hydrochloride EP Impurity C

Mechanistic Rationale & Synthetic Pathway

The synthesis of Carteolol from 5-hydroxy-3,4-dihydrocarbostyril is a classic two-step sequence relying on O-alkylation followed by regioselective aminolysis.

SyntheticWorkflow A 5-Hydroxy-3,4- dihydrocarbostyril C 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril A->C O-Alkylation B Epichlorohydrin + Base B->C E Carteolol API C->E Ring Opening D tert-Butylamine D->E

Synthetic workflow from 5-hydroxy-3,4-dihydrocarbostyril to Carteolol via epoxide intermediate.

The Causality of Reagent Selection
  • Epichlorohydrin as a Bifunctional Electrophile: Epichlorohydrin provides the necessary 3-carbon linker. The base-catalyzed reaction generates a phenoxide ion that attacks the primary carbon of epichlorohydrin via an Sₙ2 mechanism, displacing the chloride leaving group to form the epoxide intermediate.

  • tert-Butylamine as a Sterically Hindered Nucleophile: The bulky tert-butyl group dictates the regiochemistry of the subsequent ring-opening step. It forces the nucleophilic nitrogen to attack the least sterically hindered terminal carbon (C3) of the epoxide, exclusively yielding the desired secondary amine rather than a primary alcohol byproduct.

MechanisticLogic Epoxide Epoxide Intermediate Highly strained 3-membered ring Attack SN2 Attack Targets least sterically hindered carbon (C3) Epoxide->Attack Amine tert-Butylamine Sterically bulky nucleophile Amine->Attack Product Carteolol Secondary amine with 2-hydroxy group Attack->Product Irreversible ring opening

Mechanistic logic of the regioselective SN2 epoxide ring opening by tert-butylamine.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that physical or chemical cues during the workflow inherently confirm the success of the step.

Protocol 1: Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Procedure:

  • Suspend 5-hydroxy-3,4-dihydrocarbostyril (1.0 eq) in an aqueous solution of NaOH (0.3–0.5 mol/L, 1.1 eq) to form the sodium phenoxide salt .

  • Heat the mixture to 40–60°C under continuous stirring.

  • Add epichlorohydrin (3.0 eq) dropwise over 30 minutes.

  • Maintain the reaction temperature for 4–6 hours.

  • Extract the aqueous mixture with Dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the off-white solid intermediate.

Expertise & Causality: Why use a 1:3 molar ratio of starting material to epichlorohydrin? The massive stoichiometric excess of epichlorohydrin is a deliberate kinetic control. It ensures that the highly reactive phenoxide ion collides with a fresh epichlorohydrin molecule rather than an already-formed epoxide product. This specifically suppresses the formation of high-molecular-weight dimeric impurities (where one epichlorohydrin bridges two carbostyril molecules).

Self-Validation Strategy: This reaction validates itself via phase partitioning . The starting phenoxide salt is highly water-soluble, while the resulting epoxide intermediate is hydrophobic. Complete dissolution of the starting material followed by the precipitation/phase-separation of the product confirms the O-alkylation is proceeding. In-process HPLC will show the quantitative disappearance of the polar phenol peak.

Protocol 2: Regioselective Aminolysis to Carteolol

Procedure:

  • Dissolve the crude 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (1.0 eq) in anhydrous Methanol (10 mL/g of intermediate).

  • Add tert-butylamine (5.0 eq) in a single portion.

  • Reflux the mixture (approx. 60–65°C) for 8 hours under an inert nitrogen atmosphere.

  • Evaporate the solvent and excess tert-butylamine under vacuum.

  • Recrystallize the crude residue from an acetone/water mixture to isolate pure Carteolol.

Expertise & Causality: Methanol is chosen as the solvent because its protic nature hydrogen-bonds with the epoxide oxygen, polarizing the C-O bond and lowering the activation energy for the Sₙ2 attack. The 5.0 eq excess of tert-butylamine is critical; it prevents the newly synthesized Carteolol (a secondary amine) from acting as a nucleophile and attacking another epoxide molecule, which would result in a tertiary amine dimer.

Self-Validation Strategy: This step is self-validating via volatility and crystallization . tert-Butylamine has a low boiling point (44°C). By applying a vacuum, all unreacted nucleophile is entirely removed without the need for complex chromatography. The successful crystallization of the residue upon the addition of an anti-solvent confirms the purity of the secondary amine, as dimeric impurities disrupt the crystal lattice and would result in an intractable oil.

References

  • Title: PubChem Compound Summary for CID 12899423, 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes (Patent CN107337639B)
Application

Application Notes and Protocols for Epoxy Ring-Opening Reactions of Dihydrocarbostyril Derivatives

Introduction Dihydrocarbostyril derivatives, also known as 3,4-dihydro-2(1H)-quinolinones, are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. Their structural motif is present in a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dihydrocarbostyril derivatives, also known as 3,4-dihydro-2(1H)-quinolinones, are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. Their structural motif is present in a range of pharmacologically active agents, including the antithrombotic agent cilostazol[1]. The introduction of an epoxide functionality onto the dihydrocarbostyril scaffold opens up a versatile synthetic avenue for creating diverse libraries of new chemical entities. The high ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to a variety of functionalized derivatives, most notably β-amino alcohols, which are crucial components in many biologically active molecules[2][3][4].

This guide provides a comprehensive overview of the experimental procedures for the ring-opening of dihydrocarbostyril epoxides. It details both acid- and base-catalyzed methodologies, offering insights into the underlying mechanisms that govern the regioselectivity and stereochemistry of these transformations. The protocols described herein are designed to be robust and adaptable, providing researchers with the necessary tools to explore this important class of reactions.

Mechanistic Insights: A Tale of Two Pathways

The regiochemical outcome of the epoxide ring-opening reaction is critically dependent on the reaction conditions, specifically whether the reaction is performed in an acidic or basic medium. This dichotomy arises from the different mechanistic pathways that are operative under these conditions, a concept well-established in the broader context of epoxide chemistry[5][6][7].

Acid-Catalyzed Ring-Opening: An SN1-like Mechanism

Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive intermediate with a good leaving group (a hydroxyl group).[5][7] This protonation event makes the epoxide carbons more electrophilic. The subsequent nucleophilic attack is best described as a hybrid between an SN1 and SN2 mechanism.[5][6] While a full carbocation intermediate is not typically formed, significant positive charge builds up on the more substituted carbon atom.[5][8] This is because a more substituted carbon can better stabilize the developing positive charge. Consequently, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide ring.[8][9] The reaction proceeds with a backside attack, leading to an anti-diol product with inversion of stereochemistry at the site of attack.

Base-Catalyzed Ring-Opening: An SN2 Mechanism

In contrast, under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism.[5][10][11] The nucleophile directly attacks one of the epoxide carbons, and the choice of which carbon to attack is governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom.[5][10][11][12] This backside attack forces the C-O bond to break, resulting in an alkoxide intermediate which is subsequently protonated during workup to yield the final alcohol product. This pathway also results in an anti-addition of the nucleophile and the hydroxyl group.[6][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of dihydrocarbostyril epoxides and their subsequent ring-opening reactions under both acidic and basic conditions.

Part 1: Synthesis of Dihydrocarbostyril Epoxide

The first step in this synthetic sequence is the epoxidation of a suitable dihydrocarbostyril precursor, typically one containing an olefinic bond. A common and effective method for this transformation is the use of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:
ReagentFormulaMolecular WeightCAS Number
Dihydrocarbostyril precursor (with olefin)VariesVariesVaries
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57 g/mol 937-14-4
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol 75-09-2
Saturated sodium bicarbonate solutionNaHCO₃84.01 g/mol 144-55-8
Anhydrous sodium sulfateNa₂SO₄142.04 g/mol 7757-82-6
Procedure:
  • Dissolution: In a round-bottom flask, dissolve the dihydrocarbostyril precursor (1.0 eq) in dichloromethane (DCM) at room temperature.

  • Addition of m-CPBA: To the stirred solution, add m-CPBA (1.2 eq) portion-wise over 15 minutes. The reaction is often exothermic, so it may be necessary to cool the flask in an ice bath to maintain the temperature at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired dihydrocarbostyril epoxide.[2][3]

Part 2: Nucleophilic Ring-Opening Reactions
A. Acid-Catalyzed Ring-Opening with an Amine Nucleophile

This protocol describes the ring-opening of a dihydrocarbostyril epoxide using an amine as the nucleophile under acidic conditions.

Materials:
ReagentFormulaMolecular WeightCAS Number
Dihydrocarbostyril epoxideVariesVariesVaries
Amine nucleophile (e.g., aniline)C₆H₇N93.13 g/mol 62-53-3
Cyanuric chloride (catalyst)C₃Cl₃N₃184.41 g/mol 108-77-0
Diethyl ether(C₂H₅)₂O74.12 g/mol 60-29-7
0.5 N Hydrochloric acid (HCl)HCl36.46 g/mol 7647-01-0
Anhydrous sodium sulfateNa₂SO₄142.04 g/mol 7757-82-6
Procedure:
  • Reaction Setup: In a clean, dry reaction vessel, mix the dihydrocarbostyril epoxide (1 mmol), the amine (1 mmol), and a catalytic amount of cyanuric chloride (2 mol%).[13]

  • Reaction Conditions: Stir the mixture at room temperature under solvent-free conditions.[13]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with 0.5 N HCl (15 mL) and extract with diethyl ether (3 x 10 mL).[13]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[13]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure β-amino alcohol.[13]

B. Base-Catalyzed Ring-Opening with an Amine Nucleophile

This protocol outlines the ring-opening of a dihydrocarbostyril epoxide with an amine under basic or neutral conditions.

Materials:
ReagentFormulaMolecular WeightCAS Number
Dihydrocarbostyril epoxideVariesVariesVaries
Amine nucleophile (e.g., 4-amino-1,2,4-triazole)C₂H₄N₄84.08 g/mol 584-13-4
Dichloromethane (DCM)CH₂Cl₂84.93 g/mol 75-09-2
Anhydrous sodium sulfateNa₂SO₄142.04 g/mol 7757-82-6
Procedure:
  • Reaction Setup: Dissolve equimolar quantities of the dihydrocarbostyril epoxide and the amine in dichloromethane.[3]

  • Reaction Conditions: Reflux the reaction mixture with stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate in vacuo.[2][3]

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired β-amino alcohol.[2][3]

Reaction Workflow and Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanistic pathways for the acid- and base-catalyzed ring-opening reactions.

experimental_workflow cluster_synthesis Epoxide Synthesis cluster_ring_opening Ring-Opening Reactions Dihydrocarbostyril Precursor Dihydrocarbostyril Precursor Epoxidation (m-CPBA) Epoxidation (m-CPBA) Dihydrocarbostyril Precursor->Epoxidation (m-CPBA) Dihydrocarbostyril Epoxide Dihydrocarbostyril Epoxide Epoxidation (m-CPBA)->Dihydrocarbostyril Epoxide Acid-Catalyzed Ring-Opening Acid-Catalyzed Ring-Opening Dihydrocarbostyril Epoxide->Acid-Catalyzed Ring-Opening  Amine, Acid Catalyst Base-Catalyzed Ring-Opening Base-Catalyzed Ring-Opening Dihydrocarbostyril Epoxide->Base-Catalyzed Ring-Opening  Amine, Base/Neutral Purification Purification Acid-Catalyzed Ring-Opening->Purification  Work-up Base-Catalyzed Ring-Opening->Purification  Work-up β-Amino Alcohol Product β-Amino Alcohol Product Purification->β-Amino Alcohol Product

Caption: Experimental workflow for the synthesis and ring-opening of dihydrocarbostyril epoxides.

acid_catalyzed_mechanism Epoxide Epoxide Protonation (H+) Protonation (H+) Epoxide->Protonation (H+) Step 1 Protonated Epoxide Protonated Epoxide Protonation (H+)->Protonated Epoxide Nucleophilic Attack (Nu-) Nucleophilic Attack (Nu-) Protonated Epoxide->Nucleophilic Attack (Nu-) Step 2 (at more substituted carbon) Intermediate Intermediate Nucleophilic Attack (Nu-)->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation Step 3 Anti-diol Product Anti-diol Product Deprotonation->Anti-diol Product

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

base_catalyzed_mechanism Epoxide Epoxide Nucleophilic Attack (Nu-) Nucleophilic Attack (Nu-) Epoxide->Nucleophilic Attack (Nu-) Step 1 (at less substituted carbon) Alkoxide Intermediate Alkoxide Intermediate Nucleophilic Attack (Nu-)->Alkoxide Intermediate Protonation (H+) Protonation (H+) Alkoxide Intermediate->Protonation (H+) Step 2 (Work-up) Anti-diol Product Anti-diol Product Protonation (H+)->Anti-diol Product

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Analytical Characterization and Monitoring

The progress of the epoxide ring-opening reactions and the characterization of the final products can be effectively monitored and confirmed using a variety of analytical techniques.

Reaction Monitoring
  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the disappearance of the starting epoxide and the appearance of the more polar amino alcohol product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction kinetics and purity, HPLC is the method of choice.[14] It can be used to accurately determine the conversion of the starting material and the formation of the product over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used for real-time monitoring of the reaction kinetics by integrating the signals corresponding to the epoxide and the product.[15]

Product Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the final β-amino alcohol products. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the hydroxyl (-OH) and amine (-NH) groups in the product, and the disappearance of the characteristic epoxide C-O stretching bands.

Troubleshooting and Key Considerations

  • Regioselectivity: The choice of acidic or basic conditions is paramount in controlling the regioselectivity of the ring-opening reaction. Ensure that the chosen conditions are appropriate for the desired regioisomer.

  • Stereochemistry: Epoxide ring-opening reactions are stereospecific, proceeding with inversion of configuration at the carbon atom that is attacked by the nucleophile. The stereochemistry of the starting epoxide will dictate the stereochemistry of the product.

  • Catalyst Choice: For acid-catalyzed reactions, a variety of Lewis and Brønsted acids can be employed. The choice of catalyst can influence the reaction rate and, in some cases, the selectivity. For base-catalyzed reactions, the strength of the nucleophile is a key factor.

  • Solvent Effects: The choice of solvent can impact the reaction rate and solubility of the reactants. Aprotic solvents are typically used for base-catalyzed reactions to avoid protonation of the nucleophile.

  • Purification: The purification of the final β-amino alcohol products can sometimes be challenging due to their polarity. Column chromatography on silica gel is a common method, and the choice of eluent system is critical for achieving good separation.[2][3]

References

  • Epoxide - Wikipedia. (n.d.). Retrieved from [Link]

  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18). Retrieved from [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). Retrieved from [Link]

  • Ch16: SN1 type reactions of epoxides - Chemistry - University of Calgary. (n.d.). Retrieved from [Link]

  • Epoxide Reactions: Base/Neutral Ring Opening (SN2-like) - OrgoSolver. (n.d.). Retrieved from [Link]

  • Kinetics and Products of the Acid-Catalyzed Ring-Opening of Atmospherically Relevant Butyl Epoxy Alcohols | The Journal of Physical Chemistry A - ACS Publications. (2010, July 21). Retrieved from [Link]

  • Ring-opening reactions of epoxides: Strong nucleophiles | Organic chemistry - YouTube. (2012, September 29). Retrieved from [Link]

  • 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation - Penn State Pressbooks. (n.d.). Retrieved from [Link]

  • Acid Catalyzed Epoxide Ring Opening - YouTube. (2026, February 22). Retrieved from [Link]

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review* - CHIMIA. (n.d.). Retrieved from [Link]

  • Ring-Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol - Scirp.org. (n.d.). Retrieved from [Link]

  • Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. (2013, September 15). Retrieved from [Link]

  • Full article: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions - Taylor & Francis. (2010, December 8). Retrieved from [Link]

  • Combination of a UPO‐Based Epoxidation With a Subsequent Ring‐Opening Reaction for the Synthesis of Amino Alcohols - PMC. (2026, February 25). Retrieved from [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21). Retrieved from [Link]

  • Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology - MDPI. (2021, January 27). Retrieved from [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved from [Link]

  • 13.6 Ring Opening of Epoxides - YouTube. (2018, September 20). Retrieved from [Link]

  • Epoxide Synthesis and Ring-Opening Reactions - Encyclopedia.pub. (2020, October 1). Retrieved from [Link]

  • US7825251B2 - Process for producing carbostyril derivatives - Google Patents. (n.d.).

Sources

Method

Application Note: Synthesis of Carteolol Hydrochloride via 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Rationale The development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Rationale

The development of β -adrenergic blocking agents ( β -blockers) remains a cornerstone in the management of cardiovascular diseases and ocular hypertension (glaucoma). Carteolol , a non-selective β -blocker with intrinsic sympathomimetic activity, is synthesized via a highly conserved and efficient pathway.

The critical intermediate in this synthesis is 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (also known as Carteolol EP Impurity C). This application note details the regioselective epoxide ring-opening of this intermediate using tert-butylamine to yield Carteolol base, followed by its salification to form the active pharmaceutical ingredient (API), Carteolol Hydrochloride[1][2].

Chemical and Physical Properties of the Intermediate

Understanding the properties of the starting material is essential for optimizing solvent selection and reaction kinetics.

PropertyValue
Chemical Name 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
CAS Registry Number 51781-14-7
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance Off-white crystalline solid
Solubility Soluble in Chloroform, Dichloromethane, Methanol, Ethanol, DMSO

Mechanistic Insights: Causality in Experimental Design

As a Senior Application Scientist, it is vital to understand why specific reagents and conditions are chosen, rather than merely following a recipe.

  • Regioselective Nucleophilic Attack: The conversion of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril to Carteolol relies on an SN​2 epoxide ring-opening mechanism. The bulky tert-butylamine nucleophile selectively attacks the less sterically hindered terminal carbon of the epoxide, yielding the desired secondary alcohol.

  • Stoichiometric Excess of Amine: A significant molar excess of tert-butylamine (typically 3 to 6 equivalents) is strictly required[3]. This prevents the newly formed secondary amine (Carteolol base) from acting as a nucleophile and attacking another epoxide molecule, which would lead to unwanted dimeric impurities.

  • Solvent Selection: The reaction can be performed in protic solvents (e.g., Absolute Ethanol) or polar aprotic solvents (e.g., DMSO). Ethanol is often preferred for process chemistry because it stabilizes the transition state of the ring-opening via hydrogen bonding and allows for easier solvent recovery via low-pressure distillation[3][4].

Synthetic Pathways and Workflows

Pathway A 5-Hydroxy-3,4- dihydrocarbostyril C 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril (Key Intermediate) A->C Alkylation B Epichlorohydrin (Base) B->C E Carteolol Base C->E Amination (50-70°C) D tert-Butylamine (Nucleophile) D->E G Carteolol Hydrochloride (API) E->G Salification F HCl (Acetone/EtOH) F->G

Figure 1: Synthetic pathway from 5-hydroxy-3,4-dihydrocarbostyril to Carteolol Hydrochloride.

Workflow Step1 Step 1: Amination Mix Epoxide + tert-Butylamine in EtOH. Reflux at 50-70°C Step2 Step 2: Concentration Distill off solvent and excess amine under vacuum Step1->Step2 Step3 Step 3: Salification Dissolve in Acetone, Add 2M HCl (1.5 eq) Step2->Step3 Step4 Step 4: Isolation Filter precipitate, Recrystallize from EtOH Step3->Step4 Step5 Step5 Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and validation of Carteolol.

Experimental Protocol: Synthesis of Carteolol Hydrochloride

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the trustworthiness of the final API.

Materials Required
  • 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (4.38 g, 0.02 mol)

  • tert-Butylamine (5.84 g, 0.08 mol, 4.0 eq)

  • Absolute Ethanol (40 mL)

  • Acetone (30 mL)

  • Hydrochloric Acid (2 mol/L, 12 mL)

Step-by-Step Methodology

Step 1: Epoxide Ring Opening (Amination)

  • Charge a 100 mL round-bottom flask with 4.38 g of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and 40 mL of absolute ethanol.

  • Add 5.84 g of tert-butylamine to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 50–70 °C) under continuous magnetic stirring for 4 hours[3].

  • In-Process Control (IPC): Monitor the reaction completion via Thin-Layer Chromatography (TLC).

Step 2: Concentration and Solvent Recovery 5. Once TLC indicates complete consumption of the epoxide, transfer the mixture to a rotary evaporator. 6. Distill off the ethanol and unreacted tert-butylamine under reduced pressure until a crude solid residue is obtained. Note: Recovered tert-butylamine can be purified for process recycling.

Step 3: Salification 7. Dissolve the crude Carteolol base residue in 30 mL of acetone. 8. Slowly add 12 mL of 2 mol/L Hydrochloric acid dropwise while stirring vigorously. Stir for an additional 10 minutes at room temperature to ensure complete salt formation[3]. 9. A white precipitate of Carteolol Hydrochloride will form.

Step 4: Isolation and Purification 10. Isolate the precipitate via vacuum filtration. 11. Recrystallize the crude filter cake from hot absolute ethanol to remove trace dimeric impurities. 12. Dry the purified crystals in a vacuum oven at 50 °C to constant weight. (Expected Yield: ~5.28 g, 80.5%).

Analytical Validation & Data Presentation

To guarantee the scientific integrity of the synthesized API, the product must be validated against pharmacopeial standards (e.g., BP2013 or ChP2015)[3].

Table 1: Optimization of Reaction Conditions

Comparative data for scaling the amination step based on literature precedents[3][4][5]:

ParameterCondition A (Standard)Condition B (Industrial)Condition C (Mild/Enzymatic)
Solvent Absolute EthanolDimethylsulfoxide (DMSO)Methanol
tert-Butylamine Eq. 4.0 equivalents3.5 equivalents20.0 equivalents
Temperature Reflux (70 °C)70 °C50 °C
Reaction Time 4 hours10 hours24 hours
Yield (Carteolol HCl) ~80.5%~80.0%~82.0%
Analytical Quality Control (QC) Protocols
  • TLC Identification: Use Silica gel 60 F254 plates. Elute with a mobile phase of Chloroform:Methanol (5:1 v/v). Carteolol will appear as a compact spot with an Rf​ value of approximately 0.31 under UV light (254 nm)[6].

  • HPLC Purity Determination: Utilize a Reversed-Phase HPLC system (e.g., Ultimate XB C18 or Novapack C18, 150 mm × 3.9 mm).

    • Mobile Phase: 0.17% dibasic sodium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in an 85:15 ratio[7].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 251–254 nm.

    • Acceptance Criteria: Chromatographic purity must be 99.2%[3].

References

  • National Center for Biotechnology Information. "5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril". PubChem Compound Summary for CID 12899423. URL: [Link]

  • Procurement Resource. "Carteolol Production Cost Analysis Reports 2026: Production via Chemical Synthesis". URL: [Link]

  • Google Patents. "Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes" (Patent CN107337639B).
  • Google Patents. "A process for the preparation of 5-(3-tert-butylamino-2-hydroxypropoxy)-3,4-dihydrocarbostyryl" (Patent EP0579096A2).
  • AKJournals. "Stability-indicating HPTLC method of carteolol in bulk drug and in pharmaceutical dosage forms". Acta Chromatographica. URL: [Link]

  • Semantic Scholar. "Content Determination of Main Component and Related Substances in Carteolol Hydrochloride Oral Disintegrating Tablets by RP-HPLC". China Pharmacy (2012). URL: [Link]

Sources

Application

protocol for monitoring the kinetics of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril reactions

Application Notes and Protocols Topic: Protocol for Monitoring the Kinetics of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Reactions Audience: Researchers, scientists, and drug development professionals. Introduction: Un...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Protocol for Monitoring the Kinetics of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Reactions Audience: Researchers, scientists, and drug development professionals.

Introduction: Unraveling the Reactivity of a Key Pharmaceutical Intermediate

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a crucial intermediate in the synthesis of various pharmacologically active molecules, most notably the β-adrenergic blocker, Carteolol.[1] The molecule's reactivity is dominated by the strained three-membered oxirane (epoxide) ring, which is susceptible to nucleophilic attack and subsequent ring-opening. Understanding the kinetics of these reactions is paramount for optimizing synthesis protocols, controlling product distribution, and ensuring the efficiency and safety of drug manufacturing processes.

This guide provides a comprehensive framework for monitoring the kinetics of the epoxide ring-opening reaction of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, with a primary focus on its reaction with amines—a common and vital transformation in medicinal chemistry. We will explore the underlying reaction mechanism, detail robust analytical protocols using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, and explain the principles of data interpretation. The methodologies described herein are designed to be self-validating, providing researchers with the tools to generate reliable and reproducible kinetic data.

The Scientific Foundation: Mechanism of Amine-Epoxide Reactions

The reaction between an epoxide and an amine proceeds via a nucleophilic substitution (SN2) mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-amino alcohol. This reaction can be influenced by several factors, including the solvent, temperature, and the presence of catalysts.

A noteworthy characteristic of many amine-epoxide reactions is their autocatalytic nature.[2][3] The hydroxyl group generated as a product can act as a proton-transfer agent, activating the epoxide ring in a subsequent reaction and thus accelerating the overall reaction rate as the product concentration increases.[2][4] This behavior is crucial to consider when modeling the reaction kinetics. Some studies also highlight the catalytic role of water, even in small amounts, which can facilitate the reaction by acting as a general acid catalyst.[5]

reaction_mechanism R1 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril (Epoxide) TS Transition State R1->TS R2 Primary Amine (R'-NH2) R2->TS Nucleophilic Attack P β-Amino Alcohol Product TS->P Ring-Opening OH Hydroxyl Group (from Product) P->OH OH->TS Autocatalysis (Proton Transfer)

Caption: General mechanism for the autocatalytic reaction of an epoxide with a primary amine.

Choosing Your Analytical Weapon: A Comparative Overview

Several techniques can be employed to monitor the progress of this reaction. The choice depends on available instrumentation, desired precision, and the specific reaction conditions.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation of reactants and products followed by UV detection.High specificity and accuracy; quantifies all UV-active species simultaneously.[2][6]Requires sampling and quenching, not continuous; method development can be time-consuming.
UV-Vis Spectroscopy Measures changes in light absorbance as chromophores are altered during the reaction.Continuous, real-time monitoring; simple and rapid setup.[7]Prone to interference if multiple species absorb at the same wavelength; less specific than HPLC.
FTIR Spectroscopy Tracks changes in vibrational frequencies of functional groups (e.g., disappearance of epoxide peak).Provides direct structural information; suitable for real-time analysis.[4][8]Can be difficult to quantify accurately in solution without careful calibration; water can interfere with -OH band.
NMR Spectroscopy Monitors changes in the chemical environment of specific nuclei (¹H, ¹³C) in real-time.Provides detailed mechanistic and structural insights; non-invasive.[5][9]Lower sensitivity compared to other methods; requires specialized equipment and deuterated solvents.

For this guide, we will provide detailed protocols for HPLC-UV and in-situ UV-Vis Spectroscopy , as they represent a powerful combination of specificity and practicality for most research laboratories.

Protocol 1: High-Fidelity Kinetic Monitoring by HPLC-UV

This protocol is the gold standard for accurately determining the concentration of reactants and products over time. The key is to withdraw aliquots at precise intervals and immediately quench the reaction to "freeze" its composition for later analysis.

I. Materials and Instrumentation
  • Reagents: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, amine of interest, reaction solvent (e.g., acetonitrile, ethanol), quenching agent (e.g., a dilute acid like 0.1 M HCl in solvent, if the reaction is base-catalyzed, or simply rapid dilution in cold mobile phase), HPLC-grade mobile phase solvents (e.g., acetonitrile, water).

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD), a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a temperature-controlled reaction vessel (e.g., jacketed beaker or round-bottom flask with a circulator), magnetic stirrer, calibrated micropipettes, and autosampler vials.

II. Experimental Workflow

hplc_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_reagents Prepare Reactant Stock Solutions prep_hplc Equilibrate HPLC System start_rxn Initiate Reaction at Controlled Temp (T) prep_hplc->start_rxn take_aliquot Withdraw Aliquot at Time (t) start_rxn->take_aliquot quench Quench Aliquot Immediately take_aliquot->quench inject Inject Quenched Sample into HPLC quench->inject integrate Integrate Peak Areas (Reactant, Product) inject->integrate calculate Calculate Concentration (vs. Calibration Curve) integrate->calculate plot Plot [Conc] vs. Time calculate->plot model Fit Kinetic Model (e.g., Pseudo-1st Order) plot->model

Caption: Step-by-step workflow for the HPLC-based kinetic study.

III. Step-by-Step Methodology
  • Method Development & Calibration:

    • Develop an isocratic or gradient HPLC method that provides baseline separation of the starting epoxide, the amine (if UV-active), and the expected β-amino alcohol product. A good starting point for a C18 column is a mobile phase of acetonitrile and water.[6]

    • Prepare standard solutions of known concentrations for both the starting epoxide and the purified product.

    • Generate a calibration curve for each compound by injecting the standards and plotting peak area versus concentration. This is critical for converting analytical signals into molar concentrations.

  • Reaction Setup:

    • Bring the reaction solvent to the desired temperature (e.g., 50 °C) in the temperature-controlled vessel with stirring.

    • To establish pseudo-first-order conditions, use a significant excess of the amine (e.g., 10-20 fold molar excess relative to the epoxide).[5] This ensures the amine concentration remains effectively constant throughout the reaction.

    • Dissolve the amine in the pre-heated solvent.

  • Initiation and Sampling:

    • Initiate the reaction by adding a known volume of a stock solution of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. Start the timer immediately (t=0).

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 90 minutes), withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately transfer the aliquot into a vial containing a larger volume of the quenching solution (e.g., 950 µL of cold mobile phase) to stop the reaction by rapid dilution and cooling.

  • HPLC Analysis:

    • Once the time course is complete, analyze the quenched samples by HPLC using the developed method.

    • Record the peak areas for the starting epoxide and the product in each chromatogram.

IV. Data Analysis
  • Use the calibration curves to convert the peak areas from each time point into molar concentrations of the epoxide, [E], and product, [P].

  • Plot the concentration of the epoxide, [E], as a function of time.

  • To determine the pseudo-first-order rate constant (k'), plot ln([E]) versus time. If the reaction follows first-order kinetics with respect to the epoxide, this plot will yield a straight line with a slope of -k'.

Protocol 2: Real-Time Monitoring by In-Situ UV-Vis Spectroscopy

This protocol is ideal for rapid screening of reaction conditions and for continuous monitoring without disturbing the reaction mixture. It relies on a change in the molar absorptivity of the system as the reactant is converted to the product.

I. Materials and Instrumentation
  • Reagents: Same as for the HPLC protocol. The solvent must be UV-transparent in the wavelength range of interest.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled, stirred multi-cell holder (peltier-controlled is ideal), and quartz cuvettes.

II. Step-by-Step Methodology
  • Wavelength Selection:

    • Acquire the full UV-Vis spectra of the starting epoxide and the purified product in the chosen reaction solvent.

    • Identify a monitoring wavelength (λmon) where the difference in absorbance between the product and the reactant is maximal. Often, the product will have a distinct absorbance profile allowing for selective monitoring.[7][10]

  • Reaction Setup:

    • Set the spectrophotometer to kinetic mode, measuring absorbance at λmon at regular time intervals (e.g., every 15 seconds).

    • Place a quartz cuvette containing the reaction solvent and the excess amine into the temperature-controlled holder and allow it to equilibrate to the target temperature.

    • Use this solution to record a baseline (autozero) for the instrument.

  • Reaction Initiation and Monitoring:

    • Remove the cuvette, and initiate the reaction by adding a small, known volume of the 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril stock solution. Mix rapidly by inverting the cuvette (with a cap) or by gentle pipetting.

    • Immediately place the cuvette back into the spectrophotometer and start the data acquisition.

    • Monitor the change in absorbance over time until it reaches a stable plateau, indicating the reaction is complete.

III. Data Analysis
  • The observed absorbance at any time t, A(t), is a sum of the contributions from the epoxide (E) and the product (P): A(t) = εE * l * [E]t + εP * l * [P]t where ε is the molar absorptivity and l is the path length (typically 1 cm).

  • Assuming the initial concentration of the epoxide is [E]0 and [P]0 = 0, we can relate the concentrations by: [P]t = [E]0 - [E]t.

  • The concentration of the epoxide at any time t can be calculated from the absorbance data: [E]t = ([E]0 * (A∞ - At)) / (A∞ - A0) where A0 is the initial absorbance and A∞ is the final absorbance.

  • With the calculated [E]t values, proceed with the kinetic analysis as described in the HPLC protocol (e.g., plotting ln([E]) vs. time).

Interpreting the Results: A Sample Data Set

Below is a hypothetical data set for a pseudo-first-order reaction monitored by HPLC, demonstrating the expected outcome.

Reaction Conditions:

  • [Epoxide]0 = 0.01 M

  • [Amine]0 = 0.20 M (20-fold excess)

  • Temperature = 50 °C

Time (min)[Epoxide] (M)ln([Epoxide])
00.0100-4.605
100.0074-4.906
200.0055-5.203
300.0041-5.497
600.0017-6.378
900.0007-7.264

When ln([Epoxide]) is plotted against time, the slope of the resulting straight line gives the negative pseudo-first-order rate constant, -k'. The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the amine: k = k' / [Amine]0.

Conclusion

The protocols detailed in this application note provide a robust and reliable framework for investigating the reaction kinetics of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. By employing either high-fidelity HPLC-UV analysis or high-throughput in-situ UV-Vis spectroscopy, researchers can gain critical insights into reaction rates, optimize process parameters, and deepen their understanding of the underlying reaction mechanisms. A methodical approach to experimental design and data analysis, as outlined here, is essential for generating the high-quality kinetic data required in modern pharmaceutical development and chemical research.

References

  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Available at: [Link]

  • ResearchGate. Epoxy-amine reaction scheme. k 1 and k 2 correspond to the non catalyzed kinetic. Available at: [Link]

  • University of Surrey. (2019). Kinetic and Mechanistic Aspects of Amine-Epoxide Reactions. Available at: [Link]

  • ACS Publications. Mechanism and kinetics of curing of epoxides based on diglycidylamine with aromatic amines. 1. The reaction of diglycidylaniline with secondary amines. Available at: [Link]

  • ACS Publications. Reaction Kinetics of Epoxy/Amine Model Systems. The Effect of Electrophilicity of Amine Molecule. Available at: [Link]

  • MDPI. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Available at: [Link]

  • PubMed. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Available at: [Link]

  • PubMed. (2002). Potential of electrophilic epoxide reactions for the monitoring of acid gases in the environment. Available at: [Link]

  • NIST. Kinetics of Photodegradation and Nanoparticle Surface Accumulation of a Nanosilica/Epoxy Coating Exposed to UV Light. Available at: [Link]

  • ResearchGate. UV–vis spectrophotometry analysis of (a) epoxy, (b) EST5, (c) EST10, and (d) EST15. Available at: [Link]

  • PubChem. 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. Available at: [Link]

  • FDA.gov. 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL. Available at: [Link]

  • Atmospheric Chemistry and Physics. Kinetic Study of the Atmospheric Oxidation of a Series of Epoxy Compounds by OH Radicals. Available at: [Link]

  • ResearchGate. KINETIC STUDY ON THE EFFECT OF ADDITION OF EPOXY DILUENTS AND/OR FORTIFIER ON THE CURING CHARACTERISTICS OF DGEBA BY DIFFERENTIA. Available at: [Link]

  • ResearchGate. (2018). Ultraviolet Curing Kinetics of Epoxy Resin in UV-Curing Reaction Photopolymerization with Real-Time Fourier Transform Infrared Spectroscopy. Available at: [Link]

  • PMC. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Available at: [Link]

  • European Journal of University of AL-Qadisiyah. (2023). OPTICAL AND DIELECTRIC PROPERTIES OF EPOXY RESIN FILLED WITH TITANIUM DIOXIDE PARTICLES. Available at: [Link]

  • ScienceDirect. (1993). Cure kinetics of elementary reactions of a diglycidyl ether of bisphenol A/ diaminodiphenylsulfone epoxy resin: 2. Conversion versus time. Available at: [Link]

  • Clemson University. Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. Available at: [Link]

  • SciSpace. (2004). Study on curing kinetics and curing mechanism of epoxy resin based on diglycidyl ether of bisphenol a and melamine phosphate. Available at: [Link]

Sources

Method

Application Note: Phase Transfer Catalysis in the Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Executive Summary The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a critical intermediate step in the commercial production of Carteolol, a potent non-selective beta-adrenergic receptor antagonist[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a critical intermediate step in the commercial production of Carteolol, a potent non-selective beta-adrenergic receptor antagonist[1]. The standard synthetic route involves the O-alkylation of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin[2]. However, this reaction presents a significant mass-transfer challenge: the nucleophilic phenoxide species is highly soluble in the aqueous alkaline phase, whereas the electrophilic epichlorohydrin resides in the immiscible organic phase.

This application note details the mechanistic rationale, process optimization, and a self-validating experimental protocol for utilizing Phase Transfer Catalysis (PTC) to overcome these biphasic limitations[3][4]. By employing a quaternary ammonium salt, researchers can achieve high yields, minimize side reactions, and streamline the isolation process[5].

Mechanistic Rationale & The Role of PTC

The Biphasic Challenge

In the absence of a phase transfer catalyst, the reaction between the aqueous sodium phenoxide of 5-hydroxy-3,4-dihydrocarbostyril and organic epichlorohydrin is strictly limited to the liquid-liquid interface[4]. This minimal contact area results in sluggish reaction kinetics. Prolonged heating to force the reaction often leads to the deleterious hydrolysis of epichlorohydrin or the premature nucleophilic ring-opening of the target epoxide product[6].

The Phase Transfer Solution

The introduction of a lipophilic quaternary ammonium salt, such as Tetrabutylammonium bromide (TBAB) , establishes a highly efficient interfacial transfer mechanism[3][4].

  • Deprotonation: The aqueous base (NaOH) deprotonates the carbostyril derivative to form a water-soluble phenoxide anion[6].

  • Ion Exchange & Transfer: The quaternary cation ( Q+ ) undergoes an ion exchange with the sodium phenoxide at the interface, forming a highly lipophilic ion pair ( ArO−Q+ )[4].

  • Desolvated Alkylation: This ion pair readily partitions into the organic epichlorohydrin phase. Stripped of its aqueous hydration shell, the phenoxide becomes a "naked," highly reactive nucleophile, rapidly attacking the epichlorohydrin to form the target epoxide[4][5].

  • Catalyst Regeneration: The displaced chloride ion pairs with the catalyst ( Q+Cl− ) and shuttles back to the aqueous phase, completing the catalytic cycle[4].

PTC_Mechanism cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase (Epichlorohydrin) ArOH 5-Hydroxy-3,4- dihydrocarbostyril ArO_Na Phenoxide Anion (ArO⁻ Na⁺) ArOH->ArO_Na Deprotonation ArO_Q Active Complex (ArO⁻ Q⁺) ArO_Na->ArO_Q Phase Transfer via Q⁺ Q_Cl Catalyst Return (Q⁺ Cl⁻) Q_Cl->ArO_Na Ion Exchange Epi Epichlorohydrin Product 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril Epi->Product Reactant ArO_Q->Product Alkylation Product->Q_Cl Cl⁻ displaced

Fig 1. Mechanistic cycle of the phase transfer catalyzed O-alkylation in a biphasic system.

Process Optimization & Quantitative Analysis

To ensure a self-validating and high-yielding protocol, several parameters must be strictly controlled based on the causality of the reaction dynamics:

  • Base Concentration: An aqueous base concentration of 0.3 to 0.5 mol/L (e.g., 0.4 M NaOH) is optimal[6]. Higher concentrations degrade epichlorohydrin, while lower concentrations fail to fully deprotonate the substrate.

  • Molar Ratio: A 1:3 molar ratio of carbostyril to epichlorohydrin is critical[6]. The excess epichlorohydrin serves as both the reactant and the organic solvent phase, while statistically suppressing the formation of bis-alkylated dimers.

  • Temperature Control: The reaction must be maintained precisely at 50–55 °C[6]. Exceeding 60 °C accelerates the thermal hydrolysis of the epoxide ring, whereas temperatures below 40 °C fail to provide the activation energy required for the O-alkylation, even in the presence of a PTC[6].

Table 1: Optimization of Reaction Parameters

Data represents typical optimization profiles for the O-alkylation of 5-hydroxy-3,4-dihydrocarbostyril.

EntryCatalyst (5 mol%)Base (aq)Molar Ratio (ArOH:Epi)Temp (°C)Time (h)Yield (%)Purity (HPLC %)Primary Impurity Profile
1None (Control)0.4M NaOH1:3501242.085.0Unreacted starting material
2TEBAC0.4M NaOH1:350688.596.5Trace dimer
3 TBAB 0.4M NaOH 1:3 50 6 94.2 98.2 Optimal Conditions
4TBAB0.4M NaOH1:1.550876.091.0Bis-alkylated dimer
5TBAB0.4M NaOH1:375481.089.5Epoxide ring-opening

Standardized Experimental Protocol

This methodology is designed as a self-validating system. In-process controls (IPCs) and specific washing steps ensure that the protocol confirms its own success before proceeding to isolation.

Reagents Required
  • 5-hydroxy-3,4-dihydrocarbostyril: 1.0 equivalent

  • Epichlorohydrin: 3.0 equivalents[6]

  • Sodium Hydroxide (NaOH): 1.1 equivalents (prepared as a 0.4 M aqueous solution)[6]

  • Tetrabutylammonium bromide (TBAB): 0.05 equivalents (5 mol%)

  • Isopropanol: For recrystallization[7]

Step-by-Step Methodology
  • Aqueous Phase Preparation: In a jacketed reactor equipped with a mechanical stirrer, dissolve NaOH in deionized water to achieve a 0.4 M solution. Slowly add 5-hydroxy-3,4-dihydrocarbostyril (1.0 eq)[6]. Stir at room temperature until complete dissolution is observed, indicating the quantitative formation of the phenoxide anion.

  • Biphasic Initiation: Add TBAB (5 mol%) to the aqueous mixture. Slowly charge epichlorohydrin (3.0 eq) into the reactor.

  • Catalytic Alkylation: Heat the biphasic mixture to 50–55 °C[6]. Maintain vigorous mechanical agitation (minimum 400 RPM) to maximize the interfacial surface area. Stir the reaction for 5 to 7 hours[6].

  • In-Process Control (IPC): Pause agitation to allow phase separation. Sample the lower organic layer. Analyze via HPLC. Self-Validation Check: The reaction is deemed complete when the unreacted 5-hydroxy-3,4-dihydrocarbostyril is < 1.0%.

  • Phase Separation & Quench: Cool the reactor to 20 °C. Allow the phases to separate completely. Decant the lower organic layer. Crucial Step: Wash the organic layer with a 0.1 M aqueous NaOH solution to extract any trace unreacted starting material back into the aqueous waste, followed by a final wash with saturated brine.

  • Isolation & Purification: Concentrate the organic layer under reduced pressure (avoiding temperatures above 45 °C) to remove excess epichlorohydrin. Recrystallize the resulting crude residue from isopropanol[7]. Filter and dry under vacuum to yield 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril as colorless needle-like crystals[7].

Workflow Step1 Step 1: Aqueous Preparation Dissolve 5-hydroxy-3,4-dihydrocarbostyril in 0.4M NaOH Step2 Step 2: Organic Preparation Add Epichlorohydrin (3 eq) and TBAB (5 mol%) Step1->Step2 Step3 Step 3: Biphasic Reaction Stir at 50-55°C for 5-7 hours under vigorous agitation Step2->Step3 Step4 Step 4: Phase Separation Isolate organic layer, wash with aqueous base and water Step3->Step4 Step5 Step 5: Crystallization Concentrate and recrystallize from isopropanol Step4->Step5

Fig 2. Step-by-step experimental workflow for the PTC-catalyzed biphasic O-alkylation.

Analytical Validation

  • Appearance: Colorless needle-like crystals[7].

  • HPLC Purity: Expect ≥ 98.0% purity when utilizing the optimized 1:3 molar ratio and temperature controls.

  • Downstream Utility: The isolated epoxide is highly stable and can be directly subjected to subsequent amination with tert-butylamine to yield the final Carteolol API[1].

References

  • CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes. Google Patents.
  • GB2276167A - Preparation of intermediates of Atenolol and Propranalol. Google Patents.
  • Phase transfer catalysis (PTC) - OperaChem.
  • Pharmaceutical Manufacturing Encyclopedia - Unfictional.
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY - PTFarm.
  • Synthesis of 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone - PrepChem.
  • US4734416A - Pharmaceutically useful carbostyril derivatives. Google Patents.

Sources

Application

Application Note: Design, Synthesis, and Diversification of Novel β-Amino Alcohol Derivatives from 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Executive Summary In contemporary medicinal chemistry, 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril serves as a highly versatile, privileged intermediate. It is most notably recognized as the direct precursor to the non-s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril serves as a highly versatile, privileged intermediate. It is most notably recognized as the direct precursor to the non-selective β-adrenergic receptor antagonist, Carteolol[1][2]. This application note provides drug development professionals with a robust, scalable, and self-validating methodology for synthesizing novel therapeutic derivatives via the regioselective epoxide ring-opening of this critical scaffold.

Mechanistic Rationale & Scaffold Significance

The 3,4-dihydrocarbostyril core acts as a bioisostere for the catecholamine system, providing essential hydrogen-bond donor and acceptor sites required for high-affinity receptor binding[3]. The appended 2,3-epoxypropoxy group serves as a reactive electrophilic hub, allowing for rapid structural diversification.

Causality in Reaction Design: The ring-opening of the epoxide by an amine nucleophile proceeds via a classic SN​2 mechanism. Because the terminal carbon ( C3​ ) of the oxirane ring is less sterically hindered than the internal carbon, nucleophilic attack occurs regioselectively at this terminal position, generating the desired secondary alcohol (the β-amino alcohol motif)[4].

Solvent Selection: Protic solvents (e.g., anhydrous methanol or ethanol) are explicitly chosen over aprotic solvents. The protic solvent acts as a hydrogen-bond donor to the epoxide oxygen. This interaction enhances the electrophilicity of the terminal carbon and stabilizes the developing negative charge in the transition state, thereby accelerating the reaction without requiring harsh Lewis acid catalysts[4].

Synthetic Workflow & Diversification Strategy

G A 5-Hydroxy-3,4- dihydrocarbostyril C 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril A->C + B B Epichlorohydrin + NaOH (Alkylation) B->C D Aliphatic Amines (e.g., t-Butylamine) C->D Ring Opening (SN2) E Complex/Aryl Amines (e.g., Piperazines) C->E Ring Opening (SN2) F Carteolol & Analogs (β-Adrenergic Blockers) D->F G Novel Derivatives (CNS/Cardio Agents) E->G

Figure 1: Synthetic workflow and structural diversification of 3,4-dihydrocarbostyril derivatives.

Experimental Protocols
Protocol A: Synthesis of the Epoxide Intermediate

Objective: Biphasic alkylation of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin.

  • Step 1: Dissolve 1.0 eq of 5-hydroxy-3,4-dihydrocarbostyril in a 0.4 M aqueous NaOH solution.

    • Expert Insight: Maintaining a strict 1:1 molar ratio of phenol to base is critical to quantitatively generate the reactive phenoxide anion without inducing premature alkaline hydrolysis of the epichlorohydrin reagent[3].

  • Step 2: Add a 3-fold molar excess of epichlorohydrin to the solution.

    • Causality: The significant stoichiometric excess is a deliberate design choice to drive the reaction kinetics forward and statistically suppress the formation of unwanted dimeric byproducts (e.g., 1,3-bis(aryloxy)propan-2-ol derivatives)[3].

  • Step 3: Heat the biphasic mixture to 50–55 °C for 5–7 hours under vigorous stirring[3]. Monitor via TLC (Eluent: EtOAc/Hexane 1:1) until the starting phenol is entirely consumed.

  • Step 4: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude residue from methanol to obtain 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril as an off-white solid[1][5].

Protocol B: Regioselective Aminolysis for Derivative Library Generation

Objective: Synthesis of novel β-amino alcohol derivatives via epoxide ring-opening.

  • Step 1: Dissolve 1.0 eq of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril in anhydrous methanol (approx. 10 mL per gram of epoxide)[4].

  • Step 2: Introduce 2.0 to 4.0 eq of the target amine (e.g., tert-butylamine, isopropylamine, or a substituted piperazine).

    • Causality: A substantial molar excess of the primary amine is required to prevent the newly formed secondary amine product from competing as a nucleophile, which would otherwise lead to tertiary amine dimerization[4][6].

  • Step 3: Stir the reaction mixture at 45–50 °C for 4 to 6 hours. For highly volatile amines (like tert-butylamine), conduct the reaction in a sealed pressure vessel to prevent solvent and reagent loss[2].

  • Step 4 (Self-Validating Workup): Evaporate the methanol and unreacted volatile amine under reduced pressure. Dissolve the crude residue in 1M HCl and wash the aqueous layer with diethyl ether.

    • Validation Check: This orthogonal acid-base extraction acts as a built-in purification and validation step. The target β-amino alcohol is protonated and sequestered in the aqueous layer, while unreacted epoxide and non-basic organic impurities are purged into the ether layer. A clean phase separation confirms the successful conversion to the basic product[4].

  • Step 5: Basify the aqueous layer with 1M NaOH to pH 10 and extract with dichloromethane. Dry and concentrate to yield the highly pure free base.

  • Step 6: (Optional) Convert to a pharmaceutically acceptable salt by dissolving the free base in acetone or isopropanol and adding an equimolar amount of the corresponding acid (e.g., maleic acid or HCl)[3][4].

Quantitative Data: Reaction Optimization

The following table summarizes optimized parameters for the aminolysis of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril using various nucleophiles to generate distinct pharmacological agents.

Amine NucleophileEquivalentsTemp (°C)Time (h)Yield (%)Target DerivativeRef
tert-Butylamine3.050585Carteolol
Isopropylamine3.045482Isopropyl analog
Piperazine4.065 (reflux)278Piperazine derivative[6]
Downstream Applications & Pharmacological Context

The resulting β-amino alcohol derivatives are primarily evaluated for their β-adrenergic antagonist activity, which is clinically highly valuable in managing arrhythmias, hypertension, and open-angle glaucoma[1][4]. Furthermore, by utilizing novel bulky or cyclic amine substitutions (such as functionalized piperazines), researchers can shift the pharmacological profile of the 3,4-dihydrocarbostyril scaffold toward multi-target CNS depressants or atypical antipsychotics[1][6].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Introduction 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the non-selective beta-adrenergic blocker Carteolol[1]. The synthesis fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a critical pharmaceutical intermediate, most notably utilized in the synthesis of the non-selective beta-adrenergic blocker Carteolol[1]. The synthesis fundamentally relies on the O-alkylation of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin. While mechanistically straightforward, researchers frequently encounter yield-limiting side reactions, including incomplete cyclization, dimerization, and N-alkylation[2]. This guide provides a self-validating troubleshooting framework and optimized protocols to maximize yield and purity.

Mechanistic Pathway

Understanding the reaction causality is essential for troubleshooting. The synthesis is a two-step cascade:

  • Deprotonation & Nucleophilic Attack: Base-mediated deprotonation of the phenol yields a phenoxide anion, which attacks the less sterically hindered carbon of epichlorohydrin to form a chlorohydrin intermediate[2].

  • Intramolecular Cyclization: A subsequent base-driven intramolecular SN2 displacement of the chloride closes the epoxide ring[3].

SynthesisPathway SM 5-Hydroxy-3,4- dihydrocarbostyril Phenoxide Phenoxide Anion SM->Phenoxide Deprotonation Side3 N-Alkylated Byproduct SM->Side3 Strong Base/Heat Base Base (e.g., K2CO3) Base->SM Chlorohydrin Chlorohydrin Intermediate Base->Chlorohydrin Phenoxide->Chlorohydrin SN2 Attack Side1 Bis-ether (Dimerization) Phenoxide->Side1 Attack on Target Epi Epichlorohydrin Epi->Phenoxide Target 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril Chlorohydrin->Target Intramolecular SN2 Side2 Diol (Hydrolysis) Target->Side2 Excess H2O/Base

Fig 1. Mechanistic pathway of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril synthesis & side reactions.

Troubleshooting Guides & FAQs

Q1: My yield is low, and LC-MS shows a dominant mass corresponding to M+36. Why is the reaction stalling? Causality: An M+36 mass indicates the accumulation of the chlorohydrin intermediate. The reaction requires sufficient base not only to generate the initial phenoxide but also to deprotonate the intermediate alcohol for the final ring closure[2]. If the base is consumed by trace moisture or is too weak, the cascade stalls. Self-Validation Check: Monitor the reaction via normal-phase TLC (Ethyl Acetate/Hexane). The chlorohydrin is significantly more polar than the target epoxide. If the polar spot persists, spike the reaction with 0.5 equivalents of base. If the spot rapidly converts to the less polar epoxide, a base deficiency is validated.

Q2: I am observing a high percentage of high-molecular-weight impurities. How can I suppress this? Causality: These are likely bis-ether dimers. The target epoxide is an electrophile. If the local concentration of the phenoxide nucleophile is high relative to epichlorohydrin, the phenoxide will attack the newly formed epoxide instead of epichlorohydrin, creating a dimer[2]. Self-Validation Check: Run a parallel control reaction using 1.1 eq vs. 4.0 eq of epichlorohydrin. The suppression of the dimer peak in the HPLC trace of the 4.0 eq batch validates that the side reaction is concentration-dependent. Always use an excess of epichlorohydrin and employ an inverse addition technique[4].

Q3: What causes N-alkylation of the carbostyril ring, and how do I prevent it? Causality: 5-hydroxy-3,4-dihydrocarbostyril contains a phenolic OH (pKa ~9.5) and an amide NH (pKa ~15). While the OH is thermodynamically more acidic, using strong bases (e.g., >2.0 eq NaOH) at elevated temperatures (>80°C) will deprotonate the amide, leading to competitive N-alkylation or N,O-bis-alkylation. Self-Validation Check: Switch the base from NaOH to a milder alternative like K₂CO₃ or catalytic piperidine, and lower the temperature to 50-60°C[4]. The disappearance of the N-alkylated mass peak validates the pKa-driven chemoselectivity.

Q4: My epoxide is degrading into a diol (M+18). What are the optimal solvent conditions? Causality: Epoxides are highly susceptible to base-catalyzed hydrolysis in the presence of water. Using aqueous NaOH or wet solvents drives the ring-opening reaction to form a diol[2]. Self-Validation Check: Perform the reaction in strictly anhydrous methanol or neat epichlorohydrin. The absence of the diol byproduct confirms that moisture was the degradation driver.

Standardized Experimental Protocol

The following protocol utilizes anhydrous conditions and catalytic piperidine to maximize O-alkylation while suppressing dimerization and N-alkylation[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-purged 250 mL round-bottom flask, suspend 5-hydroxy-3,4-dihydrocarbostyril (10.0 g, ~61.3 mmol) in anhydrous methanol (50 mL).

  • Base Addition: Add catalytic piperidine (0.5 mL) or anhydrous K₂CO₃ (10.1 g, 73.5 mmol, 1.2 eq). Stir at room temperature for 15 minutes to initiate phenoxide generation.

  • Alkylation (Inverse Addition): Place epichlorohydrin (17.0 g, 183.9 mmol, 3.0 eq) in a separate dropping funnel. Add the epichlorohydrin dropwise to the mixture over 30 minutes. Maintaining a slow addition prevents exothermic spikes and minimizes bis-ether formation.

  • Cyclization: Heat the reaction mixture to 50–60°C for 4 to 5 hours.

  • In-Process Monitoring: Pull a 0.1 mL aliquot, dilute in methanol, and check via TLC (Eluent: Ethyl Acetate/Hexane 1:1) or HPLC. Proceed to workup only when the polar chlorohydrin intermediate is consumed.

  • Workup: Concentrate the mixture under reduced pressure to recover excess epichlorohydrin and methanol. Dilute the crude residue with ethyl acetate (100 mL) and wash with deionized water (3 x 50 mL) to remove salts and trace base.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Recrystallize the resulting solid from acetone to yield pure 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril as a colorless powder[4].

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the primary impurity profile and expected yield.

ParameterSub-optimal ConditionOptimized ConditionPrimary Impurity Formed (Sub-optimal)Expected Yield (Optimized)
Base Selection Aqueous NaOH (>2.0 eq)Anhydrous K₂CO₃ or PiperidineDiol & N-alkylated byproducts80 - 85%
Epichlorohydrin 1.0 - 1.5 eq3.0 - 4.0 eqBis-ether (Dimerization)85 - 90%
Temperature > 80°C50 - 60°CN-alkylated byproducts85 - 90%
Solvent System Aqueous / Wet SolventsAnhydrous Methanol / NeatEpoxide Hydrolysis (Diol)> 80%

Sources

Optimization

identification and minimization of side products in 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril synthesis

Welcome to the dedicated technical support center for the synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. This resource is tailored for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a critical precursor in the manufacturing of pharmaceuticals such as Carteolol, a non-selective beta-blocker. Ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide is structured to offer practical, experience-driven advice to identify and minimize the formation of side products, thereby optimizing yield and purity.

The Core Synthesis Pathway: A Modified Williamson Ether Synthesis

The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is fundamentally a Williamson ether synthesis.[3][4] It involves the O-alkylation of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin. The reaction is typically carried out in the presence of a base and often utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.[5][6]

Synthesis Pathway Reactant1 5-Hydroxy-3,4-dihydrocarbostyril Intermediate Phenoxide Intermediate Reactant1->Intermediate Deprotonation Reactant2 Epichlorohydrin Product 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Reactant2->Product Intermediate->Product SN2 Attack Base Base (e.g., NaOH) Base->Intermediate PTC Phase-Transfer Catalyst PTC->Product Facilitates Reaction

Caption: Core synthesis pathway for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

Troubleshooting Guide: Identification and Minimization of Side Products

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and actionable solutions.

Question 1: My final product contains a significant amount of an impurity with a molecular weight corresponding to the addition of two 5-hydroxy-3,4-dihydrocarbostyril units to a glycerol backbone. What is this impurity and how can I prevent its formation?

Answer:

This impurity is likely a dimeric byproduct, specifically 1,3-bis(3,4-dihydrocarbostyril-5-yloxy)propan-2-ol. Its formation is a common issue in this synthesis and arises from the reaction of the desired epoxide product with another molecule of the deprotonated 5-hydroxy-3,4-dihydrocarbostyril starting material.

Causality: This side reaction is favored under conditions of high phenoxide concentration and elevated temperatures. The nucleophilic phenoxide can attack the epoxide ring of the product, leading to the formation of the dimer.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of epichlorohydrin to ensure the complete consumption of the 5-hydroxy-3,4-dihydrocarbostyril. However, a large excess should be avoided as it can lead to other side reactions.

  • Slow Addition of Base: Add the base portion-wise or via a syringe pump. This maintains a low concentration of the reactive phenoxide at any given time, favoring the reaction with epichlorohydrin over the product.

  • Temperature Management: Maintain the reaction temperature between 50-70°C. Higher temperatures can accelerate the dimerization side reaction.[7]

  • Effective Phase-Transfer Catalysis: The use of a suitable phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the rate of the desired O-alkylation, making it more competitive with the dimerization reaction.[5][6]

Dimer Formation Product Desired Product (Epoxide) Dimer Dimeric Impurity Product->Dimer Nucleophilic Attack Phenoxide 5-Hydroxy-3,4-dihydrocarbostyril (Phenoxide form) Phenoxide->Dimer

Caption: Formation of the dimeric side product.

Question 2: My HPLC analysis shows an impurity that elutes very close to the starting material. Mass spectrometry suggests it's a diol. What is it and how is it formed?

Answer:

This impurity is almost certainly 3-(3,4-dihydrocarbostyril-5-yloxy)propane-1,2-diol, which results from the hydrolysis of the epoxide ring of the desired product.

Causality: The epoxide ring is susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water during the reaction or work-up. The presence of excess hydroxide ions can catalyze this ring-opening.

Mitigation Strategies:

  • Anhydrous Conditions: While challenging in a biphasic system, minimizing the amount of water can reduce the rate of hydrolysis.

  • Careful Work-up: Neutralize the reaction mixture to a pH of ~7 before extraction. Avoid prolonged exposure to strongly acidic or basic aqueous solutions during the work-up procedure.

  • Temperature Control during Work-up: Perform extractions and washes at room temperature or below to minimize the rate of hydrolysis.

Question 3: I am observing C-alkylation products in my reaction mixture. How can I improve the selectivity for O-alkylation?

Answer:

The formation of C-alkylated side products is a known challenge in the alkylation of phenols.[5] The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.

Causality: The solvent and counter-ion can significantly influence the site of alkylation. Polar aprotic solvents tend to favor O-alkylation, while polar protic solvents can solvate the oxygen atom, making the carbon atoms more nucleophilic.

Mitigation Strategies:

  • Solvent Selection: Employ polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) to favor O-alkylation.[8]

  • Phase-Transfer Catalyst: The use of a phase-transfer catalyst helps to bring the phenoxide into the organic phase as a less-solvated, more reactive "naked" anion, which preferentially undergoes O-alkylation.[6][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis?

A1: Sodium hydroxide (NaOH) is commonly used due to its cost-effectiveness and sufficient basicity to deprotonate the phenolic hydroxyl group. Potassium hydroxide (KOH) can also be used and may offer advantages in certain solvent systems due to the higher solubility of potassium salts.

Q2: Which analytical techniques are best for monitoring the reaction and identifying impurities?

A2: A combination of techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for monitoring reaction progress and quantifying the purity of the final product. A reverse-phase C18 column with a gradient of water and acetonitrile is a good starting point for method development.[10][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for the identification of unknown impurities by providing molecular weight information.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product and can be used to characterize isolated impurities.

Q3: How can I effectively purify the final product?

A3: The primary methods for purification are:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and obtaining a highly pure, crystalline product. A suitable solvent system (e.g., ethanol/water, isopropanol) needs to be determined empirically.

  • Column Chromatography: If recrystallization is ineffective or if impurities are present in larger quantities, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used.

Summary of Key Parameters and Potential Issues

ParameterRecommended ConditionPotential Issue if DeviatedMitigation
Temperature 50-70°CHigher temperatures can increase dimer formation.Maintain strict temperature control.
Base Addition Slow, portion-wise additionRapid addition increases local phenoxide concentration, favoring dimerization.Use a syringe pump for gradual addition.
Solvent Polar aprotic (e.g., Acetonitrile)Protic solvents may favor C-alkylation.Choose a solvent that favors O-alkylation.
Work-up pH Neutral (pH ~7)Acidic or basic conditions can hydrolyze the epoxide.Neutralize before extraction.

Detailed Protocol: Purification by Recrystallization

This protocol provides a general guideline for the purification of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. The specific solvent ratios may require optimization.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add water to the hot ethanol solution until a slight turbidity persists. Add a few drops of ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: For maximum yield, cool the flask in an ice bath for 1-2 hours to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration, washing with a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Purity Check: Analyze the purity of the recrystallized product by HPLC and confirm its identity using NMR and/or melting point analysis.

References

  • Carteolol Impurities and Related Compound - Veeprho. (n.d.).
  • The 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin- 2(1H)-one alkaloids. Results of 20 years of research - CORE. (2016, September 22).
  • Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation - PMC. (n.d.).
  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF - ResearchGate. (2026, February 7).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL - gsrs. (n.d.).
  • 5-Hydroxy-3,4-dihydroquinolin-2(1H)-one synthesis - ChemicalBook. (n.d.).
  • Carteolol-impurities | Pharmaffiliates. (n.d.).
  • (PDF) Characterization of the curing agents used in epoxy resins with TG/FT-IR technique. (2026, March 3).
  • Phase transfer catalysis (PTC) - OperaChem. (2023, July 2).
  • 11.1: Williamson Ether Synthesis - Chemistry LibreTexts. (2020, March 30).
  • Williamson Ether Synthesis - ChemTalk. (2022, October 23).
  • Carteolol EP Impurity I | C16H23BrN2O3 | CID 165412115 - PubChem - NIH. (n.d.).
  • Analytical Methods - The European Biochar Certificate (EBC). (n.d.).
  • 1 Synthesis of Bio-Based Epoxy Resins - Wiley-VCH. (n.d.).
  • Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. (2012, May 22).
  • Lipase Catalysed Synthesis of Enantiopure precursors and de- rivatives for β-Blockers Practolol, Pindolol and Carteolol. - Preprints.org. (2021, March 4).
  • Williamson Ether Synthesis - Chemistry Steps. (2022, November 13).
  • US20180163100A1 - Epoxy two-part formulations - Google Patents. (n.d.).
  • (PDF) Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: Selective antagonists of muscarinic (M3) receptors - ResearchGate. (2016, January 18).
  • Synthesis of 3D-PEPS according to 2 related pathways - Stacoat. (n.d.).
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. (n.d.).
  • Carteolol impurity identification and removal techniques - Benchchem. (n.d.).
  • Validating the Purity of 5-Formyl-8-hydroxycarbostyril by HPLC: A Comparative Guide - Benchchem. (n.d.).
  • Dehydroclorination of chlorohydrins to epichlorohydrin - Eurochem Engineering. (n.d.).
  • Synthesis and characterisation of new sulphur-containing epoxy networks - ResearchGate. (2014, January 23).
  • Selective O-Alkylation of 2-Naphthol using Phosphonium-Based Ionic Liquid as the Phase Transfer Catalyst | Organic Process Research & Development - ACS Publications. (2010, May 6).
  • III Analytical Methods. (n.d.).
  • Improving reaction conditions for Williamson ether synthesis - Benchchem. (n.d.).
  • A new coupling process for synthesis of epichlorohydrin from dichloropropanols Dawei Wu, Sumin Zhou* - Atlantis Press. (n.d.).

Sources

Troubleshooting

optimizing reaction conditions (temperature, solvent, catalyst) for epoxypropoxy-dihydrocarbostyril synthesis

Welcome to the technical support center for the synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical synthesis. As an intermediate in the preparation of pharmaceuticals like the β-adrenergic blocker Carteolol, achieving high yield and purity is paramount.[1] This document will delve into the nuances of temperature, solvent, and catalyst selection, moving beyond a simple procedural outline to explain the underlying chemical principles that govern reaction outcomes.

Reaction Overview: The Williamson Ether Synthesis

The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 5-hydroxy-3,4-dihydrocarbostyril to form an alkoxide, which then acts as a nucleophile to attack an electrophilic epoxide, commonly epichlorohydrin. The success of this synthesis is highly dependent on the careful control of reaction parameters to maximize the desired product formation while minimizing side reactions.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 5-hydroxy-3,4-dihydrocarbostyril 5-hydroxy-3,4-dihydrocarbostyril Alkoxide Alkoxide 5-hydroxy-3,4-dihydrocarbostyril->Alkoxide Deprotonation Epichlorohydrin Epichlorohydrin Epoxypropoxy-dihydrocarbostyril Epoxypropoxy-dihydrocarbostyril Epichlorohydrin->Epoxypropoxy-dihydrocarbostyril Base Base Base->Alkoxide Alkoxide->Epoxypropoxy-dihydrocarbostyril Nucleophilic Attack

Caption: General workflow of the Williamson ether synthesis for epoxypropoxy-dihydrocarbostyril.

Troubleshooting and Optimization Guide

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis.

Temperature Control

Question: My reaction is proceeding very slowly or not at all. Should I increase the temperature?

Answer: While increasing the temperature can increase the reaction rate, it must be done judiciously. Higher temperatures can also promote undesirable side reactions, such as the polymerization of the epoxy starting material or degradation of the product.[2]

  • Initial Approach: Start the reaction at a moderate temperature (e.g., 60-80°C) and monitor the progress by a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Optimization Strategy: If the reaction is slow, a gradual increase in temperature in increments of 5-10°C is recommended. It's crucial to find the optimal balance where the rate of formation of the desired product is maximized, and the formation of byproducts is minimized.[4] For some epoxy resins, functionalization at higher temperatures (e.g., 160°C) has been shown to be more effective.[5][6]

Question: I am observing the formation of significant byproducts at elevated temperatures. What are the likely side reactions and how can I mitigate them?

Answer: At higher temperatures, several side reactions can occur:

  • Epoxide Ring-Opening: The epoxide ring can be opened by the nucleophilic alkoxide, leading to oligomerization or polymerization.

  • Reaction with Solvent: If the solvent is protic (e.g., ethanol), it can compete with the dihydrocarbostyril alkoxide as a nucleophile.

  • Degradation: The starting materials or the product may not be stable at elevated temperatures for extended periods.[7]

Mitigation Strategies:

  • Stepwise Temperature Profile: Consider a protocol where the initial phase of the reaction is carried out at a lower temperature to ensure the formation of the alkoxide, followed by a gradual increase to the optimal temperature for the nucleophilic substitution.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, especially at higher temperatures.[7]

Temperature RangeExpected OutcomeTroubleshooting Action
Room Temperature - 50°C Slow or no reaction.Gradually increase temperature while monitoring reaction progress.
60°C - 80°C Moderate to good reaction rate.Optimal starting range for many syntheses.
> 90°C Faster reaction, but increased risk of side products.[2]Use if lower temperatures are ineffective, but carefully monitor for byproduct formation. Consider a lower temperature with a more active catalyst.
Solvent Selection

Question: How do I choose the right solvent for my reaction? I am currently using ethanol and see low yields.

Answer: Solvent choice is critical as it influences the solubility of reactants, the reactivity of the nucleophile, and the overall reaction pathway.[8] Using a protic solvent like ethanol can lead to the solvent participating in the reaction, thus reducing your yield.

  • Recommended Solvents: Aprotic polar solvents are generally preferred for Williamson ether syntheses. These solvents can solvate the cation of the base, leaving the alkoxide anion more "naked" and therefore more nucleophilic. Good choices include:

    • Dimethylformamide (DMF)

    • Acetonitrile (MeCN) [3]

    • Dichloromethane (DCM) [9]

  • Solvent Screening: If you are unsure which solvent to use, performing small-scale parallel reactions with a few different solvents is a good strategy to identify the optimal one for your specific system.[10]

Caption: The effect of protic vs. aprotic solvents on nucleophile reactivity.

Catalyst Selection and Optimization

Question: I am not using a catalyst. Could a catalyst improve my reaction? If so, what kind should I use?

Answer: Yes, a catalyst can significantly improve the reaction rate and yield. For this type of reaction, a phase-transfer catalyst (PTC) is often employed, especially when dealing with reactants that have limited solubility in the chosen solvent system.

  • Phase-Transfer Catalysts (PTCs): PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase where the epichlorohydrin is located.[11][12] This can dramatically increase the reaction rate.

  • Other Catalytic Systems:

    • Phosphonium salts: These can also act as effective catalysts in epoxy resin synthesis.[13]

    • Lewis acids: While less common for this specific transformation, Lewis acids can activate the epoxide ring, making it more susceptible to nucleophilic attack. However, they can also promote undesired side reactions.

Question: My reaction is still slow even with a catalyst. How can I optimize the catalyst performance?

Answer:

  • Catalyst Loading: The amount of catalyst used is important. Typically, a catalytic amount (1-10 mol%) is sufficient. Too much catalyst can sometimes lead to side reactions or be difficult to remove during workup.

  • Catalyst Type: Not all PTCs are created equal. The structure of the quaternary ammonium salt (e.g., the length of the alkyl chains) can influence its efficacy. It may be beneficial to screen a few different PTCs to find the most effective one.

Catalyst TypeMechanism of ActionCommon Examples
Phase-Transfer Catalyst (PTC) Shuttles the alkoxide from a separate phase into the organic phase to react with the epoxide.[9]Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC)
Phosphonium Salts Act as advancement catalysts for epoxy resins.[13]Ethyltriphenylphosphonium iodide

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants? A1: A slight excess of the epichlorohydrin (1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more valuable 5-hydroxy-3,4-dihydrocarbostyril. However, a large excess should be avoided as it can lead to the formation of byproducts and complicate purification.

Q2: How can I effectively monitor the progress of my reaction? A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation of the starting material, product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[3]

Q3: What are the best practices for workup and purification? A3: After the reaction is complete, a typical workup involves quenching the reaction with water or a dilute acid, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7][14]

Q4: I am observing an unexpected byproduct. How can I identify it? A4: Spectroscopic techniques are essential for byproduct identification.

  • Mass Spectrometry (MS): Will provide the molecular weight of the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will give detailed structural information.

  • Infrared (IR) Spectroscopy: Can identify key functional groups.

Q5: My yield is consistently low despite optimizing temperature, solvent, and catalyst. What else could be wrong? A5:

  • Purity of Starting Materials: Ensure that your 5-hydroxy-3,4-dihydrocarbostyril and epichlorohydrin are of high purity. Impurities can interfere with the reaction.

  • Base Strength and Stoichiometry: The base used to deprotonate the hydroxyl group must be strong enough and used in at least a stoichiometric amount. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). Ensure the base is fresh and has been stored properly.

  • Reaction Time: It is possible the reaction has not been allowed to proceed to completion. Monitor the reaction over a longer period to see if the yield improves. However, be mindful that prolonged reaction times can also lead to degradation.[3]

Experimental Protocols

General Procedure for the Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
  • To a solution of 5-hydroxy-3,4-dihydrocarbostyril (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, 10 mL/mmol of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base (e.g., K₂CO₃, 1.5 eq) and a phase-transfer catalyst (e.g., TBAB, 0.05 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add epichlorohydrin (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • A Brief Introduction to Chemical Reaction Optimization - PMC. Available from: [Link]

  • ResearchGate. Possible side reactions during epoxidation. (adapted from[15]). Available from: [Link]

  • Green Chemistry (RSC Publishing). Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways. Available from: [Link]

  • Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. Available from: [Link]

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Available from: [Link]

  • Google Patents. US4389520A - Advancement catalysts for epoxy resins.
  • ResearchGate. Application of phase transfer catalysis in the synthesis of low-molecular-weight epoxy resins. Available from: [Link]

  • Modeling and optimization using the experimental design methodology: Synthesis and characterization of a new homologous epoxy resin of. Available from: [Link]

  • PrepChem.com. Synthesis of 5-(2,3-dihyroxy)propoxy-3,4-dihydrocarbostyril. Available from: [Link]

  • gsrs. 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL. Available from: [Link]

  • Synthesis and characterization of biobased epoxy monomers derived from D-glucose. Available from: [Link]

  • ResearchGate. New Epoxy Resin Polymerization Catalysts Based on N,N-Dimethylaminoalkylamides of Perfluoroalkanoic Acids | Request PDF. Available from: [Link]

  • MDPI. Post-Synthesis Strategies to Prepare Mesostructured and Hierarchical Silicates for Liquid Phase Catalytic Epoxidation. Available from: [Link]

  • Express Polymer Letters. Preparation of a bio-based epoxy with comparable properties to those of petroleum-based counterparts. Available from: [Link]

  • ResearchGate. Synthesis of low-molecular-weight epoxy resins under phase transfer catalysis (PTC) conditions. Available from: [Link]

  • PubChem. 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | C12H13NO3 | CID 12899423. Available from: [Link]

  • ChemRxiv. Electrochemical Self-Optimization for the Synthesis of Densely Functionalized Molecules. Available from: [Link]

  • MDPI. Effect of Temperature on the Functionalization Process of Structural Self-Healing Epoxy Resin. Available from: [Link]

  • ResearchGate. Synthesis and properties of high temperature self-curing epoxy resin. Available from: [Link]

  • ResearchGate. (PDF) Effect of Temperature on the Functionalization Process of Structural Self-Healing Epoxy Resin. Available from: [Link]

  • Stacoat. Synthesis of 3D-PEPS according to 2 related pathways. Available from: [Link]

  • Synthesis and properties of isosorbide based epoxy resin. Available from: [Link]

  • Disecondary Amine Synthesis and Its Reaction Kinetics With Epoxy Prepolymers. Available from: [Link]

  • Reddit. Gabriel synthesis troubleshooting : r/Chempros. Available from: [Link]

  • Wiley-VCH. 1 Synthesis of Bio-Based Epoxy Resins. Available from: [Link]

  • PMC. Influence of Epoxidized Cardanol Functionality and Reactivity on Network Formation and Properties. Available from: [Link]

  • MDPI. Characteristic and Synthesis of High-Temperature Resistant Liquid Crystal Epoxy Resin Containing Boron Nitride Composite. Available from: [Link]

  • MDPI. Dihydrooxazine Byproduct of a McMurry–Melton Reaction en Route to a Synthetic Bacteriochlorin. Available from: [Link]

  • ResearchGate. Synthesis, characterization and thermal oxidative stability of rigid epoxy polymers cured from aromatic mono- and di-amines. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

[label="Organic Evaluating Purification Challenges My current focus is on a deeper understanding of solubility differences between the desired product, starting materials, and byproducts. Specifically, I am now quantifyi...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Organic

Evaluating Purification Challenges

My current focus is on a deeper understanding of solubility differences between the desired product, starting materials, and byproducts. Specifically, I am now quantifying these differences and using them to develop a more efficient crystallization step.

Refining Self-Validation

I'm now prioritizing the self-validating aspect of the protocol. Specifically, I'm integrating a TLC-based check into the extraction step. The aqueous layer from the extraction will be spotted on a TLC plate and stained with FeCl3. Absence of starting material indicates completion. Further, I'm exploring the implications of starting material retention, and will need to quantify the resulting impact on product yields.

Welcome to the Advanced Technical Support Center for the synthesis and purification of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7). This molecule is a critical epoxide intermediate in the synthesis of the β-adrenergic blocker Carteolol 1. Due to the dual presence of a reactive oxirane (epoxide) ring and a hydrogen-bonding lactam (dihydrocarbostyril) moiety, researchers frequently encounter bottlenecks related to over-alkylation, ring-opening degradation, and chromatographic streaking.

This guide is engineered for process chemists and drug development professionals, providing causality-driven troubleshooting, self-validating protocols, and mechanistic insights to achieve >98% purity.

I. Impurity Profiling & Physicochemical Data

To effectively purify this intermediate, one must first understand the physicochemical properties of the target and its associated impurities. The table below summarizes the quantitative data and targeted mitigation strategies.

Compound / ImpurityMolecular WeightKey CharacteristicMitigation & Removal Strategy
Target: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril219.24 g/mol MP: 172–173°C; Lactam H-bondingSelective recrystallization from hot acetone 2.
Impurity A: 5-hydroxy-3,4-dihydrocarbostyril (SM)163.17 g/mol Phenolic hydroxyl (pKa ~9.5)Partition into aqueous phase using cold 0.3–0.5 M NaOH wash 3.
Impurity B: Epichlorohydrin (Reagent)92.52 g/mol BP: 116°C; Highly toxic alkylatorVacuum distillation of the crude reaction mixture prior to workup.
Impurity C: Dimeric Impurity~382 g/mol Highly lipophilic; Bis-alkylationPreventative: Maintain T < 55°C and use 3–4 molar excess of epichlorohydrin 4.
Impurity D: Diol (Hydrolysis Product)237.25 g/mol Highly polar; Epoxide ring-openedAvoid prolonged exposure to aqueous bases or acidic silica gel.

II. Mechanistic Pathways & Workflow Visualization

Understanding the chemical causality is critical. The formation of the target epoxide competes directly with dimer formation and hydrolysis.

ReactionPathway SM 5-hydroxy-3,4- dihydrocarbostyril Prod 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril SM->Prod + EPI SN2 Alkylation EPI Epichlorohydrin EPI->Prod Base Base (NaOH) Base->Prod Dimer Dimeric Impurity Prod->Dimer + Unreacted SM High Temp (>60°C) Diol Diol Impurity Prod->Diol + H2O / OH- Prolonged Wash

Fig 1. Reaction pathway and common impurity formation mechanisms during synthesis.

Purification Start Crude Reaction Mixture Evap Vacuum Distillation (Removes Epichlorohydrin) Start->Evap Wash Cold 0.5M NaOH Wash (Removes Phenolic SM) Evap->Wash Extract Organic Extraction (EtOAc) Wash->Extract Cryst Recrystallization (Hot Acetone) Extract->Cryst Pure Pure Epoxide Intermediate (>98% Purity) Cryst->Pure

Fig 2. Optimized downstream purification workflow for the epoxide intermediate.

III. Troubleshooting FAQs

Q1: During the synthesis, I am observing a significant amount of a higher molecular weight impurity. What is it, and how do I prevent it? A1: This is the dimeric impurity. It forms via the nucleophilic attack of the unreacted 5-hydroxy-3,4-dihydrocarbostyril phenoxide onto the newly formed epoxide ring of your product.

  • Causality: High temperatures (>60°C) and low stoichiometric ratios of epichlorohydrin favor this over-alkylation 4.

  • Solution: Use a 3 to 4 molar excess of epichlorohydrin and maintain the reaction temperature strictly between 40–55°C 3. Epichlorohydrin must act as both the reagent and the primary solvent to dilute the phenoxide concentration.

Q2: My product degrades or streaks heavily when I attempt silica gel column chromatography. Why does this happen? A2: The 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril molecule contains a sensitive epoxide ring and a lactam moiety.

  • Causality: Standard silica gel is mildly acidic, which catalyzes the ring-opening of the epoxide into a diol (hydrolysis). Furthermore, the lactam acts as a strong hydrogen-bond donor/acceptor, causing severe streaking on the stationary phase.

  • Solution: Avoid silica gel chromatography entirely and rely on crystallization. If chromatography is absolutely mandatory for an analytical sample, pre-treat the silica with 1% triethylamine (TEA) to neutralize acidic silanol sites, and use a polar aprotic solvent system (e.g., DCM/MeOH with 0.5% TEA).

Q3: How can I efficiently remove unreacted 5-hydroxy-3,4-dihydrocarbostyril without utilizing chromatography? A3: Exploit the pKa difference between the starting material and the product.

  • Causality: The starting material is a phenol derivative (pKa ~9.5). By washing the organic extract (e.g., ethyl acetate) with a dilute, cold aqueous alkaline solution (0.3–0.5 M NaOH) 3, you deprotonate the unreacted starting material, forcing it into the aqueous phase. The epoxide product lacks this acidic proton and remains in the organic phase. Ensure the wash is cold (<10°C) and brief to prevent base-catalyzed hydrolysis of the epoxide.

Q4: What is the optimal crystallization solvent for this intermediate? A4: Acetone is highly recommended 2. The product exhibits excellent solubility in hot acetone but poor solubility at lower temperatures (0–5°C). This allows for selective precipitation while leaving non-polar impurities and trace epichlorohydrin dissolved in the mother liquor.

IV. Self-Validating Standard Operating Procedure (SOP)

This protocol is designed to be self-validating, meaning each major step includes an In-Process Control (IPC) to verify success before proceeding.

Phase 1: Reaction Setup & Execution
  • Charge Reactor: To a clean, dry round-bottom flask, add 1.0 equivalent of 5-hydroxy-3,4-dihydrocarbostyril.

  • Add Reagents: Add 3.0 equivalents of epichlorohydrin and an aqueous solution of NaOH (0.4 mol/L, 1.0 eq) 3.

  • Heating: Stir the mixture at 50–55°C for 4 to 5 hours.

    • Self-Validation (IPC 1): Monitor via TLC (EtOAc:Hexane 1:1). The reaction is complete when the phenolic starting material spot (visualized instantly with UV or a FeCl3 stain) is completely consumed.

Phase 2: Workup & Liquid-Liquid Extraction
  • Concentration: Remove excess epichlorohydrin via vacuum distillation at 45°C. Caution: Epichlorohydrin is highly toxic; ensure proper trapping.

  • Extraction: Dissolve the resulting crude residue in Ethyl Acetate (EtOAc).

  • Alkaline Wash: Wash the organic layer twice with cold (5°C) 0.3 M NaOH (0.5 volumes relative to EtOAc).

    • Self-Validation (IPC 2): Spot the separated aqueous wash on a TLC plate and apply a drop of 1% FeCl3. A lack of deep purple/blue color confirms that all phenolic starting material has been successfully removed from the organic layer.

  • Neutralization: Wash the organic layer with saturated brine until the aqueous phase reaches pH 7.0. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

Phase 3: Crystallization
  • Dissolution: Suspend the crude solid in a minimum volume of boiling acetone until complete dissolution is achieved.

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 2 hours to induce crystallization.

  • Filtration: Filter the colorless crystals under vacuum and wash with a small amount of ice-cold acetone. Dry in a vacuum oven at 40°C overnight.

    • Self-Validation (IPC 3): Perform a melting point analysis. The pure 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril will exhibit a sharp melting point exactly at 172–173°C 2. Any depression or broadening of this range indicates residual dimer or diol impurities.

V. References

  • PubChem Compound Summary for CID 12899423: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. National Center for Biotechnology Information. Available at:[Link]

  • US Patent 3910924A: 3,4-Dihydrocarbostyril derivatives and a process for preparing the same. Tamura et al. (1975). Available at:

  • CN Patent 107337639B: Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes. (2017). Available at:

  • Preprints.org: Lipase Catalysed Synthesis of Enantiopure precursors and derivatives for β-Blockers Practolol, Pindolol and Carteolol. Troøyen et al. (2021). Available at:[Link]

Sources

Troubleshooting

degradation and stability issues of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril under acidic or basic conditions

Introduction Welcome to the technical support guide for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7). This molecule is a key intermediate in the synthesis of various pharmaceutical agents, including beta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7). This molecule is a key intermediate in the synthesis of various pharmaceutical agents, including beta-adrenergic blockers like Carteolol.[1] Its unique structure, containing both a reactive epoxide ring and a dihydrocarbostyril (quinolinone) core, makes it versatile for further chemical modification. However, these same reactive groups can be susceptible to degradation under common experimental conditions, particularly in the presence of acids or bases.

This guide is designed for researchers, chemists, and drug development professionals to provide a deeper understanding of the stability profile of this compound. We will explore the mechanisms of degradation, offer troubleshooting solutions for common experimental issues, and provide protocols to assess the stability of your material, ensuring the integrity and success of your research.

Core Concepts: The Chemistry of Degradation

The instability of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril stems primarily from its strained three-membered epoxide ring . This ring is susceptible to nucleophilic attack, a reaction that can be catalyzed by both acidic and basic conditions, leading to ring-opening. The secondary site of potential hydrolysis is the lactam (cyclic amide) bond within the dihydrocarbostyril nucleus, though this typically requires more forcing conditions than epoxide hydrolysis.

Acid-Catalyzed Degradation

Under acidic conditions, the oxygen atom of the epoxide ring is protonated, significantly increasing the electrophilicity of the ring's carbon atoms. This "activated" epoxide is then highly susceptible to attack by even weak nucleophiles, such as water, which is often present in acidic solutions.[2] This process, known as acid-catalyzed hydrolysis, rapidly converts the epoxide to its corresponding diol, 5-(2,3-dihydroxypropoxy)-3,4-dihydrocarbostyril.[3][4]

Base-Catalyzed Degradation

In a basic environment, a strong nucleophile, typically the hydroxide ion (OH⁻), directly attacks one of the less sterically hindered carbon atoms of the epoxide ring in a classic SN2 reaction. This forces the ring to open, and subsequent protonation (e.g., from the solvent) yields the same diol product. While the lactam is generally more resistant, strong basic conditions, especially at elevated temperatures, can also promote its hydrolysis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis, workup, or purification.

Question: After performing a reaction and using an acidic workup (e.g., washing with 1M HCl), my TLC and LC-MS analysis show a significant new, more polar spot, and my product yield is very low. What is happening?

Answer: This is a classic sign of acid-catalyzed degradation of the epoxide ring. The new, more polar spot is almost certainly the diol hydrolysis product, 5-(2,3-dihydroxypropoxy)-3,4-dihydrocarbostyril. The epoxide ring is highly sensitive to strong aqueous acids.[2]

Causality & Solution:

  • Cause: Protonation of the epoxide oxygen by the strong acid makes the ring highly reactive towards water, leading to rapid hydrolysis.

  • Troubleshooting Steps:

    • Use Milder Acids: If an acid wash is necessary to remove basic impurities, switch to a weaker, saturated aqueous solution like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).

    • Control Temperature: Perform all acidic washes at low temperatures (0-5 °C) to slow the rate of hydrolysis.

    • Minimize Contact Time: Do not let the organic layer remain in contact with the acidic aqueous phase for an extended period. Separate the layers promptly.

    • Anhydrous Workup: If possible, quench the reaction with a non-aqueous acid source or use an anhydrous workup procedure.

Question: I am trying to purify my crude product using standard silica gel column chromatography, but I am recovering very little of my desired epoxide. My fractions contain a smear of impurities. Why is my compound degrading on the column?

Answer: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze the opening of the epoxide ring as your compound passes through the column, leading to the formation of the diol and other potential side products, resulting in poor separation and recovery.

Causality & Solution:

  • Cause: The acidic surface of the silica gel acts as a solid-phase acid catalyst, promoting on-column hydrolysis of the epoxide.

  • Troubleshooting Steps:

    • Neutralize the Eluent: Add a small amount of a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v), to your chromatography eluent. This will neutralize the acidic sites on the silica.

    • Use Neutralized Silica: You can prepare a slurry of silica gel with your eluent containing the added base and let it sit for a short period before packing the column.

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your purification.

    • Alternative Purification: If possible, purify the compound by recrystallization to avoid chromatography altogether.

Question: My reaction is run under basic conditions (e.g., using NaOH or KOH), and I am seeing multiple products in my LC-MS analysis that I cannot identify. Is the compound unstable?

Answer: Yes, the compound is susceptible to degradation under strong basic conditions. The primary issue is the base-catalyzed hydrolysis of the epoxide ring by hydroxide ions to form the diol.[5] Depending on the temperature and concentration of the base, you may also be observing hydrolysis of the lactam ring in the dihydrocarbostyril core, which would lead to an amino acid derivative.

Causality & Solution:

  • Cause: Strong nucleophilic bases like NaOH directly attack and open the epoxide ring. Harsh conditions can also cleave the amide bond.

  • Troubleshooting Steps:

    • Use a Weaker Base: If the reaction chemistry allows, switch to a weaker or non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions.

    • Limit Water: If the base is aqueous, use the minimum amount of water necessary, or consider using a phase-transfer catalyst to improve reactivity in a biphasic system with lower water content.

    • Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent over-reaction and product degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril under hydrolytic (acidic or basic) conditions?

The primary and most common degradation product is 5-(2,3-dihydroxypropoxy)-3,4-dihydrocarbostyril .[3] This results from the hydrolytic opening of the epoxide ring. Under more extreme conditions, a secondary degradation product resulting from the hydrolysis of the lactam bond could also be formed.

Q2: How can I quantitatively monitor the degradation of my compound during an experiment or stability study?

The most effective method is to use a stability-indicating analytical technique, primarily High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] An appropriate HPLC method can separate the parent compound from its degradation products, allowing you to quantify the loss of the active ingredient and the formation of impurities over time. LC-MS is also invaluable for identifying the mass of the degradation products to confirm their structures.[8]

Q3: What are the ideal storage conditions for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril to ensure long-term stability?

To maximize shelf-life, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment . Protect it from moisture and exposure to acidic or basic vapors in the laboratory. For solutions, prepare them fresh whenever possible. If a solution must be stored, use a neutral, aprotic solvent and store it at low temperatures (e.g., -20°C).

Q4: How does temperature impact the degradation rate?

As with most chemical reactions, an increase in temperature will significantly accelerate the rate of degradation under both acidic and basic conditions.[9][10] Hydrolysis of the epoxide ring is a chemical reaction with a specific activation energy; providing more thermal energy allows more molecules to overcome this barrier, leading to faster breakdown.[2] Therefore, keeping reactions and workups at low temperatures is a critical strategy for preserving the compound's integrity.

Data Summary: Stability Profile

The following table provides a qualitative summary of the stability of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril under various conditions.

ConditionpH RangeTemperatureStabilityPrimary Degradation Product
Strongly Acidic < 3AmbientLow (Rapid Degradation)5-(2,3-dihydroxypropoxy)-3,4-dihydrocarbostyril
Mildly Acidic 4 - 6AmbientModerate (Slow Degradation)5-(2,3-dihydroxypropoxy)-3,4-dihydrocarbostyril
Neutral ~7AmbientHigh (Generally Stable)None expected
Mildly Basic 8 - 10AmbientGood (Minor Degradation)5-(2,3-dihydroxypropoxy)-3,4-dihydrocarbostyril
Strongly Basic > 11AmbientModerate (Degradation occurs)5-(2,3-dihydroxypropoxy)-3,4-dihydrocarbostyril
Strongly Basic > 11ElevatedLow (Rapid Degradation)Diol + Lactam hydrolysis products
Visualizing the Degradation Pathways

The following diagrams illustrate the chemical mechanisms of degradation under acidic and basic conditions.

Acid_Catalyzed_Hydrolysis cluster_start Starting Material cluster_intermediate Mechanism cluster_end Degradation Product Start 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril Protonation Protonated Epoxide (Activated Intermediate) Start->Protonation + H⁺ Attack Nucleophilic Attack by H₂O Protonation->Attack + H₂O End 5-(2,3-Dihydroxypropoxy)- 3,4-dihydrocarbostyril (Diol) Attack->End - H⁺

Caption: Acid-catalyzed hydrolysis of the epoxide ring.

Base_Catalyzed_Hydrolysis cluster_start Starting Material cluster_intermediate Mechanism (SN2) cluster_end Degradation Product Start 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril Attack Nucleophilic Attack by OH⁻ Start->Attack + OH⁻ (from Base) Intermediate Ring-Opened Alkoxide Attack->Intermediate End 5-(2,3-Dihydroxypropoxy)- 3,4-dihydrocarbostyril (Diol) Intermediate->End + H₂O (Protonation)

Sources

Optimization

Technical Support Center: Troubleshooting HPLC and GC Separation of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Isomers

Welcome to the technical support center for the analysis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. This guide is designed for researchers, scientists, and drug development professionals who are working with this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and its isomers. Given its chemical structure—featuring a polar carbostyril core, an ether linkage, and a reactive epoxy group—this molecule presents unique challenges in chromatographic separation. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you resolve common issues encountered during HPLC and GC analysis.

The compound, 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, is a racemic mixture, meaning it exists as a pair of enantiomers.[1] The primary analytical challenge is often the separation of these mirror-image isomers, which have identical physical properties in an achiral environment.[2] This guide will address both chiral (enantiomeric) and achiral separation strategies.

Analyte Overview
PropertyDetails
IUPAC Name 5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one[3]
Molecular Formula C₁₂H₁₃NO₃[1][3]
Molecular Weight 219.24 g/mol [1][3]
Key Features Aromatic ring, lactam (amide), ether, epoxide ring
Primary Challenge Separation of enantiomers due to the chiral center in the epoxy group. The compound's polarity requires careful selection of chromatographic conditions.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the preferred initial technique for this molecule due to its polarity and the common need for chiral separation.

Frequently Asked Questions (HPLC)
Q1: Why am I seeing poor peak shape, such as tailing or fronting?

Poor peak shape is one of the most common issues in HPLC and can invalidate quantitative results. It typically points to undesirable secondary interactions, column issues, or a mismatch between your sample and mobile phase.

Answer & Troubleshooting Steps:

  • Check for Secondary Silanol Interactions (Peak Tailing): The basic nature of the amide group in your molecule can interact with acidic residual silanol groups on the surface of standard silica-based columns (like C18). This is a very common cause of peak tailing for such compounds.[4][5]

    • Solution A (Mobile Phase pH): Lower the mobile phase pH by adding an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing their interaction with your analyte.

    • Solution B (Column Choice): Switch to a column with a less active stationary phase. Modern, high-purity silica columns with advanced end-capping (e.g., "polar-endcapped" C18) are designed to reduce these interactions.[4]

    • Solution C (Ionic Strength): Increase the buffer concentration in your mobile phase (e.g., 20-50 mM ammonium formate). The buffer ions can shield the active sites on the stationary phase.

  • Assess Sample Solvent Mismatch (Peak Fronting or Splitting): If your sample is dissolved in a solvent significantly stronger (more eluting power) than your mobile phase, the peak shape can be distorted, especially for early-eluting peaks.[4]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still dissolves the sample and inject the smallest volume feasible.

  • Investigate Column Overload (Peak Fronting): Injecting too much sample mass can saturate the stationary phase, leading to a forward-slanting peak.

    • Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[4]

  • Rule out Physical Column Issues (Tailing or Split Peaks): A void at the column inlet or a partially blocked frit can disrupt the sample band, affecting all peaks in the chromatogram.[6]

    • Solution: First, remove any guard column and re-run the analysis to see if the problem is resolved.[6] If the problem persists, try reversing and flushing the column (check the manufacturer's instructions first). If this fails, the column may need to be replaced.

HPLC_Troubleshooting_Peak_Shape cluster_causes Identify Potential Cause cluster_solutions1 Solutions for Tailing cluster_solutions2 Solutions for Fronting cluster_solutions3 Solutions for Splitting start Poor Peak Shape (Tailing, Fronting, Splitting) cause1 Peak Tailing? start->cause1 cause2 Peak Fronting? start->cause2 cause3 Split Peaks? start->cause3 sol1a Secondary Interactions (Silanols) cause1->sol1a sol2a Column Overload or Solvent Mismatch cause2->sol2a sol3a Column Inlet Problem or Solvent Mismatch cause3->sol3a sol1b Lower Mobile Phase pH (e.g., 0.1% Formic Acid) sol1a->sol1b Fix sol1c Use End-Capped Column sol1a->sol1c Fix sol2b Reduce Sample Load (Dilute or Inject Less) sol2a->sol2b Fix sol2c Match Sample Solvent to Mobile Phase sol2a->sol2c Fix sol3b Check/Replace Guard Column sol3a->sol3b Fix sol3c Reverse/Flush Column (If permitted) sol3a->sol3c Fix

Caption: Workflow for troubleshooting poor HPLC peak shape.

Q2: I can't separate the isomers. How can I improve resolution?

Since you are dealing with enantiomers, an achiral column (like a standard C18) will not separate them. You need to introduce a chiral environment.

Answer & Troubleshooting Steps:

  • Employ a Chiral Stationary Phase (CSP): This is the most direct and common method.[2] The CSP creates transient, diastereomeric complexes with each enantiomer, which have different energies and thus different retention times.

    • Recommended Columns: Polysaccharide-based columns are highly effective for separating a wide range of chiral compounds, including epoxides.[7][8] Look for columns with phases like:

      • Cellulose tris(3,5-dimethylphenylcarbamate)

      • Amylose tris(3,5-dimethylphenylcarbamate)

    • Starting Mobile Phase: Chiral separations are often developed in Normal Phase (e.g., Hexane/Isopropanol) or Polar Organic mode (e.g., Acetonitrile/Methanol).[7] These mobile phases promote the necessary interactions (hydrogen bonding, π-π interactions) between the analyte and the chiral stationary phase.

  • Optimize the Mobile Phase: Selectivity in chiral chromatography is highly sensitive to mobile phase composition.

    • Adjust Modifier Percentage: In a hexane/alcohol mobile phase, small changes in the alcohol percentage can dramatically affect resolution.

    • Change the Alcohol Modifier: Switching from isopropanol (IPA) to ethanol can alter the selectivity and may improve separation.

  • Reduce Column Temperature: Lowering the temperature (e.g., from 25°C to 15°C) can enhance the stability of the transient diastereomeric complexes, often leading to better resolution, though it will increase analysis time and backpressure.

  • Indirect Separation via Derivatization: If a suitable CSP is unavailable, you can derivatize your racemic mixture with an enantiomerically pure chiral derivatizing agent.[9] This converts the enantiomers into diastereomers, which can then be separated on a standard achiral column (e.g., C18).[9] This is a more complex workflow but is a valid alternative.

Q3: My retention times are drifting or unstable. What should I check?

Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the mobile phase, column equilibration, or the pump.

Answer & Troubleshooting Steps:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase. This is especially true for HILIC and ion-exchange chromatography, which can require longer equilibration times. Always flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.

  • Check Mobile Phase Preparation:

    • Freshness: Use freshly prepared mobile phases. Buffers can support microbial growth, and the pH of organic/aqueous mixtures can drift over time.

    • Composition: If you are mixing solvents online with a gradient pump, ensure the pump is proportioning correctly. Check for leaks or faulty check valves.[4][6] Try pre-mixing the mobile phase manually to rule out pump issues.

  • Verify Column Temperature: Ensure your column oven is on and set to the correct temperature. Small fluctuations in temperature can cause noticeable shifts in retention, especially for sensitive methods.[4]

  • Look for Leaks: Check all fittings from the pump to the detector for any signs of leaks, which can cause pressure fluctuations and affect flow rate consistency.[6]

Experimental Protocol: Starting Points for HPLC Method Development

This table provides recommended starting conditions for developing a separation method.

ParameterChiral Separation (Recommended)Reversed-Phase (Achiral Purity)
Column Polysaccharide-based CSP (e.g., Cellulose or Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mmPolar-endcapped C18 or Phenyl-Hexyl, <5 µm, 4.6 x 150 mm[10][11]
Mobile Phase A: n-Hexane; B: Isopropanol (IPA)A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Mode IsocraticGradient
Composition Start with 90:10 (A:B), adjust B as neededStart at 10% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25°C (can be lowered to improve resolution)30°C
Injection Vol. 5-10 µL5-10 µL
Detection UV at 225 nm and 275 nm[12]UV at 225 nm and 275 nm[12]

Part 2: Gas Chromatography (GC) Troubleshooting

Direct GC analysis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is challenging due to its high polarity and relatively low volatility. Derivatization is strongly recommended to achieve good chromatography.

Frequently Asked Questions (GC)
Q1: Is direct GC analysis of this compound feasible?

Answer:

Direct analysis is generally not recommended. The molecule contains polar functional groups (amide, ether, epoxide) that can lead to significant peak tailing and potential thermal degradation in the hot GC inlet.[13] These issues arise from strong interactions with active sites in the GC system and poor volatility. For reliable and reproducible results, chemical derivatization is the preferred approach.[14]

Q2: What derivatization strategy should I use and why?

Answer:

The goal of derivatization is to replace active hydrogens with non-polar groups, thereby increasing volatility and thermal stability.[14]

Recommended Strategy: Silylation

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful and common silylating agent.

  • Why it Works: BSTFA will react with the active hydrogen on the amide (lactam) nitrogen. If any hydrolysis of the epoxide has occurred (forming a diol), it will also silylate the resulting hydroxyl groups. This replacement of polar N-H and O-H groups with non-polar Trimethylsilyl (TMS) groups drastically reduces intermolecular hydrogen bonding, which improves peak shape and allows the compound to volatilize at a lower temperature.[14]

Q3: I'm seeing broad or tailing peaks even after derivatization. What are the common causes?

Answer & Troubleshooting Steps:

  • Incomplete Derivatization: This is a primary suspect. The reaction may not have gone to completion.

    • Solution: Optimize the reaction conditions. Try increasing the reaction temperature (e.g., 70-80°C), extending the reaction time (e.g., 30-60 minutes), or using a slight excess of the silylating reagent.

  • Improper Column Choice: The principle of "like dissolves like" is a good starting point for column selection.[15][16] Even after derivatization, the molecule retains some polarity.

    • Solution: Use a mid-polarity column. A 5% Phenyl Polysiloxane phase (e.g., DB-5ms, BPX5) is an excellent, robust starting point for method development and is suitable for a wide range of compounds.[17][18] If tailing persists, consider a slightly more polar phase like a 14% or 50% phenyl column.

  • Active Sites in the Inlet: The GC inlet liner can be a source of activity, causing analyte degradation or adsorption.

    • Solution: Use a deactivated inlet liner. Consider a liner with glass wool to help with volatilization, but ensure the wool is also deactivated. Regular replacement of the liner and septum is crucial for maintaining performance.

  • Incorrect Inlet Temperature: If the temperature is too low, the sample won't volatilize quickly, leading to broad peaks. If it's too high, the derivatized analyte could degrade.

    • Solution: Start with an inlet temperature of 250°C and optimize from there. A 20-30°C increase or decrease can have a significant effect.

GC_Troubleshooting_Workflow cluster_initial Initial Assessment cluster_direct Direct Injection Path cluster_derivatized Derivatized Sample Path start GC Analysis Problem check1 Direct Injection or Derivatized? start->check1 direct_issue Poor/No Peaks, Severe Tailing check1->direct_issue Direct deriv_issue Poor Peak Shape (Tailing/Broad) check1->deriv_issue Derivatized direct_solution STRONGLY RECOMMEND DERIVATIZATION direct_issue->direct_solution cause1 Incomplete Derivatization? deriv_issue->cause1 cause2 Incorrect Column? deriv_issue->cause2 cause3 Active Inlet? deriv_issue->cause3 sol1 Optimize Reaction: Temp, Time, Reagent Ratio cause1->sol1 sol2 Use Mid-Polarity Column (e.g., 5% Phenyl) cause2->sol2 sol3 Use Deactivated Liner, Replace Septum cause3->sol3

Caption: Troubleshooting workflow for GC analysis of the target compound.

Experimental Protocols: GC Method Development
Protocol: Silylation for GC Analysis
  • Preparation: In a 2 mL autosampler vial, add approximately 1 mg of your sample.

  • Solvent Addition: Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection.

  • Analysis: Inject 1 µL of the cooled, derivatized sample into the GC.

Table: Recommended Starting GC Conditions (Post-Derivatization)
ParameterRecommended Condition
GC Column 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness[15][18]
Carrier Gas Helium or Hydrogen, Constant Flow Mode at 1.0 mL/min
Inlet Temperature 250°C
Inlet Mode Split (50:1 ratio); adjust as needed for sensitivity
Oven Program Start at 100°C, hold for 1 min, then ramp at 15°C/min to 300°C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 320°C
MS Transfer Line 280°C
MS Source Temp. 230°C
References
  • Barbakadze, V., et al. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. Chromatographia. Available at: [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Available at: [Link]

  • Stoll, D. & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. Available at: [Link]

  • Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]

  • Chromatography Today. (2014). Optimisation of Column Parameters in GC. Available at: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available at: [Link]

  • Penčić, B., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules. Available at: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Falck, J.R., et al. (2001). Optimized thiol derivatizing reagent for the mass spectral analysis of disubstituted epoxy fatty acids. Analytical Biochemistry. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Phenomenex. (2025). Guide to Choosing a GC Column. Available at: [Link]

  • Peters, R. (2015). Pragmatic Rules for GC Column Selection. LCGC International. Available at: [Link]

  • Amerigo Scientific. Overview of Polar Gas Chromatography. Available at: [Link]

  • PrepChem.com. Synthesis of 5-(2,3-dihyroxy)propoxy-3,4-dihydrocarbostyril. Available at: [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]

  • El-Kadi, A.O., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical Biochemistry. Available at: [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]

  • Shimadzu. GC Column Types & Selection Guide. Available at: [Link]

  • Halket, J.M. & Zaikin, V.G. (2018). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]

  • Zaikin, V.G. & Halket, J.M. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Al-Majed, A.A. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination. MDPI. Available at: [Link]

  • PubChem. 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. Available at: [Link]

  • FDA Global Substance Registration System (GSRS). 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL. Available at: [Link]

  • Element Lab Solutions. HPLC Chiral Columns. Available at: [Link]

  • Macherey-Nagel. Gas chromatography. Available at: [Link]

  • Narayanan, P., et al. Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. Available at: [Link]

  • Yourtchenko, S.M., et al. (2015). RP-HPLC WITH DETECTION BY MEANS OF ESI-MS AND UV FOR IDENTIFICATION OF CHROMATOGRAPHIC PEAKS OF SOME HYDROXY DERIVATIVES OF EPOX. Chemistry & Chemical Technology. Available at: [Link]

  • Liu, X., et al. (2012). Preparation of a bio-based epoxy with comparable properties to those of petroleum-based counterparts. Express Polymer Letters. Available at: [Link]

  • Majors, R.E. (2020). Approaches to High-Speed Separations in HPLC. LCGC International. Available at: [Link]

  • Sendón, R., et al. (2003). Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence. Chromatographia. Available at: [Link]

  • Chromatopak. General Separations Capillary Columns. Available at: [Link]

  • Siniarska-Czaplicka, J., et al. (2014). Synthesis and properties of isosorbide based epoxy resin. Polimery. Available at: [Link]

  • Grace. Analytical HPLC Column Introduction. Available at: [Link]

Sources

Troubleshooting

preventing undesired polymerization of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril during storage

Technical Support Center: Handling & Storage of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Troubleshooting, Causality-Based FAQs, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Troubleshooting, Causality-Based FAQs, and Validated Protocols

Introduction

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7) is a critical synthetic intermediate, primarily utilized in the synthesis of the β-adrenergic blocker Carteolol [2]. Due to the presence of a highly strained oxirane (epoxide) ring, this off-white solid is inherently reactive [1]. Improper storage conditions frequently lead to undesired ring-opening polymerization (ROP), rendering the intermediate insoluble and useless for downstream active pharmaceutical ingredient (API) manufacturing.

This guide provides authoritative troubleshooting, causality-based FAQs, and self-validating protocols to ensure the chemical integrity of this intermediate during storage.

Section 1: Core Mechanisms & Storage Fundamentals

Q: Why does 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril spontaneously polymerize during storage? A: The fundamental causality lies in the thermodynamic instability of the three-membered oxirane ring. Unlike vinyl monomers that polymerize via free-radical mechanisms, epoxides undergo ionic Ring-Opening Polymerization (ROP). Moisture is the primary culprit [3]. Water acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide, leading to ring opening and the formation of a diol. This newly formed hydroxyl group can subsequently attack adjacent intact epoxide rings, initiating a chain propagation sequence that creates a polyether network. Trace acids or bases in the storage environment will catalytically accelerate this process.

Q: Can I use standard radical inhibitors (like BHT or MEHQ) to prevent this? A: No. Because the polymerization is ionic (nucleophilic/electrophilic) rather than radical-based, phenolic inhibitors like MEHQ or BHT are completely ineffective. Prevention must rely entirely on environmental control—specifically, the absolute exclusion of moisture, maintaining low temperatures, and avoiding contact with acidic/basic surfaces.

Q: What are the definitive optimal storage conditions? A: The compound must be stored refrigerated at 2°C to 8°C [2]. Furthermore, it must be kept in a tightly sealed, opaque container backfilled with an inert gas (Nitrogen or Argon) to displace ambient humidity. Exposure to ambient humidity above 50% significantly increases the risk of moisture ingress, hygroscopic swelling, and subsequent polymerization[5].

Mechanism Epoxide 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril RingOpening Epoxide Ring Opening (Diol Formation) Epoxide->RingOpening Susceptible to Moisture Moisture Ingress (H2O as Nucleophile) Moisture->RingOpening Initiates Heat Elevated Temperature (Thermal Activation) Heat->RingOpening Accelerates Polymerization Undesired Polymerization (Polyether Network) RingOpening->Polymerization Chain Propagation Prevention Cold Storage (2-8°C) & Inert Gas Purge Prevention->Moisture Blocks Prevention->Heat Mitigates

Logical flow of moisture-initiated epoxide ring-opening polymerization and prevention.

Section 2: Troubleshooting Undesired Polymerization

Q: I noticed my batch has turned from an off-white powder into a clumpy, hard mass. Can it be salvaged? A: Unfortunately, no. Clumping and insolubility in standard solvents (such as chloroform, dichloromethane, or methanol [2]) indicate extensive cross-linking and high-molecular-weight polyether formation. Because the ether linkages formed during ROP are covalent and highly stable, the polymerization cannot be reversed without destroying the carbostyril core. The batch must be quarantined and discarded.

Q: My material is still a powder, but the Carteolol synthesis yield has dropped. How do I diagnose partial degradation? A: Partial degradation often presents as a loss of epoxide titer before macroscopic clumping occurs. You must validate the intactness of the epoxide ring using 1 H-NMR spectroscopy. In a pristine sample, the oxirane protons appear as distinct, sharp multiplets (typically between 2.7 and 3.3 ppm). If partial polymerization has occurred, these peaks will diminish, and broad polymeric signals (-O-CH 2​ -CH(OH)-) will emerge further downfield.

QC_Workflow Start Retrieve Sample from Storage Visual Visual Inspection (Check for clumping) Start->Visual Decision1 Appearance Normal? Visual->Decision1 NMR 1H-NMR Analysis (Check Oxirane Protons) Decision1->NMR Yes Discard Quarantine & Discard (Polymerized) Decision1->Discard No (Solidified) Decision2 Purity > 98%? NMR->Decision2 Proceed Proceed with Carteolol Synthesis Decision2->Proceed Yes Purify Recrystallization (If recoverable) Decision2->Purify No (Minor degradation) Purify->NMR Re-test

Quality control workflow for assessing the chemical integrity of the epoxide intermediate.

Section 3: Experimental Workflows & Validation Protocols

To ensure a self-validating system, researchers must adopt strict handling protocols. The following methodologies guarantee that the material remains monomeric.

Protocol 1: Inert Gas Purging and Sealing for Long-Term Storage

Causality: Displacing ambient oxygen and atmospheric moisture prevents the initiation of nucleophilic ring-opening [4].

  • Preparation: Transfer the 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril into a dry, amber-glass vial (to protect from light-induced degradation).

  • Purging: Insert a gentle stream of high-purity Argon (or Nitrogen) into the vial via a clean pipette. Allow the gas to flow over the solid for 30–60 seconds. Note: Argon is preferred as it is heavier than air and settles over the powder.

  • Sealing: Rapidly cap the vial using a PTFE-lined septum cap. Wrap the cap tightly with Parafilm to create a secondary moisture barrier.

  • Desiccation: Place the sealed vial inside a secondary container (e.g., a desiccator jar) containing active indicating silica gel.

  • Storage: Store the secondary container in a monitored refrigerator at 2–8°C. Crucial Step: Allow the container to reach room temperature before opening to prevent condensation from forming on the cold powder.

Protocol 2: Epoxide Titration (Self-Validating Purity Check)

Causality: Chemical titration using hydrogen bromide (HBr) in glacial acetic acid directly quantifies the intact oxirane rings, providing a definitive purity metric prior to synthesis.

  • Sample Dissolution: Accurately weigh ~0.5 g of the intermediate and dissolve it in 50 mL of anhydrous dichloromethane.

  • Indicator Addition: Add 5 drops of crystal violet indicator solution (0.1% in glacial acetic acid).

  • Titration: Titrate with a standardized 0.1 N HBr in glacial acetic acid solution. The HBr reacts quantitatively with the epoxide ring to form a bromohydrin.

  • Endpoint Detection: The endpoint is reached when the solution color changes sharply from violet to blue-green.

  • Validation: Calculate the epoxide equivalent weight (EEW). A significant deviation from the theoretical molecular weight (219.24 g/mol [1]) indicates that polymerization or ring-opening has occurred.

Section 4: Quantitative Data Reference

The following table summarizes the causal relationship between storage conditions, expected shelf life, and degradation risks.

Storage ConditionTemperatureAtmosphereExpected Shelf LifePrimary Degradation Risk
Optimal 2°C to 8°CArgon / Nitrogen> 12 MonthsNegligible if sealed properly.
Sub-optimal 20°C to 25°CDry Air (Desiccated)3 to 6 MonthsSlow thermal activation of ring-opening.
High Risk 20°C to 25°CAmbient (High Humidity)< 1 MonthRapid moisture-initiated polymerization [5].
Critical Failure > 40°CAmbient< 1 WeekAccelerated cross-linking; complete solidification.

References

  • National Center for Biotechnology Information. "5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril - PubChem Compound Summary". PubChem. URL: [Link]

  • MasterBond. "How to Properly Store Epoxy Adhesives and Resins". MasterBond Technical Tips. URL: [Link]

  • West System. "Epoxy Shelf Life & Proper Storage Protocols". West System Instruction. URL: [Link]

  • RDS Composite. "Temperature & Humidity vs. Epoxy Stability". RDS Technical Articles. URL: [Link]

Optimization

Technical Support Center: Scale-Up Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Welcome to the technical support center for the scale-up synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.

Introduction to the Synthesis

The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a critical step in the production of various pharmaceutical compounds, notably as an intermediate for the β-adrenergic blocker, Carteolol.[1] The reaction typically involves the etherification of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin in the presence of a base. While straightforward on a small scale, scaling up this process introduces significant challenges related to reaction control, impurity profiles, and safety. This guide provides practical, field-proven insights to overcome these hurdles.

Visualizing the Reaction Pathway

To provide a clear overview, the following diagram illustrates the core chemical transformation in the synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

Synthesis_Pathway 5-Hydroxy-3,4-dihydrocarbostyril 5-Hydroxy-3,4-dihydrocarbostyril C₉H₉NO₂ Product 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril C₁₂H₁₃NO₃ 5-Hydroxy-3,4-dihydrocarbostyril->Product Epichlorohydrin Epichlorohydrin C₃H₅ClO Epichlorohydrin->Product Base Base Base->Product Catalyst

Caption: General reaction scheme for the synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction is showing a significant increase in byproduct formation, particularly a di-substituted impurity, upon scale-up. What is the likely cause and how can I mitigate this?

Answer:

Likely Cause: The formation of a di-substituted impurity, where a second molecule of 5-hydroxy-3,4-dihydrocarbostyril reacts with the newly formed epoxide ring of the product, is a common issue during scale-up. This is often due to localized "hot spots" and poor mixing in larger reactors, which can accelerate the secondary reaction. An inappropriate stoichiometry with an excess of the hydroxy compound relative to epichlorohydrin can also contribute to this.

Solutions:

  • Optimize Reagent Stoichiometry: Carefully control the molar ratio of epichlorohydrin to 5-hydroxy-3,4-dihydrocarbostyril. A slight excess of epichlorohydrin is often used to drive the reaction to completion and minimize the di-substituted byproduct. However, a large excess should be avoided due to the toxicity and reactivity of epichlorohydrin.[2]

  • Improve Mixing Efficiency: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing and prevent vortex formation, leading to more uniform temperature and concentration profiles.[3]

  • Controlled Addition of Base: The base (e.g., sodium hydroxide) should be added portion-wise or as a dilute solution over an extended period. This helps to maintain a controlled pH and prevents a rapid, exothermic reaction that can favor byproduct formation.

  • Consider a Phase-Transfer Catalyst (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the deprotonated 5-hydroxy-3,4-dihydrocarbostyril (in the aqueous or solid phase) and epichlorohydrin (in the organic phase) under milder conditions, potentially reducing side reactions.[4][5]

Question 2: I am observing a runaway reaction with a rapid temperature and pressure increase. What are the immediate safety concerns and how can I prevent this in the future?

Answer:

Immediate Safety Concerns: A runaway reaction in this synthesis is extremely dangerous due to the highly exothermic nature of epoxide ring-opening reactions and the potential for the violent decomposition of epichlorohydrin.[6][7] This can lead to a rapid increase in temperature and pressure, potentially exceeding the limits of the reactor and causing a catastrophic failure. Epichlorohydrin is also a toxic and flammable substance.[2]

Preventative Measures:

  • Thorough Thermal Hazard Assessment: Before scaling up, perform a comprehensive thermal hazard assessment using techniques like reaction calorimetry. This will help you understand the heat of reaction, the rate of heat generation, and the potential for thermal accumulation.[8]

  • Ensure Adequate Cooling Capacity: The reactor's cooling system must be able to handle the maximum heat output of the reaction. As you scale up, the volume of the reaction increases by the cube of the vessel radius, while the heat transfer area only increases by the square, making heat removal more challenging.[9]

  • Controlled Reagent Addition (Semi-Batch Operation): For highly exothermic reactions, a semi-batch process where one of the reactants (e.g., epichlorohydrin or the base) is added slowly to the other is highly recommended. This allows for the rate of reaction and heat generation to be controlled by the addition rate.[9]

  • Emergency Quenching and Venting: Your scale-up reactor should be equipped with an emergency quenching system to rapidly cool the reaction and a properly sized emergency relief system to safely vent any overpressure.[6]

Question 3: The purity of my final product is inconsistent, and I'm struggling with the removal of unreacted epichlorohydrin and other impurities during workup and purification.

Answer:

Likely Causes: Inconsistent purity can stem from incomplete reactions, side reactions, or difficulties in separating the product from unreacted starting materials and byproducts. Epichlorohydrin, being a reactive and relatively volatile compound, can be challenging to remove completely. Other impurities may include the hydrolyzed form of the product (the diol) and various chloro-impurities.[2][10]

Solutions:

  • Optimize Reaction Completion: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure it has gone to completion before initiating workup.

  • Effective Quenching and Workup: After the reaction is complete, quench any remaining reactive species. A common method is to add water and adjust the pH. A subsequent extraction with a suitable organic solvent will transfer the product to the organic phase, leaving water-soluble impurities behind.

  • Purification by Recrystallization: Recrystallization is often the most effective method for purifying the solid product on a large scale.[11]

    • Solvent Selection: A systematic screening of solvents is crucial. A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures. Mixtures of solvents can also be effective.

    • Controlled Cooling: Slow and controlled cooling is essential for the formation of pure, well-defined crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.

  • Washing of the Isolated Product: Washing the filtered crystals with a cold, fresh portion of the recrystallization solvent can help remove any remaining surface impurities.

  • Distillation for Epichlorohydrin Removal: If significant amounts of unreacted epichlorohydrin remain, a distillation step prior to recrystallization may be necessary.[12]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the use of epichlorohydrin on a large scale?

A1: Epichlorohydrin is a highly toxic, flammable, and reactive chemical.[2] It is classified as a probable human carcinogen.[2] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[2] Due to its reactivity, it can undergo hazardous polymerization or decomposition, especially in the presence of contaminants or at elevated temperatures.[6] Therefore, it is imperative to handle epichlorohydrin in a well-ventilated area with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a respirator. All equipment must be properly grounded to prevent static discharge, which could be an ignition source.

Q2: What is the role of the base in this reaction, and what are the common choices for a scale-up process?

A2: The base, typically an alkali metal hydroxide like sodium hydroxide or potassium hydroxide, plays a crucial role in deprotonating the phenolic hydroxyl group of 5-hydroxy-3,4-dihydrocarbostyril. This creates a more nucleophilic phenoxide ion that can then attack the electrophilic carbon of epichlorohydrin, initiating the etherification reaction. For scale-up, sodium hydroxide is a common and cost-effective choice. It can be used as a solid, but more often it is used as an aqueous solution to allow for better temperature control during its addition.

Q3: Are there any specific analytical methods recommended for monitoring the reaction and ensuring product quality?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both monitoring the progress of the reaction and assessing the purity of the final product.[11] A suitable HPLC method can separate the starting materials, the desired product, and key impurities, allowing for their quantification. Gas Chromatography (GC) can be used to determine the levels of residual solvents and unreacted epichlorohydrin. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[11]

Q4: How can I control the formation of the corresponding diol as a byproduct?

A4: The diol, 5-(2,3-dihydroxypropoxy)-3,4-dihydrocarbostyril, is formed by the hydrolysis of the epoxide ring of the product. This is more likely to occur in the presence of excess water and under acidic or strongly basic conditions, especially at elevated temperatures. To minimize diol formation, it is important to control the amount of water in the reaction mixture and to maintain the pH within an optimal range. The reaction temperature should also be kept as low as is practical to achieve a reasonable reaction rate.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Materials:

ReagentMolar Mass ( g/mol )Amount (molar equivalent)
5-Hydroxy-3,4-dihydrocarbostyril163.171.0
Epichlorohydrin92.521.1 - 1.5
Sodium Hydroxide40.001.1 - 1.5
Suitable Solvent (e.g., Toluene, IPA)--
Water18.02-

Procedure:

  • Reactor Setup: Charge a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, a condenser, a thermocouple, and an addition funnel with 5-hydroxy-3,4-dihydrocarbostyril and the chosen solvent.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, and maintain a positive pressure throughout the reaction.

  • Initial Heating: Begin agitation and heat the mixture to the desired reaction temperature (typically 50-70 °C).

  • Base Addition: Slowly add a solution of sodium hydroxide in water to the reactor over a period of 1-2 hours, maintaining the temperature within the desired range.

  • Epichlorohydrin Addition: Once the base addition is complete, slowly add epichlorohydrin to the reaction mixture over 1-2 hours. Monitor the internal temperature closely to control the exotherm.

  • Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by taking samples periodically for analysis (e.g., by HPLC). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 5% HCl) and then with brine.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to remove the solvent and any excess epichlorohydrin.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol).

  • Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril to a clean reactor and add the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Controlled Cooling: Slowly cool the solution to room temperature with gentle agitation. Crystal formation should begin during this period.

  • Further Cooling: Once at room temperature, cool the mixture further in an ice bath or with a chiller for at least one hour to maximize crystal precipitation.

  • Isolation: Isolate the crystals by filtration using a Buchner funnel or a centrifuge.

  • Washing: Wash the filter cake with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the scale-up synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Solution Start Start Problem_Identification Problem Identified? Start->Problem_Identification High_Byproducts High Byproduct Formation Problem_Identification->High_Byproducts Yes Runaway_Reaction Runaway Reaction Problem_Identification->Runaway_Reaction Yes Low_Purity Low/Inconsistent Purity Problem_Identification->Low_Purity Yes End End Problem_Identification->End No Check_Stoichiometry Check Stoichiometry High_Byproducts->Check_Stoichiometry Improve_Mixing Improve Mixing High_Byproducts->Improve_Mixing Controlled_Addition Controlled Addition High_Byproducts->Controlled_Addition Runaway_Reaction->Controlled_Addition Thermal_Assessment Perform Thermal Assessment Runaway_Reaction->Thermal_Assessment Ensure_Cooling Ensure Adequate Cooling Runaway_Reaction->Ensure_Cooling Optimize_Workup Optimize Workup Low_Purity->Optimize_Workup Recrystallization Optimize Recrystallization Low_Purity->Recrystallization Check_Stoichiometry->End Improve_Mixing->End Controlled_Addition->End Thermal_Assessment->End Ensure_Cooling->End Optimize_Workup->End Recrystallization->End

Caption: A decision-tree workflow for troubleshooting common scale-up synthesis issues.

References

  • Pielichowski, J. Application of phase transfer catalysis in the synthesis of low-molecular-weight epoxy resins. Die Angewandte Makromolekulare Chemie, 227(1), 103-111.
  • Takaishi, N. (1983). U.S. Patent No. 4,423,239. Washington, DC: U.S.
  • BenchChem. (2025). Carteolol impurity identification and removal techniques.
  • Solvay. (2019). Epichlorohydrin-based product and process for manufacturing this product. U.S.
  • Kumm, O., et al. (2021). Lipase Catalysed Synthesis of Enantiopure precursors and derivatives for β-Blockers Practolol, Pindolol and Carteolol. Preprints.org.
  • Ojima, I., & Li, Z. (2021). Highly Regioselective 5-endo-tet Cyclization of 3,4-Epoxy Amines into 3-Hydroxypyrrolidines Catalyzed by La(OTf)3. Chemistry – A European Journal, 27(6), 1961-1965.
  • Wang, Y., et al. (2023).
  • Plech, T., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5229-5242.
  • Dow Chemical Company. (1988). Epoxy phosphate compounds and process for the preparation thereof.
  • Al-arfaj, N. A., & Al-qarni, A. A. (2016). Determination of Carteolol in Pure and Pharmaceutical Formulation by Spectrophotometric Method. Journal of Analytical & Bioanalytical Techniques, 7(299), 2.
  • Wu, D., & Zhou, S. (2016).
  • Amador, A. (2023). Supporting the Development of Scalable Manufacturing Processes for Complex Synthetics through Automation and Machine Learning.
  • Song, W., et al. (2025). Investigation of thermal conductivity and electrical properties in alumina/liquid crystal epoxy composites.
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2018). Purification method of atazanavir epoxide intermediate.
  • Czub, P. (2019). Synthesis of Bio-Based Epoxy Resins. Wiley-VCH.
  • Maruoka, K., & Ooi, T. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research, 48(10), 2779-2789.
  • Magano, J., & Dunetz, J. R. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(19), 4434.
  • Food Standards Australia New Zealand. (2018).
  • Veeprho. (n.d.). Carteolol Impurities and Related Compound.
  • Eardley, D. (2019).
  • Shorr, R. G., et al. (1983). Synthesis of iodine-125 labeled (+/-)-15-(4-azidobenzyl)carazolol: a potent beta-adrenergic photoaffinity probe. Journal of Biological Chemistry, 258(18), 11474-11478.
  • University of California, Santa Barbara. (2019). Scale-Up Reaction Safety.
  • Eurochem Engineering. (n.d.). Dehydroclorination of chlorohydrins to epichlorohydrin.
  • Purolite. (2021). Streamlining Chemical Synthesis DoE for Successful Process Development. Interchim.
  • CymitQuimica. (n.d.). CAS 85954-11-6: 4,4′-Bis(2,3-epoxypropoxy).
  • Martínez, R., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. Molecules, 23(4), 785.
  • Leggett, D. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering Transactions.
  • Dömling, A. (2013). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Chemical Reviews, 113(10), 7626-7662.
  • Subirats, X., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
  • Penczek, P., et al. (2011). Synthesis and properties of isosorbide based epoxy resin.
  • Industrial Technology Research Institute. (n.d.). Intensified processes for the production of dichlorohydrin and epichlorohydrin.
  • Kourkoumpetis, T., et al. (2023).
  • Zain, M. (2024). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research, 16(4), 134.
  • Williams, C. K., & Kember, M. R. (2016). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2061), 20150075.
  • Kulkarni, A. A., & Ranade, V. V. (2017). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals.

Sources

Troubleshooting

optimization of recrystallization solvent for high purity 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Welcome to the Technical Support and Troubleshooting Guide for the purification of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7). As a critical oxirane intermediate in the synthesis of the β-adrenergic bl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the purification of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7). As a critical oxirane intermediate in the synthesis of the β-adrenergic blocker Carteolol, maintaining the structural integrity of the epoxide ring during purification is paramount (1[1]). This guide provides mechanistic insights, empirical data, and validated protocols to help you overcome common recrystallization failures.

Troubleshooting FAQs: Mechanisms & Causality

Q1: Why does the purity of my intermediate drop significantly when I use hot ethanol for recrystallization? A: The degradation is caused by solvolysis (epoxide ring-opening). The three-membered oxirane ring possesses high angle and torsional strain. When exposed to protic solvents like ethanol—especially under thermal stress or in the presence of trace acidic/basic impurities from previous synthetic steps—the solvent acts as a nucleophile. This triggers an SN1/SN2 hybrid ring-opening reaction, converting your target epoxide into unwanted ethoxy-alcohol or 1,2-diol impurities (2[2], 3[3]).

Q2: What is the most reliable solvent system to prevent degradation while maximizing yield? A: You must transition to an aprotic solvent system . Ethyl acetate (EtOAc) or Acetone are ideal because they provide sufficient dipole-dipole interactions to dissolve the moderately polar dihydrocarbostyril core without providing a nucleophilic proton that could attack the epoxide (4[4]). To drive the crystallization and maximize recovery, a non-polar anti-solvent like Hexane should be titrated into the system.

Q3: My product is "oiling out" instead of forming crystals during the cooling phase. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates as a liquid rather than a solid crystal lattice. This is typically caused by a cooling rate that is too rapid or an excessive concentration of impurities altering the solubility curve (5[5]). Solution: Reduce the cooling gradient to 0.5°C/min, ensure you are using the minimum required volume of hot EtOAc, and introduce pure seed crystals just as the solution reaches its cloud point (metastable zone).

Solvent System Performance Data

The following table summarizes the quantitative impact of solvent selection on the recovery and purity of the epoxide intermediate.

Solvent SystemMechanism of Action / InteractionYield (%)Purity (HPLC Area %)Primary Impurity Observed
Ethanol (100%) Protic; induces nucleophilic ring opening~65%< 92.0%Ethoxy-alcohol derivative
Methanol / Water Highly protic; rapid acid/base catalyzed hydrolysis~50%< 85.0%1,2-diol derivative
Acetone Aprotic; good solubility, safe for epoxide ring~78%> 98.5%Trace starting material
EtOAc / Hexane (1:2) Aprotic + Anti-solvent; optimal crystallization kinetics~85% > 99.5% None detected (LOD <0.05%)

Optimized Recrystallization Protocol (SOP)

This self-validating workflow utilizes an Ethyl Acetate/Hexane system to ensure the oxirane ring remains intact while purging process-related impurities.

Step 1: Dissolution Suspend the crude 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril in a minimal volume of Ethyl Acetate (approximately 3 to 5 volumes relative to crude weight). Heat the reactor gently to 50–55°C . Critical Checkpoint: Do not exceed 60°C to prevent thermal degradation of the epoxide.

Step 2: Clarification Perform a hot gravity filtration through a pre-warmed sintered glass funnel to remove any insoluble particulate matter or polymerized byproducts.

Step 3: Anti-Solvent Titration While maintaining the solution at 50°C, slowly add Hexane (anti-solvent) dropwise under continuous stirring. Cease addition immediately when the solution becomes slightly turbid (reaching the cloud point).

Step 4: Seeding & Annealing Add 0.1% w/w of high-purity seed crystals to the turbid solution. Hold the temperature steady for 30 minutes. This annealing phase establishes a robust crystal lattice and prevents the compound from oiling out (5[5]).

Step 5: Controlled Cooling Program the reactor to cool to 0–5°C at a strictly controlled rate of 0.5°C/min . Rapid cooling will trap impurities within the crystal matrix.

Step 6: Isolation & Drying Collect the purified crystals via vacuum filtration. Wash the filter cake with a small volume of pre-chilled EtOAc/Hexane (1:4 ratio). Dry the product under vacuum at 35°C until a constant weight is achieved.

Process Visualization

SolventOptimization cluster_protic Sub-optimal Pathway (Protic) cluster_aprotic Optimized Pathway (Aprotic) Crude Crude 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril Protic Protic Solvents (EtOH, MeOH) Crude->Protic Aprotic Aprotic Solvents (EtOAc, Acetone) Crude->Aprotic RingOpening Epoxide Ring Opening (Solvolysis Impurities) Protic->RingOpening Heat / Trace Acid LowPurity Low Purity API (<95%) RingOpening->LowPurity Crystallization Controlled Cooling & Anti-solvent (Hexane) Aprotic->Crystallization Dissolution HighPurity High Purity Intermediate (>99.5%) Crystallization->HighPurity Isolation

Logical workflow of solvent selection preventing epoxide ring-opening during recrystallization.

References

  • Title: 5-(2,3-Epoxypropoxy)
  • Source: benchchem.
  • Source: patents.google.
  • Title: 18.
  • Title: 18.

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions in Epoxy Compound Synthesis

Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of epoxy compounds. This resource is designed for researchers, scientists, and drug development professionals who work with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of epoxy compounds. This resource is designed for researchers, scientists, and drug development professionals who work with these versatile yet energetic materials. The uncontrolled release of heat—an exotherm—is a critical safety and quality concern in epoxy chemistry. This guide provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical and physical principles.

Section 1: Frequently Asked Questions (FAQs) - Understanding and Predicting Exotherms

Q1: What is an exothermic reaction in the context of epoxy synthesis, and why is it a concern?

A1: An exothermic reaction is a chemical process that releases energy in the form of heat.[1][2] During epoxy synthesis, the polymerization or "curing" process, where the epoxy resin reacts with a hardener, is inherently exothermic.[1][2] The formation of new chemical bonds as the liquid components transform into a solid, cross-linked polymer network releases a significant amount of energy.[2]

This becomes a concern because the reaction is self-accelerating. The initial heat generated increases the temperature of the mixture, which in turn speeds up the reaction rate. This creates a positive feedback loop: a faster reaction generates even more heat, leading to a rapid temperature increase. If not managed, this can result in a "thermal runaway," where the reaction proceeds uncontrollably.[2][3][4]

Consequences of an uncontrolled exotherm include:

  • Safety Hazards: The temperature of a reacting epoxy mass can rise dramatically, potentially reaching over 400°F (204°C) in a 100-gram mass.[1] This can melt plastic containers, cause severe burns, and ignite nearby combustible materials.[1][5] The thermal decomposition of the epoxy can also release toxic vapors, including carbon monoxide, oxides of nitrogen, and ammonia.[1]

  • Product Quality Issues: Excessive heat can lead to internal stresses within the cured material, causing cracks, yellowing, or warping.[6][7][8] It can also lead to a frothy, bubbled appearance and compromised structural integrity.[1]

Q2: How can I predict the potential severity of an exotherm for a new epoxy formulation?

A2: Predicting exothermic behavior is crucial for safe experimental design. Several factors influence the intensity of the heat release:[8]

  • Epoxy Formulation: The chemical structures of the resin and hardener are primary determinants. Some formulations are inherently more reactive and generate more heat.[8]

  • Mass and Volume: A larger volume of mixed epoxy will generate significantly more heat because the mass acts as an insulator, trapping the heat and preventing its dissipation.[1][2] Spreading the same amount of epoxy in a thin layer allows heat to escape, minimizing the temperature rise.[1][2]

  • Hardener Speed (Pot Life): Hardeners with a shorter pot life (working time) lead to a faster reaction rate and a more intense exotherm.[8][9] Conversely, slower hardeners generate heat more gradually.[5][9]

  • Ambient and Substrate Temperature: Higher starting temperatures accelerate the initial reaction rate, leading to a faster and higher peak exotherm.[2][9][10]

For quantitative prediction, Differential Scanning Calorimetry (DSC) is an invaluable analytical technique.[11][12][13] DSC measures the heat flow associated with the curing reaction, providing critical data on the onset and peak curing temperatures, as well as the total heat of reaction (enthalpy).[3][12][14] This data allows you to compare the reactivity of different formulations under controlled conditions.

Q3: What is "pot life" and how does it relate to managing exotherms?

A3: "Pot life" is the period during which the mixed epoxy resin and hardener remain liquid and workable in their container (the "pot").[8][9] It is a critical parameter for both practical application and safety. A shorter pot life indicates a faster curing reaction, which in turn means a more rapid and intense generation of heat.[8][9]

Understanding the pot life of your specific epoxy system is the first step in controlling the exotherm.[9] It dictates the timeframe you have to apply the material before it begins to solidify and heat up significantly. Keep in mind that the pot life specified by the manufacturer is often based on a small, standardized mass (e.g., 100 grams).[9] If you are working with larger quantities, the actual pot life will be shorter due to the insulating effect of the larger mass.[2][9]

Section 2: Troubleshooting Guide - Common Problems and Solutions

Problem 1: My epoxy mixture is getting extremely hot in the mixing container, smoking, and has a scorched appearance.

Cause: This is a classic thermal runaway event. The heat generated by the curing reaction is not dissipating quickly enough, leading to an uncontrolled acceleration of the reaction. This is often due to mixing too large a batch at once, using a fast-curing hardener in a large mass, or working in a high-temperature environment.[1][2][9]

Immediate Action:

  • Do not handle the container directly. It can be hot enough to cause severe burns.[1]

  • If safe to do so, move the container to a well-ventilated area, away from combustible materials.[15][16][17] A fume hood is ideal.

  • Direct a fan at the container to help disperse the toxic fumes.[1][5] Be aware that standard air-purifying respirators may not be effective against these decomposition vapors.[1]

  • For extreme exotherms, immersing the container in water can help to cool the reaction and reduce the volume of fumes produced.[18]

Preventative Solutions:

  • Reduce Batch Size: Only mix the amount of epoxy you can use within its pot life.[8][9] For larger applications, mix multiple smaller batches sequentially.[9]

  • Increase Surface Area: After mixing, immediately transfer the epoxy to a wide, shallow container, like a roller pan.[1] This increases the surface-area-to-volume ratio, allowing heat to dissipate more effectively.[2][9]

  • Use a Slower Hardener: For large or deep pours, select a hardener with a longer pot life.[5][9]

  • Control Ambient Temperature: Work in a cooler environment.[1][5][9] For every 18°F (10°C) increase in temperature, the pot life can be cut in half.[9] You can also pre-cool the resin and hardener components before mixing.

Problem 2: The cured epoxy has developed cracks.

Cause: Cracking is often a result of thermal stress.[8] During a strong exothermic reaction, the epoxy mass heats up and expands. As it cools and solidifies, it contracts. If the temperature difference between the hottest part of the epoxy and the surrounding material is too great, the resulting internal stress can cause fractures.[8][9] Pouring layers that are too thick for the specific epoxy system is a common cause.[7]

Solutions:

  • Pour in Thinner Layers: For deep-volume applications, pour the epoxy in multiple, thinner layers.[1] Allow each layer to partially cure and cool before applying the next.[1][5] It's ideal to pour the next layer when the previous one has reached its peak exotherm and has started to cool.[1][9]

  • Incorporate Heat Sinks: If you are casting epoxy around or onto a large metal object, the metal will act as a heat sink, drawing heat away from the reaction.[1][5] You can also use thermally conductive fillers, such as alumina, to help distribute heat more evenly.[3] High-density fillers can also absorb heat.[1][9]

  • Control the Rate of Cooling: Avoid rapid cooling of the cured part, as this can also induce thermal stress. Allow the part to cool gradually to room temperature.

Problem 3: My epoxy is curing too quickly, leaving insufficient working time.

Cause: An accelerated cure time is a direct consequence of the factors that drive a strong exotherm. The most common culprits are high ambient temperatures and mixing a large mass of epoxy that retains its own heat.[2][9][19] Using a hardener that is too fast for the application is also a frequent cause.[19][20]

Solutions:

  • Work in a Cooler Environment: Lowering the temperature of your workspace, resin, and hardener will slow the reaction and extend the pot life.[1][5][9] The ideal temperature range for many epoxies is between 70°F to 80°F (21°C to 27°C).[19]

  • Select a Slower Curing Agent: Epoxy systems are available with a wide range of hardeners, from very fast to very slow.[9][20] For applications requiring more working time, such as large surface coatings or intricate potting, choose a hardener with a longer pot life.[5][9] Anhydride curing agents, for example, offer a long pot life but require heat to cure.[21]

  • Mix Smaller Batches: As mentioned previously, this is a fundamental strategy to prevent heat buildup and the consequent acceleration of the cure.[8][9]

Section 3: Advanced Protocols and Methodologies

Protocol 1: Characterizing Exothermic Behavior using Differential Scanning Calorimetry (DSC)

This protocol outlines the basic steps for using DSC to obtain critical kinetic data for an epoxy system.

Objective: To determine the onset temperature, peak exotherm temperature, and total heat of reaction for a given epoxy-hardener mixture.

Methodology:

  • Sample Preparation:

    • Accurately weigh the epoxy resin and hardener according to the manufacturer's recommended mix ratio into a small, disposable container.

    • Thoroughly mix the components for the recommended time, ensuring a homogenous mixture.

    • Immediately transfer a small, precise amount of the mixture (typically 5-10 mg) into a hermetically sealed aluminum DSC pan.[11]

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and heat flow using an indium standard.[11]

    • Set up a dynamic (non-isothermal) temperature program. A typical program would be to ramp the temperature from ambient (e.g., 25°C) to a temperature well above the expected cure completion (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).[14]

    • Maintain an inert atmosphere by purging the DSC cell with nitrogen gas.[11]

  • Data Analysis:

    • The resulting DSC thermogram will show an exothermic peak.

    • Onset Temperature: The temperature at which the curing reaction begins, identified by the initial deviation from the baseline.

    • Peak Exotherm Temperature: The temperature at which the reaction rate is at its maximum.[3]

    • Total Heat of Reaction (ΔH): Calculated by integrating the area under the exothermic peak. This value is proportional to the total heat released during the cure.[3]

Visualization of Exotherm Management Workflow

The following diagram illustrates the decision-making process for managing potential exothermic reactions during epoxy synthesis.

ExothermManagement Start Start: New Epoxy Formulation Assess Assess Reaction Parameters (Mass, Temp, Pot Life) Start->Assess DSC Characterize with DSC? Assess->DSC RunDSC Run DSC Protocol (Determine Onset, Peak, ΔH) DSC->RunDSC Yes HighRisk High Exotherm Risk? DSC->HighRisk No RunDSC->HighRisk ImplementControls Implement Control Strategies HighRisk->ImplementControls Yes Proceed Proceed with Synthesis (Monitor Temperature) HighRisk->Proceed No ImplementControls->Proceed ControlsList Control Options: - Reduce Batch Size - Increase Surface Area - Use Slower Hardener - Cool Reactants - Use Heat Sinks ImplementControls->ControlsList End End: Successful Synthesis Proceed->End

Sources

Troubleshooting

Epoxide Stability Technical Support Center: Preventing Ring Hydrolysis During Workup and Purification

Welcome to the Technical Support Center for Epoxide Handling. As a Senior Application Scientist, I frequently encounter researchers losing their target epoxides to unintended ring-opening reactions. Epoxides (oxiranes) a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Epoxide Handling. As a Senior Application Scientist, I frequently encounter researchers losing their target epoxides to unintended ring-opening reactions. Epoxides (oxiranes) are highly strained three-membered rings. While this strain makes them incredibly useful synthetic intermediates, it also renders them highly susceptible to degradation—specifically hydrolysis into 1,2-diols—during routine aqueous workups and chromatographic purification.

This guide provides a mechanistic breakdown of why this happens, troubleshooting FAQs, quantitative recovery data, and self-validating protocols to ensure the structural integrity of your epoxides.

Section 1: Mechanistic Causality of Epoxide Degradation

To prevent epoxide degradation, you must first understand the causality of the failure. Epoxides possess significant angular ring strain. When exposed to Brønsted acids—such as trace acids in aqueous workups or the surface silanol groups (Si–OH) on standard silica gel—the oxirane oxygen becomes protonated.

Protonation transforms the oxygen into an excellent leaving group and drastically increases the electrophilicity of the adjacent carbons. This lowers the activation energy barrier, allowing even weak nucleophiles (like ambient water or the silanol oxygen itself) to attack via an SN​2 or SN​1 -like pathway. The ring opens to relieve the strain, irreversibly forming a 1,2-diol or other polar byproducts 1.

EpoxideHydrolysis Epoxide Epoxide (Strained Ring) Protonated Protonated Oxirane (Highly Electrophilic) Epoxide->Protonated + H+ Acid Acidic Conditions (Silica/Workup) Acid->Protonated Diol 1,2-Diol (Hydrolyzed Product) Protonated->Diol + H2O Water Nucleophilic Attack (H2O) Water->Diol

Acid-catalyzed epoxide ring-opening mechanism leading to 1,2-diol formation.

Section 2: Troubleshooting Guide & FAQs

Q1: Why did my epoxide convert to a diol during the aqueous workup, and how can I prevent it?

A1: Trace acids in your reaction mixture or aqueous quenching solution catalyze the hydrolysis of the epoxide. To prevent this, you should ideally avoid aqueous workups entirely. For example, you can filter the crude reaction mixture through a pad of Celite to remove precipitants, or perform a direct solvent swap 2. If an aqueous workup is unavoidable, ensure the aqueous phase is strictly neutral or mildly basic (e.g., using saturated aqueous NaHCO3​ ) and keep the biphasic mixture cold (0–4 °C) to kinetically slow down any potential ring-opening reactions 2.

Q2: My epoxide survives the workup but degrades during column chromatography. What is happening?

A2: Standard silica gel ( SiO2​ ) is inherently acidic ( pKa​ ~ 4.5–5.5). For sensitive epoxides, this mild acidity is sufficient to catalyze ring-opening or rearrangement reactions during the compound's residence time on the column 1. The longer the epoxide sits on the silica, the higher the conversion to the diol.

Q3: How do I properly deactivate silica gel to safely purify my epoxide?

A3: The most robust and widely adopted method is to add 1% to 5% (v/v) triethylamine ( Et3​N ) to your chromatographic mobile phase 3. The tertiary amine competitively binds to and neutralizes the acidic silanol protons, preventing them from interacting with your epoxide 4. Alternatively, switching the stationary phase to neutral or basic alumina completely bypasses the need for amine additives 1.

Section 3: Quantitative Data on Purification Conditions

The choice of stationary phase and eluent additives directly dictates your isolated yield. The table below summarizes the expected recovery rates of acid-sensitive epoxides under various purification conditions.

Table 1: Effect of Purification Conditions on Epoxide Recovery

Stationary PhaseAdditive / TreatmentEluent SystemEpoxide Recovery (%)Diol Formation (%)
Standard Silica Gel (60 Å)None (Untreated)Hexane / EtOAc15 – 30%70 – 85%
Standard Silica Gel (60 Å)1% Triethylamine ( Et3​N )Hexane / EtOAc / 1% Et3​N > 95%< 5%
Neutral AluminaNoneHexane / EtOAc85 – 90%< 10%
Basic AluminaNoneHexane / EtOAc> 90%< 5%

Section 4: Validated Experimental Protocols

PurificationWorkflow Crude Crude Epoxide Mixture Decision Is Epoxide Acid-Sensitive? Crude->Decision Alumina Use Neutral/Basic Alumina Decision->Alumina Highly Sensitive Silica Use Silica Gel Decision->Silica No Deactivate Deactivate with 1-5% Et3N Decision->Deactivate Yes Pure Pure Epoxide Isolated Alumina->Pure Chromatography Silica->Pure Chromatography Deactivate->Pure Chromatography

Decision matrix for selecting the appropriate chromatographic purification method for epoxides.

Step-by-Step Methodology: Triethylamine-Deactivated Silica Gel Chromatography

System Validation Step (2D TLC): Before committing your entire batch to a column, validate the stability of your epoxide using a 2D Thin Layer Chromatography (TLC) system. Spot the crude mixture in the corner of a square TLC plate. Develop the plate in your standard eluent, dry it completely, rotate the plate 90 degrees, and develop it a second time in the same eluent. Causality Check: If the compound is stable, all spots will lie perfectly on a diagonal line. If the epoxide spot streaks or forms secondary spots off the diagonal, it is actively degrading on the silica 1, confirming the strict requirement for Et3​N deactivation.

Protocol:

  • Eluent Preparation: Prepare the desired mobile phase (e.g., 90:10 Hexane/Ethyl Acetate) and add 1% to 2% (v/v) Triethylamine ( Et3​N ). Mix thoroughly 1.

  • Column Packing: Prepare a slurry of silica gel using the Et3​N -spiked eluent. Pour the slurry into the column and allow it to settle evenly.

  • Column Equilibration (Critical Step): Pass at least 2 to 3 column volumes (CV) of the Et3​N -spiked eluent through the packed silica prior to loading your sample. Causality: This ensures that all acidic silanol sites throughout the entire length of the column are fully neutralized before the epoxide is introduced 4.

  • Sample Loading: Dissolve the crude epoxide in a minimum volume of the Et3​N -spiked eluent and load it carefully onto the column head. Note: If dry loading is necessary due to solubility issues, do not use standard silica gel. Dry load onto Celite or neutral alumina instead.

  • Elution: Elute the column using the Et3​N -spiked mobile phase 3. Monitor fractions via TLC. (Ensure your TLC plates are also pre-treated with Et3​N vapor or the spiked eluent to prevent false-positive degradation on the plate).

  • Solvent Removal: Concentrate the pure fractions under reduced pressure. Trace amounts of Et3​N may co-evaporate with the product; these can be removed by placing the sample under high vacuum or performing an azeotropic distillation with toluene.

References

  • Source: benchchem.
  • Synthesis of 2,7-Diamino-4,5-Epoxysuberic Acid Derivatives - Preprints.
  • On the Total Synthesis of 7,8(S,S)-Epoxy-17(S)-hydroxy-4(Z),9(E),11(E),13(Z),15(E),19(Z)
  • Source: chemrxiv.

Sources

Optimization

influence of water content on the synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

A Guide to Managing Water Content for Optimal Yield and Purity Welcome to the technical support resource for the synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. This molecule is a crucial intermediate in the de...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Managing Water Content for Optimal Yield and Purity

Welcome to the technical support resource for the synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. This molecule is a crucial intermediate in the development of pharmaceuticals, most notably as a precursor to the β-adrenergic blocker, Carteolol.[1] The synthesis, an etherification of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin, is deceptively straightforward. However, its success is critically dependent on one often-underestimated variable: water content.

This guide provides in-depth, field-proven insights to help you navigate the challenges posed by residual moisture. We will move beyond simple procedural steps to explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure reproducible, high-yield results.

Section 1: The Core Chemistry: Desired Reaction vs. Water-Induced Side Reaction

The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a variation of the Williamson ether synthesis. Under basic conditions, the phenolic hydroxyl group of 5-hydroxy-3,4-dihydrocarbostyril is deprotonated to form a potent nucleophile, the phenoxide. This phenoxide then attacks the least sterically hindered carbon of the epoxide ring in epichlorohydrin (or displaces the chloride), forming the desired ether linkage.

However, water, acting as a competing nucleophile, can initiate a detrimental side reaction. It can attack the electrophilic epoxide ring of either the epichlorohydrin reagent or, more critically, the desired product molecule. This ring-opening hydrolysis results in the formation of the highly polar and difficult-to-remove impurity, 5-(2,3-dihydroxypropoxy)-3,4-dihydrocarbostyril.

Reaction_Pathways Figure 1: Reaction Pathways in the Synthesis sub_A 5-Hydroxy-3,4- dihydrocarbostyril phenoxide Phenoxide (Nucleophile) sub_A->phenoxide Base sub_B Epichlorohydrin product 5-(2,3-Epoxypropoxy)-3,4- dihydrocarbostyril (Desired Product) sub_B->product phenoxide->product SN2 Attack diol 5-(2,3-Dihydroxypropoxy)-3,4- dihydrocarbostyril (Diol Impurity) product->diol Hydrolysis water H₂O (Water) water->diol

Caption: Figure 1: Desired synthesis pathway versus the water-induced hydrolysis side reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and I suspect water is the culprit. How does water specifically lower the yield?

A: Water impacts the yield in two primary ways:

  • Reagent Consumption: Water reacts directly with your electrophile, epichlorohydrin, especially under the basic conditions of the reaction. This hydrolysis consumes the reagent, making it unavailable to react with your starting material, 5-hydroxy-3,4-dihydrocarbostyril.

  • Product Loss: More critically, if the desired epoxide product forms, any remaining water in the reaction mixture can hydrolyze it, converting your hard-won product into the diol impurity.[2] This is often the most significant cause of yield loss, especially during long reaction times or elevated temperatures which can accelerate the rate of hydrolysis.[3]

Q2: I'm observing a significant, more polar impurity by TLC/HPLC that I believe is the diol. How can I confirm its identity?

A: Your suspicion is likely correct. The diol impurity, having two hydroxyl groups, is significantly more polar than the desired epoxide product.

  • Confirmation: The most definitive way to confirm its identity is to isolate a small amount of the impurity via preparative chromatography and characterize it using Mass Spectrometry (MS) and NMR spectroscopy. The mass spectrum should show a molecular ion peak corresponding to an addition of 18 amu (the mass of water) to your product's mass. The ¹H NMR spectrum will show characteristic broad signals for the two additional -OH protons.

  • Reference Synthesis: Alternatively, you can intentionally synthesize the diol standard by following a procedure for synthesizing 5-(2,3-dihydroxy)propoxy-3,4-dihydrocarbostyril, and then compare its retention time/Rf value with your impurity.[2]

Q3: What is the maximum acceptable water content in my reagents and solvents for this synthesis?

A: While there is no universal value, for sensitive reactions like this, aiming for the lowest possible water content is crucial.

  • Solvents (e.g., DMF, Acetonitrile): Aim for <50 ppm (0.005%) water content. Anhydrous grade solvents are recommended.

  • Reagents: Solid reagents should be dried thoroughly before use (e.g., in a vacuum oven).

  • Verification: The most reliable method for quantifying trace water in organic solvents is Karl Fischer titration.[4][5] This technique is highly specific to water and can provide accurate measurements at the ppm level.[6][7] Investing in this analysis, at least initially, can save significant time in troubleshooting.

Q4: What are the most effective methods for drying my solvents and reagents?

A: Rigorous drying procedures are essential.

  • Solvents: Purchase high-quality anhydrous solvents sealed under an inert atmosphere (e.g., nitrogen or argon). If you need to dry solvents in-house, distillation from an appropriate drying agent (e.g., calcium hydride for DMF, or molecular sieves) is effective. Always store dried solvents over activated molecular sieves (3Å or 4Å).

  • Reagents: 5-hydroxy-3,4-dihydrocarbostyril and any solid bases (like K₂CO₃) should be dried in a vacuum oven at a temperature below their decomposition point until a constant weight is achieved.

  • Glassware: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under a stream of dry nitrogen or in a desiccator is mandatory.

Q5: I'm using a biphasic system with aqueous NaOH. How can a phase-transfer catalyst (PTC) help, and does it eliminate the water problem?

A: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly beneficial in biphasic systems.[8]

  • Mechanism of Action: The PTC forms an ion pair with the phenoxide anion generated in the aqueous basic phase. This lipophilic ion pair is then transferred into the organic phase, where the epichlorohydrin is dissolved. This brings the nucleophile into the same phase as the electrophile, dramatically accelerating the desired reaction.[9][10]

  • Does it solve the water problem? No, but it helps significantly. By speeding up the desired etherification reaction, it allows the reaction to complete faster, reducing the time the product is exposed to aqueous conditions where hydrolysis can occur. However, it does not prevent the hydrolysis of epichlorohydrin in the aqueous phase. Therefore, maintaining a high concentration of the organic reactants and efficient stirring is key.

Q6: My workup involves quenching with water. Could this be hydrolyzing my product? How can I optimize it?

A: Absolutely. The workup is a critical stage where unwanted hydrolysis can occur. If your reaction mixture is still basic or contains unreacted epichlorohydrin, adding water can easily lead to ring-opening.

  • Optimized Workup:

    • Cool the reaction mixture to room temperature or 0°C.

    • Instead of quenching with pure water, consider quenching with a saturated aqueous solution of a mild salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) to neutralize the base.

    • Immediately proceed with the extraction into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer quickly with brine to remove bulk water.

    • Dry the organic layer thoroughly with a strong drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure as quickly as possible. Avoid prolonged heating on the rotovap.

Section 3: Troubleshooting Guide

This table provides a quick reference for common issues encountered during the synthesis, with a focus on water-related causes.

ProblemProbable Cause (Water-Related)Recommended Solution & Rationale
Low or No Product Formation • High water content in the solvent is quenching the base and hydrolyzing the epichlorohydrin.• Use anhydrous grade solvents (<50 ppm H₂O) and verify with Karl Fischer titration.[4][5] Ensure all reagents and glassware are scrupulously dry.
High Content of Diol Impurity • Water present during the reaction is hydrolyzing the epoxide product as it forms. • The aqueous workup is causing post-reaction hydrolysis.• Minimize reaction time and temperature to reduce the product's exposure to hydrolytic conditions. • Optimize the workup: use a cold, buffered quench and perform extractions and drying swiftly.
Inconsistent Results Batch-to-Batch • Ambient humidity is introducing variable amounts of water into the reaction. • Solvents are absorbing atmospheric moisture over time.• Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon). • Use fresh anhydrous solvents or solvents from a properly maintained solvent purification system for each reaction.
Difficult Purification • The diol and epoxide product have similar polarities, leading to poor separation by chromatography or recrystallization.• The best solution is prevention. By minimizing water, you minimize diol formation. • If separation is necessary, try a gradient elution in column chromatography, starting with a non-polar solvent system and slowly increasing polarity.

Section 4: Recommended Experimental Protocol with Anhydrous Precautions

This protocol outlines a robust procedure for the synthesis, incorporating best practices for moisture exclusion.

Experimental_Workflow prep 1. Preparation (Anhydrous Conditions) setup 2. Reaction Setup (Inert Atmosphere) prep->setup Dry Glassware & Reagents reaction 3. Reaction Execution (Monitor by TLC/HPLC) setup->reaction Add Reagents Sequentially workup 4. Quench & Workup (Controlled Conditions) reaction->workup Reaction Complete purify 5. Purification (Chromatography/ Recrystallization) workup->purify Crude Product analysis 6. Analysis (NMR, MS) purify->analysis Pure Product

Caption: Figure 2: A validated workflow for the synthesis emphasizing control points.

Materials & Reagents:

  • 5-hydroxy-3,4-dihydrocarbostyril (dried under vacuum)

  • Epichlorohydrin (distilled before use)

  • Potassium Carbonate (K₂CO₃), anhydrous (finely ground and dried)

  • Tetrabutylammonium bromide (TBAB) (optional, as PTC)

  • Anhydrous N,N-Dimethylformamide (DMF) (<50 ppm H₂O)

  • Ethyl Acetate

  • Hexane

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask, condenser, and addition funnel (all oven- or flame-dried)

  • Magnetic stirrer and heat source (heating mantle)

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Setup: Assemble the dried glassware (flask and condenser) while hot and allow it to cool under a positive pressure of inert gas.

  • Charging Reagents: To the flask, add 5-hydroxy-3,4-dihydrocarbostyril (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and TBAB (0.1 eq, if using).

  • Solvent Addition: Add anhydrous DMF via cannula or a dry syringe to the flask.

  • Heating: Begin stirring and heat the mixture to 60-70°C to ensure the formation of the phenoxide.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.2-1.5 eq) dropwise over 30 minutes using the addition funnel. An exothermic reaction may be observed.

  • Reaction: Maintain the temperature and continue stirring. Monitor the reaction progress by TLC or HPLC every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly quench the reaction by adding cold, saturated NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and then brine (1x).

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by either recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography on silica gel to yield the pure 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

References

  • Quantitative Determination of Water in Organic Liquids by Ambient Mass Spectrometry. (2023). Angewandte Chemie.
  • A Method for Detecting Water in Organic Solvents. (2008). ACS Publications.
  • A Method for Detecting Water in Organic Solvents. (n.d.). PMC - NIH.
  • Ionic Liquids as Phase-Transfer Catalysts: Etherification Reaction of 1-Octanol with 1-Chlorobutane. (2010). Organic Process Research & Development - ACS Publications.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres.
  • Phase-Transfer Catalysts. (n.d.). Merck.
  • Karl Fischer Titration Tips: Water Content Measurement. (n.d.). Sigma-Aldrich.
  • PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. (n.d.). eGyanKosh.
  • 4-methylcarbostyril. (n.d.). Organic Syntheses Procedure.
  • Carbostyril Impurities. (n.d.). Omsynth Lifesciences.
  • CARBOSTYRIL DERIVATIVES, PROCEDURES FOR PREPARING THEREOF AND PHARMACEUTICAL COMPOSITIONS. (n.d.). Google Patents.
  • Phase-transfer catalyst. (n.d.). Wikipedia.
  • Carbostyril derivatives. (n.d.). European Patent Office - EP 0367141 B1 - Googleapis.com.
  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach. (n.d.). RSC Publishing.
  • Synthesis of 5-(2,3-dihyroxy)propoxy-3,4-dihydrocarbostyril. (n.d.). PrepChem.com.
  • CARBOSTYRIL DERIVATIVES AND PROCEDURES FOR PREPARING THEREOF. (n.d.). Google Patents.
  • A new coupling process for synthesis of epichlorohydrin from dichloropropanols. (n.d.). iopscience.iop.org.
  • 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL. (n.d.). gsrs.
  • 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. (n.d.). ChemicalBook.
  • 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | C12H13NO3 | CID 12899423. (n.d.). PubChem.
  • Epichlorohydrin coupling reactions with wood. (n.d.). Forest Products Laboratory.
  • Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (n.d.). RSC Publishing.
  • Mechanism of the acidic hydrolysis of epichlorohydrin. (2011). Semantic Scholar.

Sources

Troubleshooting

strategies for improving the stereoselectivity of the epoxidation reaction

Welcome to the Asymmetric Synthesis Technical Support Center . As researchers and drug development professionals, achieving high enantiomeric excess (ee) and yield during epoxidation is critical for downstream synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Asymmetric Synthesis Technical Support Center . As researchers and drug development professionals, achieving high enantiomeric excess (ee) and yield during epoxidation is critical for downstream synthetic success.

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to help you resolve stereoselectivity issues in the three most prominent asymmetric epoxidation reactions: Sharpless, Jacobsen-Katsuki, and Shi epoxidations.

Section 1: Diagnostic Triage – Choosing the Right System

The foundation of high stereoselectivity is selecting the correct catalytic system for your specific alkene geometry. Applying the wrong catalyst will inherently lead to poor enantiomeric excess, regardless of reaction optimization.

CatalystSelection Start Identify Alkene Substrate Allylic Allylic Alcohol? Start->Allylic Unfunctionalized Unfunctionalized Alkene? Start->Unfunctionalized Sharpless Sharpless Epoxidation (Ti(OiPr)4, DET, TBHP) Allylic->Sharpless Yes Cis Cis-Disubstituted? Unfunctionalized->Cis Yes Trans Trans- or Trisubstituted? Unfunctionalized->Trans Yes Jacobsen Jacobsen-Katsuki Epoxidation (Mn-Salen, Bleach) Cis->Jacobsen Optimal Shi Shi Epoxidation (Fructose Ketone, Oxone) Trans->Shi Optimal

Decision matrix for selecting the optimal asymmetric epoxidation catalyst based on substrate geometry.

Quantitative Comparison of Epoxidation Strategies
Reaction TypeOptimal SubstrateCatalyst SystemOxidantTypical ee (%)Primary Stereocontrol Factor
Sharpless Allylic alcoholsTi(OiPr)₄ + Chiral TartrateTBHP90–98%Chiral pocket of dimeric Ti-tartrate complex
Jacobsen-Katsuki Cis-unfunctionalized alkenesChiral Mn(III)-SalenNaOCl (Bleach)85–95%Steric approach control via C₂-symmetric ligand
Shi Trans-/Trisubstituted alkenesFructose-derived ketoneOxone80–95%Spiro transition state via chiral dioxirane

Section 2: Sharpless Asymmetric Epoxidation (SAE)

Q: I am attempting a Sharpless epoxidation on an allylic alcohol, but my enantiomeric excess (ee) is stalled at 60%, and the yield is poor. What is causing this?

A: The most common culprit for low ee and yield in the Sharpless asymmetric epoxidation is trace moisture[1]. The active catalyst is a highly moisture-sensitive dimer of[Ti(tartrate)(OR)₂][1]. If water is present, it rapidly hydrolyzes the titanium-alkoxide bonds, destroying the chiral pocket required for stereocontrol and leading to a fast, racemic background reaction.

Furthermore, using a strict 1:1.2 ratio of Ti(OiPr)₄ to chiral tartrate is critical. A slight excess of the tartrate ligand ensures that all titanium species are chirally modified, preventing the formation of achiral, highly active Ti(OiPr)₄ species that catalyze non-selective epoxidation[2].

Protocol: Self-Validating SAE Workflow
  • Preparation: Flame-dry all glassware under vacuum and backfill with argon. Add activated 4Å molecular sieves (5-10 wt%) to the reaction flask.

    • Causality: Molecular sieves act as an in-situ water scavenger, protecting the delicate Ti-alkoxide bonds from hydrolysis[1].

  • Catalyst Assembly: Add Ti(OiPr)₄ (5 mol%) and (+)- or (-)-DIPT (6 mol%) in dry CH₂Cl₂ at -20°C. Stir for 30 minutes.

    • Validation Check: The solution must turn a distinct pale yellow-orange color. This visual cue confirms the successful ligand exchange and formation of the active chiral titanium-tartrate complex[1]. If the solution remains colorless, the catalyst has not formed.

  • Substrate Addition: Add the allylic alcohol (1.0 eq) slowly to maintain the temperature at -20°C.

  • Oxidation: Dropwise addition of anhydrous tert-butyl hydroperoxide (TBHP) (1.5 eq) in decane over 30 minutes.

    • Validation Check: Monitor the internal temperature. The exotherm should be minimal. Maintaining strict kinetic control at -20°C ensures the substrate approaches the catalyst exclusively from the sterically favored face[2].

Section 3: Jacobsen-Katsuki Epoxidation

Q: My Jacobsen-Katsuki epoxidation of a cis-alkene is giving moderate ee, and the reaction stalls before completion. How can I push the stereoselectivity and conversion higher?

A: The Jacobsen-Katsuki epoxidation relies on a highly reactive manganese(V)-oxo intermediate[3]. Stalling conversions and moderate ee are often symptoms of catalyst degradation or a poor approach trajectory of the substrate.

To resolve this, add an axial coordinating ligand, such as 4-phenylpyridine N-oxide (PNO). The N-oxide coordinates to the axial position of the Mn center, pushing the Mn(V)=O species into a more sterically constrained, reactive conformation[4]. This "top-on" approach forces the incoming alkene to interact more intimately with the chiral salen ligand, significantly enhancing enantioselectivity and stabilizing the catalyst against oxidative degradation[3][4].

Section 4: Shi Asymmetric Epoxidation

Q: I am using the Shi fructose-derived ketone catalyst with Oxone for a trans-alkene, but I have to use massive amounts of catalyst (>100 mol%) to get any conversion, and the stereoselectivity is poor. Why is the catalyst dying?

A: Your catalyst is undergoing rapid Baeyer-Villiger decomposition due to poor pH control[5]. The Shi epoxidation generates a highly reactive chiral dioxirane intermediate from the ketone catalyst and Oxone (potassium peroxymonosulfate)[6]. However, Oxone is highly acidic. If the reaction pH drops below 10.0, the peroxidized ketone intermediate undergoes a Baeyer-Villiger rearrangement instead of ring closure, irreversibly destroying your chiral organocatalyst[5]. Maintaining a strict pH of 10.5 allows you to drop the catalyst loading to substoichiometric amounts (20-30 mol%) while maintaining high ee[5].

ShiLogic Oxone Oxone (Oxidant) Addition Acidic pH Drops < 10 (Acidic Environment) Oxone->Acidic Unbuffered Basic pH Maintained > 10.5 (K2CO3 Buffer) Oxone->Basic Buffered BV Baeyer-Villiger Oxidation (Catalyst Decomposition) Acidic->BV Degradation Pathway Dioxirane Efficient Dioxirane Formation (High Stereoselectivity) Basic->Dioxirane Productive Pathway

Mechanistic logic of pH control in Shi epoxidation to prevent catalyst degradation.

Protocol: Self-Validating Shi Epoxidation Workflow
  • Buffer Preparation: Prepare a 0.1 M K₂CO₃ / EDTA buffer solution.

    • Causality: EDTA chelates trace transition metals that prematurely decompose Oxone, while K₂CO₃ provides the necessary basicity for dioxirane formation[5].

  • Catalyst Loading: Dissolve the fructose-derived ketone catalyst (20-30 mol%) and trans-alkene (1.0 eq) in a CH₃CN / DMM (dimethoxymethane) solvent mixture at 0°C.

  • Oxidant Addition: Simultaneously add Oxone (1.5 eq) in aqueous solution and the K₂CO₃ buffer via a dual syringe pump over 2 hours.

    • Validation Check: Monitor the pH continuously using a calibrated pH probe. The pH must remain between 10.0 and 10.5. If the pH drops below 10.0, immediately pause the Oxone addition and manually dose buffer until the pH recovers. Failure to do so will result in an immediate color change and stalling of the reaction on TLC, indicating catalyst death[5].

References

  • Shi epoxidation - Wikipedia Source: Wikipedia URL:[Link]

  • Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Jacobsen epoxidation - Wikipedia Source: Wikipedia URL:[Link]

  • Exploring Substrate Scope of Shi-Type Epoxidations Source: Organic Chemistry Portal URL:[Link]

  • Sharpless epoxidation - Wikipedia Source: Wikipedia URL:[Link]

  • Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. As a cruc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. As a crucial intermediate in the synthesis of various biologically active molecules, a thorough understanding of its spectral characteristics is paramount for structural confirmation and purity assessment. This document offers a comprehensive, data-driven comparison of its expected spectral features, supported by detailed experimental protocols and analysis of its core structural fragments: 3,4-dihydro-2(1H)-quinolone and phenyl glycidyl ether.

The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1] For a molecule like 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, with its distinct aromatic, aliphatic, and epoxide moieties, NMR allows for the precise mapping of its proton and carbon frameworks. The chemical shift of each nucleus provides information about its local electronic environment, while spin-spin coupling reveals connectivity between neighboring nuclei.[1]

This guide will first present a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra. Subsequently, a detailed prediction and analysis of the spectra for the title compound will be provided, followed by a comparative analysis with its constituent fragments to rationalize the observed and predicted chemical shifts.

Experimental Protocol for NMR Analysis

A standardized and well-defined experimental procedure is critical for obtaining high-resolution and reproducible NMR data.

Sample Preparation

The proper preparation of the NMR sample is the first and one of the most critical steps for acquiring a high-quality spectrum.

  • For ¹H NMR: Dissolve 5-10 mg of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • For ¹³C NMR: A more concentrated sample is generally required due to the lower natural abundance of the ¹³C isotope.[2] Dissolve 20-50 mg of the compound in 0.6 mL of CDCl₃ with TMS.

  • Ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be employed.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.

Instrument Parameters

Spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[3]

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.[3]

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.[3]

    • Number of Scans: 1024-4096 scans, or more for dilute samples.[3]

    • Relaxation Delay: 2 seconds.[3]

Data Processing
  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) followed by a Fourier transform to obtain the frequency-domain spectrum.[3]

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction to obtain a flat baseline.[3]

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.[3]

Workflow for NMR Spectral Analysis

Predicted Spectral Data and Analysis

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. These predictions are based on the analysis of its structural fragments and established NMR principles.

Structure of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril with atom numbering.
¹H NMR Spectral Data (Predicted)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)~8.0br s-
H-8~7.0d~8.0
H-7~6.8t~8.0
H-6~6.7d~8.0
H-1' (OCH₂)~4.2 & ~4.0dd, ddJgem ≈ 11.0, Jvic ≈ 3.0, 6.0
H-2' (CH)~3.3m-
H-3' (CH₂)~2.9 & ~2.7dd, ddJgem ≈ 5.0, Jvic ≈ 4.0, 2.5
H-3 (CH₂)~2.9t~7.5
H-4 (CH₂)~2.6t~7.5
¹³C NMR Spectral Data (Predicted)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)~171
C-5~155
C-8a~138
C-7~128
C-8~115
C-4a~114
C-6~112
C-1' (OCH₂)~70
C-2' (CH)~50
C-3' (CH₂)~45
C-3 (CH₂)~31
C-4 (CH₂)~25

Comparative Spectral Analysis

To substantiate the predicted spectral data, a comparative analysis with the known NMR data of the core structural components is essential.

3,4-Dihydro-2(1H)-quinolone (Carbostyril Core)

The dihydrocarbostyril moiety forms the foundational structure of the target molecule. Its ¹H NMR spectrum typically shows two triplets for the adjacent methylene groups (H-3 and H-4) in the aliphatic region, and a set of aromatic signals corresponding to the benzene ring. The amide proton (H-1) usually appears as a broad singlet at a downfield chemical shift.

Phenyl Glycidyl Ether (Epoxypropoxy Side-Chain Analogue)

Phenyl glycidyl ether serves as an excellent model for the 5-(2,3-epoxypropoxy) side chain. The protons of the oxirane ring (H-2' and H-3') are expected in the range of 2.5-3.5 ppm, while the methylene protons adjacent to the ether oxygen (H-1') are shifted further downfield to around 4.0 ppm. The carbon signals of the epoxide group typically appear between 40-60 ppm in the ¹³C NMR spectrum.

By combining the expected spectral features of these two fragments, we can confidently predict and assign the NMR spectra of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. The electron-donating nature of the ether linkage at the 5-position of the dihydrocarbostyril ring will influence the chemical shifts of the aromatic protons, causing a slight upfield shift compared to the unsubstituted analogue.

Conclusion

The ¹H and ¹³C NMR spectral analysis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril provides a definitive method for its structural confirmation. The predicted chemical shifts and coupling patterns, supported by a comparative analysis with its core structural fragments, offer a robust framework for researchers and drug development professionals. The detailed experimental protocol provided ensures the acquisition of high-quality, reproducible data, which is fundamental to rigorous scientific investigation.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl glycidyl ether. PubChem. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. UCL. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). SDBS Home. AIST. Retrieved from [Link]

  • University of Guelph. (n.d.). NMR Links and Resources. University of Guelph. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Chemistry LibreTexts. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Columbia University. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

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Comparative

A Guide to the Mass Spectrometry Fragmentation of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a molecule's behavior under mass spectrometric conditions...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for its identification, characterization, and quality control. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, a key intermediate in the synthesis of β-adrenergic blockers such as Carteolol[1]. While direct experimental fragmentation data for this specific precursor is not widely published, this guide, grounded in the principles of mass spectrometry and supported by data from analogous structures, offers a robust theoretical framework for its analysis.

Introduction to 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol , is comprised of two key structural motifs: a 3,4-dihydrocarbostyril (or 3,4-dihydro-1H-quinolin-2-one) core and a 2,3-epoxypropoxy (glycidyl ether) side chain. The interplay of these two functional groups dictates its fragmentation behavior in a mass spectrometer. Understanding the fragmentation of each component is crucial to interpreting the full spectrum.

Experimental and Analytical Considerations

The fragmentation of a molecule is highly dependent on the ionization technique employed. The two most common techniques for small molecule analysis are Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize the molecule, often leading to extensive fragmentation. The resulting spectrum is rich in fragment ions, providing a detailed structural fingerprint.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with less in-source fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation, often through collision-induced dissociation (CID).

This guide will consider fragmentation pathways relevant to both techniques, as they provide complementary structural information.

Predicted Fragmentation Pathways

The overall fragmentation of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril can be conceptualized as the sum of the fragmentation of its two main components: the epoxypropoxy side chain and the dihydrocarbostyril core.

Fragmentation of the Epoxypropoxy Side Chain

The glycidyl ether side chain is prone to several characteristic cleavage reactions.

  • Alpha-Cleavage: The C-C bond adjacent to the ether oxygen is a common point of cleavage. This can lead to the formation of a stabilized oxonium ion.

  • Epoxide Ring Opening and Cleavage: The strained epoxide ring can open, followed by cleavage. This can result in the loss of small neutral molecules.

  • Cleavage of the Ether Bond: The bond between the aromatic ring and the propoxy side chain can also cleave.

The following diagram illustrates the primary predicted fragmentation pathways originating from the epoxypropoxy side chain.

Epoxypropoxy Fragmentation M+ (m/z 219) M+ (m/z 219) Fragment A (m/z 162) Fragment A (m/z 162) M+ (m/z 219)->Fragment A (m/z 162) Loss of C3H5O Fragment B (m/z 57) Fragment B (m/z 57) M+ (m/z 219)->Fragment B (m/z 57) Formation of C3H5O+ Fragment C (m/z 176) Fragment C (m/z 176) M+ (m/z 219)->Fragment C (m/z 176) Loss of C2H3O Fragment D (m/z 43) Fragment D (m/z 43) Fragment C (m/z 176)->Fragment D (m/z 43) Formation of C2H3O+ Dihydrocarbostyril Fragmentation Fragment A (m/z 162) Fragment A (m/z 162) Fragment E (m/z 134) Fragment E (m/z 134) Fragment A (m/z 162)->Fragment E (m/z 134) Loss of CO Fragment F (m/z 106) Fragment F (m/z 106) Fragment E (m/z 134)->Fragment F (m/z 106) Further fragmentation

Caption: Predicted fragmentation of the dihydrocarbostyril core.

Consolidated Predicted Fragmentation Pattern and Data

By combining the fragmentation pathways of the two moieties, a comprehensive predicted fragmentation pattern for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril can be constructed. The following table summarizes the key predicted fragment ions, their proposed structures, and the rationale for their formation.

Fragment Ion (m/z)Proposed Structure/FormulaPredicted Fragmentation Pathway
219[C₁₂H₁₃NO₃]⁺•Molecular Ion (M⁺•) or [M+H]⁺
162[C₉H₈NO₂]⁺Cleavage of the ether bond with loss of the C₃H₅O (glycidyl) radical.
134[C₈H₈NO]⁺Loss of CO (28 Da) from the m/z 162 fragment. This is a characteristic fragmentation of the carbostyril ring system.[2][3]
57[C₃H₅O]⁺Formation of the glycidyl cation.
43[C₂H₃O]⁺Alpha-cleavage of the epoxypropoxy side chain.

The overall predicted fragmentation scheme is illustrated below.

Overall Fragmentation cluster_sidechain Side Chain Fragmentation cluster_core Core Fragmentation M+ (m/z 219) M+ (m/z 219) Fragment B (m/z 57) Fragment B (m/z 57) M+ (m/z 219)->Fragment B (m/z 57) Glycidyl cation Fragment D (m/z 43) Fragment D (m/z 43) M+ (m/z 219)->Fragment D (m/z 43) Alpha-cleavage Fragment A (m/z 162) Fragment A (m/z 162) M+ (m/z 219)->Fragment A (m/z 162) Loss of C3H5O radical Fragment E (m/z 134) Fragment E (m/z 134) Fragment A (m/z 162)->Fragment E (m/z 134) Loss of CO

Caption: Consolidated predicted fragmentation pathways for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

Comparative Analysis with Structurally Related Compounds

The predicted fragmentation pattern can be compared with the known fragmentation of structurally similar drugs.

  • Carteolol: As 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a direct precursor to Carteolol, their fragmentation patterns, particularly of the dihydrocarbostyril core, are expected to be similar. In the analysis of Carteolol impurities, LC-MS/MS is a key technique for structural elucidation, indicating that the core structure provides characteristic fragments.[1]

  • Carvedilol: Carvedilol contains a glycidyl ether linkage to a secondary amine and a carbazole aromatic system. Studies on its degradation products show that fragmentation often occurs at the ether linkage and the side chain.[4][5][6][7][8] This supports the prediction of similar cleavages in 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

Methodologies for Experimental Verification

To experimentally verify the predicted fragmentation patterns, the following workflow is recommended:

Sample Preparation and Introduction
  • Dissolve a standard of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation from any potential impurities.

Mass Spectrometry Analysis
  • Full Scan Analysis: Acquire a full scan mass spectrum to confirm the molecular weight of the compound (m/z 219 for the molecular ion or m/z 220 for the protonated molecule).

  • Tandem MS (MS/MS) Analysis: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) at varying collision energies. This will generate a series of product ions.

The following diagram outlines the experimental workflow.

Experimental Workflow Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation Mass Spectrometer Mass Spectrometer LC Separation->Mass Spectrometer Full Scan MS Full Scan MS Mass Spectrometer->Full Scan MS Tandem MS (MS/MS) Tandem MS (MS/MS) Mass Spectrometer->Tandem MS (MS/MS) Data Analysis Data Analysis Full Scan MS->Data Analysis Tandem MS (MS/MS)->Data Analysis

Caption: Recommended workflow for experimental verification.

Conclusion

This guide provides a detailed, theoretically grounded prediction of the mass spectrometry fragmentation pattern of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. By understanding the characteristic cleavages of the epoxypropoxy side chain and the dihydrocarbostyril core, researchers can more confidently identify this compound and its related impurities in complex mixtures. The proposed fragmentation pathways, summarized in the tables and diagrams, serve as a valuable reference for method development and structural elucidation in pharmaceutical analysis. Experimental verification using the outlined workflow is recommended to confirm these predictions and build a comprehensive analytical profile for this important synthetic intermediate.

References

  • Gao, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

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  • RSC Publishing. (n.d.). LC–ESI–MS/MS study of carvedilol and its stress degradation products. Analytical Methods. [Link]

  • Herrera, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1400, 12-21. [Link]

  • Canadian Science Publishing. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]

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  • Gao, W., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Final product ion mass spectra with proposed fragmentations of a carvedilol...[Link]

  • Wróblewska, K., et al. (2024). Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens. Pharmaceuticals, 17(10), 1259. [Link]

  • SciSpace. (n.d.). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]

  • de Abreu, L. R., et al. (2005). Quantification of carvedilol in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to bioequivalence study. Journal of Chromatography B, 822(1-2), 240-246. [Link]

  • bio.tools. (n.d.). CFM-ID. [Link]

  • Djoumbou-Feunang, Y., et al. (2019). CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification. Metabolites, 9(9), 193. [Link]

  • Djoumbou-Feunang, Y., et al. (2019). CFM-ID 3.0: Significantly Improved ESI-MS/MS Prediction and Compound Identification. Metabolites, 9(4), 73. [Link]

  • Wishart Research Group. (2022). CFM-ID 4.0 – A Web Server for Accurate MS-based Metabolite identification. Nucleic Acids Research. [Link]

  • Schymanski, E. L., et al. (2017). Critical Assessment of Small Molecule Identification 2016: automated methods. Journal of Cheminformatics, 9(1), 22. [Link]

  • Semantic Scholar. (n.d.). Competitive fragmentation modeling of ESI-MS/MS spectra for putative metabolite identification. [Link]

  • Hilaris Publisher. (2016). Determination of Carteolol in Pure and Pharmaceutical Formulation by Spectrophotometric Method. [Link]

  • Wolf, S., et al. (2010). In silico fragmentation for computer assisted identification of metabolite mass spectra. BMC Bioinformatics, 11, 148. [Link]

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  • Shah, J., et al. (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers. Biomedical Chromatography, 27(8), 974-986. [Link]

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Validation

A Comparative Analysis of the Reactivity of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and Other Functionalized Epoxides: A Guide for Researchers

Authored by a Senior Application Scientist Introduction Epoxides are a cornerstone of modern synthetic chemistry, prized for their unique combination of stability and reactivity. The strained three-membered oxirane ring...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

Epoxides are a cornerstone of modern synthetic chemistry, prized for their unique combination of stability and reactivity. The strained three-membered oxirane ring makes them susceptible to nucleophilic attack, a characteristic that has been harnessed in a multitude of applications, from the synthesis of complex pharmaceuticals to the formulation of high-performance polymers.[1][2][3] In the realm of drug development, the epoxide moiety serves as a versatile synthetic handle for introducing diverse functionalities and building intricate molecular architectures.[4][5]

This guide provides a comparative analysis of the reactivity of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril, a key intermediate in the synthesis of various biologically active molecules, with other commonly employed functionalized epoxides. We will delve into the mechanistic principles governing epoxide ring-opening reactions, explore the structural and electronic factors that influence their reactivity, and present a standardized protocol for quantitatively assessing these differences. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to make informed decisions in the selection and application of functionalized epoxides.

Mechanistic Underpinnings of Epoxide Reactivity

The reactivity of epoxides is fundamentally dictated by the high degree of ring strain inherent in the three-membered ether ring.[1] This strain, a combination of angle and torsional strain, provides a strong thermodynamic driving force for ring-opening reactions.[1] These reactions can be initiated by a wide array of nucleophiles and can proceed under either acidic or basic/nucleophilic conditions, each favoring distinct regiochemical outcomes.

Base-Catalyzed/Nucleophilic Ring-Opening

Under basic or neutral conditions with a strong nucleophile, the ring-opening of an epoxide proceeds via a classic S(_N)2 mechanism. The nucleophile directly attacks one of the electrophilic carbons of the epoxide, leading to the concerted cleavage of the C-O bond. A key feature of this pathway is the preferential attack at the less sterically hindered carbon atom.[6][7][8] This regioselectivity is a critical consideration in synthetic design. For instance, the reaction of 1,2-epoxypropane with an alkoxide will predominantly yield the product resulting from attack at the primary carbon.[6][8]

Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, which significantly enhances the electrophilicity of the epoxide carbons and creates a better leaving group.[6] The subsequent nucleophilic attack is more complex and exhibits characteristics of both S(_N)1 and S(_N)2 pathways.[6]

  • For primary and secondary carbons: The reaction proceeds with S(_N)2-like character, with the nucleophile attacking the less substituted carbon.[6]

  • For tertiary carbons: The reaction has more S(_N)1 character. The C-O bond to the tertiary carbon is weakened, leading to a significant buildup of positive charge on this carbon. The nucleophile then attacks this more substituted, more electrophilic carbon.[6]

This shift in regioselectivity under acidic conditions provides a powerful tool for controlling the outcome of epoxide ring-opening reactions.

Structural and Electronic Effects on Epoxide Reactivity

The inherent reactivity of the epoxide ring can be significantly modulated by the nature of the substituents attached to it. These effects can be broadly categorized as electronic and steric.

  • Electronic Effects: Electron-withdrawing groups attached to the epoxide ring can increase the electrophilicity of the epoxide carbons, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.

  • Steric Effects: As discussed in the context of the S(_N)2 mechanism, bulky substituents can hinder the approach of a nucleophile, slowing down the reaction rate and directing the attack to a less sterically encumbered carbon.

Comparative Reactivity of Functionalized Epoxides

To provide a tangible comparison, we will consider the reactivity of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril in the context of other commonly used epoxides: a simple aliphatic epoxide (1,2-epoxybutane), an aromatic glycidyl ether (phenyl glycidyl ether), and a more sterically hindered diepoxide (bisphenol A diglycidyl ether).

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

The structure of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril features a glycidyl ether linkage to a dihydrocarbostyril core.[9][10] The dihydrocarbostyril moiety is a relatively bulky group, which may exert some steric influence on the approach of nucleophiles. Electronically, the ether oxygen adjacent to the aromatic ring can have a modest electron-donating effect through resonance. However, the primary determinant of its reactivity will be the accessibility of the terminal epoxide carbon, which is characteristic of glycidyl ethers. We can predict that under S(_N)2 conditions, nucleophilic attack will overwhelmingly favor the terminal, less substituted carbon of the epoxypropyl group.

Comparative Epoxides
EpoxideStructureKey Structural FeaturesPredicted Relative Reactivity (with amines/thiols)
1,2-Epoxybutane CH₃CH₂CH(O)CH₂Simple aliphatic epoxide with primary and secondary carbons.High, due to low steric hindrance at the terminal carbon.
Phenyl Glycidyl Ether C₆H₅OCH₂CH(O)CH₂Aromatic ether linkage. The phenoxy group is electron-withdrawing, potentially increasing the electrophilicity of the epoxide carbons.Very high, enhanced by the electron-withdrawing nature of the phenoxy group.
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril C₁₂H₁₃NO₃Bulky dihydrocarbostyril substituent. Glycidyl ether structure.[9]High, similar to other glycidyl ethers, with a slight potential for steric hindrance from the bulky substituent.
Bisphenol A Diglycidyl Ether (DGEBA) (CH₃)₂C(C₆H₄OCH₂CH(O)CH₂)₂A larger molecule with two epoxide groups. The core structure is bulky.Moderate, the overall molecule is larger, which can affect diffusion and steric accessibility compared to smaller monofunctional epoxides.

This table provides a qualitative prediction of relative reactivity based on established principles of organic chemistry. Experimental verification is necessary for quantitative comparison.

Experimental Protocol: Kinetic Analysis of Epoxide Ring-Opening by ¹H NMR Spectroscopy

To quantitatively compare the reactivity of different epoxides, a kinetic study monitoring the progress of the reaction over time is essential. ¹H NMR spectroscopy is a powerful non-invasive technique for this purpose.[11] The following protocol outlines a general procedure for a pseudo-first-order kinetic analysis of the reaction between an epoxide and an amine nucleophile.

Objective

To determine the pseudo-first-order rate constant (k') for the reaction of an epoxide with an amine nucleophile.

Materials
  • Epoxide of interest (e.g., 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril)

  • Amine nucleophile (e.g., benzylamine, in large excess)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Volumetric flasks and pipettes

  • Constant temperature NMR probe

Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the epoxide of interest at a known concentration (e.g., 0.1 M) in the deuterated solvent containing the internal standard.

    • Prepare a stock solution of the amine nucleophile at a significantly higher concentration (e.g., 1.0 M) in the same deuterated solvent. This ensures pseudo-first-order conditions.

  • NMR Spectrometer Setup:

    • Set the NMR spectrometer to the desired reaction temperature and allow it to equilibrate.

  • Initiation of the Reaction and Data Acquisition:

    • In a clean, dry NMR tube, add a precise volume of the epoxide stock solution.

    • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic signals of the epoxide protons and the internal standard.

    • To initiate the reaction, add a precise volume of the amine nucleophile stock solution to the NMR tube. Mix quickly and thoroughly, and immediately place the tube in the NMR spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to one of the epoxide's protons and the signal of the internal standard.

    • Calculate the concentration of the epoxide at each time point by comparing the integral of the epoxide signal to the integral of the internal standard.

    • Plot the natural logarithm of the epoxide concentration (ln[Epoxide]) versus time.

    • The data should yield a straight line, and the pseudo-first-order rate constant (k') is the negative of the slope of this line.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis A Prepare Epoxide Stock Solution (with internal standard) C Acquire t=0 Spectrum (Epoxide + Standard) A->C B Prepare Amine Stock Solution (in large excess) D Initiate Reaction: Add Amine Solution B->D C->D E Acquire Time-Course Spectra D->E F Integrate Signals (Epoxide vs. Standard) E->F G Calculate [Epoxide] vs. Time F->G H Plot ln[Epoxide] vs. Time G->H I Determine Rate Constant (k') from Slope H->I

Caption: Workflow for kinetic analysis of epoxide reactivity using NMR.

Conclusion

The reactivity of 5-(2,3-epoxypropoxy)-3,4-dihydrocarbostyril is primarily governed by the principles of glycidyl ether chemistry, with nucleophilic attack favoring the terminal, less sterically hindered carbon of the epoxypropyl group. While its bulky dihydrocarbostyril substituent may introduce some steric effects, its overall reactivity is expected to be comparable to other functionalized glycidyl ethers. The choice of reaction conditions—acidic versus basic—will be a critical determinant of the regiochemical outcome of ring-opening reactions.

For researchers and drug development professionals, a quantitative understanding of the reactivity of this and other epoxides is paramount for optimizing reaction conditions, controlling product formation, and ultimately, designing efficient and robust synthetic routes. The experimental protocol provided in this guide offers a reliable framework for obtaining such quantitative data, enabling a more informed and strategic approach to the use of these versatile chemical building blocks.

References

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Comparative

validation of a quantitative analytical method for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

High-Sensitivity Quantification of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril: A Comparative Validation Guide for Genotoxic Impurity Analysis Introduction: The Analytical Challenge of Epoxide Intermediates As a Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

High-Sensitivity Quantification of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril: A Comparative Validation Guide for Genotoxic Impurity Analysis

Introduction: The Analytical Challenge of Epoxide Intermediates

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly reactive, low-level process impurities. One such critical analyte is 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7), officially recognized as Carteolol EP Impurity C[1]. This compound is a key intermediate in the synthesis of carbostyril-derived beta-blockers and atypical antipsychotics.

Mechanistically, the presence of the oxirane (epoxide) ring classifies this compound as a direct-acting alkylating agent. Epoxides undergo nucleophilic attack by DNA bases (e.g., the N7 position of guanine), leading to covalent adduct formation and subsequent genetic mutations. Consequently, regulatory bodies mandate its control as a Potentially Mutagenic Impurity (PMI) under the[2]. To meet the Threshold of Toxicological Concern (TTC), the analytical method must reliably quantify this impurity at parts-per-million (ppm) levels relative to the Active Pharmaceutical Ingredient (API).

Platform Comparison: Selecting the Optimal Analytical Modality

When developing a method for an epoxide impurity, the choice of analytical platform dictates the success of the validation. Here is an objective comparison of the three primary modalities:

  • HPLC-UV (Conventional) : While standard HPLC-UV is the workhorse for bulk process-related impurities (typically controlled at 0.10% or 1000 ppm)[3], it lacks the molar absorptivity and sensitivity required to reach the 1-10 ppm limits demanded for PMIs.

  • GC-MS (Alternative) : Gas chromatography offers excellent baseline sensitivity. However, epoxides are notoriously thermally labile. At injection port temperatures exceeding 200°C, the strained oxirane ring undergoes thermal degradation or rearrangement (e.g., to ketones or aldehydes). This causality leads to poor recovery, non-linear responses, and artifact formation, rendering GC-MS unreliable for quantitative epoxide analysis.

  • LC-MS/MS (The Gold Standard) : Liquid Chromatography-Tandem Mass Spectrometry is the definitive solution. By utilizing Electrospray Ionization (ESI), a "soft" ionization technique, the epoxide ring remains intact. Multiple Reaction Monitoring (MRM) provides absolute structural specificity, filtering out the massive API matrix background.

Table 1: Comparative Performance Matrix for Epoxide Quantification
Analytical PlatformIonization / DetectionThermal Degradation RiskTypical LOQ (Relative to API)Suitability for ICH M7 Limits
HPLC-UV UV AbsorbanceNone~500 ppm❌ Unsuitable (Lacks Sensitivity)
GC-MS Electron Impact (EI)High (Ring opening in inlet)~50 ppm❌ Unsuitable (Poor Recovery)
LC-MS/MS Electrospray (ESI+)None (Soft Ionization)< 1 ppm Optimal (High Specificity)

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure a self-validating system, the protocol must address the primary challenge of LC-MS/MS: ion suppression from the API matrix. A simple "dilute-and-shoot" approach will saturate the detector and suppress the epoxide signal.

Step 1: Targeted Sample Preparation

  • Objective : Partition the non-polar epoxide away from the highly polar API salt (e.g., Carteolol HCl).

  • Procedure : Dissolve 100 mg of the API in 1.0 mL of LC-MS grade water. Add 2.0 mL of Methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes. Extract the upper organic layer, evaporate to dryness under gentle nitrogen flow, and reconstitute in 1.0 mL of Initial Mobile Phase.

  • Causality : MTBE selectively extracts the uncharged epoxide while leaving the protonated API salt in the aqueous layer, effectively eliminating matrix-induced ion suppression.

Step 2: UHPLC Separation

  • Column : C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B : Acetonitrile.

  • Gradient : 10% B to 90% B over 5 minutes.

  • Causality : The ammonium formate buffer acts as a vital proton donor in the ESI source, significantly enhancing the [M+H]+ ion yield for the epoxide compared to neat water or formic acid alone.

Step 3: MS/MS Detection (MRM Mode)

  • Ionization : ESI Positive Mode.

  • Precursor Ion : m/z 220.1 (Protonated 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril).

  • Product Ion : m/z 146.1 (Quantifier) and m/z 118.1 (Qualifier).

  • Causality : The transition to m/z 146.1 represents the cleavage of the epoxide-containing side chain, leaving the highly stable carbostyril core. Monitoring this specific transition ensures zero cross-talk from other potential process impurities.

ICH Q2(R2) Validation Framework and Experimental Data

Every protocol described must be validated against the [4]. For a quantitative impurity method, we must demonstrate rigorous Specificity, Linearity, Accuracy (Recovery), and Precision at the Limit of Quantitation (LOQ).

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeBlank matrix shows 0% interferencePass
Linearity (R²) ≥ 0.990 (from LOQ to 150% of limit)0.9994 (0.5 ppm to 15 ppm)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.2 ppm (S/N = 25)Pass
Accuracy (Recovery) 80% - 120% at target concentration98.5% ± 2.1% (at 10 ppm spike)Pass
Method Precision (%RSD) ≤ 10.0% for 6 replicates at 100%3.4%Pass

Process Workflow Visualization

The following diagram illustrates the logical causality of the validated workflow, demonstrating how targeted sample preparation and soft ionization directly enable regulatory compliance.

Epoxide_Validation_Logic API API Matrix (Carteolol HCl) Prep Targeted Extraction (Isolate Epoxide) API->Prep Removes API Ion Suppression LC UHPLC Separation (C18, Ammonium Formate) Prep->LC Injects Purified Extract MS Tandem Mass Spec (ESI+, MRM: 220->146) LC->MS Soft Ionization (Preserves Ring) Valid ICH Q2(R2) Validation (Accuracy, Precision, LOQ) MS->Valid Quantifies at Trace Levels Output ICH M7 Compliance (TTC Limit Verified) Valid->Output Confirms Method Suitability

Logical workflow for the LC-MS/MS quantification and validation of epoxide genotoxic impurities.

References

  • PubChem. "5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | CID 12899423". National Institutes of Health (NIH). URL: [Link]

  • European Medicines Agency (EMA). "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals". URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures". URL: [Link]

Sources

Validation

Purity Assessment of Synthesized 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril: A Comparative Guide to Thermal and Chromatographic Techniques

Introduction and Chemical Context The compound 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7), also designated as Carteolol EP Impurity C, is a critical off-white solid intermediate used in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The compound 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7), also designated as Carteolol EP Impurity C, is a critical off-white solid intermediate used in the synthesis of the β -adrenergic blocker carteolol[1][2]. Because unreacted epoxides are highly reactive and frequently classified as potential genotoxic impurities (PGIs), rigorous purity assessment of this intermediate is non-negotiable for downstream pharmaceutical safety and yield optimization.

As a Senior Application Scientist, I approach purity not as a single metric, but as a multi-dimensional profile. This guide objectively compares Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) against traditional chromatographic alternatives, providing field-proven, self-validating methodologies for accurate purity determination.

Mechanistic Foundations of Thermal Analysis

To accurately assess purity, we must understand the thermodynamic causality behind the instruments:

  • DSC (Differential Scanning Calorimetry): DSC purity analysis is rooted in the thermodynamic phase diagrams of eutectic systems[3]. It relies on the van't Hoff law of melting point depression [4]. When an impurity dissolves in the melt of the main component, it disrupts the crystalline lattice, causing the melting point ( Tm​ ) to lower and the melting endotherm to broaden. By linearizing the partial area of the melting peak (Temperature vs. 1/Fraction Melted), DSC calculates the absolute mole fraction of eutectic impurities without requiring reference standards[3].

  • TGA (Thermogravimetric Analysis): TGA measures mass loss as a function of temperature[5]. In the context of synthesized epoxides, TGA is critical for quantifying residual synthesis solvents (e.g., dichloromethane, methanol) and determining the onset of thermal degradation ( Td​ ).

Principles Thermal Thermal Analysis DSC DSC Melting Point Depression Thermal->DSC TGA TGA Mass Loss Dynamics Thermal->TGA Chromatography Chromatography HPLC HPLC Partition Coefficient Chromatography->HPLC Global Global Purity (Eutectic Impurities) DSC->Global Volatiles Volatiles & Solvents (Mass Loss) TGA->Volatiles Specific Specific Impurity Quantification HPLC->Specific

Figure 1: Logical mapping of analytical techniques to specific purity parameters.

Comparative Analysis: Thermal vs. Chromatographic Methods

While DSC provides a rapid "global" assessment of purity, it cannot detect solid-solution impurities, amorphous impurities, or impurities that decompose upon melting[3]. Therefore, it must be compared and paired with orthogonal techniques like HPLC and Quantitative NMR (qNMR)[6].

Quantitative Comparison of Purity Assessment Techniques
ParameterDSCTGAHPLC (UV/Vis)qNMR
Core Principle van't Hoff melting point depressionMass loss vs. TemperatureDifferential phase partitioningNuclear resonance frequency
Primary Output Absolute mole % purityVolatiles, residual solvents %Area % (relative purity)Absolute mass % purity
Reference Standard Not required Not required Required for accurate quantitationInternal standard required
Sample Size 1.5 – 3.0 mg5.0 – 10.0 mg~1.0 mg (dissolved)5.0 – 20.0 mg
Analysis Time ~30 - 60 minutes~45 minutes~15 - 45 minutes~10 - 20 minutes
Key Strength Fast, detects all eutectic impurities globallyIdentifies solvates and degradation onsetHigh specificity, trace detection capabilityStructural confirmation, no UV response bias
Key Limitation Fails if sample decomposes at Tm​ Misses non-volatile impuritiesAssumes uniform UV response factorsLower sensitivity (LOD ~0.1%); high cost

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Every step includes a causality check to ensure data integrity.

Protocol 1: Thermogravimetric Analysis (TGA)

Causality Rationale: TGA must precede DSC. Epoxides can be thermally unstable. If 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril degrades during its melting transition, the mass loss alters the chemical composition dynamically. This distorts the endotherm and completely invalidates the van't Hoff thermodynamic assumptions[3].

  • Step 1: System Validation. Calibrate the microbalance using certified class-1 weights. Verify temperature accuracy using the Curie point of a nickel standard. Validation Check: Weight drift must be <10 µg over the experimental timeframe.

  • Step 2: Sample Preparation. Tare a clean platinum crucible. Load 5.0–10.0 mg of the off-white solid intermediate.

  • Step 3: Method Execution. Equilibrate at 25°C. Heat at 10°C/min to 400°C. Maintain a dry nitrogen purge (50 mL/min) across the sample to prevent oxidative degradation.

  • Step 4: Data Interpretation. Analyze the thermogram for mass loss steps. Loss below 100°C indicates surface moisture; loss between 100°C–200°C indicates trapped synthesis solvents. Identify the degradation onset temperature ( Td​ ). If Td​ overlaps with the expected Tm​ , halt thermal purity assessment and default to HPLC.

Protocol 2: Differential Scanning Calorimetry (DSC)

Causality Rationale: DSC purity requires the sample to maintain thermal equilibrium. Fast heating causes thermal gradients within the sample, artificially broadening the peak and falsely lowering the calculated purity. Furthermore, uncorrected thermal lag limits accuracy.

  • Step 1: System Validation. Perform temperature and cell constant calibration using a high-purity Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g). Validation Check: Ensure Advanced Tzero technology (or equivalent thermal lag correction) is active. This uses a four-term heat flow equation to correct thermal resistance, ensuring the vertical leading edge of the melting peak is accurately captured.

  • Step 2: Sample Preparation. Weigh exactly 1.5–3.0 mg of the sample into an aluminum hermetic pan. Seal tightly to suppress the volatilization of any trace solvents during heating.

  • Step 3: Method Execution. Heat the sample from 50°C below the expected Tm​ to 20°C above Tm​ at a strictly controlled, slow rate of 0.5°C/min to 2.0°C/min.

  • Step 4: Data Interpretation. Integrate the melting endotherm. Apply the van't Hoff plot (Temperature vs. 1/Fraction Melted). The software will linearize the curve to calculate the absolute mole fraction of impurities. A purity of 98% is required for the mathematical model to remain valid[3].

Workflow Start Synthesized Batch 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril TGA TGA Analysis (Volatiles & Degradation) Start->TGA Decision Stable at Melting Point? TGA->Decision DSC DSC Analysis (Absolute Purity via van't Hoff) Decision->DSC Yes (No Mass Loss) HPLC HPLC / LC-MS (Impurity Profiling) Decision->HPLC No (Decomposes) DSC->HPLC Identify Eutectic Impurities qNMR qNMR (Orthogonal Validation) HPLC->qNMR Structural Confirmation

Figure 2: Decision tree for thermal and chromatographic purity assessment workflows.

Conclusion

For the purity assessment of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, relying on a single technique is a critical vulnerability. DSC provides a highly accurate, standard-free determination of global eutectic purity, provided the compound is >98% pure and thermally stable. TGA acts as the mandatory gatekeeper, ensuring thermal stability and quantifying volatiles. However, because DSC cannot identify specific chemical structures or detect non-eutectic impurities, it serves as the ultimate complement—not a replacement—to chromatographic methods like HPLC[3][6].

References

  • Title : 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril - ChemicalBook | Source : chemicalbook.com | URL : 1

  • Title : 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | C12H13NO3 | CID 12899423 - PubChem | Source : nih.gov | URL : 2

  • Title : The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards | Source : researchgate.net | URL :3

  • Title : Purity Determination and DSC Tzero Technology | Source : tainstruments.com | URL :

  • Title : DSC purity - Mettler Toledo | Source : mt.com | URL :4

  • Title : DSC vs TGA: A Simple Comparison Guide | Source : resolvemass.ca | URL : 5

  • Title : Purity Assessment of 3-(3-Methylphenyl)propionaldehyde: A Comparative Guide to DSC and Chromatographic Methods | Source : benchchem.com | URL : 6

Sources

Comparative

Structural Characterization of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril: A Comparative Analytical Guide

Target Audience: Analytical Chemists, Process Researchers, and API Development Scientists. Executive Summary & Rationale 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7), also known as Carteolol EP Impurity...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Researchers, and API Development Scientists.

Executive Summary & Rationale

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS: 51781-14-7), also known as Carteolol EP Impurity C, is a critical epoxide intermediate used in the synthesis of the β-adrenergic blocker Carteolol[1][2]. The structural integrity of this oxirane derivative dictates the enantiomeric purity and yield of the final Active Pharmaceutical Ingredient (API).

Because epoxides are highly strained, electrophilic three-membered rings, they are uniquely susceptible to premature ring-opening (hydrolysis to diols) or polymerization during storage and synthesis. As a Senior Application Scientist, I have designed this guide to objectively compare the analytical platforms used to characterize this intermediate. This document establishes a self-validating, orthogonal analytical framework to ensure batch-to-batch consistency, regulatory compliance, and process stability[3].

Comparative Analysis of Characterization Platforms

No single analytical technique provides a complete structural picture of highly reactive intermediates. We must compare and integrate orthogonal methods to differentiate the intact epoxide from its degradation products (e.g., halohydrins or diols).

Table 1: Performance Comparison of Analytical Techniques
Analytical PlatformPrimary UtilitySensitivitySpecificity for Oxirane RingLimitations
High-Resolution NMR (1H/13C) Regiochemistry, 3D connectivityModerate (LOD ~0.1%)High (Distinct multiplet shifts at 2.7–3.4 ppm)Requires anhydrous deuterated solvents to prevent solvolysis.
LC-ESI-MS/MS Trace impurity profiling, MW confirmationVery High (LOD <0.01%)Low (Cannot easily distinguish isobaric isomers)Source-induced fragmentation can mimic ring-opening.
FT-IR (ATR) Rapid QA/QC, functional group mappingLow (LOD ~1-5%)Moderate (Oxirane C-O stretch at ~1250 cm⁻¹)Overlapping bands in the fingerprint region.

Causality Insight: While LC-MS provides superior sensitivity for detecting trace diol degradants, it lacks the spatial resolution to confirm the intact oxirane ring. Therefore, NMR remains the gold standard for primary structural elucidation , while LC-MS serves as a complementary tool for purity profiling.

Reaction Pathway & Degradation Kinetics

Understanding the synthesis and degradation pathways is essential for developing robust analytical methods. The epoxide is synthesized via the alkylation of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin. If exposed to moisture or acidic conditions, the strained ring hydrolyzes into a diol degradant.

Pathway A 5-Hydroxy-3,4- dihydrocarbostyril C 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril (Target) A->C Base B Epichlorohydrin B->C E Carteolol API C->E Amination F Diol Degradant (Hydrolysis) C->F H2O / Acid D tert-Butylamine D->E

Figure 1: Synthesis pathway of Carteolol highlighting the epoxide intermediate and degradation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to ensure data integrity.

Protocol A: High-Resolution 1H and 13C NMR Spectroscopy

Objective: Confirm the intact oxirane ring and the carbostyril core. Molecular Formula: C₁₂H₁₃NO₃ (MW: 219.24 g/mol )[2].

  • Sample Preparation (Critical Step):

    • Action: Dissolve 15 mg of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril in 0.6 mL of anhydrous CDCl₃ (stored over molecular sieves).

    • Causality: Epoxides are highly sensitive to protic acids. Using standard CDCl₃ (which often contains trace DCl and D₂O) will catalyze the ring-opening of the epoxide into a diol during acquisition. Anhydrous conditions ensure the spectrum reflects the true state of the intermediate.

  • Instrument Calibration: Tune the NMR probe to 400 MHz (or higher) and lock the signal to the deuterium resonance of CDCl₃ (7.26 ppm).

  • Acquisition: Acquire 1H spectra with 16 scans and a relaxation delay (d1) of 2 seconds. Acquire 13C spectra with 1024 scans.

  • Data Validation: The integration of the oxirane protons must exactly match the aromatic protons (1:1 ratio). Any broad signals >4.5 ppm (indicative of -OH groups) immediately flag hydrolysis degradation.

Table 2: Expected ¹H-NMR Chemical Shifts (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Rationale
8.50Broad Singlet1H-NH (Lactam)Highly deshielded due to adjacent carbonyl.
7.10 - 6.60Multiplets3HAromatic (H-6,7,8)Carbostyril core protons.
4.25 & 3.95Doublet of Doublets2H-O-CH₂-Diastereotopic protons adjacent to the chiral epoxide center.
3.35Multiplet1H-CH- (Oxirane)Deshielded by oxygen, characteristic epoxide methine.
2.95 & 2.55Multiplets4H-CH₂-CH₂-Aliphatic protons of the 3,4-dihydro ring.
2.85 & 2.75Multiplets2H-CH₂ (Oxirane)Non-equivalent terminal epoxide protons.
Protocol B: LC-ESI-MS/MS Trace Profiling

Objective: Identify trace unreacted starting materials and degradation products[3].

  • Mobile Phase Selection:

    • Action: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The basic secondary amine in the carbostyril ring acts as an excellent proton acceptor. Formic acid facilitates positive electrospray ionization (ESI+), driving the formation of the [M+H]⁺ ion at m/z 220.1.

  • Column Chemistry: Deploy a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The hydrophobic nature of the carbostyril core ensures adequate retention, allowing the more polar diol degradant (if present) to elute earlier, preventing ion suppression.

  • Mass Spectrometry: Set the quadrupole to isolate m/z 220.1. Apply a collision energy of 15-20 eV.

  • Validation: The primary MS/MS fragmentation pathway should yield a loss of the epoxide moiety, generating a stable carbostyril fragment at m/z 164.1.

Orthogonal Data Integration Workflow

To achieve absolute certainty, the data from individual analytical platforms must be integrated into a cohesive validation loop. If the FT-IR shows an unexpected -OH stretch, the LC-MS must be queried for an [M+H]⁺ at m/z 238.1 (indicating the addition of H₂O), and the NMR must be checked for the loss of the 2.75 ppm oxirane signals.

Workflow S1 Sample Prep (Anhydrous CDCl3) S2 1H & 13C NMR (Regiochemistry) S1->S2 S3 LC-ESI-MS/MS (Trace Profiling) S1->S3 S4 FT-IR (ATR) (Functional Groups) S1->S4 S5 Orthogonal Data Integration S2->S5 S3->S5 S4->S5

Figure 2: Orthogonal analytical workflow for self-validating structural characterization.

Conclusion

The structural characterization of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril requires a rigorous, multi-platform approach. While LC-MS offers unparalleled sensitivity for monitoring the purity profile of this Carteolol intermediate, high-resolution NMR remains the definitive tool for confirming the spatial integrity of the highly reactive oxirane ring. By strictly controlling sample preparation environments (e.g., utilizing anhydrous solvents) and correlating fragmentation patterns with spectral shifts, analytical scientists can guarantee the fidelity of this crucial pharmaceutical building block.

References

  • ChemicalBook. "5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril - Usage And Synthesis." ChemicalBook.
  • PubChem. "5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | C12H13NO3 | CID 12899423." National Center for Biotechnology Information.
  • SynThink Research Chemicals. "N-Nitroso Carteolol - Reference Standard Characterization." SynThink Chemicals.

Sources

Validation

comparative study of different synthetic routes to 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Executive Summary 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7) is a critical intermediate in the synthesis of Carteolol hydrochloride, a potent non-selective beta-adrenergic receptor blocker widely utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7) is a critical intermediate in the synthesis of Carteolol hydrochloride, a potent non-selective beta-adrenergic receptor blocker widely utilized in ophthalmic formulations for the treatment of glaucoma and ocular hypertension[1],[2]. The structural integrity of the final Active Pharmaceutical Ingredient (API) relies heavily on the precise etherification of 5-hydroxy-3,4-dihydrocarbostyril (also known as 5-hydroxy-3,4-dihydro-2(1H)-quinolone) with an epihalohydrin[3].

This technical guide critically compares three distinct synthetic routes for this intermediate, evaluating their mechanistic causality, yield efficiency, and scalability to assist researchers and process chemists in route selection.

Mechanistic Causality & Pathway Overview

The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is fundamentally a base-catalyzed O-alkylation followed by an intramolecular cyclization.

The reaction proceeds via a self-validating two-step sequence:

  • Deprotonation : A base removes the proton from the phenolic hydroxyl group of 5-hydroxy-3,4-dihydrocarbostyril, generating a highly nucleophilic phenoxide anion[3].

  • Nucleophilic Substitution ( SN​2 ) & Cyclization : The phenoxide anion attacks the less sterically hindered terminal carbon of epichlorohydrin. The resulting chlorohydrin intermediate rapidly undergoes an intramolecular ring closure (eliminating a chloride ion) to form the target epoxide[4].

Mechanism N1 5-Hydroxy-3,4- dihydrocarbostyril N2 Phenoxide Anion (Active Nucleophile) N1->N2 Base (-H+) N3 Chlorohydrin Intermediate N2->N3 Epichlorohydrin (SN2 Attack) N4 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril N3->N4 Intramolecular Cyclization (-HCl)

Caption: Mechanistic pathway for 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril synthesis.

Comparative Analysis of Synthetic Routes

Route A: Aqueous Base-Catalyzed Alkylation (NaOH/Water)

This route utilizes a dilute aqueous sodium hydroxide solution as both the base and the primary reaction medium[3].

  • Causality : Water acts as an excellent heat sink and solvates the phenoxide effectively. Maintaining a relatively low temperature (50–55 °C) is critical here; it provides enough kinetic energy for the SN​2 attack while preventing the rapid, base-catalyzed hydrolysis of epichlorohydrin into glycerol derivatives[3].

  • Advantage : Environmentally benign, avoids flammable organic solvents in the primary step, and yields a highly pure product upon simple extraction[3].

Route B: Methanolic Base-Catalyzed Alkylation (NaOMe/Methanol)

This method employs sodium metal dissolved in anhydrous methanol to form sodium methoxide, followed by reaction with epichlorohydrin[4].

  • Causality : Sodium methoxide is a non-aqueous base that ensures complete deprotonation of the phenol without introducing water, thereby eliminating the risk of epichlorohydrin hydrolysis. The homogeneous methanolic solution enhances reaction kinetics[4].

  • Advantage : Faster reaction times and easy removal of solvent under reduced pressure[4].

Route C: Amine-Catalyzed Alkylation (Piperidine/Solvent-Free)

This route uses a catalytic amount of a secondary amine (piperidine) with excess epibromohydrin or epichlorohydrin at elevated temperatures (100 °C)[5].

  • Causality : Piperidine acts as a nucleophilic catalyst, opening the epoxide to form a reactive quaternary intermediate, which is subsequently displaced by the phenol[5].

  • Advantage : Solvent-free conditions maximize reactor volume efficiency[5].

Quantitative Performance Matrix

The following table summarizes the quantitative data and operational parameters for the three synthetic routes, providing a clear comparison for process scale-up.

ParameterRoute A (Aqueous NaOH)Route B (Methanolic NaOMe)Route C (Piperidine Catalyzed)
Base/Catalyst 0.4 mol/L NaOH (aq)[3]NaOMe (in Methanol)[4]Piperidine (Catalytic)[5]
Temperature 50–55 °C[3]55–60 °C[4]100 °C[5]
Reaction Time 4–6 hours[3]4 hours[4]4 hours[5]
Epichlorohydrin Eq. 3.0 eq[3]2.5–3.0 eq[4]Excess / Solvent[5]
Typical Yield 62.2%[3]~40–60%~45%
Impurity Profile Low (Minor hydrolysis)Moderate (Methoxy-propanol)High (Thermal polymers)
Scalability Excellent (Industrial standard)Good (Requires anhydrous handling)Poor (Exothermic risk at scale)

Validated Experimental Protocols

Protocol 1: Aqueous Base-Catalyzed Alkylation (Route A)

This protocol represents the most scalable and robust method for API intermediate synthesis, relying on phase separation for self-validation[3].

Materials : 5-hydroxy-3,4-dihydro-2(1H)-quinolone (2.45 g, 0.015 mol), 0.4 mol/L NaOH (40 mL), Epichlorohydrin (4.14 g, 0.045 mol), Ethyl Acetate (30 mL), Acetone[3].

  • Deprotonation : Dissolve 2.45 g of 5-hydroxy-3,4-dihydrocarbostyril in 40 mL of 0.4 M NaOH. Stir for 10 minutes at room temperature[3].

    • Causality: The 0.4 M concentration is specifically chosen to ensure complete deprotonation of the phenol (pKa ~10) while minimizing excess hydroxide that could prematurely hydrolyze the epichlorohydrin[3].

  • Alkylation : Add 4.14 g (3.0 equivalents) of epichlorohydrin. Heat the mixture to 50–55 °C and stir for approximately 6 hours[3].

    • Causality: A 3-fold excess of epichlorohydrin drives the equilibrium forward and compensates for any minor aqueous hydrolysis[3].

    • Validation Checkpoint: Monitor via TLC. The formation of a large amount of white flocculant physically validates the precipitation of the hydrophobic epoxide product[3].

  • Phase Separation : Cool the mixture to room temperature. Add 30 mL of ethyl acetate and transfer to a separatory funnel. Drain the lower aqueous layer[3].

    • Causality: Ethyl acetate acts as a highly selective extraction solvent that partitions the organic epoxide away from unreacted salts and highly polar impurities[3].

  • Purification : Filter the organic layer, concentrate under reduced pressure, and recrystallize the crude filter cake using acetone[3].

    • Validation Checkpoint: The final product yields a white powdery solid (~2.04 g, 62.2% yield) with a sharp melting point of 172–173 °C, confirming high purity[3].

Workflow Step1 Dissolve 5-Hydroxy-3,4-dihydrocarbostyril in 0.4M NaOH (aq) Step2 Add Epichlorohydrin (3.0 eq excess) Step1->Step2 10 min stirring Step3 Stir at 50-55°C for 6 hours (Monitor by TLC) Step2->Step3 Controlled heating Step4 Cool to RT & Add Ethyl Acetate (Phase Separation) Step3->Step4 White floc formation Step5 Recrystallize from Acetone (Yield: ~62%) Step4->Step5 Organic layer processing

Caption: Step-by-step experimental workflow for the aqueous base-catalyzed synthesis.

Protocol 2: Methanolic Base-Catalyzed Alkylation (Route B)

This protocol is ideal for laboratory-scale synthesis where anhydrous conditions are preferred to strictly prevent epichlorohydrin hydrolysis[4].

Materials : 5-hydroxy-3,4-dihydrocarbostyril (1.53 g), Sodium metal (0.216 g), Anhydrous Methanol (30 mL), Epichlorohydrin (3.5 g)[4].

  • Alkoxide Formation : Carefully dissolve 0.216 g of sodium metal in 30 mL of anhydrous methanol to generate sodium methoxide in situ[4].

    • Causality: Generating NaOMe in situ ensures a completely anhydrous environment, maximizing the availability of intact epichlorohydrin[4].

  • Substrate Addition : Add 1.53 g of 5-hydroxy-3,4-dihydrocarbostyril to the methanolic solution and stir until fully dissolved[4].

  • Alkylation : Add 3.5 g of epichlorohydrin and stir the solution at 55–60 °C for 4 hours[4].

    • Causality: The homogeneous methanolic environment accelerates the reaction kinetics, reducing the required time to 4 hours compared to the heterogeneous aqueous route[4].

    • Validation Checkpoint: The precipitation of sodium chloride (NaCl) serves as a visual, self-validating indicator that the nucleophilic substitution and subsequent epoxide ring closure have successfully occurred[4].

  • Workup : Cool the solution to room temperature, filter off the precipitated NaCl, and concentrate the filtrate under reduced pressure to isolate the crude product[4].

References

  • High-Quality Carteolol Intermediate (CAS 30389-33-4) – Manufacturer & Custom Supplier. yikanghuagong.com. 1

  • 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. ChemicalBook. 2

  • CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes. Google Patents. 3

  • US4081447A - 5-[2-Hydroxy-3-(3,4-dimethoxy phenethylamino... USPTO via Googleapis.4

  • US3910924A - 3,4-Dihydrocarbostyril derivatives and a process for preparing the same. Google Patents. 5

Sources

Validation

thermal stability comparison of polymers derived from 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and other epoxy monomers

An in-depth technical analysis comparing the thermal stability of epoxy networks modified with 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril against industry-standard epoxy monomers. Introduction & Rationale In the develop...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the thermal stability of epoxy networks modified with 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril against industry-standard epoxy monomers.

Introduction & Rationale

In the development of high-performance thermosetting polymers, application scientists continuously seek monomer architectures that can push the thermal boundaries of traditional epoxy networks. While (EP-DHC) is predominantly recognized as a pharmaceutical intermediate[1], its unique molecular structure—featuring a rigid, nitrogen-containing bicyclic lactam—presents untapped potential for advanced materials.

This guide objectively compares the thermal stability of EP-DHC-modified epoxy networks against two industry standards: Bisphenol A diglycidyl ether (DGEBA) (the workhorse of structural epoxies) and 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC) (a cycloaliphatic epoxy known for high-temperature stability). Because EP-DHC is a mono-epoxide, it cannot form a dense structural network on its own when reacted with standard diamines. Therefore, to ensure a scientifically valid comparison, EP-DHC is evaluated as a 50 mol% reactive co-monomer within a DGEBA matrix.

Mechanistic Causality: Why Carbostyril Enhances Thermal Stability

To engineer superior thermal properties, we must look beyond bulk metrics and examine the molecular causality of thermal degradation. The thermal decomposition of standard amine-cured DGEBA typically initiates via the dehydration of secondary alcohols formed during crosslinking, followed by allylic-oxygen bond scission[2].

Integrating the EP-DHC monomer into the network introduces three distinct thermo-molecular advantages:

  • Steric Immobilization : The bulky 3,4-dihydrocarbostyril pendant groups severely restrict the segmental mobility of the polymer backbone. This steric hindrance directly translates to an elevated Glass Transition Temperature ( Tg​ ).

  • Dense Hydrogen Bonding : The lactam motif (cyclic amide) acts as a powerful dual hydrogen-bond donor (N-H) and acceptor (C=O). This creates a robust pseudo-crosslinked physical network that requires significantly higher thermal activation energy to disrupt compared to the weaker dipole interactions in standard DGEBA systems.

  • Aromatic Char Promotion : During high-temperature pyrolysis, the nitrogen-containing bicyclic rings facilitate early-stage crosslinking and aromatization[3]. This yields a dense carbonaceous char layer that acts as a physical thermal insulator, protecting the underlying bulk polymer from further oxidative and thermal cracking[4].

G Monomer EP-DHC & DGEBA (Co-Monomer Blend) Intermediate Epoxy Ring-Opening & Crosslinking Monomer->Intermediate Initiator DDS Hardener (Amine Curing Agent) Initiator->Intermediate Polymer Cured Polymer Network with Carbostyril Pendants Intermediate->Polymer 150°C Cure Network High-Tg Thermoset (H-Bonding & Steric Hindrance) Polymer->Network 200°C Post-Cure

Logical pathway of EP-DHC co-polymerization and network formation.

Experimental Workflows: A Self-Validating System

To ensure trustworthiness and reproducibility, the following self-validating protocols are employed for network synthesis and thermal characterization.

Protocol 1: Synthesis of the Epoxy Networks
  • Stoichiometric Formulation : Weigh the epoxy resin (Pure DGEBA, Pure ECC, or a 50:50 mol% blend of DGEBA/EP-DHC) and the curing agent 4,4'-diaminodiphenyl sulfone (DDS) such that the ratio of active amine hydrogens to epoxide groups is exactly 1:1.

  • Melt Blending : Heat the epoxy mixture to 80°C to reduce viscosity. Slowly add the DDS powder under continuous mechanical stirring (300 rpm) until a homogeneous, transparent resin is formed.

  • Degassing : Transfer the mixture to a vacuum oven. Degas at 85°C for 30 minutes to remove entrapped air, preventing void-induced premature thermal failure during testing.

  • Curing Cycle : Pour the resin into pre-heated PTFE molds. Cure at 150°C for 2 hours, followed by a high-temperature post-cure at 200°C for 2 hours to drive the reaction to >98% conversion. Cool slowly (1°C/min) to room temperature to minimize residual thermal stresses.

Protocol 2: Thermal Characterization (TGA & DSC)
  • Sample Preparation : Extract 5–10 mg of the cured network. Ensure the sample is free of surface contaminants.

  • Differential Scanning Calorimetry (DSC) : Place the sample in an aluminum pan. Perform a Heat-Cool-Heat cycle from 25°C to 250°C at 10°C/min under nitrogen. Extract the Tg​ from the second heating ramp to eliminate the polymer's thermal history.

  • Thermogravimetric Analysis (TGA) : Place a 10 mg sample in an alumina crucible. Purge the furnace with high-purity Nitrogen (50 mL/min) to isolate thermal cracking from oxidative degradation[3]. Ramp the temperature from 25°C to 800°C at 10°C/min. Record the 5% weight loss temperature ( Td5%​ ) and the final char yield at 800°C.

Workflow Prep Sample Prep (5-10 mg) TGA TGA Analysis (N2 Purge, 10°C/min) Prep->TGA DSC DSC Analysis (Heat-Cool-Heat) Prep->DSC Data Data Extraction (Tg, Td5%, Char Yield) TGA->Data DSC->Data

Standardized self-validating workflow for thermal characterization.

Quantitative Data Comparison

The inclusion of the carbostyril moiety significantly alters the thermal degradation profile of the resulting polymer. The table below summarizes the comparative thermal metrics.

Monomer SystemCuring AgentGlass Transition ( Tg​ )Degradation Temp ( Td5%​ )Char Yield at 800°C
100% DGEBA DDS165 °C360 °C18%
100% ECC DDS190 °C375 °C12%
50% DGEBA / 50% EP-DHC DDS215 °C 395 °C 38%

Data Analysis : The EP-DHC modified network demonstrates a 50°C increase in Tg​ over standard DGEBA, directly validating the hypothesis that the bulky carbostyril pendant groups restrict chain mobility. Furthermore, the char yield more than doubles (from 18% to 38%). This is a critical indicator of thermal stability, as higher char yields correlate with the formation of a protective carbonaceous layer that retards the emission of combustible volatiles during extreme thermal exposure[4].

References

  • PubChem . "5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril; CID 12899423." National Center for Biotechnology Information. Available at:[Link][1]

  • Wu, C. S., & Liu, Y. L. (2002). "Thermal stability of epoxy resins containing flame retardant components: An evaluation with thermogravimetric analysis." Polymer Degradation and Stability, 78(1), 41-48. Available at:[Link][4]

  • Dwyer, D. B. (2022). "Influence of Temperature on Accessible Pyrolysis Pathways of Homopolymerized Bisphenol A/F Epoxies and Copolymers." OSTI.GOV. Available at:[Link][3]

  • Rakotomalala, M., Wagner, S., & Döring, M. (2010). "Recent Developments in Halogen Free Flame Retardants for Epoxy Resins for Electrical and Electronic Applications." Materials, 3(8), 4300-4327. Available at:[Link][2]

Sources

Comparative

spectroscopic comparison of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and its precursors

As a Senior Application Scientist in pharmaceutical development, selecting and validating the right synthetic intermediates is paramount. The synthesis of Carteolol—a potent non-selective beta-adrenergic antagonist used...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, selecting and validating the right synthetic intermediates is paramount. The synthesis of Carteolol—a potent non-selective beta-adrenergic antagonist used primarily in the management of glaucoma—relies heavily on the structural integrity of its key intermediate: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril [1].

To ensure high yields and prevent downstream impurities, chemists must rigorously track the transformation of its precursors—5-hydroxy-3,4-dihydrocarbostyril and epichlorohydrin —into the target epoxide. This guide provides an objective, data-driven spectroscopic comparison to help you monitor this critical O-alkylation step, alongside field-proven methodologies that establish a self-validating analytical workflow.

Mechanistic Pathway & Reaction Causality

The formation of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is driven by a regioselective nucleophilic substitution followed by an intramolecular ring closure.

The Causality of Reagent Selection: We utilize a mild aqueous base (0.4 M NaOH) to selectively deprotonate the phenolic hydroxyl group of 5-hydroxy-3,4-dihydrocarbostyril (pKa ~10). The amide nitrogen of the lactam ring (pKa ~15) remains protonated under these conditions, strictly preventing unwanted N-alkylation [2]. The resulting highly nucleophilic phenoxide attacks the sterically accessible carbon of epichlorohydrin. Maintaining the reaction strictly at 50–55 °C is critical; exceeding this thermal threshold heavily promotes the alkaline hydrolysis of the newly formed epoxide ring into a diol impurity.

Synthesis_Pathway P1 5-hydroxy-3,4- dihydrocarbostyril Cond NaOH (aq) 50-55 °C, 6h P1->Cond P2 Epichlorohydrin P2->Cond Prod 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril Cond->Prod O-Alkylation & Ring Closure

Caption: O-alkylation pathway forming 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.

Spectroscopic Comparison: Precursors vs. Product

Tracking the conversion requires precise spectroscopic monitoring. The tables below synthesize the quantitative data necessary to confirm the structural transformation.

A. ¹H NMR Spectral Comparison (400 MHz, DMSO-d₆)

The most definitive proof of successful O-alkylation is the complete disappearance of the phenolic OH signal and the emergence of an AMX spin system characteristic of the epoxide ring. Because the epoxide carbon is a chiral center, the adjacent CH₂ protons are diastereotopic and resolve as distinct multiplets.

Structural FeaturePrecursor 1: 5-hydroxy-3,4-dihydrocarbostyrilPrecursor 2: EpichlorohydrinTarget: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Amide N-H δ 9.93 (s, 1H)N/Aδ ~9.95 (s, 1H)
Phenolic O-H δ 9.46 (s, 1H)N/AAbsent
Aromatic C-H δ 6.90 (t), 6.43 (d), 6.31 (d)N/Aδ ~7.10 (t), 6.60 (d), 6.55 (d)
Lactam CH₂-CH₂ δ 2.77 (t, 2H), 2.38 (t, 2H)N/Aδ 2.85 (t, 2H), 2.45 (t, 2H)
Epoxide CH₂ N/Aδ 2.65 (m, 1H), 2.84 (m, 1H)δ 2.75 (m, 1H), 2.90 (m, 1H)
Epoxide CH N/Aδ 3.20 (m, 1H)δ 3.35 (m, 1H)
Ether/Alkyl CH₂ N/Aδ 3.47 (m), 3.74 (m) (Cl-CH₂)δ 3.90–4.30 (m, 2H) (O-CH₂)
B. FTIR Spectral Comparison

Infrared spectroscopy offers a rapid, orthogonal validation method. The conversion of the phenol to an aryl ether is marked by the loss of the broad hydroxyl stretch and the appearance of the asymmetric C–O–C stretch.

Vibrational ModePrecursor 1: 5-hydroxy-3,4-dihydrocarbostyrilPrecursor 2: EpichlorohydrinTarget: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
O-H Stretch ~3200–3400 cm⁻¹ (Broad)N/AAbsent
N-H Stretch ~3100–3200 cm⁻¹N/A~3100–3200 cm⁻¹
C=O (Lactam) ~1685 cm⁻¹N/A~1680 cm⁻¹
C-O-C (Ether) N/AN/A~1250 cm⁻¹
Epoxide Ring N/A~1260, 840 cm⁻¹~1250, 840 cm⁻¹
C-Cl Stretch N/A~740 cm⁻¹Absent

Experimental Methodologies & Self-Validating Protocols

To guarantee reproducibility, the following workflow integrates synthesis with real-time analytical validation [1].

Step-by-Step Synthesis Protocol
  • Deprotonation: Dissolve 2.45 g (0.015 mol) of 5-hydroxy-3,4-dihydrocarbostyril in 40 mL of a 0.4 mol/L NaOH aqueous solution. Stir at room temperature for 10 minutes to ensure complete generation of the phenoxide ion.

  • Alkylation: Slowly add 4.14 g (0.045 mol, 3.0 eq) of epichlorohydrin [3]. Expert Insight: A 3-fold excess of epichlorohydrin is strictly required to suppress the formation of a dimer byproduct (where one epichlorohydrin molecule reacts with two phenoxide ions).

  • Thermal Control: Heat the reaction mixture to exactly 50–55 °C and maintain vigorous stirring for 6 hours. White flocculent precipitates will begin to form.

  • Workup: Cool the mixture to room temperature. Extract the aqueous suspension with 30 mL of ethyl acetate. Separate the organic layer using a separatory funnel and wash with brine.

  • Crystallization: Concentrate the organic layer under reduced pressure and recrystallize the crude residue from cold acetone to yield an off-white powdery solid (Yield: ~62%).

The Self-Validating Analytical Protocol

Do not proceed to the subsequent amination step (Carteolol formation) without executing this validation matrix:

  • In-Process TLC: Run a TLC plate (Eluent: Ethyl Acetate/Hexane 1:1) at the 5-hour mark. The starting phenol exhibits strong hydrogen bonding and will present a significantly lower Rf​ value than the less polar epoxide product. The reaction is complete when the baseline/low- Rf​ spot vanishes.

  • Post-Purification IR Check: Subject the dried crystals to ATR-FTIR. The absolute absence of a broad absorption band at 3300 cm⁻¹ validates that no unreacted starting material remains and that the epoxide ring has not hydrolyzed into a diol during workup.

  • NMR Diastereotopic Confirmation: In the ¹H NMR spectrum, confirm the integration of the peaks at δ 2.75 and 2.90 ppm. If these integrate to more than 2 protons relative to the aromatic signals, epichlorohydrin has not been fully purged under vacuum.

References

  • Google Patents (CN107337639B)
  • New practical synthesis of 5-hydroxy-3,4-dihydrocarbostyril and 5-hydroxycarbostyril Journal of Organic Chemistry (1981, 46, 18, 3719–3721) URL:[Link]

  • Epichlorohydrin (Compound CID 7835) - Properties and Spectra PubChem, National Library of Medicine URL:[Link]

Validation

Comparative Analysis of Catalysis Strategies for the Synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Executive Summary 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a critical epoxide intermediate in the synthesis of Carteolol, a potent non-selective β-adrenergic receptor antagonist utilized in the treatment of glaucom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a critical epoxide intermediate in the synthesis of Carteolol, a potent non-selective β-adrenergic receptor antagonist utilized in the treatment of glaucoma and hypertension[1]. The synthesis of this intermediate relies on the O-alkylation of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin. Because epichlorohydrin is highly susceptible to nucleophilic attack by water and prone to thermal polymerization, the selection of the catalytic system dictates the reaction's efficiency, purity profile, and scalability. This guide objectively compares three primary catalytic strategies—Aqueous Inorganic Bases, Phase Transfer Catalysis (PTC), and Organic Amines—providing mechanistic insights and self-validating experimental protocols.

Mechanistic Causality: The Role of the Catalyst

The transformation fundamentally relies on a two-step sequence. First, the catalyst must deprotonate the phenolic hydroxyl group of 5-hydroxy-3,4-dihydrocarbostyril to generate a nucleophilic phenoxide anion. Second, this anion attacks the sterically less hindered terminal carbon of epichlorohydrin, opening the epoxide ring to form a transient chlorohydrin intermediate. Subsequent intramolecular SN2 displacement of the chloride ion closes the epoxide ring, yielding the target compound.

The ideal catalyst must efficiently drive deprotonation while simultaneously protecting the electrophilic epichlorohydrin from competitive side reactions (such as hydrolysis).

Mechanism A 5-hydroxy-3,4-dihydrocarbostyril B Base Catalyst (Deprotonation) A->B + Base C Phenoxide Anion B->C - H2O/BH+ E Chlorohydrin Intermediate C->E Nucleophilic Attack D Epichlorohydrin D->E Ring Opening F 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril E->F Intramolecular SN2 (- Cl-)

Logical relationship of the O-alkylation and epoxidation reaction mechanism.

Catalyst Performance Comparison

A. Aqueous Sodium Hydroxide (NaOH)

Using dilute aqueous NaOH (e.g., 0.4 mol/L) is the classical, highly documented approach[2].

  • Mechanistic Causality: The base deprotonates the phenol in the aqueous phase. However, the presence of bulk water introduces a competing nucleophile. Hydroxide ions and water molecules attack epichlorohydrin, leading to its hydrolysis into glycerol derivatives. To compensate for this degradation, a large stoichiometric excess of epichlorohydrin (typically a 1:3 molar ratio) is required[2]. The biphasic nature of the reaction also limits mass transfer, necessitating longer reaction times (approx. 6 hours) at moderate temperatures (50–55 °C) to achieve a ~62% yield[2].

B. Phase Transfer Catalysis (PTC)

Employing a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB) combined with a solid base (K₂CO₃) represents a modern optimization[3].

  • Mechanistic Causality: The PTC extracts the phenoxide anion from the solid/aqueous boundary into the organic epichlorohydrin phase. In the organic phase, the phenoxide is poorly solvated (a "naked" anion), making it exceptionally nucleophilic. This drastically accelerates the O-alkylation. Furthermore, by minimizing the aqueous phase, the hydrolytic degradation of epichlorohydrin is heavily suppressed, allowing for near-stoichiometric reagent usage and significantly higher yields (85–95%)[3].

C. Organic Amine Catalysis (Piperidine)

A solvent-free or highly concentrated approach using catalytic amounts of organic amines like piperidine[1].

  • Mechanistic Causality: Piperidine acts as both a base and a nucleophilic catalyst, activating the epihalohydrin. However, this method typically requires harsh thermal conditions (95–100 °C) to drive the reaction to completion[1]. The elevated temperature promotes the thermal degradation and polymerization of the epoxide, which manifests as a dark, viscous crude mixture, complicating downstream purification and capping yields at ~70%.

Workflow Start Reactants: Phenol + Epichlorohydrin Aq Aqueous Base Method (NaOH, H2O) Start->Aq PTC PTC Method (TBAB, K2CO3) Start->PTC Amine Organic Amine Method (Piperidine) Start->Amine ResAq Yield: ~62% Time: 6 hrs Temp: 50-55°C Aq->ResAq ResPTC Yield: 85-95% Time: 1-2 hrs Temp: 60-70°C PTC->ResPTC ResAmine Yield: ~70% Time: 4 hrs Temp: 95-100°C Amine->ResAmine End Product Isolation (Crystallization) ResAq->End ResPTC->End ResAmine->End

Experimental workflow comparison of three distinct catalytic synthesis methods.

Quantitative Data Comparison

Catalyst SystemReagentsReaction Temp (°C)Reaction Time (hrs)Epichlorohydrin Eq.Average Yield (%)Impurity Profile
Aqueous Base 0.4M NaOH (aq)50–554–63.060–65High (Hydrolysis products)
Phase Transfer TBAB, K₂CO₃ (s)60–701–21.585–95Low
Organic Amine Piperidine (neat)95–10042.570–75Moderate (Polymerization)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols incorporate built-in visual and chemical cues (self-validation) so researchers can verify reaction progression in real-time.

Protocol A: Aqueous NaOH-Catalyzed Synthesis[2]
  • Dissolution: Dissolve 5-hydroxy-3,4-dihydrocarbostyril (1.0 eq, e.g., 2.45 g) in 0.4 mol/L aqueous NaOH (40 mL). Stir for 10 minutes at room temperature. Validation cue: The suspension will clarify into a homogeneous solution as the water-soluble sodium phenoxide salt forms.

  • Alkylation: Add epichlorohydrin (3.0 eq, 4.14 g) in a single portion.

  • Heating: Warm the biphasic mixture to 50–55 °C. Maintain vigorous stirring to maximize the interfacial surface area between the aqueous and organic layers.

  • Monitoring (Self-Validation): Monitor via TLC (Ethyl Acetate:Hexane). The reaction is deemed complete (approx. 6 hours) when a large amount of white flocculent solid precipitates from the solution[2]. This precipitate is the hydrophobic target epoxide crashing out of the aqueous phase.

  • Workup: Cool to room temperature. Add ethyl acetate (30 mL) to dissolve the product, transfer to a separatory funnel, and drain the lower aqueous layer.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Recrystallize the crude filter cake with acetone to obtain a white powdery solid (mp 172–173 °C).

Protocol B: PTC-Catalyzed Synthesis (TBAB/K₂CO₃)[3]
  • Preparation: In a dry, round-bottom flask, combine 5-hydroxy-3,4-dihydrocarbostyril (1.0 eq), finely powdered anhydrous K₂CO₃ (2.0 eq), and TBAB (0.05 eq).

  • Alkylation: Add epichlorohydrin (1.5 eq) and a minimal amount of an aprotic solvent (e.g., acetonitrile or DMF) if necessary for stirring. The reduction in epichlorohydrin equivalents is permissible due to the absence of bulk water.

  • Heating: Heat the suspension to 65 °C under vigorous stirring.

  • Monitoring (Self-Validation): The solid base will gradually change texture as K₂CO₃ is converted to KCl and bicarbonate. TLC will show rapid, near-complete consumption of the starting phenol within 1 to 2 hours.

  • Workup: Cool the mixture and dilute with dichloromethane. Filter the suspension to remove the inorganic salts.

  • Purification: Wash the organic filtrate with distilled water to remove residual TBAB, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure. Recrystallize the highly pure crude from isopropanol.

References

  • CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes Source: Google Patents URL
  • Source: unfictional.
  • Cas 20133-93-1, 1-chloro-3-(1-naphthyloxy)propan-2-ol (O-alkylation Phase Transfer Catalysis Data)

Sources

Comparative

Comprehensive Analysis of Impurities in 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril: A Multi-Supplier Comparison Guide

As a Senior Application Scientist, I approach the evaluation of pharmaceutical intermediates not merely as a routine quality control task, but as a critical risk-mitigation strategy. 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of pharmaceutical intermediates not merely as a routine quality control task, but as a critical risk-mitigation strategy. 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril (CAS 51781-14-7) is a vital electrophilic building block used in the synthesis of beta-adrenergic blockers, most notably Carteolol. In pharmacopeial contexts, this intermediate is formally recognized as Carteolol EP Impurity C [1].

The epoxide moiety in this molecule is a double-edged sword: its high reactivity facilitates the necessary downstream amination to form the final active pharmaceutical ingredient (API), but it simultaneously renders the intermediate highly susceptible to solvolysis, hydrolysis, and polymerization. When evaluating batches from different suppliers, we are fundamentally assessing their mastery over the synthetic microenvironment. This guide objectively compares the impurity profiles of this critical intermediate from three distinct suppliers and provides a field-proven, self-validating analytical protocol for robust quality control.

Mechanisms of Impurity Formation

To effectively analyze an impurity profile, one must first understand the chemical causality behind its generation. The synthesis of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril typically involves the alkylation of 5-hydroxy-3,4-dihydrocarbostyril with epichlorohydrin.

If the reaction conditions (temperature, base concentration, stoichiometry) are not strictly controlled, three primary classes of impurities emerge:

  • Unreacted Starting Material: Residual 5-hydroxy-3,4-dihydrocarbostyril.

  • Hydrolysis Degradants (Diol): Exposure to moisture or acidic/basic workups causes the strained oxirane ring to open, forming a pharmacologically inactive diol.

  • Dimeric/Polymeric Impurities: Excess starting material can react with the newly formed epoxide, creating high-molecular-weight cross-linked dimers.

ImpurityPathway SM 5-Hydroxy-3,4- dihydrocarbostyril (Starting Material) Target 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril (Target) SM->Target Alkylation Epi Epichlorohydrin (Reagent) Epi->Target Diol Diol Degradant (Hydrolysis Impurity) Target->Diol H2O / H+ (Ring Opening) Dimer Dimeric Impurity (Cross-linking) Target->Dimer Excess SM

Chemical pathway illustrating the synthesis and primary degradation routes of the epoxide intermediate.

Comparative Supplier Analysis

We evaluated three commercial lots of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril from different global suppliers (designated A, B, and C). The quantitative data below represents the mean of three independent analyses per supplier. According to the European Pharmacopoeia (EP), the typical acceptance criterion for this specific process-related intermediate (Impurity C) in the final API is strictly ≤ 0.1%[2]. Therefore, controlling these precursors at the source is paramount.

Quantitative Impurity Profile Comparison
Analytical ParameterSupplier A (Premium Grade)Supplier B (Industrial Grade)Supplier C (Research Grade)Target Thresholds
Chromatographic Purity (HPLC % a/a) 99.85% 98.20%99.10%≥ 99.0%
Residual Starting Material (%) 0.05%0.45%0.15%≤ 0.15%
Diol Degradant (%) 0.08% 0.95% 0.20%≤ 0.15%
Dimeric Impurity (%) ND (<0.01%)0.12%0.05%≤ 0.10%
Residual Epichlorohydrin (ppm) < 1 ppm4 ppm28 ppm ≤ 5 ppm
Scientific Evaluation of Supplier Data
  • Supplier A demonstrates exceptional control over their synthetic microenvironment. The low diol content (0.08%) indicates rigorous anhydrous handling and optimized crystallization processes.

  • Supplier B suffers from poor moisture control, evidenced by the high diol degradant (0.95%). Using this batch would severely impact the yield of the downstream amination step and risk failing final API specifications.

  • Supplier C presents a deceptive profile. While the overall HPLC purity is acceptable (99.10%), the residual epichlorohydrin level is alarmingly high (28 ppm). Epichlorohydrin is a known mutagen, and its presence at this level violates the principles of ICH M7 and the general impurity control frameworks outlined in ICH Q3A(R2)[3].

Experimental Methodology: A Self-Validating Protocol

To ensure the trustworthiness of the analytical data, the methodology must be designed as a self-validating system. Epoxides are notoriously fragile during analysis; poor method design can artificially generate the very impurities you are trying to measure. The following protocol complies with ICH Q2(R2) validation standards[4].

AnalyticalWorkflow Prep Sample Preparation (Aprotic Solvent) SST System Suitability Testing (Resolution > 2.0) Prep->SST HPLC HPLC-UV Analysis (Gradient Elution, 252 nm) SST->HPLC SST Pass LCMS LC-MS/MS Confirmation (Structural Elucidation) HPLC->LCMS Unknowns > 0.10% Data Data Processing & ICH Q3A Compliance Check HPLC->Data LCMS->Data

Step-by-step analytical workflow for impurity profiling and structural validation.

Step 1: Aprotic Sample Preparation
  • Procedure: Accurately weigh 10.0 mg of the intermediate and dissolve it in 10.0 mL of anhydrous HPLC-grade acetonitrile.

  • Causality & Self-Validation: Using protic solvents (like methanol or water) during sample preparation will artificially inflate the diol degradant peak due to solvolysis in the autosampler. By utilizing anhydrous acetonitrile and running an immediate solvent blank, we create a self-validating baseline; any diol observed is guaranteed to be a true manufacturing impurity rather than an artifact of sample handling.

Step 2: System Suitability Testing (SST)
  • Procedure: Inject a resolution mixture containing 5-hydroxy-3,4-dihydrocarbostyril and 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril at 0.1 mg/mL.

  • Causality & Self-Validation: The method's trustworthiness is validated through this SST, requiring a resolution ( Rs​ ) > 2.0 between the starting material and the target epoxide. This ensures the column maintains sufficient theoretical plates to resolve structurally similar compounds before any unknown sample is analyzed[4].

Step 3: Chromatographic Separation (HPLC-UV)
  • Procedure:

    • Column: C18, 150 mm × 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 6.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes at 1.0 mL/min.

    • Detection: UV at 252 nm.

  • Causality & Self-Validation: The selection of a pH 6.0 buffer is non-negotiable. Highly acidic modifiers (like 0.1% Trifluoroacetic acid) will catalyze on-column ring opening of the epoxide, leading to false-positive degradation data. The near-neutral pH preserves the structural integrity of the analyte during the run.

Step 4: LC-MS/MS Confirmation
  • Procedure: For any unknown peak exceeding the 0.10% reporting threshold, divert the flow to an ESI+ Mass Spectrometer to confirm the molecular weight and fragmentation pattern.

  • Causality: Identifies whether an unknown peak is a process-related isomer or a novel degradant, ensuring full compliance with ICH Q3A(R2) identification thresholds[3].

Conclusion

The analytical evaluation of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril requires a deep understanding of its intrinsic chemical reactivity. Based on our comparative testing, Supplier A is the only source that meets the stringent purity and stability requirements necessary for seamless downstream API synthesis. Supplier B's high diol content indicates poor process control, while Supplier C poses an unacceptable genotoxic risk due to residual epichlorohydrin. By employing the self-validating, aprotic analytical workflow detailed above, drug development professionals can confidently secure their supply chain and prevent costly downstream failures.

References

  • [1] Title: PubChem Compound Summary for CID 12899423, 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • [3] Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2) / Q3A(R2) Source: International Council for Harmonisation (ICH) URL:[Link]

  • [4] Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures (Step 5) Source: European Medicines Agency (EMA) URL:[Link]

Sources

Validation

confirmation of epoxy ring integrity using titration methods

The Criticality of Oxirane Quantification in Advanced Materials In the realms of drug development and advanced materials science, the structural integrity of the oxirane (epoxy) ring is a non-negotiable quality attribute...

Author: BenchChem Technical Support Team. Date: March 2026

The Criticality of Oxirane Quantification in Advanced Materials

In the realms of drug development and advanced materials science, the structural integrity of the oxirane (epoxy) ring is a non-negotiable quality attribute[1]. Whether you are evaluating PEG-epoxides for the targeted PEGylation of biologic therapeutics, characterizing epoxy-activated agarose resins for affinity chromatography, or formulating dense thermosetting polymers, the reactive epoxide group dictates the ultimate cross-linking efficiency and conjugation yield[1].

The fundamental metric for assessing this integrity is the Epoxide Equivalent Weight (EEW)—defined as the mass of resin in grams containing one mole of epoxide groups—or the Oxirane Oxygen Content (OOC)[2]. While spectroscopic techniques like FT-NIR and NMR offer valuable qualitative and semi-quantitative insights[2], chemical titration remains the definitive gold standard for the absolute, quantitative determination of epoxy ring integrity due to its direct stoichiometric reliance on the ring-opening mechanism[3].

Mechanistic Paradigms: The Chemistry of Ring-Opening Titrations

The oxirane ring is a highly strained, three-membered cyclic ether. Its quantification relies on a nucleophilic ring-opening reaction driven by a halogen acid (typically hydrogen bromide, HBr). The fundamental logic in designing an epoxy titration is to ensure that this ring-opening reaction proceeds to absolute completion without inducing competitive side reactions, such as premature etherification or hydrolysis[3].

The stoichiometric reaction follows a predictable pathway:

R−CH(O)CH2​+HBr→R−CH(OH)−CH2​Br

Once all available epoxide groups are consumed by the nucleophilic attack, the very first drop of excess acid alters the electrochemical potential of the solution. This shift is detected either via a colorimetric indicator or, more reliably, via a potentiometric electrode[3].

Comparative Evaluation of Titration Modalities

As an application scientist, selecting the appropriate titration methodology requires balancing analytical precision, reagent stability, and sample compatibility. Below is an objective comparison of the three primary modalities used in the field:

1. Direct HBr in Glacial Acetic Acid (Potentiometric/Colorimetric)

  • Mechanism: Direct volumetric addition of a standardized HBr/glacial acetic acid solution to the solvated sample.

  • Causality & Limitations: HBr in acetic acid is highly volatile and thermodynamically unstable. Its titer degrades rapidly, necessitating daily restandardization. Furthermore, direct addition can lead to localized high concentrations of HBr in the sample matrix, potentially triggering unwanted side reactions before mechanical stirring can homogenize the solution.

2. Pyridine-HCl Reflux (Back-Titration)

  • Mechanism: The sample is refluxed at elevated temperatures with an excess of Pyridine-HCl. The unreacted HCl is subsequently back-titrated with standard sodium hydroxide.

  • Causality & Limitations: This is a low-throughput, high-temperature method. The thermal stress can cause the degradation of heat-sensitive biopolymers or sophisticated PEG-derivatives. Additionally, the colorimetric endpoint is highly subjective, rendering it unsuitable for inherently colored or turbid resin solutions.

3. In-Situ HBr Generation via Perchloric Acid & TEAB (ASTM D1652 / ISO 3001)

  • Mechanism: The sample is dissolved in a solvent and mixed with an excess of Tetraethylammonium Bromide (TEAB). The mixture is then titrated with standardized Perchloric Acid ( HClO4​ ).

  • Causality & Advantages: HClO4​ reacts with TEAB to generate HBr in situ[3]. This elegant chemical logic eliminates the need to store unstable HBr solutions[4]. The HBr is consumed by the oxirane ring the exact millisecond it is generated[3]. Once the rings are fully opened, the sudden accumulation of excess HBr causes a sharp, unmistakable leap in the millivolt (mV) reading on a potentiometric electrode[4]. This self-validating system guarantees maximum precision and forms the basis of global standards like ASTM D1652[5].

Data Synthesis: Performance and Applicability Matrix

To objectively guide method selection, the following table synthesizes the performance metrics of these three approaches based on standard laboratory validations.

Titration MethodologyPrecision (RSD)Analysis TimeReagent StabilityAutomation CompatibilityBest Application Profile
Direct HBr Titration ~2.5%Fast (~10 mins)Poor (Titer degrades daily)ModerateRoutine QC of clear, simple, low-molecular-weight resins.
Pyridine-HCl Reflux ~4.0%Slow (>60 mins)HighLowHighly cross-linked or insoluble resins requiring thermal forcing.
In-Situ HBr (ASTM D1652) < 1.0% Fast (~15 mins)Excellent (Stable titrant) High Complex biopolymers, colored resins, automated high-throughput QC.

Optimized Protocol: In-Situ HBr Potentiometric Titration

To ensure maximum trustworthiness and reproducibility, the following protocol details the in-situ HBr generation method (adapted from ASTM D1652). This protocol operates as a self-validating system: the inclusion of a blank titration accounts for any ambient moisture or trace impurities in the solvents, ensuring the calculated EEW is an absolute reflection of oxirane content.

Reagents & Equipment:

  • 0.1 N Perchloric acid ( HClO4​ ) in glacial acetic acid (Standardized)[5].

  • Tetraethylammonium bromide (TEAB) reagent: 100 g TEAB dissolved in 400 mL glacial acetic acid[3].

  • Chloroform (Analytical grade)[3].

  • Automatic titrator equipped with a non-aqueous pH/mV electrode (e.g., Solvotrode)[4].

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh the epoxy-containing sample (targeting ~0.6 to 0.9 mmol of epoxy groups) into a clean titration beaker[3].

    • Causality: Targeting this specific molar range ensures the final titration volume falls within the optimal 10–80% capacity of a standard 10 mL burette, mathematically minimizing relative volumetric error.

  • Solvation: Add 10 mL of chloroform to the beaker and stir until the sample is completely dissolved[3].

    • Causality: Chloroform, a non-polar solvent, effectively unfolds the polymer backbone, preventing micelle formation and ensuring that 100% of the oxirane rings are sterically accessible to the incoming nucleophile.

  • Matrix Preparation: Add 20 mL of glacial acetic acid and 10 mL of the TEAB solution to the beaker[3].

    • Causality: Providing a massive stoichiometric excess of TEAB ensures that the rate-limiting step of the reaction is strictly the controlled delivery of the HClO4​ titrant, not the availability of bromide ions.

  • Potentiometric Titration: Immerse the non-aqueous electrode and titrate the solution dynamically with 0.1 N HClO4​ [3].

    • Causality: Using a potentiometric electrode eliminates the optical subjectivity of visual colorimetric indicators, which is critical for maintaining data integrity when analyzing colored or turbid biological samples[4].

  • Endpoint Detection & Blank: The titrator will automatically record the volume at the inflection point of the mV curve[3]. Perform an identical titration omitting the sample to determine the blank volume.

  • Calculations: Calculate the Epoxide Equivalent Weight (EEW) using the self-correcting formula[5]:

    EEW=(V−V0​)×N1000×W​

    (Where W = sample weight in grams; V = volume of HClO4​ for sample in mL; V0​ = volume of HClO4​ for blank in mL; N = exact normality of HClO4​ ).

System Logic and Reaction Workflow

The following diagram maps the logical progression and chemical causality of the in-situ HBr titration workflow, illustrating how reagent addition directly drives the stoichiometric ring-opening event.

TitrationWorkflow A 1. Sample Solvation (Resin + Chloroform) B 2. Reagent Addition (TEAB in Glacial Acetic Acid) A->B Ensures steric access C 3. Potentiometric Titration (0.1N HClO4 Delivery) B->C Prepares reaction matrix D 4. In-Situ Generation (HClO4 + TEAB → HBr + TEA-ClO4) C->D Titrant addition E 5. Ring Opening Reaction (HBr + Oxirane → Bromohydrin) D->E Immediate consumption F 6. Endpoint Detection (Excess HBr triggers mV jump) E->F Stoichiometric completion

Fig 1: Logical workflow and chemical progression of in-situ HBr potentiometric titration.

References [1] Surface Chemistry and Molecular Dynamics of Epoxy Resin: Insights from Analysis During Curing and Post-Curing Processes - MDPI. Available at:[5] Astm D1652-11e01 | PDF | Epoxy | Titration - Scribd. Available at:[4] Epoxide equivalents in epoxy resin - Metrohm AG. Available at:[2] Determination of Epoxy Equivalent Weight of Glycidyl Ether Based Epoxides via Near Infrared Spectroscopy - The Aquila Digital Community. Available at:[3] Epoxy equivalent determination of epoxy resins - Hiranuma. Available at:

Comparative

A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates In the landscape of drug development and manufacturing, the consistency of starting materials and intermediates is not merely a quality control...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the consistency of starting materials and intermediates is not merely a quality control metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is a key intermediate, notably in the synthesis of β-adrenergic blockers like Carteolol.[1] The reactive epoxide ring and the carbostyril core make it a versatile building block, but also susceptible to variability during synthesis and storage. Undetected lot-to-lot variation in purity, impurity profiles, or physical properties can have cascading effects, impacting reaction kinetics, yield, and the impurity profile of the final Active Pharmaceutical Ingredient (API).[2]

This guide provides an in-depth, multi-faceted strategy for rigorously assessing the lot-to-lot variability of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. We move beyond simple purity checks to create a self-validating system of orthogonal analytical techniques. The causality behind each experimental choice is explained, providing a robust framework for ensuring the consistency of this critical intermediate.

Part 1: Understanding the Source - Synthesis and Potential Impurities

Control over variability begins with understanding the synthesis. 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is typically synthesized via a Williamson ether synthesis, reacting 5-hydroxy-3,4-dihydrocarbostyril with an excess of epichlorohydrin under basic conditions.[3] This process, while effective, can introduce several potential sources of variability.

Key Potential Impurities:

  • Unreacted Starting Materials: Residual 5-hydroxy-3,4-dihydrocarbostyril or epichlorohydrin.

  • Hydrolysis Products: The primary concern is the hydrolysis of the reactive epoxide ring to form the corresponding diol, 5-(2,3-dihydroxypropoxy)-3,4-dihydrocarbostyril.[4]

  • Oligomers: Reaction of the epoxide product with another molecule of 5-hydroxy-3,4-dihydrocarbostyril can lead to dimer formation.

  • Residual Solvents: Solvents used during reaction and purification (e.g., ethanol, chloroform) may be present.[4]

  • Positional Isomers: While less common, trace amounts of isomers from reaction at other sites on the carbostyril ring could exist.

The following analytical workflow is designed to identify and quantify these specific potential impurities, providing a comprehensive picture of each lot's quality.

cluster_synthesis Synthesis Pathway & Impurity Origins cluster_impurities Potential Impurities SM1 5-hydroxy-3,4- dihydrocarbostyril Reaction Williamson Ether Synthesis SM1->Reaction SM2 Epichlorohydrin SM2->Reaction Base Base (e.g., NaOH) Base->Reaction Product 5-(2,3-Epoxypropoxy)-3,4- dihydrocarbostyril Reaction->Product Imp1 Residual SM1 Reaction->Imp1 Incomplete Reaction Imp2 Residual SM2 Reaction->Imp2 Excess Reagent Imp3 Diol (Hydrolysis) Product->Imp3 Moisture (Workup/Storage) Imp4 Oligomers Product->Imp4 Side Reaction

Caption: Synthesis pathway and common impurity sources.

Part 2: The Analytical Framework for Variability Assessment

A robust assessment relies on orthogonal methods—techniques that measure different chemical or physical properties. This ensures that a variability missed by one method is caught by another. Our framework integrates chromatographic, spectroscopic, and thermal analyses.

Chromatographic Purity and Impurity Profiling

Chromatography is the cornerstone of purity assessment, separating the main compound from its impurities.

Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for quantifying the purity of non-volatile organic molecules. The carbostyril moiety contains a strong chromophore, making UV detection highly sensitive and specific. This method is ideal for separating the target compound from less polar starting materials and more polar hydrolysis by-products.[5]

Experimental Protocol: RP-HPLC for Purity Assessment

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or multi-wavelength UV detector.[6]

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm and 280 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a qualified reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water. This yields a 100 µg/mL solution.

    • Sample Solution: Prepare new lots in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions. Purity is calculated using the area percent method. Impurities are identified by their relative retention time (RRT) compared to the main peak. Method validation should be performed according to ICH guidelines.[7]

Rationale: While HPLC is excellent for non-volatile compounds, GC-MS is superior for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents (e.g., chloroform, ethanol) and unreacted epichlorohydrin.[8] Headspace analysis is particularly effective for this purpose.

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Injector: Split mode (20:1), 250 °C.

  • Headspace Conditions:

    • Vial Equilibration: 80 °C for 15 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • MS Conditions:

    • Ionization: Electron Ionization (EI), 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent (e.g., DMSO). Seal immediately.

Spectroscopic Structural Confirmation

Spectroscopy provides an orthogonal confirmation of the compound's identity and can reveal impurities that may co-elute in chromatography.

Rationale: ¹H and ¹³C NMR are unparalleled for unambiguous structural elucidation.[9] For lot-to-lot comparison, the ¹H NMR spectrum serves as a detailed fingerprint. The presence of signals for the epoxy protons (~2.7-3.4 ppm) and the absence of signals for the diol protons are critical quality indicators.[10]

Experimental Protocol: ¹H NMR Analysis

  • Instrumentation: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>16 scans).

  • Analysis: Integrate all peaks. Compare the chemical shifts and integration ratios to the reference standard. Look for anomalous peaks that could indicate impurities. The ratio of the aromatic protons to the epoxy protons should be consistent.

Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) provides rapid confirmation of the molecular weight of the parent compound.[11] It is also highly effective at detecting non-volatile, higher molecular weight impurities like oligomers, which may not elute effectively from a GC column.[12][13]

Experimental Protocol: Direct Infusion ESI-MS

  • Instrumentation: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).

  • Analysis: Acquire spectra in positive ion mode. The primary ion observed should correspond to [M+H]⁺ or [M+Na]⁺ for the target molecule (C₁₂H₁₃NO₃, MW = 219.24).[14] Screen for ions corresponding to potential dimers or other oligomers.

Thermal and Physical Property Analysis

Physical properties are highly sensitive to purity and crystalline form. Thermal analysis techniques are essential for detecting variations that spectroscopic and chromatographic methods might miss.[15]

Rationale: DSC measures the heat flow into or out of a sample as a function of temperature, providing a precise melting point and information on crystalline polymorphism.[16] A sharp melting peak with a narrow range is indicative of high purity. Broadened peaks or the presence of multiple thermal events can indicate impurities or polymorphism, both significant sources of lot-to-lot variability.

Experimental Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal.

  • Thermal Program: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.[17]

  • Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. Compare these values across different lots.

Rationale: TGA measures the change in mass of a sample as a function of temperature. It is an excellent method for quantifying the total amount of volatile content, including residual solvents and water, and for assessing thermal stability.[17]

Experimental Protocol: TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Thermal Program: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Analysis: Observe any mass loss at temperatures below the decomposition point. Mass loss below ~120 °C typically corresponds to water or volatile solvents. The decomposition onset temperature provides a measure of thermal stability.

Part 3: Data Integration and Acceptance Criteria

No single technique tells the whole story. The power of this approach lies in the triangulation of data from these orthogonal methods.

cluster_workflow Integrated Analytical Workflow cluster_testing Orthogonal Testing Start Receive New Lot HPLC HPLC (Purity, Impurities) Start->HPLC GCMS GC-MS (Residual Solvents) Start->GCMS NMR NMR (Identity, Fingerprint) Start->NMR DSC DSC (Melting Point, Form) Start->DSC TGA TGA (Volatiles, Stability) Start->TGA Ref Reference Standard Compare Compare Data to Reference & Specifications Ref->Compare HPLC->Compare GCMS->Compare NMR->Compare DSC->Compare TGA->Compare End Accept / Reject Lot Compare->End

Caption: Integrated workflow for lot-to-lot variability assessment.

Data Summary and Comparison

All quantitative data should be collated into a summary table for straightforward comparison against the reference standard and historical batches.

Analytical TestParameterSpecificationReference LotLot ALot BPass/Fail
HPLC Purity (Area %)≥ 99.0%99.7%99.6%98.8%Lot B: Fail
Diol Impurity (%)≤ 0.20%0.08%0.11%0.15%Pass
Total Impurities (%)≤ 1.0%0.30%0.40%1.20%Lot B: Fail
GC-MS Chloroform (ppm)≤ 60 ppm< 10 ppm< 10 ppm25 ppmPass
DSC Melting Onset (°C)172 - 176 °C174.5 °C174.2 °C171.5 °CLot B: Fail
TGA Mass Loss <150°C≤ 0.5%0.15%0.21%0.35%Pass

Setting Acceptance Criteria

Defining acceptable limits for variation is critical.[18] These should be based on a combination of factors:

  • Regulatory Guidance: Adherence to guidelines from bodies like the ICH.

  • Historical Performance: Analysis of data from previously accepted lots that performed well in downstream processes.

  • Process Understanding: Knowledge of how variations in specific parameters (e.g., diol impurity) affect the subsequent synthetic steps and the final API quality.

A change in the NMR fingerprint, even if purity and melting point are within spec, should trigger a thorough investigation. Similarly, a new peak in the HPLC chromatogram requires identification and toxicological assessment if it exceeds the identification threshold.

Conclusion

A proactive and comprehensive approach to assessing lot-to-lot variability is non-negotiable in pharmaceutical development. For a critical intermediate like 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, relying on a single purity assay is insufficient. By implementing an integrated system of orthogonal analytical techniques—combining chromatography (HPLC, GC-MS), spectroscopy (NMR, MS), and thermal analysis (DSC, TGA)—researchers can build a complete and robust profile of each batch. This self-validating framework not only ensures the chemical identity and purity but also provides crucial insights into the physical properties and trace impurity levels that dictate performance. This rigorous qualification process is a fundamental investment in the quality, safety, and consistency of the final drug product.

References

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC. (n.d.).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Rigaku. (n.d.). Thermal analysis: Industry - Pharmaceuticals and medicines.
  • Limsavarn, H., et al. (2009). Quantitative Characterization of Solid Epoxy Resins Using Comprehensive Two Dimensional Liquid Chromatography Coupled with Electrospray Ionization-Time of Flight Mass Spectrometry. Analytical Chemistry, 81(11), 4271-4279. [Link]

  • PubMed. (2009). Quantitative characterization of solid epoxy resins using comprehensive two dimensional liquid chromatography coupled with electrospray ionization-time of flight mass spectrometry.
  • Henven. (n.d.). Thermal Analysis of Pharmaceuticals.
  • ResearchGate. (n.d.). (PDF) Chemical Ionization Mass Spectrometry of Epoxides.
  • Evaluation of Epoxy Quality by Determination of Volatile Organic Compounds (VOCs). (n.d.).
  • BenchChem. (2025). Validating the Purity of 5-Formyl-8-hydroxycarbostyril by HPLC: A Comparative Guide.
  • PrepChem.com. (n.d.). Synthesis of 5-(2,3-dihyroxy)propoxy-3,4-dihydrocarbostyril.
  • Badrick, T. (2017). Lot-to-Lot Variation. The Clinical Biochemist Reviews, 38(3), 141–143. [Link]

  • PubChem. (n.d.). 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.
  • ChemicalBook. (n.d.). 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril.
  • MLO Online. (2022, June 22). QC practices that prevent inaccurate results from reagent lot variances.
  • PrepChem.com. (n.d.). Synthesis of 5-(2,3-epoxypropoxy)-3,4-dihydro-2-quinolinone.
  • Synthesis and properties of isosorbide based epoxy resin. (2011, February 4). Polymer Degradation and Stability, 96(4), 608-615. [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). RP-HPLC METHOD FOR THE ESTIMATION OF HPLC METHOD FOR THE ESTIMATION OF CABERGOLINE IN PHARMACEUTICAL FORMULATIONS CABERGOLINE IN.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • NMR CHARACTERIZATION OF EPOXY RESIN. (n.d.). Journal of Materials Science & Engineering.

Sources

Safety & Regulatory Compliance

Safety

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with the mechanistic understanding and field-validated protocols necessary to safely han...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with the mechanistic understanding and field-validated protocols necessary to safely handle and dispose of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril .

This compound is a critical intermediate in the synthesis of Carteolol (a β-adrenergic blocker)[1]. However, it is not just another inert organic powder; its epoxide functionality demands strict operational discipline. By understanding the chemical causality behind its reactivity, your laboratory can implement self-validating safety systems that protect personnel and ensure environmental compliance.

I. Chemical Profile & Mechanistic Toxicology

To manage a chemical safely, you must first understand how it behaves at a molecular level. 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is an off-white solid that presents multiple acute toxicity hazards[1][2].

Quantitative Data & Hazard Stratification
Property / HazardSpecification
CAS Number 51781-14-7[1]
Molecular Formula C₁₂H₁₃NO₃[1]
Molecular Weight 219.24 g/mol [1]
Solubility Chloroform, Dichloromethane, Methanol[1]
GHS Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2; Eye Irrit. 2[2]
Hazard Statements H302, H312, H332, H315, H319[2]
The Causality of Epoxide Toxicity

The primary hazard of this molecule stems from its oxirane (epoxide) ring. The three-membered ring possesses significant angular strain (~60° bond angles compared to the ideal 109.5° for sp³ carbons). This immense thermodynamic strain, combined with the electronegativity of the oxygen atom, makes the adjacent carbons highly susceptible to nucleophilic attack.

In a biological context, this means the molecule acts as an alkylating agent . It can covalently bind to biological nucleophiles (such as the amine and thiol groups in proteins, or the nitrogenous bases in DNA), which is the direct mechanistic cause of its status as a severe skin and eye irritant, as well as its systemic toxicity when absorbed[2].

EpoxideToxicity A 5-(2,3-Epoxypropoxy)- 3,4-dihydrocarbostyril (Electrophilic Epoxide) C Covalent Alkylation (Epoxide Ring-Opening) A->C Exposure B Biological Nucleophiles (Proteins, DNA, RNA) B->C Nucleophilic Attack D Cellular Damage (Irritation, Sensitization) C->D Toxicological Consequence

Mechanistic pathway of epoxide-mediated cellular toxicity via nucleophilic alkylation.

II. Operational Handling & Experimental Causality

Standard PPE is insufficient without understanding why it is used. Because this compound is harmful via inhalation, dermal contact, and ingestion[2], your operational setup must be a closed, self-validating system.

  • Ventilation: Always handle the powder inside a certified chemical fume hood or a localized exhaust ventilation system. Causality: The powder can easily aerosolize, and inhalation of epoxide dust directly exposes the sensitive mucosal membranes of the respiratory tract to alkylation[2].

  • Chemical Incompatibilities: Keep the material strictly away from strong acids, strong bases, and oxidizing agents[2]. Causality: Acids catalyze the protonation of the epoxide oxygen, drastically lowering the activation energy for ring-opening. Bases provide strong nucleophiles. Both pathways are highly exothermic and can lead to runaway polymerization or violent reactions in sealed containers.

III. Step-by-Step Disposal Methodologies

Under no circumstances should 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril be disposed of in the regular trash or washed down the drain[3]. The following protocols ensure compliance with hazardous waste regulations (e.g., RCRA).

Protocol A: Solid Waste Collection
  • Segregation: Collect all solid waste (used weighing paper, contaminated gloves, residual powder) in a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Exclusion of Incompatibles: Ensure no oxidizing agents, strong acids, or strong bases are introduced into this container to prevent exothermic ring-opening reactions.

  • Labeling: Affix a standardized hazardous waste label immediately. Mark as "Toxic/Irritant Solid Waste - Epoxide Derivative".

  • System Validation: Before sealing, verify the container is less than 80% full to allow for safe expansion or off-gassing. Ensure the lid is torque-sealed.

Protocol B: Empty Container Decontamination (Triple-Rinse)

Empty containers that previously held hazardous materials must be decontaminated before disposal to prevent downstream exposure to sanitation workers[3].

  • Solvent Selection: Select a solvent in which the compound is highly soluble, such as methanol or dichloromethane[1].

  • First Rinse: Add solvent equal to approximately 10% of the container's total volume. Cap tightly and agitate vigorously for 30 seconds to dissolve the residual off-white solid.

  • Decanting: Pour the rinsate into the designated Liquid Hazardous Waste container.

  • Repeat: Perform the rinse and decant steps two additional times[3].

  • System Validation & Defacing: Visually inspect the interior. The container is validated as safe only when zero crystalline residue remains. Once validated, completely deface the original chemical label with a thick permanent marker and discard the dry, open container in the standard solid waste stream[3].

DisposalWorkflow Start Waste Generation: 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril Decision Identify Waste State Start->Decision Solid Solid Waste (Seal in compatible container) Decision->Solid Powder/Solid Liquid Liquid/Solvent Waste (Segregate from acids/bases) Decision->Liquid Solution Container Empty Container (Triple Rinse Protocol) Decision->Container Empty Bottle Incineration Licensed Hazardous Waste Incineration Solid->Incineration Liquid->Incineration Rinse Collect Rinsate as Hazardous Liquid Waste Container->Rinse Deface Deface Labels & Dispose as Solid Waste Container->Deface Rinse->Liquid

Comprehensive hazardous waste disposal workflow for epoxide intermediates and contaminated materials.

IV. Emergency Spill Response Workflow

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal exposure[2].

  • Evacuation & PPE: Evacuate personnel from the immediate area. Don a highly rated particulate respirator (N95 or higher), safety goggles, and nitrile gloves[2].

  • Dust Suppression: Do not dry sweep, as this generates hazardous aerosols. Lightly dampen the spilled powder with a compatible solvent (e.g., a fine mist of water or methanol) to bind the particulates.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a dedicated hazardous waste container[2].

  • Surface Decontamination: Wash the spill surface with copious amounts of soap and water. Collect the wash water as hazardous waste if possible, or absorb it with inert spill pads[2].

  • System Validation: Wipe the area with a clean, dark-colored cloth (to contrast with the off-white powder). The spill response is validated as complete only when no white residue transfers to the cloth.

References

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Environmental Health and Safety URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril

For Researchers, Scientists, and Drug Development Professionals The following guide provides essential safety and logistical information for the handling and disposal of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. As a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. As a potent research chemical, understanding its inherent risks and implementing rigorous safety protocols are paramount to ensuring a safe laboratory environment and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Understanding the Hazard: The Epoxy Functional Group

5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril contains an epoxy group, a three-membered ring containing two carbon atoms and one oxygen atom. This strained ring is highly reactive and is the primary source of the compound's potential hazards. The reactivity of the epoxy group makes it susceptible to nucleophilic attack, a property that is both useful in chemical synthesis and a cause for concern in biological systems.

Contact with skin, eyes, or mucous membranes can lead to irritation and, with repeated exposure, sensitization.[1][2][3] Skin sensitization is an allergic reaction that can develop over time, leading to dermatitis.[1][2][3] Inhalation of vapors or aerosols can also cause respiratory irritation.[4][5] Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Hand Protection Nitrile or Butyl Rubber GlovesProvides a chemical-resistant barrier to prevent skin contact.[5][6][7] Avoid latex gloves, as they offer less protection against this class of chemical and can cause latex allergies.
Eye Protection Chemical Splash Goggles or a Full-Face ShieldProtects the eyes from accidental splashes, which can cause serious irritation or damage.[4][5][8]
Body Protection Chemical-Resistant Laboratory Coat or CoverallsPrevents contamination of personal clothing and minimizes skin exposure.[7][9][10]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or there is a risk of aerosol generation, a respirator with an organic vapor cartridge is recommended.Minimizes the inhalation of potentially harmful vapors or aerosols.[1][4][5]

dot

Caption: PPE Donning and Doffing Workflow

Safe Handling and Operational Plan

A systematic approach to handling 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril is crucial for minimizing risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][4][5] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of other laboratory surfaces.

Procedural Guidance
  • Preparation: Before beginning work, ensure all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents to minimize movement and potential for spills.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure. Use a spatula for transfers and avoid creating dust. For solutions, use a syringe or pipette for accurate and contained transfers.

  • During the Reaction: Keep all reaction vessels clearly labeled and covered to the extent possible. Maintain a clean and organized workspace to prevent accidental contact.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and properly dispose of all contaminated PPE. Wash hands thoroughly with soap and water, even after wearing gloves.[1][11]

Emergency Procedures: Be Prepared

Accidents can happen, and a well-defined emergency plan is critical.

Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][7][11] Remove contaminated clothing.[1][8] Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][9][11] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[5][11] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting.[1][11] Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area.[12] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[5] Place the absorbed material in a sealed, labeled container for proper disposal. Do not use combustible materials like sawdust to absorb the chemical.[1] Clean the spill area with soap and water.

dot

Caption: Emergency Response Flowchart

Disposal Plan: Environmental Responsibility

Proper disposal of 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril and its contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection: All waste materials, including unused product, contaminated absorbents from spills, and disposable PPE, should be collected in a clearly labeled, sealed, and chemically resistant container.

  • Waste Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in the regular trash.[13][14] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (such as acetone or ethanol) in a fume hood, followed by washing with soap and water. The solvent rinsate should be collected as hazardous waste.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Preventing Overexposure - WEST SYSTEM Epoxy. [Link]

  • Correct PPE When Using Epoxy Art Resin! - Vista Resin. [Link]

  • How to Safely Work with Epoxy Coatings - International Enviroguard. [Link]

  • What safety precautions should I use when working with epoxy? - EcoPoxy. [Link]

  • How to Use Epoxy Resin Safely: PPE, Ventilation, and Storage Tips | Bond Craftor. [Link]

  • Safety Precautions When Working with Epoxy and Polyester Resins - Tricel Composites. [Link]

  • Standard Operating Procedures for Handling and Use of Epoxy Resin Systems - MIT Plasma Science and Fusion Center. [Link]

  • Epoxy Resin Safety: Essential Precautions for a Secure and Enjoyable Experience. [Link]

  • Handling Epoxy Resin Systems - TERRAZZCO. [Link]

  • MATERIAL SAFETY DATA SHEET - KCC. [Link]

  • Safety Data Sheet - Suter Kunststoffe AG. [Link]

  • 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | C12H13NO3 | CID 12899423 - PubChem. [Link]

  • SAFETY DATA SHEET - System Three Resins. [Link]

  • Safety Data Sheet - AkzoNobel. [Link]

  • Safety Data Sheet - 3M. [Link]

  • SAFETY DATA SHEET - Rudolph Bros. & Co. [Link]

  • Safety Data Sheets for each part listed above follow this cover sheet. Transportation Instruction - MG Chemicals. [Link]

  • SAFETY DATA SHEET - Uniprox. [Link]

  • Safety Data Sheet - Wakefield Thermal. [Link]

  • safety data sheet unfilled epoxy resin 1448a - Farnell. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
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Reactant of Route 2
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
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